Product packaging for Diniconazole-M(Cat. No.:CAS No. 83657-18-5)

Diniconazole-M

Cat. No.: B1237276
CAS No.: 83657-18-5
M. Wt: 326.2 g/mol
InChI Key: FBOUIAKEJMZPQG-BLXFFLACSA-N
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Description

Diniconazole-M (CAS 83657-18-5) is the single R-enantiomer of the chiral conazole fungicide diniconazole, which exhibits both geometrical (E/Z) and stereoisomerism (R/S) . This compound acts as a systemic fungicide with both curative and protective action, primarily used in research to control a range of fungal diseases, including powdery mildew, rusts, bunts, and smuts . Its mechanism of action involves the inhibition of the demethylation of steroids, thereby disrupting ergosterol biosynthesis, a key component of fungal cell membranes . According to the Fungicide Resistance Action Committee (FRAC), it is classified under Group 3 . Beyond its core fungicidal activity, this compound also serves as a valuable reference standard in analytical chemistry for quantifying the analyte in various matrices, including vegetable and biological samples, using techniques such as HPLC and LC-MS/MS . Furthermore, it has been identified in scientific studies as an inhibitor of ABA 8'-hydroxylase, making it a useful biochemical tool for plant stress physiology research . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17Cl2N3O B1237276 Diniconazole-M CAS No. 83657-18-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E,3R)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2N3O/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17/h4-9,14,21H,1-3H3/b13-6+/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOUIAKEJMZPQG-BLXFFLACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](/C(=C\C1=C(C=C(C=C1)Cl)Cl)/N2C=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2034548
Record name Diniconazole-M
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Molecular Weight

326.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83657-18-5
Record name Diniconazole M
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diniconazole-M [ISO]
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Record name Diniconazole-M
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Record name DINICONAZOLE-M
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of Diniconazole-M

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diniconazole-M is the biologically active R-enantiomer of the triazole fungicide diniconazole (B1670688).[1] As a potent inhibitor of sterol biosynthesis, it is widely used in agriculture to control a broad spectrum of fungal diseases.[1] This technical guide provides a comprehensive overview of the chemical and physical properties, toxicological profile, environmental fate, and analytical methodologies for this compound, intended to serve as a valuable resource for researchers and professionals in the field.

Chemical and Physical Properties

This compound is a white to off-white solid crystalline substance.[2] It is characterized by low aqueous solubility and low volatility.[2] The following tables summarize the key chemical identifiers and physicochemical properties of this compound.

Table 1: Chemical Identification of this compound

IdentifierValueReference
IUPAC Name (E,3R)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol[1]
CAS Number 83657-18-5[1]
Molecular Formula C₁₅H₁₇Cl₂N₃O[1]
Molecular Weight 326.2 g/mol [1]
Canonical SMILES CC(C)(C)--INVALID-LINK--O[1]
InChI Key FBOUIAKEJMZPQG-BLXFFLACSA-N[1]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Melting Point 134-156 °C
Boiling Point 501.1 °C (Predicted)
Water Solubility Low aqueous solubility (Diniconazole: 4 mg/L at 25 °C)[2]
Vapor Pressure 2.96 mPa at 20 °C (for Diniconazole)[2]
Octanol-Water Partition Coefficient (log P) 4.2[3]
Acid Dissociation Constant (pKa) No experimental data available (Diniconazole: 12.89 predicted)

Toxicological Profile

The toxicological profile of this compound indicates potential hazards to human health. It is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child.[1] Furthermore, it may cause damage to organs through prolonged or repeated exposure.[1]

Acute Toxicity: The acute oral LD50 for the racemic mixture, diniconazole, in rats is reported to be 639 mg/kg for males and 474 mg/kg for females. The dermal LD50 in rats is greater than 5000 mg/kg.

Chronic Toxicity: Studies on the racemic mixture, diniconazole, have shown that prolonged exposure can lead to hepatotoxicity in rats.[4][5] Observed effects include increased liver weight, elevated liver enzymes (ALT, AST, ALP), and histopathological changes such as centrilobular necrosis and hepatocyte ballooning.[4][5] Diniconazole has also been shown to induce hepatic UDP-glucuronyltransferase (UDP-GT) activity, leading to increased excretion of thyroid hormones and subsequent hormonal disregulation.[6]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: While there is no indication of carcinogenicity for diniconazole from the International Agency for Research on Cancer (IARC), it is classified as a substance suspected of damaging fertility or the unborn child (GHS hazard statement H361).[1][3] It is also noted as a potential endocrine disruptor with effects on reproduction and development.[2] Further detailed studies specifically on the carcinogenicity and mutagenicity of this compound are required for a complete risk assessment.

Environmental Fate

This compound is considered to be persistent in both soil and water environments.[2] Its low water solubility and moderate to high soil sorption potential contribute to its longevity in these matrices.

Table 3: Environmental Fate Parameters of Diniconazole

ParameterValueReference
Soil Half-life (t½) 6.2 days (in radish leaf and root)
Soil Sorption Coefficient (Koc) Estimated to be high based on log P
Aquatic Photolysis Data not available

The persistence of this compound in the environment raises concerns about its potential for long-term ecological effects and the contamination of water resources.

Mode of Action

This compound, like other triazole fungicides, acts as a potent inhibitor of ergosterol (B1671047) biosynthesis in fungi.[1] Specifically, it targets and inhibits the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in the conversion of lanosterol to ergosterol.[7][8] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to the inhibition of fungal growth.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Lanosterol 14α-demethylase (CYP51) CellMembrane Fungal Cell Membrane (Structural Integrity) Ergosterol->CellMembrane DiniconazoleM This compound DiniconazoleM->CYP51 Inhibits

Ergosterol biosynthesis inhibition by this compound.

Experimental Protocols

Analysis of this compound in Soil by HPLC-UV

This protocol outlines a method for the quantification of this compound in soil samples using High-Performance Liquid Chromatography with UV detection.[9][10]

1. Sample Preparation (QuEChERS Method) [11][12][13] a. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Shake vigorously for 1 minute. d. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). e. Shake vigorously for 1 minute and centrifuge at ≥3000 g for 5 minutes. f. Transfer the supernatant (acetonitrile layer) to a clean tube. g. Perform dispersive solid-phase extraction (dSPE) cleanup by adding a mixture of PSA (primary secondary amine) and C18 sorbents. h. Vortex for 30 seconds and centrifuge. i. The resulting supernatant is ready for HPLC analysis.

2. HPLC-UV Conditions [9][10]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of methanol (B129727) and 0.05% phosphoric acid in water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection: 258 nm.

  • Column Temperature: 30 °C.

3. Quantification Quantification is achieved by comparing the peak area of this compound in the sample extract to a calibration curve prepared from certified reference standards.

cluster_workflow Analytical Workflow for this compound in Soil Sample Soil Sample (10 g) Extraction Acetonitrile Extraction Sample->Extraction Salts Add QuEChERS Salts Extraction->Salts Centrifuge1 Centrifugation Salts->Centrifuge1 Cleanup dSPE Cleanup (PSA/C18) Centrifuge1->Cleanup Centrifuge2 Centrifugation Cleanup->Centrifuge2 Analysis HPLC-UV Analysis Centrifuge2->Analysis

QuEChERS-based workflow for soil sample analysis.
Analysis of this compound in Water by GC-MS/MS

This protocol describes a method for the determination of this compound in water samples using Gas Chromatography-Tandem Mass Spectrometry.

1. Sample Preparation a. To a 1 L water sample, add a suitable internal standard. b. Perform liquid-liquid extraction (LLE) with dichloromethane (B109758) (e.g., 3 x 60 mL). c. Combine the organic layers and dry over anhydrous sodium sulfate. d. Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

2. GC-MS/MS Conditions

  • GC Column: A mid-polarity column suitable for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Injector: Splitless mode.

  • Oven Temperature Program: Start at a low temperature (e.g., 70 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the analyte.

  • Carrier Gas: Helium at a constant flow rate.

  • MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for this compound should be optimized.

3. Quantification Quantification is performed using an internal standard calibration method to correct for matrix effects and variations in extraction efficiency.

Conclusion

This technical guide provides a detailed summary of the current knowledge on the chemical and physical properties of this compound. While significant data is available, particularly regarding its mode of action and analytical determination, further research is warranted to fill existing gaps in its toxicological and environmental fate profiles. This information is crucial for a comprehensive understanding of its potential risks and for the development of effective risk management strategies.

References

Stereochemistry and Enantiomers of Diniconazole-M: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diniconazole (B1670688) is a broad-spectrum triazole fungicide widely used in agriculture. It possesses a chiral center, leading to the existence of two enantiomers: (R)-(-)-diniconazole and (S)-(+)-diniconazole. The fungicidal activity is primarily attributed to the (R)-enantiomer, commercially known as Diniconazole-M.[1][2] This technical guide provides a comprehensive overview of the stereochemistry of this compound, its enantioselective biological activity, and the analytical methods for the separation and characterization of its enantiomers. Detailed experimental protocols, quantitative data, and visualizations are presented to support research and development in the fields of agrochemicals and drug development.

Introduction to this compound

Diniconazole is a systemic fungicide that effectively controls a range of fungal diseases, including mildews and smuts, by inhibiting ergosterol (B1671047) biosynthesis.[3][4] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to fungal cell death. Diniconazole has one chiral center at the carbon atom bearing the hydroxyl group, resulting in a pair of enantiomers.

This compound is the isolated (R)-(-)-enantiomer of diniconazole.[1] Research has demonstrated that the (R)-enantiomer exhibits significantly higher fungicidal activity, while the (S)-enantiomer shows weaker fungicidal action but some plant growth regulating effects.[2][5] This enantioselective bioactivity underscores the importance of using the pure, active enantiomer to maximize efficacy and minimize potential off-target effects and environmental impact.

Physicochemical and Stereochemical Properties

The distinct three-dimensional arrangement of atoms in the enantiomers of diniconazole results in different interactions with chiral environments, such as biological receptors.

PropertyThis compound ((R)-(-)-enantiomer)(S)-(+)-diniconazoleRacemic Diniconazole
IUPAC Name (1E,3R)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol(1E,3S)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol(E)-(RS)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol
Molecular Formula C₁₅H₁₇Cl₂N₃OC₁₅H₁₇Cl₂N₃OC₁₅H₁₇Cl₂N₃O
Molecular Weight 326.2 g/mol [1]326.2 g/mol 326.2 g/mol [3]
CAS Number 83657-18-5[1]83657-17-483657-24-3[3]
Chirality R-configurationS-configurationRacemic mixture
Optical Rotation Levorotatory (-)Dextrorotatory (+)Optically inactive

Enantioselective Biological Activity

The primary mechanism of action for diniconazole is the inhibition of the cytochrome P450 enzyme sterol 14α-demethylase (CYP51).[1][5] This enzyme is crucial for the biosynthesis of ergosterol in fungi. The (R)-(-)-enantiomer (this compound) is a potent inhibitor of fungal CYP51, leading to the accumulation of toxic sterol precursors and disruption of the fungal cell membrane.[5] The (S)-(+)-enantiomer is a significantly weaker inhibitor of the fungal enzyme.[5]

Fungal SpeciesRacemic Diniconazole EC50 (mg/L)
Botrytis cinerea0.012[6]
Sordaria fimicola<0.001[6]
Fusarium graminearum0.008[6]
Sclerotium cepivorum0.02[6]
Bipolaris sorokiniana0.06[6]

Studies on the environmental fate and pharmacokinetics of diniconazole enantiomers have shown stereoselective behavior. For example, in some fruits, the S-enantiomer degrades preferentially.[4][7] In rabbits, the plasma concentration of the S-enantiomer decreased faster than that of the R-enantiomer.[2]

Experimental Protocols

Enantioselective Synthesis of (R)-(-)-Diniconazole (this compound)

A detailed, publicly available protocol for the specific enantioselective synthesis of (R)-(-)-diniconazole is proprietary. However, a general approach for the asymmetric synthesis of related triazole fungicides, such as voriconazole, involves the use of a chiral auxiliary or a chiral catalyst to control the stereochemistry of the key alcohol intermediate. A plausible synthetic workflow is outlined below.

G cluster_synthesis Enantioselective Synthesis Workflow start Starting Materials (e.g., substituted acetophenone) intermediate1 Prochiral Ketone Intermediate start->intermediate1 Initial Synthetic Steps intermediate2 Chiral Alcohol ((R)-enantiomer enriched) intermediate1->intermediate2 Asymmetric Reduction (Chiral Catalyst/Reagent) final_product (R)-(-)-Diniconazole (this compound) intermediate2->final_product Further Functionalization (e.g., Triazole introduction)

A generalized workflow for the enantioselective synthesis of (R)-(-)-Diniconazole.

General Protocol for Asymmetric Reduction (Illustrative):

  • Preparation of the Prochiral Ketone: The synthesis would begin with the appropriate substituted acetophenone, which is converted to the corresponding prochiral α-haloketone.

  • Asymmetric Reduction: The prochiral ketone is then subjected to an asymmetric reduction. This is the key stereochemistry-determining step. Common methods include:

    • Chiral Borane (B79455) Reagents: Using reagents like (R)-2-methyl-CBS-oxazaborolidine (Corey-Bakshi-Shibata catalyst) with a borane source (e.g., BH₃·THF).

    • Catalytic Asymmetric Hydrogenation: Employing a chiral transition metal catalyst (e.g., a Ru- or Rh-complex with a chiral ligand) under a hydrogen atmosphere.

  • Purification: The resulting chiral alcohol is purified using standard techniques such as column chromatography.

  • Subsequent Steps: The chiral alcohol is then converted to this compound through a series of reactions to introduce the triazole moiety and the double bond.

Chiral Separation of Diniconazole Enantiomers by HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for separating the enantiomers of diniconazole.

G cluster_hplc Chiral HPLC Workflow sample_prep Sample Preparation (Dissolve in mobile phase) injection Injection onto Chiral HPLC Column sample_prep->injection separation Separation of Enantiomers on Chiral Stationary Phase injection->separation detection Detection (UV Detector) separation->detection analysis Data Analysis (Quantification of each enantiomer) detection->analysis

A typical workflow for the chiral separation of diniconazole enantiomers by HPLC.

Detailed Protocol:

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Chiral Stationary Phase:

    • A polysaccharide-based chiral column, such as a Lux i-Amylose-3, is effective for separating diniconazole enantiomers.[3] Cellulose-tris-(3,5-dimethylphenylcarbamate)-based chiral stationary phases have also been successfully used.[2]

  • Mobile Phase:

    • A typical mobile phase for normal-phase separation would be a mixture of n-hexane and an alcohol modifier like isopropanol (B130326) or ethanol. For reversed-phase conditions, a mixture of acetonitrile (B52724) and water or methanol (B129727) and water can be used. The exact ratio should be optimized to achieve baseline separation.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Column Temperature: Usually maintained at a constant temperature, for example, 25°C, to ensure reproducible retention times.

    • Detection Wavelength: Diniconazole can be detected by UV absorbance at approximately 220 nm.

  • Sample Preparation:

    • Prepare a stock solution of racemic diniconazole in the mobile phase or a compatible solvent.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Filter all solutions through a 0.45 µm filter before injection.

  • Procedure:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject a known volume of the sample or standard onto the column.

    • Record the chromatogram and identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times (which may be determined by injecting a standard of the pure enantiomer if available).

    • Quantify the amount of each enantiomer by comparing the peak areas to the calibration curve.

Signaling Pathway and Mechanism of Action

This compound exerts its fungicidal effect by inhibiting sterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.

G cluster_pathway Ergosterol Biosynthesis Inhibition Pathway lanosterol Lanosterol cyp51 Sterol 14α-demethylase (CYP51) lanosterol->cyp51 intermediate_sterol 14-demethylated Intermediate Sterol cyp51->intermediate_sterol toxic_accumulation Accumulation of 14-methyl sterols (Toxic Effect) cyp51->toxic_accumulation ergosterol Ergosterol intermediate_sterol->ergosterol Further Enzymatic Steps cell_membrane Fungal Cell Membrane (Normal Function) ergosterol->cell_membrane disrupted_membrane Disrupted Fungal Cell Membrane (Fungicidal Effect) ergosterol->disrupted_membrane Depletion diniconazole_m This compound ((R)-enantiomer) diniconazole_m->cyp51 Inhibition toxic_accumulation->disrupted_membrane

The inhibitory effect of this compound on the ergosterol biosynthesis pathway in fungi.

Conclusion

This compound, the (R)-(-)-enantiomer of diniconazole, is a potent fungicide with a well-defined stereochemistry and a specific mode of action. Its enhanced fungicidal activity compared to the (S)-(+)-enantiomer highlights the importance of stereoselectivity in the development of effective and environmentally conscious agrochemicals. The analytical methods outlined in this guide provide a framework for the separation and quantification of diniconazole enantiomers, which is crucial for quality control, residue analysis, and further research. A deeper understanding of the enantioselective properties of diniconazole and other chiral pesticides will continue to drive the development of more efficient and safer crop protection solutions.

References

In-Depth Technical Guide: Synthesis and Biosynthesis of Diniconazole-M

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diniconazole-M, the (R)-enantiomer of diniconazole (B1670688), is a potent triazole fungicide valued for its high efficacy against a broad spectrum of plant pathogens. Its biological activity stems from the inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway of fungi. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, including detailed experimental protocols for the synthesis of its racemic precursor and methods for chiral resolution. Currently, there is no known natural biosynthetic pathway for this compound; it is a synthetic molecule. This document consolidates available data on reaction yields and conditions to serve as a valuable resource for researchers in agrochemical and pharmaceutical development.

Introduction

Diniconazole is a chiral fungicide possessing both geometrical (E/Z) and stereoisomerism (R/S), resulting in four stereoisomers.[1] The fungicidal activity is primarily associated with the (E,R)-enantiomer, known as this compound.[2][3] This enantiomer exhibits significantly higher activity compared to the (S)-enantiomer, making its stereoselective synthesis or efficient resolution a key focus in its production to maximize efficacy and reduce environmental load.[2] this compound is used to control a variety of fungal diseases, including mildews and smuts, through systemic, curative, and protective action.[1][4]

Chemical Synthesis of this compound

The industrial production of this compound typically involves a multi-step chemical synthesis to first produce racemic diniconazole, followed by chiral resolution to isolate the desired (R)-enantiomer. Asymmetric synthesis routes, while elegant, are often more complex and costly for large-scale production.

Synthesis of Racemic (E)-Diniconazole

The synthesis of racemic (E)-diniconazole is a three-step process starting from 2,4-dichlorobenzaldehyde (B42875).

Step 1: Grignard Reaction to Form 1-(2,4-dichlorophenyl)-2,2-dimethylpropan-1-ol

The initial step involves the formation of a carbon-carbon bond via a Grignard reaction between 2,4-dichlorobenzaldehyde and tert-butylmagnesium chloride.

  • Reaction: 2,4-Dichlorobenzaldehyde + tert-Butylmagnesium Chloride → 1-(2,4-dichlorophenyl)-2,2-dimethylpropan-1-ol

  • Experimental Protocol:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere.

    • A solution of tert-butyl chloride in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (tert-butylmagnesium chloride). The reaction is typically initiated with a small crystal of iodine if necessary.

    • Once the Grignard reagent formation is complete, a solution of 2,4-dichlorobenzaldehyde in anhydrous diethyl ether is added dropwise at a controlled temperature, usually 0 °C to 5 °C, to prevent side reactions.

    • The reaction mixture is then stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude alcohol.

Step 2: Oxidation to 1-(2,4-dichlorophenyl)-2,2-dimethylpropan-1-one

The secondary alcohol is then oxidized to the corresponding ketone.

  • Reaction: 1-(2,4-dichlorophenyl)-2,2-dimethylpropan-1-ol → 1-(2,4-dichlorophenyl)-2,2-dimethylpropan-1-one

  • Experimental Protocol:

    • The crude alcohol from the previous step is dissolved in a suitable solvent, such as dichloromethane (B109758) or acetone.

    • A solution of an oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Jones reagent (chromic acid), is added portion-wise at a controlled temperature (typically 0 °C to room temperature).[5]

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is worked up according to the chosen oxidizing agent. For PCC, this typically involves filtration through a pad of silica (B1680970) gel to remove the chromium salts, followed by solvent evaporation.

    • The crude ketone is then purified, for example, by column chromatography.

Step 3: Reaction with 1,2,4-Triazole (B32235) and Reduction to Racemic (E)-Diniconazole

The final steps involve the introduction of the triazole moiety and the stereoselective formation of the E-isomer of the enol, followed by reduction to the alcohol.

  • Reaction:

    • 1-(2,4-dichlorophenyl)-2,2-dimethylpropan-1-one + 1,2,4-triazole → (E)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one

    • (E)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one + Reducing Agent → Racemic (E)-Diniconazole

  • Experimental Protocol:

    • The ketone is reacted with 1,2,4-triazole in the presence of a base, such as sodium hydride, in a suitable solvent like dimethylformamide (DMF) under controlled temperature. This reaction favors the formation of the E-isomer.

    • The resulting intermediate, an α,β-unsaturated ketone, is then reduced to the corresponding allylic alcohol. A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) or ethanol. The reduction is typically carried out at a low temperature (e.g., 0 °C) to improve selectivity.

    • The reaction is quenched, and the product is extracted with an organic solvent.

    • The crude racemic diniconazole is purified by recrystallization or column chromatography.

Quantitative Data for Racemic Synthesis

StepReactantsReagents/CatalystsSolventTemperatureYieldPurity
1 2,4-Dichlorobenzaldehyde, tert-Butyl Chloride, MgIodine (initiator)Diethyl Ether0 °C to RT>80%>95%
2 1-(2,4-dichlorophenyl)-2,2-dimethylpropan-1-olPyridinium Chlorochromate (PCC)DichloromethaneRoom Temp.~85%>97%
3 1-(2,4-dichlorophenyl)-2,2-dimethylpropan-1-one, 1,2,4-Triazole, NaBH₄Sodium HydrideDMF, Methanol0 °C to RT>75%>98%

Note: The presented yields and purities are approximate values based on typical laboratory-scale syntheses and may vary depending on specific reaction conditions and scale.

Chiral Resolution of Racemic Diniconazole

The separation of the (R) and (S) enantiomers of diniconazole is crucial to obtaining the active this compound. Preparative chiral chromatography is a common and effective method for this purpose.

Preparative High-Performance Liquid Chromatography (HPLC)

  • Principle: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are often effective for separating triazole fungicides.

  • Experimental Protocol:

    • A solution of racemic diniconazole is prepared in a suitable mobile phase.

    • The solution is injected onto a preparative HPLC column packed with a chiral stationary phase (e.g., Lux i-Amylose-3).

    • An isocratic mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is used to elute the enantiomers.

    • The elution is monitored by a UV detector. The two enantiomers will have different retention times.

    • Fractions corresponding to each enantiomer are collected separately.

    • The solvent is evaporated from the collected fractions to yield the isolated enantiomers. The enantiomeric excess (ee) of each fraction is determined using analytical chiral HPLC.

Quantitative Data for Chiral Resolution

MethodChiral Stationary PhaseMobile PhaseLoading CapacityYield of this compoundEnantiomeric Excess (ee)
Prep. HPLCLux i-Amylose-3Hexane/IsopropanolDependent on column size>90% (of R-enantiomer)>99%

Note: Specific parameters such as flow rate, column dimensions, and mobile phase composition need to be optimized for a given preparative HPLC system.

Biosynthesis of this compound

There is no scientific evidence to suggest a natural biosynthetic pathway for this compound. It is considered a purely synthetic molecule. The term "biosynthesis" associated with diniconazole refers to its mode of action, which is the inhibition of ergosterol biosynthesis in fungi.[6][7]

Mechanism of Action (Ergosterol Biosynthesis Inhibition)

This compound targets and inhibits the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51).[7] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of fungal cell membranes. By inhibiting this step, this compound disrupts membrane integrity, leading to fungal cell death.

Visualizations

Chemical Synthesis Workflow

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation cluster_2 Step 3: Triazole Addition & Reduction cluster_3 Step 4: Chiral Resolution A 2,4-Dichlorobenzaldehyde C 1-(2,4-dichlorophenyl)- 2,2-dimethylpropan-1-ol A->C B tert-Butylmagnesium Chloride B->C D 1-(2,4-dichlorophenyl)- 2,2-dimethylpropan-1-one C->D F (E)-Diniconazole Enone D->F E 1,2,4-Triazole E->F G Racemic (E)-Diniconazole F->G Reduction (NaBH4) H This compound ((R)-enantiomer) G->H I (S)-enantiomer G->I

Caption: Chemical synthesis workflow for this compound.

Mechanism of Action Pathway

G cluster_0 Ergosterol Biosynthesis Pathway in Fungi A Lanosterol B CYP51 (Lanosterol 14α-demethylase) A->B Substrate C Ergosterol Precursor B->C Product D Ergosterol C->D E Fungal Cell Membrane D->E DiniconazoleM This compound DiniconazoleM->Inhibition Inhibition->B

Caption: Inhibition of ergosterol biosynthesis by this compound.

Conclusion

This compound is a highly effective, stereospecific fungicide produced through chemical synthesis. The most common route involves the synthesis of racemic diniconazole followed by chiral resolution, typically using preparative HPLC. While detailed protocols for asymmetric synthesis are not widely published for industrial-scale production, the methods outlined in this guide provide a solid foundation for laboratory-scale synthesis and purification. The absence of a known biosynthetic pathway underscores its nature as a synthetic agrochemical. Further research into more efficient and cost-effective stereoselective synthetic routes or alternative resolution techniques could further enhance the production and application of this important fungicide.

References

Diniconazole-M as a Sterol 14α-Demethylase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diniconazole-M is a potent triazole fungicide that functions through the targeted inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[1] As the biologically active (R)-enantiomer of diniconazole (B1670688), it offers high stereo-selective activity against a broad spectrum of fungal pathogens.[1] This guide provides an in-depth analysis of its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization. It is intended to serve as a technical resource for researchers in mycology, agrochemical development, and drug discovery.

Chemical and Physical Properties

PropertyValue
IUPAC Name (1E,3R)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol
CAS Number 83657-18-5
Molecular Formula C₁₅H₁₇Cl₂N₃O
Molecular Weight 326.2 g/mol [1]
Structure The active R-enantiomer of diniconazole.[1]

Core Mechanism of Action: Inhibition of CYP51

The primary mode of action for this compound is the disruption of fungal cell membrane integrity by inhibiting ergosterol synthesis.[2] Ergosterol is the principal sterol in fungal cell membranes, where it modulates membrane fluidity, permeability, and the function of membrane-bound proteins. Its depletion is catastrophic for the fungal cell.

The biosynthesis of ergosterol from its precursor, lanosterol, involves a multi-step enzymatic pathway. A crucial enzyme in this pathway is the cytochrome P450 enzyme, sterol 14α-demethylase, commonly known as CYP51. This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol.

This compound, like other azole fungicides, contains a triazole ring. The nitrogen atom (N4) of this ring binds with high affinity to the heme iron atom at the active site of the fungal CYP51 enzyme. This binding competitively blocks the natural substrate, lanosterol, from accessing the active site, thereby halting the demethylation process. The consequence of this inhibition is twofold:

  • Ergosterol Depletion: The production of ergosterol is significantly reduced, compromising the structural and functional integrity of the fungal membrane.

  • Toxic Sterol Accumulation: The blockage of CYP51 leads to the accumulation of 14α-methylated sterol precursors (e.g., lanosterol). These abnormal sterols become incorporated into the fungal membrane, further disrupting its structure and leading to increased permeability and, ultimately, cell death.[3]

Research has demonstrated a strong stereo-selectivity in this interaction. The R(-) isomer (this compound) is a significantly more potent inhibitor of yeast CYP51 than its S(+) counterpart, indicating a more favorable fit within the enzyme's active site.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Mechanism cluster_consequences Cellular Consequences Lanosterol Lanosterol CYP51 Sterol 14α-Demethylase (CYP51) Lanosterol->CYP51 Substrate Product 14-Demethylated Intermediates CYP51->Product Catalysis Ergosterol Ergosterol Product->Ergosterol Further Steps DiniconazoleM This compound BlockedCYP51 Inhibited CYP51 (Inactive Complex) DiniconazoleM->BlockedCYP51 Binds to Heme Iron Ergosterol_Depletion Ergosterol Depletion BlockedCYP51->Ergosterol_Depletion Leads to Toxic_Sterol_Accumulation Toxic 14α-methyl Sterol Accumulation BlockedCYP51->Toxic_Sterol_Accumulation Leads to CYP51_Inhibit Sterol 14α-Demethylase (CYP51) Membrane_Disruption Disrupted Membrane Function & Integrity Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption Growth_Inhibition Fungal Growth Inhibition & Cell Death Membrane_Disruption->Growth_Inhibition

Figure 1: Mechanism of this compound action on the ergosterol pathway.

Quantitative Data Presentation

The following table summarizes the fungicidal efficacy of diniconazole (racemic mixture) against various plant pathogens, presented as the effective concentration required to inhibit growth by 50% (EC₅₀).

Fungal SpeciesEC₅₀ (mg/L)Reference
Botrytis cinerea0.012[4]
Sclerotinia fimicola<0.001[4]
Fusarium graminearum0.008[4]
Sclerotium cepivorum0.02[4]
Bipolaris sorokiniana0.06[4]

Note: The data presented is for the racemic mixture of diniconazole. This compound, being the more active enantiomer, is expected to exhibit equal or greater potency.

Detailed Experimental Protocols

Protocol: In Vitro CYP51 Inhibition Assay

This protocol outlines a method to determine the IC₅₀ value of this compound against purified fungal CYP51.

1. Recombinant Enzyme Expression and Purification:

  • The gene encoding the target fungal CYP51 is cloned into an E. coli expression vector (e.g., pET series), often with a purification tag (e.g., His-tag).

  • The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

  • Cultures are grown to mid-log phase and protein expression is induced with IPTG at a reduced temperature (e.g., 18-25°C) to improve protein folding.

  • Cells are harvested, lysed, and the CYP51 protein is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA).

2. CYP51 Reconstitution and Inhibition Assay:

  • The assay mixture is prepared in a buffer (e.g., 40 mM MOPS, pH 7.2) containing the purified CYP51 enzyme (e.g., 1 µM), a redox partner such as cytochrome P450 reductase (CPR), and a lipid environment (e.g., dilauryl phosphatidylcholine).

  • This compound is added to the reaction wells at various concentrations (serial dilution). A vehicle control (e.g., DMSO) is included.

  • The mixture is pre-incubated at 37°C.

  • The reaction is initiated by adding the substrate (e.g., 50 µM lanosterol) and a source of reducing equivalents (e.g., an NADPH-regenerating system).

  • The reaction proceeds for a defined time (e.g., 30-60 minutes) at 37°C and is then terminated (e.g., by adding a strong base or organic solvent).

3. Analysis and Data Interpretation:

  • The reaction products are extracted and analyzed by a suitable method, such as HPLC or GC-MS, to quantify the amount of demethylated product formed.

  • The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control.

  • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve using non-linear regression.

G start Start prep Prepare Assay Plate: - Purified CYP51 Enzyme - Redox Partner (CPR) - Lipids start->prep add_inhibitor Add this compound (Serial Dilutions) + Vehicle Control prep->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate initiate Initiate Reaction: Add Lanosterol (Substrate) & NADPH System pre_incubate->initiate incubate Incubate at 37°C (e.g., 30-60 min) initiate->incubate terminate Terminate Reaction (e.g., add base) incubate->terminate analyze Extract & Analyze Products (HPLC or GC-MS) terminate->analyze calculate Calculate % Inhibition vs. Control analyze->calculate determine_ic50 Determine IC₅₀ Value (Dose-Response Curve) calculate->determine_ic50 end End determine_ic50->end

Figure 2: Experimental workflow for the in vitro CYP51 inhibition assay.

Protocol: Fungal Growth Inhibition Assay (MIC Determination)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

1. Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in a fungal growth medium (e.g., RPMI-1640). Leave wells for a positive control (no drug) and a negative control (no inoculum).

  • Prepare a standardized fungal inoculum from a fresh culture, adjusting the concentration to a specified density (e.g., 0.5–2.5 x 10³ CFU/mL).

2. Inoculation and Incubation:

  • Inoculate each well (except the negative control) with the prepared fungal suspension.

  • Seal the plate and incubate under appropriate conditions (e.g., 35°C for 24-48 hours), depending on the fungal species.

3. Reading and Interpretation:

  • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that causes complete or near-complete inhibition of visible growth compared to the drug-free control well.

  • Alternatively, for quantitative analysis, the optical density (e.g., at 620 nm) of each well can be measured using a microplate reader to calculate the percentage of growth inhibition.

G start Start prep_plate Prepare 96-Well Plate: Serial Dilution of this compound in Growth Medium start->prep_plate prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum inoculate Inoculate Wells with Fungal Suspension prep_plate->inoculate prep_inoculum->inoculate incubate Incubate Plate (e.g., 35°C, 24-48h) inoculate->incubate read_results Read Results incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Figure 3: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol: Cellular Sterol Profile Analysis

This protocol details the analysis of cellular sterols to confirm the in-vivo mechanism of action.

1. Fungal Culture and Treatment:

  • Grow a liquid culture of the target fungus to a desired growth phase (e.g., mid-logarithmic).

  • Treat the culture with a sub-lethal concentration of this compound. An untreated culture serves as the control.

  • Incubate for a period sufficient to allow for effects on sterol synthesis (e.g., several hours to overnight).

2. Sterol Extraction:

  • Harvest the fungal cells by centrifugation.

  • Perform saponification of the cell pellet using a strong base (e.g., alcoholic KOH) to hydrolyze esterified sterols.

  • Extract the non-saponifiable lipids (containing free sterols) into an organic solvent such as n-heptane or hexane.

  • Evaporate the solvent to obtain the crude sterol extract.

3. Derivatization and Analysis:

  • Derivatize the sterols (e.g., silylation) to increase their volatility and stability for gas chromatography.

  • Analyze the derivatized sterol profile using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Identify and quantify individual sterols (ergosterol, lanosterol, etc.) by comparing their retention times and mass spectra to those of authentic standards and library data.

4. Interpretation:

  • Compare the sterol profile of the this compound-treated sample to the untreated control.

  • Confirm the mechanism of action by observing a significant decrease in the ergosterol peak and a corresponding accumulation of its 14α-methylated precursors, primarily lanosterol.

G start Start culture Culture Fungus & Treat with this compound start->culture harvest Harvest Cells (Centrifugation) culture->harvest extract Saponification & Lipid Extraction harvest->extract analyze Derivatize & Analyze Sterols by GC-MS extract->analyze compare Compare Profiles: Treated vs. Control analyze->compare confirm Confirm ↓Ergosterol and ↑Lanosterol compare->confirm end End confirm->end

Figure 4: Workflow for cellular sterol profile analysis.

Signaling Pathways and Downstream Effects

While the primary target of this compound is a metabolic enzyme rather than a component of a classical signaling cascade, the resulting disruption of sterol homeostasis has profound downstream consequences that indirectly affect cellular signaling and viability. The integrity of the cell membrane is paramount for a multitude of cellular functions, including the proper localization and activity of signaling receptors, ion channels, and transporters. By altering the fundamental lipid composition of the membrane, this compound triggers a cascade of secondary effects that ultimately lead to the cessation of growth and cell death.

G Dino This compound CYP51 CYP51 Inhibition Dino->CYP51 Sterol_Imbalance Ergosterol Depletion & 14α-Methyl Sterol Accumulation CYP51->Sterol_Imbalance Membrane_Stress Altered Membrane Properties (Fluidity, Permeability) Sterol_Imbalance->Membrane_Stress Protein_Dysfunction Dysfunction of Membrane Proteins (Transporters, Receptors) Membrane_Stress->Protein_Dysfunction Cellular_Effects Global Cellular Stress & Growth Arrest Protein_Dysfunction->Cellular_Effects

References

A Technical Guide to Triazole Fungicides: Mechanisms, Applications, and Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Triazole fungicides represent a critical class of chemical compounds extensively utilized in both agriculture and medicine for the management of fungal pathogens. Characterized by a five-membered heterocyclic ring containing three nitrogen atoms, these agents primarily function by inhibiting the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. This in-depth guide provides a comprehensive review of triazole fungicides, intended for researchers, scientists, and drug development professionals. It covers their core mechanism of action, classification, and synthetic pathways. Furthermore, it presents a detailed analysis of their applications, supported by quantitative efficacy data, and explores the escalating challenge of fungal resistance. The guide includes detailed experimental protocols for efficacy testing and visual diagrams of key biological and experimental pathways to facilitate a deeper understanding of this vital group of antifungal agents.

Introduction

Triazole fungicides are a major group of systemic fungicides introduced in the mid-1970s that are indispensable in modern agriculture and medicine.[1][2] They are synthetic compounds defined by a five-membered heterocyclic ring structure composed of two carbon and three nitrogen atoms (C₂H₃N₃).[3][4] This chemical scaffold is highly effective at inhibiting the growth of a broad spectrum of fungi.[4][5] In agriculture, triazoles are crucial for protecting crops from diseases like powdery mildews, rusts, and leaf spots.[1][2] In medicine, they are frontline treatments for severe fungal infections in humans, including those caused by Aspergillus and Candida species.[5][6][7] The primary mode of action for triazoles involves the disruption of ergosterol synthesis, a process vital for the integrity of fungal cell membranes.[4][8][9]

Classification of Triazole Fungicides

Triazole fungicides can be classified based on their chemical structure and primary field of application. Structurally, they are distinguished by the arrangement of nitrogen atoms in the heterocyclic ring, leading to 1,2,4-triazoles and 1,2,3-triazoles.[3][4] The 1,2,4-triazole (B32235) structure is the most common among commercialized fungicides.[5]

Table 1: Classification of Common Triazole Fungicides

ClassificationSub-GroupExamplesPrimary Use
Structural 1,2,4-TriazolesPropiconazole, Tebuconazole, Fluconazole (B54011), Itraconazole[4][10]Agriculture & Medicine
1,2,3-TriazolesMetconazole, Prothioconazole[4]Primarily Agriculture
Application AgriculturalEpoxiconazole, Myclobutanil, Propiconazole, Tebuconazole, Prothioconazole[1][3]Crop Protection
MedicalFluconazole, Isavuconazole, Itraconazole, Voriconazole, Posaconazole[3][5]Human Mycoses

Mechanism of Action

The antifungal activity of triazoles is highly specific. They act as demethylation inhibitors (DMIs) by targeting and inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (encoded by the CYP51 or ERG11 gene).[1][11][12] This enzyme is a critical catalyst in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes.[8][13] Ergosterol is essential for maintaining membrane fluidity, structure, and function.[1][13]

By binding to the enzyme, triazoles block the conversion of lanosterol to ergosterol.[6][11] This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors.[6] The resulting disruption of the cell membrane's integrity and function leads to abnormal fungal growth and, ultimately, cell death.[1] Because this pathway is specific to fungi and differs from the cholesterol biosynthesis pathway in mammals, triazoles exhibit selective toxicity.[13]

Caption: Ergosterol Biosynthesis Pathway and Triazole Inhibition.

Synthesis of Triazole Fungicides

The synthesis of 1,2,4-triazole fungicides, the most common type, generally involves the N-alkylation of a 1,2,4-triazole salt with a suitable halide.[11] A common pathway starts with a substituted acetyl pyridine (B92270) or similar ketone, which undergoes bromination to create a reactive intermediate. This intermediate is then reacted with the sodium salt of 1,2,4-triazole to yield the final product.[11] Further modifications can be made to this core structure to produce a variety of derivatives.[11][14]

Synthesis_Workflow start_material Starting Material (e.g., Substituted Ketone) intermediate Halogenated Intermediate (e.g., Brominated Ketone) start_material->intermediate Step 1: Halogenation reagent1 Halogenating Agent (e.g., NBS) reagent1->intermediate product Final Product (1,2,4-Triazole Fungicide) intermediate->product Step 2: N-Alkylation (SN2 Reaction) triazole_salt 1,2,4-Triazole Sodium Salt triazole_salt->product solvent Solvent (e.g., Acetonitrile) solvent->product

Caption: Generalized Synthesis Workflow for 1,2,4-Triazole Fungicides.

Applications

Agricultural Use

Triazoles are the backbone of many disease management programs for a wide range of crops.[15] They are highly effective against fungal diseases such as powdery mildews, rusts, and various leaf-spotting fungi.[1] A significant application is the control of Fusarium head blight (FHB) in wheat, which not only reduces yield loss but also mitigates the contamination of grain with mycotoxins like deoxynivalenol (B1670258) (DON).[15][16]

Table 2: Efficacy of Agricultural Triazoles against Fusarium Head Blight (FHB) and Deoxynivalenol (DON) in Wheat (Multivariate Meta-Analysis) [17]

FungicideMean % FHB Index ControlMean % DON Control
Metconazole51%45%
Prothioconazole48%43%
Prothioconazole + Tebuconazole50%42%
Tebuconazole31%23%
Propiconazole22%12%

Table 3: Efficacy of Agricultural Triazoles against Soybean Rust (Meta-Analysis) [18][19]

Fungicide (Applied Alone)Performance RankNotes
ProthioconazoleHighConsistently among the best performing triazoles.
TebuconazoleHighShowed strong efficacy in reducing disease severity.
CyproconazoleModerate-HighParticularly effective when used in combination with strobilurins.
DifenoconazoleLow-ModerateLess effective compared to other triazoles in the analysis.
FluquinconazoleLowAmong the least effective triazoles in the analysis.
Medical Use

In clinical settings, triazoles are essential for treating and preventing invasive fungal infections, particularly in immunocompromised patients.[7][20] Voriconazole is a primary treatment for invasive aspergillosis, while fluconazole is widely used for Candida infections.[7] Posaconazole is used for prophylaxis in high-risk patients and as a salvage therapy.[7]

Table 4: Clinically Important Medical Triazoles and Their Spectrum of Activity

DrugOral BioavailabilityPrimary Spectrum of ActivityKey Clinical Uses
Fluconazole HighCandida spp., Cryptococcus neoformansCandidiasis (mucosal and systemic), Cryptococcal meningitis.[7]
Itraconazole Variable (needs food)Aspergillus, Blastomyces, Histoplasma, Candida spp.Aspergillosis, endemic mycoses, onychomycosis.[7]
Voriconazole HighBroad-spectrum: Aspergillus, Candida, Fusarium, ScedosporiumFirst-line for invasive aspergillosis.[7]
Posaconazole Low (needs high-fat meal)Very broad-spectrum, including ZygomycetesProphylaxis in neutropenic patients; salvage therapy for aspergillosis.[7]

Mechanisms of Fungal Resistance

The extensive use of triazoles has led to the emergence of resistant fungal strains, a growing concern in both agriculture and medicine.[1][21] Several mechanisms contribute to triazole resistance:

  • Target Site Modification: Point mutations in the CYP51A gene can alter the structure of the 14α-demethylase enzyme, reducing its binding affinity for triazole drugs.[22]

  • Overexpression of the Target Gene: Increased expression of the CYP51A gene leads to higher concentrations of the target enzyme, requiring a higher dose of the fungicide to achieve an inhibitory effect.[22]

  • Efflux Pump Upregulation: Fungi can activate or upregulate membrane transporter proteins (efflux pumps) that actively expel triazoles from the cell, reducing the intracellular drug concentration.

  • Environmental Selection: There is strong evidence that the use of triazole fungicides in agriculture can select for resistant strains of opportunistic human pathogens like Aspergillus fumigatus in the environment.[22][23] These resistant strains can then infect humans, leading to cross-resistance where medical triazoles are also ineffective.[15][23]

Resistance_Pathways cluster_mechanisms Resistance Mechanisms Exposure Sustained Triazole Exposure (Agricultural or Clinical) Target_Mod Target Site Modification Exposure->Target_Mod Target_Over Target Overexpression Exposure->Target_Over Efflux Active Efflux Exposure->Efflux Target_Mod_Detail Point mutations in cyp51 gene Target_Mod->Target_Mod_Detail Outcome Resistant Phenotype (Reduced Susceptibility) Target_Mod_Detail->Outcome Reduced Drug Binding Target_Over_Detail Upregulation of cyp51 gene expression Target_Over->Target_Over_Detail Target_Over_Detail->Outcome Target Titration Efflux_Detail Upregulation of efflux pump genes Efflux->Efflux_Detail Efflux_Detail->Outcome Reduced Intracellular Drug Concentration

Caption: Logical Pathways to the Development of Triazole Resistance.

Experimental Protocols

Protocol: In Vitro Fungicide Efficacy Screening (Multiwell Plate Assay)

This protocol describes a high-throughput method for determining the Minimum Inhibitory Concentration (MIC) of a fungicide against a target pathogen.[24][25]

  • Preparation of Fungicide Solutions: Prepare a stock solution of the triazole fungicide in a suitable solvent (e.g., DMSO). Create a series of twofold serial dilutions in liquid growth medium (e.g., Potato Dextrose Broth) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Grow the target fungus on solid agar. Prepare a spore suspension or mycelial fragment suspension in sterile water or saline. Adjust the concentration to a standardized value (e.g., 1 x 10⁴ spores/mL).

  • Inoculation: Add a defined volume of the fungal inoculum to each well of the microtiter plate, including positive (no fungicide) and negative (no fungus) controls.

  • Incubation: Seal the plate and incubate at an optimal temperature for the specific fungus (e.g., 25°C) for a defined period (e.g., 48-72 hours).

  • Assessment: Determine fungal growth by measuring the optical density (OD) at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • Data Analysis: The MIC is defined as the lowest fungicide concentration that causes a significant inhibition of fungal growth (e.g., ≥90%) compared to the positive control.

Efficacy_Workflow Start Fungicide Candidate Step1 Prepare Fungicide Stock & Serial Dilutions Start->Step1 Step2 Dispense Dilutions into 96-Well Plate Step1->Step2 Step4 Inoculate All Wells (Except Negative Control) Step2->Step4 Step3 Prepare Standardized Fungal Inoculum (Spores or Mycelia) Step3->Step4 Step5 Incubate Plate (Controlled Temp & Time) Step4->Step5 Step6 Measure Fungal Growth (e.g., Optical Density) Step5->Step6 End Data Analysis: Determine MIC / EC50 Step6->End

Caption: Workflow for In Vitro Fungicide Efficacy Testing.

Protocol: Field Efficacy Trial

This protocol outlines the general steps for evaluating fungicide performance under real-world agricultural conditions.[26]

  • Site Selection and Experimental Design: Choose a site with a history of the target disease and uniform soil conditions. Use a Randomized Complete Block Design (RCBD) with at least three to four replicates to minimize spatial variability.[26]

  • Treatments: Include the test triazole fungicide at various application rates, an untreated control, and a commercial standard (reference product) for comparison.

  • Plot Management: Manage all plots using standard agronomic practices for the specific crop, ensuring that the only variable is the fungicide treatment.

  • Fungicide Application: Apply fungicides at the recommended crop growth stage for disease control. Use calibrated spray equipment to ensure accurate and uniform coverage. Record all application details, including date, weather conditions, and spray volume.[26]

  • Disease Assessment: At appropriate intervals after application, assess disease severity or incidence using standardized rating scales. This can involve visually estimating the percentage of leaf area affected or counting the number of lesions.

  • Yield Data Collection: At crop maturity, harvest the center rows of each plot and measure the grain yield and, if applicable, quality parameters (e.g., test weight).

  • Statistical Analysis: Analyze the disease and yield data using Analysis of Variance (ANOVA) appropriate for an RCBD to determine if there are statistically significant differences among the treatments.

Conclusion

Triazole fungicides are a cornerstone of fungal disease management in both crop production and human health. Their highly specific mechanism of action, inhibiting the vital ergosterol biosynthesis pathway, provides excellent efficacy against a broad spectrum of pathogens. However, the very specificity of this action also makes them vulnerable to the development of resistance. The documented link between agricultural fungicide use and the emergence of clinically resistant human pathogens highlights the need for a "One Health" approach to their stewardship. Future research must focus on developing novel triazoles with improved activity against resistant strains, understanding structure-activity relationships to minimize non-target effects, and implementing integrated resistance management strategies to preserve the longevity of this indispensable class of antifungals.

References

Diniconazole-M: A Technical Guide to its Mode of Action on Fungal Ergosterol Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diniconazole-M, the biologically active (R)-enantiomer of diniconazole (B1670688), is a potent triazole fungicide widely utilized in agriculture.[1] Its efficacy stems from the targeted disruption of the fungal ergosterol (B1671047) biosynthesis pathway, a critical process for maintaining the integrity and functionality of the fungal cell membrane. This technical guide provides an in-depth exploration of the molecular mechanism by which this compound exerts its antifungal activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Fungal Ergosterol Biosynthesis Pathway: A Prime Antifungal Target

Ergosterol is the predominant sterol in fungal cell membranes, where it plays a role analogous to cholesterol in mammalian cells.[2][3] It is essential for regulating membrane fluidity, permeability, and the activity of membrane-bound enzymes.[2][3][4] The biosynthesis of ergosterol is a complex, multi-step process involving over 20 enzymes, making it an excellent target for selective antifungal agents.[2][4] The pathway can be broadly divided into two main stages: the mevalonate (B85504) pathway and the post-squalene pathway.[2][5] Azole fungicides, including this compound, primarily target the latter stage.[2][6] The fungal-specific nature of ergosterol and its biosynthetic pathway allows for targeted disruption of fungal viability with minimal off-target effects in mammalian hosts.[2][6]

Ergosterol_Biosynthesis_Pathway cluster_mevalonate Mevalonate Pathway cluster_post_squalene Post-Squalene Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isopentenyl Pyrophosphate->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene Erg9 Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Erg1 Lanosterol (B1674476) Lanosterol Squalene epoxide->Lanosterol Erg7 14-demethylated sterols 14-demethylated sterols Lanosterol->14-demethylated sterols Erg11 (CYP51) Target of this compound Various Intermediates Various Intermediates 14-demethylated sterols->Various Intermediates Ergosterol Ergosterol Various Intermediates->Ergosterol

Caption: Overview of the Fungal Ergosterol Biosynthesis Pathway.

Core Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary mode of action of this compound is the potent and specific inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase, also known as CYP51 or Erg11p.[5][7][8][9] This enzyme is a critical rate-limiting step in the post-squalene pathway, responsible for the oxidative removal of the 14α-methyl group from lanosterol.[2][10]

As a triazole fungicide, this compound's mechanism involves the nitrogen atom in its triazole ring binding to the heme iron atom in the active site of the CYP51 enzyme.[8] This interaction competitively inhibits the natural substrate, lanosterol, from binding and being demethylated.[10] Research has shown that the R(-) isomer of diniconazole is a significantly more potent inhibitor of yeast CYP51 than the S(+) isomer, indicating a stereoselective interaction with the enzyme's active site.[11]

The inhibition of CYP51 by this compound has two major consequences for the fungal cell:

  • Depletion of Ergosterol: The blockage of the pathway prevents the synthesis of mature ergosterol, leading to its depletion from the fungal cell membranes.[5][10][12]

  • Accumulation of Toxic Sterol Intermediates: The inhibition causes a buildup of 14α-methylated sterol precursors, such as lanosterol.[2][12] These abnormal sterols are incorporated into the fungal membranes, leading to significant disruption.

This disruption of membrane composition and integrity results in increased permeability, altered activity of membrane-associated enzymes, and ultimately, the cessation of fungal growth and cell death.[10][13][14]

Diniconazole_M_Action Diniconazole This compound CYP51 Lanosterol 14α-demethylase (CYP51 / Erg11p) Diniconazole->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Normal Pathway ToxicSterols Accumulation of 14α-methylated sterols CYP51->ToxicSterols Blocked Pathway Leads to Lanosterol Lanosterol Lanosterol->CYP51 Substrate Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation ToxicSterols->Membrane Incorporation Disruption Disrupted Membrane Integrity & Function Membrane->Disruption Death Fungal Cell Death / Growth Inhibition Disruption->Death

Caption: Molecular mechanism of this compound's inhibition of CYP51.

Quantitative Efficacy Data

The potency of this compound varies across different fungal species. The half-maximal effective concentration (EC50) is a common metric used to quantify the antifungal activity.

Fungal SpeciesEC50 (mg/L)Reference
Botrytis cinerea0.012[7]
Sclerotinia fimicola<0.001[7]
Fusarium graminearum0.008[7]
Sclerotium cepivorum0.02[7]
Bipolaris sorokiniana0.06[7]
Colletotrichum truncatum (wild-type)260.22 (μg/mL)[5]
Colletotrichum truncatum (ΔCtSR mutant)<1 (μg/mL)[5]

Note: The significantly higher EC50 value for the wild-type C. truncatum suggests inherent resistance, which is overcome by deleting the transcription factor CtSR involved in regulating ergosterol biosynthesis.[5]

Key Experimental Protocols

The elucidation of this compound's mode of action relies on several key experimental methodologies.

Ergosterol Quantification by Spectrophotometry

This protocol is used to determine the total ergosterol content in fungal cells, allowing for the assessment of the impact of inhibitors like this compound.

Principle: Fungal cells are treated with an alcoholic solution of potassium hydroxide (B78521) to saponify lipids. The non-saponifiable lipids, including ergosterol, are then extracted with an organic solvent (e.g., n-heptane). The amount of ergosterol is quantified by scanning the extract spectrophotometrically, as ergosterol and its precursor 24(28)-dehydroergosterol (B45619) have a characteristic four-peaked absorbance curve between 240 and 300 nm.[15]

Detailed Protocol:

  • Cell Culture and Treatment: Grow fungal cells in an appropriate liquid medium to mid-logarithmic phase. Treat the cultures with varying concentrations of this compound (and a solvent control) for a defined period (e.g., 16-18 hours).[4]

  • Harvesting: Harvest the cells by centrifugation, wash with sterile distilled water, and determine the wet or dry weight of the cell pellet.[4][15]

  • Saponification: Resuspend the cell pellet in a 25% alcoholic potassium hydroxide solution (e.g., 3 mL). Vortex vigorously for 1 minute.[4]

  • Incubation: Incubate the mixture in a water bath at 80-85°C for 1-2 hours to saponify the cellular lipids.[15]

  • Extraction: Allow the samples to cool to room temperature. Add a mixture of sterile distilled water and n-heptane (e.g., 1 mL water, 3 mL n-heptane). Vortex vigorously for 3 minutes to extract the non-saponifiable lipids into the heptane (B126788) layer.[15]

  • Phase Separation: Centrifuge briefly to separate the layers. Carefully transfer the upper heptane layer to a clean glass tube.

  • Spectrophotometric Analysis: Dilute an aliquot of the heptane extract in 100% ethanol. Scan the absorbance from 240 to 300 nm using a UV spectrophotometer.[15]

  • Calculation: Calculate the ergosterol content based on the absorbance values at specific wavelengths (e.g., 281.5 nm and 230 nm) using established equations that account for both ergosterol and 24(28)DHE.[15] The results are typically expressed as a percentage of the cell's wet or dry weight.

Ergosterol_Quantification_Workflow Start Fungal Culture + this compound Harvest Harvest & Weigh Cells Start->Harvest Saponify Saponification (Alcoholic KOH, 85°C) Harvest->Saponify Extract Sterol Extraction (n-heptane) Saponify->Extract Scan Spectrophotometric Scan (240-300 nm) Extract->Scan Calculate Calculate Ergosterol Content Scan->Calculate Result Ergosterol Depletion Data Calculate->Result

Caption: Experimental workflow for ergosterol quantification.

In Vitro CYP51 Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the target enzyme.

Principle: A preparation of the CYP51 enzyme (often from yeast microsomes or a recombinant source) is incubated with its substrate (lanosterol) and a cofactor system (NADPH-cytochrome P450 reductase). The reaction is initiated in the presence and absence of the inhibitor (this compound). The enzyme's activity is determined by measuring the depletion of the substrate or the formation of the product using methods like HPLC or GC-MS. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be calculated.[16]

General Protocol:

  • Enzyme Preparation: Prepare a microsomal fraction containing CYP51 from a fungal source or use purified recombinant CYP51.

  • Reaction Mixture: Prepare a reaction buffer containing the enzyme, the NADPH-cytochrome P450 reductase system, and the substrate lanosterol (often solubilized with a detergent).

  • Inhibition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a no-inhibitor control.

  • Reaction Initiation and Termination: Initiate the reaction by adding NADPH. Incubate at an optimal temperature (e.g., 37°C) for a specific time. Terminate the reaction by adding a strong base or solvent.

  • Analysis: Extract the sterols and analyze the substrate and product levels using chromatographic methods (HPLC or GC-MS) to determine the extent of inhibition.

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[16]

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

Principle: A standardized inoculum of the fungus is exposed to serial dilutions of the antifungal agent in a liquid growth medium in a 96-well microtiter plate. The MIC is defined as the lowest concentration of the drug that prevents visible growth after a specified incubation period.[17][18]

General Protocol (referencing CLSI M27-A2 for yeasts):

  • Drug Dilution: Prepare serial twofold dilutions of this compound in the test medium (e.g., RPMI 1640) directly in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture, adjusting the concentration spectrophotometrically.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a drug-free growth control and a sterility control.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 35°C) for 24-48 hours.

  • Reading Results: Determine the MIC by visually inspecting the wells for turbidity or by using a spectrophotometric plate reader. The MIC is the lowest drug concentration showing a significant reduction in growth compared to the control.[17][18]

Conclusion

This compound is a highly effective fungicide that operates through a well-defined mode of action. By specifically targeting and inhibiting lanosterol 14α-demethylase (CYP51), it disrupts the vital ergosterol biosynthesis pathway in fungi. This inhibition leads to a cascade of detrimental effects, including the depletion of essential ergosterol and the accumulation of toxic sterol intermediates, which ultimately compromise the fungal cell membrane and lead to cell death. The detailed understanding of this mechanism, supported by quantitative efficacy data and robust experimental protocols, is crucial for the continued development of effective antifungal strategies and the management of potential resistance in agricultural and clinical settings.

References

An In-depth Technical Guide to the Isomeric Properties of Diniconazole-M

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diniconazole (B1670688) is a broad-spectrum triazole fungicide widely used in agriculture to control a variety of fungal diseases. Its efficacy is rooted in its ability to inhibit ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes. Diniconazole exists as four distinct stereoisomers due to the presence of a chiral center and a carbon-carbon double bond, leading to both enantiomeric (R/S) and geometric (E/Z) isomerism. Diniconazole-M is the specific (E)-(R)-isomer, which has been identified as the most biologically active enantiomer in terms of fungicidal properties. This technical guide provides a comprehensive overview of the isomeric properties of this compound, including its stereochemistry, differential biological activities, and analytical methodologies for isomer separation and quantification.

Isomeric Complexity of Diniconazole

Diniconazole possesses one chiral carbon and one double bond, giving rise to four possible stereoisomers:

  • (E)-(R)-Diniconazole (this compound)

  • (E)-(S)-Diniconazole

  • (Z)-(R)-Diniconazole

  • (Z)-(S)-Diniconazole

The "E" and "Z" designations refer to the geometric arrangement of substituents around the carbon-carbon double bond, while "R" and "S" describe the stereochemical configuration at the chiral center. This compound is specifically the (E)-(R)-isomer.[1]

Differential Biological Activity of Isomers

The spatial arrangement of atoms in each isomer significantly influences its interaction with biological targets, leading to distinct biological activities.

Fungicidal Activity

The primary mode of action for diniconazole is the inhibition of the enzyme sterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis in fungi.[1] The (E)-(R)-isomer, this compound, exhibits the highest fungicidal activity among the four stereoisomers. Research has shown that the R(-) isomer of diniconazole is a much more potent inhibitor of lanosterol (B1674476) 14α-demethylation catalyzed by yeast cytochrome P-450 (P-450/14DM) compared to the S(+) isomer.[2] This stereoselective inhibition is attributed to a more favorable fit of the R(-) isomer into the active site of the enzyme.[2]

While comprehensive quantitative data for all four isomers against a wide range of fungi is limited in publicly available literature, the superior efficacy of the (E,R)-isomer is a consistently reported finding.

Plant Growth Regulation

Physicochemical and Toxicological Properties

The physicochemical properties of the diniconazole isomers are very similar, making their separation challenging. However, their toxicological profiles can differ. The available toxicity data for diniconazole is often for the racemic mixture.

PropertyValue (for racemic Diniconazole)
Acute Oral LD50 (Rat) Male: 639 mg/kg, Female: 474 mg/kg
Dermal LD50 (Rat) > 5000 mg/kg
Inhalation LC50 (Rat) > 2770 mg/L (4h)
Aquatic Toxicity Rainbow Trout LC50 (96h): >1.58 mg/L, Carp LC50 (96h): 4.0 mg/L
Avian Toxicity Quail Acute Oral LD50: 1490 mg/kg, Mallard Acute Oral LD50: >2000 mg/kg
Bee Toxicity Acute contact LD50: >20 µ g/bee

Note: This data is for the racemic mixture of diniconazole. Stereoselective toxicity data for individual isomers is limited.

Experimental Protocols

Chiral Separation of Diniconazole Isomers

The separation of diniconazole enantiomers is crucial for studying their individual properties. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases are the most common methods.

1. Supercritical Fluid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (SFC-Q-TOF/MS)

This method provides excellent separation and sensitive detection of diniconazole enantiomers.

  • Workflow:

    G extraction Sample Extraction (Acetonitrile/Water) cleanup Solid Phase Extraction (Cleanert TPT or Pesti-Carb) extraction->cleanup analysis SFC-Q-TOF/MS Analysis cleanup->analysis

    SFC-Q-TOF/MS Workflow for Diniconazole Enantiomer Analysis
  • Experimental Conditions:

    • Chiral Column: Chiral CCA

    • Mobile Phase: CO₂/Isopropanol (IPA) (96/4, v/v)

    • Flow Rate: 2.0 mL/min

    • Backpressure: 2000 psi

    • Column Temperature: 25 °C

    • Detection: Electrospray ionization positive mode (ESI+)

2. Cyclodextrin-Modified Micellar Electrokinetic Chromatography (CD-MEKC)

This technique offers an alternative approach for the enantiomeric separation of diniconazole.

  • Principle:

    G cluster_micelle Micelle cluster_cd Cyclodextrin (B1172386) m1 m2 m3 m4 m5 m6 cd CD enantiomer_R (R)-Diniconazole enantiomer_R->cd Inclusion Complexation enantiomer_S (S)-Diniconazole enantiomer_S->cd Inclusion Complexation

    Differential interaction of enantiomers with cyclodextrins in MEKC
  • Separation is achieved based on the differential partitioning of the enantiomers between the aqueous buffer, the cyclodextrin (chiral selector), and the micelles.

Synthesis of Diniconazole Isomers

The commercial synthesis of diniconazole typically involves a multi-step process with stereoselective control to favor the formation of the more active E-isomer.[7] The general pathway is as follows:

G start 2,4-dichlorobenzaldehyde + tert-butyl Grignard reagent alcohol Intermediate Alcohol start->alcohol Grignard Reaction ketone Ketone alcohol->ketone Oxidation diniconazole Diniconazole (E-isomer favored) ketone->diniconazole Reaction with 1,2,4-triazole

General Synthetic Pathway for Diniconazole

The separation of the four individual stereoisomers for research purposes typically requires chiral chromatography of the synthesized mixture.

Mechanism of Action: Inhibition of Sterol 14α-Demethylase

This compound exerts its fungicidal effect by targeting and inhibiting the enzyme sterol 14α-demethylase (CYP51). This enzyme is a crucial component of the ergosterol biosynthesis pathway in fungi.

G Lanosterol Lanosterol CYP51 Sterol 14α-demethylase (CYP51) Lanosterol->CYP51 Product 14-demethylated sterols CYP51->Product Ergosterol Ergosterol Product->Ergosterol Membrane Fungal Cell Membrane (Disrupted) Diniconazole_M This compound Diniconazole_M->CYP51 Inhibition

Inhibition of Ergosterol Biosynthesis by this compound

By inhibiting CYP51, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane. The higher affinity of the (R)-enantiomer for the active site of CYP51 explains its superior fungicidal activity.[2]

Environmental Fate and Photodegradation

The environmental persistence and degradation of diniconazole isomers are important considerations for risk assessment. Sunlight can induce the photodegradation of this compound. The primary photodegradation pathway involves the isomerization of the (E)-isomer to the (Z)-isomer, which can then undergo further reactions, including cyclization.[3][4][8]

G Diniconazole_M (E)-Diniconazole-M Z_isomer (Z)-Isomer Diniconazole_M->Z_isomer Photoisomerization Cyclized_product Cyclized Product Z_isomer->Cyclized_product Cyclization Other_products Other Photoproducts Z_isomer->Other_products

References

Diniconazole-M: A Technical Guide to its Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diniconazole-M is a potent triazole fungicide employed in agriculture to control a broad spectrum of fungal diseases. As the active (R)-enantiomer of diniconazole, it exhibits significantly higher fungicidal activity than its (S)-enantiomer.[1][2] This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative efficacy, and the experimental protocols used to evaluate its antifungal properties.

Core Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

This compound's primary mode of action is the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, an essential sterol in fungi.[3] Specifically, it targets and inhibits the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is encoded by the ERG11 gene.[1] This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the demethylation of lanosterol.

The inhibition of 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. This alteration in sterol composition disrupts the physical properties of the membrane, affecting its fluidity, permeability, and the function of membrane-bound enzymes. Ultimately, this disruption of membrane homeostasis inhibits fungal growth and leads to cell death.[3] this compound acts as a systemic fungicide with both curative and protective properties.[2]

Signaling Pathway: Ergosterol Biosynthesis Inhibition

The following diagram illustrates the ergosterol biosynthesis pathway and the specific point of inhibition by this compound.

Ergosterol_Biosynthesis_Inhibition Ergosterol Biosynthesis Pathway and Inhibition by this compound cluster_early cluster_late AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Lanosterol Lanosterol Oxidosqualene->Lanosterol FF_MAS 4,4-dimethyl-zymosterol Lanosterol->FF_MAS 14α-demethylase (CYP51) Zymosterol Zymosterol FF_MAS->Zymosterol Episterol Episterol Zymosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol DiniconazoleM This compound DiniconazoleM->Lanosterol Agrochemical_Development_Workflow General Workflow for Antifungal Agrochemical Development cluster_Discovery cluster_Screening cluster_Optimization cluster_PreDevelopment cluster_FieldTrials cluster_Registration Discovery 1. Discovery & Lead Generation Screening 2. In Vitro & In Vivo Screening Discovery->Screening High-Throughput Screening d1 Compound Synthesis/ Natural Product Isolation Lead_Optimization 3. Lead Optimization Screening->Lead_Optimization Identify Promising Hits s1 Primary Bioassays (e.g., MIC) Pre_Development 4. Pre-Development Lead_Optimization->Pre_Development Select Candidate Molecules o1 Structure-Activity Relationship (SAR) Studies Field_Trials 5. Field Trials Pre_Development->Field_Trials Efficacy & Safety Assessment p1 Toxicology Studies Registration 6. Registration & Regulatory Submission Field_Trials->Registration Generate Regulatory Data f1 Multi-location Trials Launch 7. Market Launch & Post-Market Surveillance Registration->Launch Product Approval r1 Dossier Preparation d2 Library Creation s2 Secondary Assays (e.g., Detached Leaf) o2 Improve Potency & Selectivity p2 Environmental Fate p3 Formulation Development f2 Dose-Response Studies f3 Residue Analysis r2 Submission to Regulatory Agencies

References

Unraveling the Influence of Diniconazole-M on Plant Growth: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diniconazole-M, the more active R-enantiomer of diniconazole (B1670688), is a potent triazole fungicide that also exhibits significant plant growth-regulating properties. This technical guide provides a comprehensive preliminary investigation into these effects, offering detailed experimental methodologies, quantitative data summaries, and visualizations of the implicated signaling pathways to support further research and development in this area.

Core Mechanism of Action: Inhibition of Gibberellin Biosynthesis

This compound primarily exerts its plant growth regulatory effects by inhibiting the biosynthesis of gibberellins (B7789140) (GAs), a class of hormones crucial for stem elongation, seed germination, and flowering.[1] As a triazole compound, it specifically targets and inhibits cytochrome P450 monooxygenases, key enzymes in the GA biosynthetic pathway.[1] This inhibition leads to a reduction in the levels of active gibberellins, resulting in a range of morphological changes in treated plants.

Quantitative Effects on Plant Growth

The application of this compound has been shown to significantly impact various growth parameters across different plant species. The following tables summarize the quantitative data from several key studies.

Table 1: Effect of this compound on the Growth of Cucumber (Cucumis sativus L.) Seedlings

Treatment (Foliar Spray)Plant Height (cm)Hypocotyl Length (cm)Leaf Length (cm)Leaf Width (cm)
Control15.28.57.86.5
20 mg/L Diniconazole11.86.26.55.8
37.5 mg/L Diniconazole9.54.85.95.2

Data adapted from a study on the growth-inhibition effect of Diniconazole applications on plug-seedlings of cucumber.[2]

Table 2: Effect of this compound on the Growth of Melon (Cucumis melo L.) Seedlings

Treatment (Drench)Plant Height (cm)Hypocotyl Length (cm)Leaf Length (cm)Leaf Width (cm)
Control12.56.88.27.1
1.25 mg/L Diniconazole9.85.17.16.3
2.5 mg/L Diniconazole8.24.26.55.7

Data adapted from a study on the effect of Diniconazole treatments on the growth of plug seedlings in melon.[3]

Table 3: Effect of Diniconazole on the Growth of Sesamum indicum 'Baekseol' Plug Seedlings

Treatment (Foliar Spray)Stem Length (cm)Shoot Fresh Weight (g)Root Fresh Weight (g)T/R Ratio
Control10.51.20.34.0
100 mg/L Diniconazole7.80.90.42.3
200 mg/L Diniconazole6.50.80.451.8
400 mg/L Diniconazole5.20.70.51.4

Data adapted from a study on the effect of diniconazole on the growth and taking roots after transplanting of Sesamum indicum 'Baekseol' plug seedlings.[4]

Experimental Protocols

To facilitate reproducible research, the following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Foliar Spray Application for Growth Regulation Bioassay

1. Plant Material and Growth Conditions:

  • Use seedlings of the desired plant species (e.g., cucumber, tomato) at the 2-3 true leaf stage.
  • Grow plants in a controlled environment with a temperature of 25/18°C (day/night), a 16-hour photoperiod, and a light intensity of 200 µmol/m²/s.
  • Use a standard potting mix or a defined growth medium.

2. Preparation of this compound Solution:

  • Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable solvent like acetone (B3395972) or ethanol.
  • Prepare working solutions of desired concentrations (e.g., 5, 10, 20, 40 mg/L) by diluting the stock solution with distilled water containing a surfactant (e.g., 0.05% Tween-20) to ensure even coverage.

3. Application:

  • Spray the foliage of the seedlings until runoff, ensuring complete coverage of all aerial parts.
  • A control group should be sprayed with the same solution lacking this compound.
  • Randomize the placement of treated and control plants to minimize positional effects.

4. Data Collection:

  • Measure growth parameters such as plant height, stem diameter, leaf number, and leaf area at regular intervals (e.g., 7, 14, and 21 days after treatment).
  • At the end of the experiment, harvest the plants and separate them into shoots and roots.
  • Determine the fresh weight of shoots and roots immediately.
  • Dry the plant material in an oven at 70°C for 48 hours to determine the dry weight.

5. Statistical Analysis:

  • Use analysis of variance (ANOVA) to determine the statistical significance of the treatments.
  • Employ a post-hoc test, such as Duncan's multiple range test, to compare the means of different treatment groups.[2]

Protocol 2: Drench Application for Root System Analysis

1. Plant Material and Growth Conditions:

  • As described in Protocol 1.

2. Preparation of this compound Solution:

  • Prepare aqueous solutions of this compound at the desired concentrations (e.g., 1, 2.5, 5 mg/L). A surfactant is not typically required for drench applications.

3. Application:

  • Apply a specific volume of the this compound solution to the growing medium of each plant to ensure consistent dosing.
  • The control group should receive an equal volume of water.

4. Data Collection:

  • Monitor shoot growth parameters as described in Protocol 1.
  • At the end of the experiment, carefully wash the roots to remove the growing medium.
  • Analyze root morphology using a root scanner or image analysis software to determine parameters such as total root length, root surface area, and number of root tips.
  • Determine the fresh and dry weight of the roots.

5. Statistical Analysis:

  • As described in Protocol 1.

Signaling Pathways and Visualization

This compound's primary mode of action involves the disruption of the gibberellin (GA) biosynthesis pathway. Furthermore, there is evidence of crosstalk between the GA and brassinosteroid (BR) signaling pathways, which can also be influenced by triazole compounds.

Gibberellin_Biosynthesis_Inhibition GGDP Geranylgeranyl diphosphate ent_kaurene ent-kaurene GGDP->ent_kaurene CPS, KS GA12 GA12 ent_kaurene->GA12 P450 Cytochrome P450 monooxygenases Bioactive_GAs Bioactive GAs (e.g., GA1, GA4) GA12->Bioactive_GAs GA20ox, GA3ox Growth Stem Elongation & Cell Division Bioactive_GAs->Growth Diniconazole_M This compound Diniconazole_M->P450 Inhibits

Caption: Inhibition of Gibberellin Biosynthesis by this compound.

The interaction between brassinosteroid (BR) and GA signaling is complex. BRs can regulate the expression of GA biosynthesis genes, and there is evidence of crosstalk at the level of downstream signaling components.

GA_BR_Crosstalk cluster_br Brassinosteroid Pathway cluster_ga Gibberellin Pathway BR_Signal Brassinosteroid Signal BRI1 BRI1/BAK1 (Receptor Complex) BR_Signal->BRI1 BIN2 BIN2 (Negative Regulator) BRI1->BIN2 Inhibits BZR1_BES1 BZR1/BES1 (Transcription Factors) BIN2->BZR1_BES1 Inhibits GA_Biosynthesis_Genes GA Biosynthesis Genes (e.g., GA20ox) BZR1_BES1->GA_Biosynthesis_Genes Activates Growth_Response Growth Response BZR1_BES1->Growth_Response GA_Biosynthesis GA Biosynthesis GA_Biosynthesis_Genes->GA_Biosynthesis GA_Signal Gibberellin Signal DELLA DELLA Proteins (Repressors) GA_Signal->DELLA Degrades DELLA->Growth_Response Represses Diniconazole_M This compound Diniconazole_M->GA_Biosynthesis Inhibits GA_Biosynthesis->GA_Signal

References

The Systemic and Curative Action of Diniconazole-M: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diniconazole-M, the biologically active (R)-enantiomer of diniconazole (B1670688), is a potent triazole fungicide renowned for its systemic, curative, and protective properties against a broad spectrum of fungal plant pathogens. Its primary mode of action is the inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway of fungi.[1] Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. This technical guide provides an in-depth overview of the discovery and characterization of this compound's systemic and curative actions, presenting available quantitative data, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.

Data Presentation

Efficacy of this compound Against Various Fungal Pathogens

The following table summarizes the inhibitory concentrations of diniconazole (racemic mixture) against a range of fungal pathogens. It is important to note that this compound, being the more active enantiomer, would exhibit even lower IC50/EC50 values.

Fungal PathogenCommon DiseaseIC50 / EC50 (mg/L)Reference
Botrytis cinereaGray Mold0.012[2]
Sordaria fumicola-<0.001[2]
Fusarium graminearumFusarium Head Blight0.008[2]
Sclerotium cepivorumWhite Rot0.02[2]
Bipolaris sorokinianaCommon Root Rot0.06[2]

Note: The data presented is for the racemic mixture of diniconazole. This compound is the more active R-enantiomer.

Systemic Translocation of this compound

The systemic nature of this compound allows it to be absorbed by the plant and transported to other tissues, protecting untreated parts. The following table provides illustrative data on the translocation of this compound in wheat following foliar application, based on typical behavior of systemic triazole fungicides.

Time After Application (Hours)Concentration in Treated Leaf (µg/g)Concentration in Upper Un-treated Leaf (µg/g)Concentration in Roots (µg/g)
215.20.10.0
612.80.50.0
249.52.10.2
486.33.80.5
724.14.50.8

Disclaimer: This table presents hypothetical data for illustrative purposes, as specific quantitative translocation data for this compound was not available in the public domain.

Curative Action of this compound Against Wheat Leaf Rust (Puccinia triticina)

The curative action of this compound enables it to halt the progression of fungal infections that have already been established. The table below illustrates the potential curative efficacy of this compound when applied at different time points after inoculation with wheat leaf rust spores.

Time of Application After Inoculation (Hours)Disease Severity (%)Control Efficacy (%)
0 (Protective)2.595.0
125.888.4
2410.279.6
4825.748.6
7245.39.4
Untreated Control50.00.0

Disclaimer: This table presents hypothetical data for illustrative purposes to demonstrate the concept of curative action. Specific time-course curative efficacy data for this compound was not publicly available.

Experimental Protocols

Protocol for Assessing Systemic Translocation of this compound in Wheat

Objective: To quantify the uptake and movement of this compound from a treated leaf to other parts of a wheat plant.

Materials:

  • Wheat plants (e.g., Triticina aestivum) at the three-leaf stage.

  • This compound solution of known concentration.

  • Radiolabeled ¹⁴C-Diniconazole-M (for autoradiography and scintillation counting) or non-labeled this compound (for LC-MS/MS analysis).

  • Micropipette.

  • Plant growth chamber with controlled environment.

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system or phosphor imager and liquid scintillation counter.

  • Homogenizer, centrifuge, and necessary solvents for extraction.

Methodology:

  • Plant Growth: Grow wheat plants in a controlled environment (e.g., 22°C day/18°C night, 16-hour photoperiod).

  • Treatment Application: Apply a precise droplet (e.g., 10 µL) of the this compound solution to the center of the second leaf of each plant. For control plants, apply a droplet of the solvent carrier without the fungicide.

  • Time-Course Sampling: Harvest replicate plants at predetermined time points after application (e.g., 2, 6, 24, 48, 72 hours).

  • Sample Sectioning: Carefully dissect each plant into the following sections:

    • Treated leaf

    • Upper (third) untreated leaf

    • Lower (first) leaf and stem

    • Roots (after washing thoroughly to remove any soil)

  • Extraction (for LC-MS/MS):

    • Record the fresh weight of each plant section.

    • Homogenize each section in a suitable solvent (e.g., acetonitrile).

    • Centrifuge the homogenate and collect the supernatant.

    • Perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample.

    • Analyze the final extract using a validated LC-MS/MS method to quantify the concentration of this compound.

  • Analysis (for Radiolabeled Compound):

    • Autoradiography: Press the whole plant onto a phosphor imager screen to visualize the distribution of the radiolabeled fungicide.

    • Scintillation Counting: Oxidize each plant section and measure the radioactivity using a liquid scintillation counter to quantify the amount of ¹⁴C-Diniconazole-M in each tissue.

  • Data Analysis: Calculate the concentration of this compound in each plant part at each time point and plot the translocation over time.

Protocol for Evaluating the Curative Action of this compound Against Wheat Leaf Rust

Objective: To determine the efficacy of this compound in controlling wheat leaf rust when applied at various times after fungal inoculation.

Materials:

  • Wheat plants susceptible to leaf rust (Puccinia triticina).

  • Viable urediniospores of Puccinia triticina.

  • Atomizer for spore suspension application.

  • Dew chamber or other high-humidity environment.

  • This compound emulsifiable concentrate formulation.

  • Laboratory sprayer for fungicide application.

  • Disease assessment scale (e.g., modified Cobb scale).

Methodology:

  • Plant Growth: Grow wheat plants to the two-leaf stage in a greenhouse.

  • Inoculation:

    • Prepare a suspension of Puccinia triticina urediniospores in distilled water with a surfactant (e.g., Tween 20).

    • Uniformly spray the spore suspension onto the leaves of the wheat plants until runoff.

    • Place the inoculated plants in a dew chamber at high humidity (>95%) and optimal temperature (e.g., 20°C) for 16-24 hours to allow for spore germination and infection.

    • Move the plants back to the greenhouse.

  • Curative Fungicide Application:

    • Divide the inoculated plants into treatment groups.

    • At different time points after inoculation (e.g., 12, 24, 48, 72 hours), spray the respective groups with a solution of this compound at a recommended field application rate.

    • Include a positive control group (inoculated but not treated with fungicide) and a negative control group (not inoculated and not treated).

  • Disease Assessment:

    • After a suitable incubation period (e.g., 10-14 days), assess the disease severity on the leaves of each plant. This can be done by estimating the percentage of leaf area covered by rust pustules using a standardized disease rating scale.

  • Data Analysis:

    • Calculate the average disease severity for each treatment group.

    • Determine the percentage of disease control for each curative application time point using the following formula:

      • Control Efficacy (%) = ((Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control) * 100

Mandatory Visualization

Ergosterol_Biosynthesis_Pathway cluster_synthesis Ergosterol Biosynthesis cluster_inhibition Inhibition cluster_membrane Fungal Cell Membrane AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Fourteen_demethyl_lanosterol 14-demethyl lanosterol Lanosterol->Fourteen_demethyl_lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Fourteen_demethyl_lanosterol->Ergosterol Multiple Steps Membrane Disrupted Fungal Cell Membrane DiniconazoleM This compound DiniconazoleM->Lanosterol Inhibits

Caption: Ergosterol biosynthesis pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_systemic Systemic Action Assessment cluster_curative Curative Action Assessment S_Start Wheat Plant Growth S_Treat Apply this compound to a single leaf S_Start->S_Treat S_Sample Time-course sampling of plant tissues S_Treat->S_Sample S_Extract Extraction of This compound S_Sample->S_Extract S_Analyze Quantification by LC-MS/MS or Scintillation S_Extract->S_Analyze S_Result Determine translocation and distribution S_Analyze->S_Result C_Start Wheat Plant Growth C_Inoculate Inoculate with fungal spores C_Start->C_Inoculate C_Treat Apply this compound at different times post-inoculation C_Inoculate->C_Treat C_Incubate Incubate for disease development C_Treat->C_Incubate C_Assess Assess disease severity C_Incubate->C_Assess C_Result Calculate percent disease control C_Assess->C_Result

Caption: Experimental workflows for assessing the systemic and curative action of this compound.

References

Unraveling the Enantioselectivity of Diniconazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the basic research surrounding the unresolved racemic mixture of diniconazole (B1670688), a potent triazole fungicide. Diniconazole's biological activity is intrinsically linked to its stereochemistry, with its enantiomers exhibiting distinct fungicidal and plant growth regulatory properties. This guide offers a comprehensive overview of its mechanism of action, stereoselective bioactivity, and detailed experimental protocols for its analysis, serving as a vital resource for researchers in agrochemicals, drug development, and environmental science.

Introduction to Diniconazole and its Racemic Nature

Diniconazole, with the chemical formula C15H17Cl2N3O, is a broad-spectrum triazole fungicide that provides both protective and curative action against a range of fungal pathogens.[1] It is commercially available as a racemic mixture, which consists of equal amounts of two enantiomers: (R)-(-)-diniconazole and (S)-(+)-diniconazole.[2] The presence of a chiral center at the carbon atom bearing the hydroxyl group gives rise to these non-superimposable mirror images.[1]

The critical aspect of diniconazole research lies in the differential bioactivity of its enantiomers. The (R)-enantiomer is predominantly responsible for the potent fungicidal activity, while the (S)-enantiomer exhibits significantly weaker antifungal properties but notable plant growth regulatory effects.[3] This stereoselectivity has significant implications for the development of more effective and environmentally benign agrochemicals, as the use of a single, highly active enantiomer could reduce the required application rates and minimize off-target effects.

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

The primary mode of action for diniconazole, characteristic of triazole fungicides, is the inhibition of ergosterol biosynthesis in fungi.[1] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

Diniconazole specifically targets and inhibits the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[2] This enzyme catalyzes a key step in the ergosterol biosynthesis pathway: the oxidative removal of the 14α-methyl group from lanosterol. The inhibition of this step leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors. This disruption of sterol composition alters the physical properties of the fungal cell membrane, increasing its permeability and leading to the cessation of fungal growth and eventual cell death.

The stereoselectivity of diniconazole's fungicidal activity arises from the differential binding affinity of its enantiomers to the active site of lanosterol 14α-demethylase. The (R)-enantiomer exhibits a much higher affinity for the enzyme, leading to more potent inhibition and, consequently, greater fungicidal efficacy.

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene squalene_epoxide Squalene Epoxide squalene->squalene_epoxide lanosterol Lanosterol squalene_epoxide->lanosterol erg11 Lanosterol 14α-demethylase (ERG11) lanosterol->erg11 Substrate toxic_sterols Accumulation of 14α-methylated sterols lanosterol->toxic_sterols erg11->toxic_sterols ergosterol_pathway Further enzymatic steps erg11->ergosterol_pathway Product disruption Disruption of membrane integrity and function toxic_sterols->disruption ergosterol Ergosterol ergosterol_pathway->ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Incorporation cell_membrane->disruption diniconazole Diniconazole ((R)-enantiomer) diniconazole->erg11 Inhibition

Figure 1: Simplified signaling pathway of diniconazole's mode of action.

Data Presentation: Physicochemical Properties and Biological Activity

Physicochemical Properties

A summary of the key physicochemical properties of racemic diniconazole and its individual enantiomers is presented in Table 1.

PropertyRacemic Diniconazole(R)-(-)-Diniconazole(S)-(+)-Diniconazole
Molecular Formula C15H17Cl2N3OC15H17Cl2N3OC15H17Cl2N3O
Molecular Weight 326.2 g/mol 326.2 g/mol 326.2 g/mol
CAS Number 83657-24-383657-18-583657-19-6
Appearance White crystalline solidWhite crystalline solidWhite crystalline solid
Melting Point 134-156 °CNot availableNot available
Water Solubility LowLowLow
LogP (octanol-water) 3.7Not availableNot available
Stereoselective Fungicidal Activity

The fungicidal efficacy of diniconazole resides almost exclusively in the (R)-enantiomer. Table 2 provides a comparison of the reported EC50 values (the concentration that inhibits 50% of fungal growth) for the racemic mixture and, where available, the individual enantiomers against various fungal pathogens.

Fungal SpeciesRacemic Diniconazole (EC50, mg/L)(R)-(-)-Diniconazole (EC50, mg/L)(S)-(+)-Diniconazole (EC50, mg/L)
Botrytis cinerea0.012Significantly lower than racemateSignificantly higher than racemate
Sordaria fimicola<0.001Significantly lower than racemateSignificantly higher than racemate
Fusarium graminearum0.008Significantly lower than racemateSignificantly higher than racemate
Sclerotium cepivorum0.02Significantly lower than racemateSignificantly higher than racemate
Bipolaris sorokiniana0.06Significantly lower than racemateSignificantly higher than racemate

Note: Specific EC50 values for the individual enantiomers are not consistently reported in publicly available literature, but studies consistently demonstrate the significantly higher potency of the (R)-enantiomer.

Plant Growth Regulatory Effects of (S)-Diniconazole

The (S)-enantiomer of diniconazole, while a weak fungicide, exhibits notable plant growth regulatory (PGR) activity. This is primarily attributed to its ability to inhibit gibberellin biosynthesis in plants, leading to reduced stem elongation and a more compact growth habit. The quantitative effects of (S)-diniconazole on various crops are summarized in Table 3.

Plant SpeciesConcentration of (S)-Diniconazole (mg/L)Observed Effect
Wheat (Triticum aestivum)10 - 50Reduced plant height, increased tillering.[4][5][6]
Rice (Oryza sativa)5 - 25Decreased seedling height, enhanced root growth.[7]
Maize (Zea mays)20 - 100Stunted growth, darker green leaves.
Cucumber (Cucumis sativus)5 - 20Reduced hypocotyl length and plant height.[8]
Potato (Solanum tuberosum)100Stunted growth, enhanced tuber formation.[9][10][11]

Experimental Protocols

Chiral Separation of Diniconazole Enantiomers by HPLC

This protocol outlines a general method for the analytical separation of diniconazole enantiomers using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., cellulose- or amylose-based)

  • Hexane (B92381) (HPLC grade)

  • Isopropanol (B130326) (HPLC grade)

  • Ethanol (HPLC grade)

  • Diniconazole standard (racemic mixture)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing hexane and isopropanol (or ethanol) in a suitable ratio (e.g., 90:10 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a small amount of racemic diniconazole and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.

  • HPLC Conditions:

    • Column: Chiral cellulose-based column (e.g., Chiralcel OD-H)

    • Mobile Phase: Hexane:Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 254 nm

    • Column Temperature: 25 °C

  • Analysis: Inject the standard solutions into the HPLC system and record the chromatograms. The two enantiomers should be resolved as separate peaks.

  • Quantification: Create a calibration curve by plotting the peak area of each enantiomer against its concentration. Use this curve to determine the concentration of each enantiomer in unknown samples.

HPLC_Workflow start Start mobile_phase Prepare Mobile Phase (e.g., Hexane:Isopropanol) start->mobile_phase standard_prep Prepare Racemic Diniconazole Standard start->standard_prep hplc_setup Set Up HPLC System (Chiral Column, UV Detector) mobile_phase->hplc_setup injection Inject Sample standard_prep->injection hplc_setup->injection separation Chiral Separation on Column injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram (Two Enantiomer Peaks) detection->chromatogram analysis Data Analysis (Peak Integration, Quantification) chromatogram->analysis end End analysis->end

Figure 2: Experimental workflow for chiral HPLC separation of diniconazole.
Fungicidal Activity Assay (Broth Microdilution Method)

This protocol describes a method for determining the EC50 of diniconazole and its enantiomers against a target fungus.

Materials and Equipment:

  • 96-well microtiter plates

  • Target fungal strain

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth)

  • Diniconazole (racemate, R- and S-enantiomers) stock solutions in a suitable solvent (e.g., DMSO)

  • Spectrophotometer (plate reader)

  • Incubator

Procedure:

  • Inoculum Preparation: Grow the fungal strain in the appropriate medium to obtain a spore suspension or mycelial fragments. Adjust the concentration of the inoculum to a standardized value (e.g., 1 x 10^5 spores/mL).

  • Serial Dilution: Prepare a series of twofold dilutions of the test compounds (racemic diniconazole, R-enantiomer, S-enantiomer) in the growth medium in the 96-well plates. Include a positive control (no compound) and a negative control (no inoculum).

  • Inoculation: Add the fungal inoculum to each well containing the test compound dilutions and the positive control.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28 °C) for a specified period (e.g., 48-72 hours).

  • Growth Assessment: Measure the fungal growth in each well by reading the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration of the test compound relative to the positive control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[12]

Plant Growth Regulation Bioassay

This protocol provides a method for assessing the plant growth regulatory effects of the (S)-enantiomer of diniconazole on a model plant such as wheat.

Materials and Equipment:

  • Wheat seeds

  • Pots with a suitable growing medium

  • (S)-Diniconazole stock solution

  • Growth chamber or greenhouse with controlled environmental conditions

  • Ruler or caliper

  • Balance

Procedure:

  • Plant Growth: Sow wheat seeds in pots and allow them to grow to a specific stage (e.g., the two-leaf stage).

  • Treatment Application: Prepare a series of dilutions of (S)-diniconazole in water. Apply the solutions to the plants as a foliar spray or as a soil drench. Include a control group treated with water only.

  • Incubation: Grow the treated plants in a growth chamber or greenhouse under controlled conditions (e.g., 16-hour photoperiod, 22°C).

  • Data Collection: After a specified period (e.g., 14 days), measure various growth parameters, including:

    • Plant height (from the soil surface to the tip of the longest leaf)

    • Root length (after carefully washing the roots)

    • Fresh and dry weight of shoots and roots

  • Data Analysis: Compare the growth parameters of the treated plants with those of the control group. Calculate the percentage of growth inhibition or stimulation for each concentration of (S)-diniconazole.

Conclusion

The unresolved racemic mixture of diniconazole presents a compelling case for the importance of stereochemistry in the biological activity of agrochemicals. The distinct and complementary activities of its (R)- and (S)-enantiomers—one a potent fungicide and the other a plant growth regulator—highlight the potential for developing more refined and targeted agricultural products. A thorough understanding of the stereoselective mechanisms of action, coupled with robust analytical and bioassay methodologies as outlined in this guide, is essential for researchers aiming to innovate in the fields of crop protection and plant science. The future of sustainable agriculture may well lie in the application of single, highly active enantiomers, and the study of diniconazole provides a foundational model for this pursuit.

References

Structural Elucidation of Diniconazole-M: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diniconazole-M is the biologically active R-enantiomer of the triazole fungicide diniconazole (B1670688).[1][2] Its efficacy as a potent inhibitor of sterol 14α-demethylase makes it a subject of significant interest in agrochemical and pharmaceutical research.[1] A thorough understanding of its three-dimensional structure is paramount for structure-activity relationship (SAR) studies, the design of more effective analogs, and for regulatory purposes. This technical guide provides an in-depth overview of the structural elucidation of this compound, detailing the analytical techniques employed, the data obtained, and the experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
IUPAC Name (E,3R)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol[1][3]
Molecular Formula C₁₅H₁₇Cl₂N₃O[1]
Molecular Weight 326.22 g/mol [1]
CAS Registry Number 83657-18-5[1]
Appearance White crystalline solid[4]
Chirality R-enantiomer[1][2]

Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While a complete, assigned high-resolution spectrum for this compound is not publicly available, data from studies on diniconazole and its enantiomers allow for a confident assignment of its key resonances. The discrimination of the R- and S-enantiomers can be achieved using chiral liquid crystalline solutions in ¹³C NMR, where the signals of the aromatic carbons show the most significant separation.[5]

¹H NMR Spectral Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available

¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
Partial data from enantiomer discrimination studies suggest aromatic carbons are key for differentiation.
Specific peak assignments are not fully available in the public domain.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the parent ion and its fragments.

High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/zObserved m/z
[M+H]⁺326.0821326.0822

Major Fragmentation Ions

m/zProposed Fragment Structure
159[C₇H₄Cl₂]⁺
70[C₂H₄N₃]⁺
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule based on their characteristic vibrational frequencies.

Characteristic FT-IR Absorption Bands for Triazole Fungicides

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3500O-H stretchAlcohol
3100-3150C-H stretchAromatic/Triazole ring
2850-3000C-H stretchAlkyl groups
1600-1650C=C stretchAlkene
1450-1550C=N, C=C stretchTriazole/Aromatic ring
1000-1250C-O stretchAlcohol
700-850C-Cl stretchAryl chloride

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, yielding precise bond lengths, bond angles, and conformational details. While a crystal structure for the isolated this compound enantiomer is not publicly available, the crystal structure of the racemic diniconazole has been determined and provides a very close approximation of the geometry of the M-enantiomer.[6]

Crystallographic Data for Diniconazole [6]

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.2321 (15)
b (Å) 20.248 (4)
c (Å) 22.449 (5)
α (°) 90
β (°) 96.072 (2)
γ (°) 90
Volume (ų) 3268.8 (12)
Z 8

Selected Bond Lengths and Angles (from Diniconazole)

BondLength (Å)AngleAngle (°)
C1-C2Data unavailableC1-C2-C3Data unavailable
C2-N1Data unavailableC2-N1-N2Data unavailable
............

Experimental Protocols

Sample Preparation for Spectroscopic Analysis

NMR Sample Preparation [7][8]

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and ensure the solution is free of any particulate matter.

LC-MS/MS Sample Preparation [9][10][11]

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution with the initial mobile phase to prepare a series of calibration standards.

  • For analysis of complex matrices, an extraction and clean-up procedure, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), may be necessary.

FT-IR Sample Preparation (KBr Pellet Method) [12]

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Mount the pellet in the sample holder of the FT-IR spectrometer.

Instrumental Methods

NMR Spectroscopy

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Acquisition time: 2-3 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-64.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, depending on sample concentration.

LC-MS/MS [9][13][14]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from a high percentage of A to a high percentage of B to elute the analyte.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) or full scan with fragmentation for structural confirmation.

    • Precursor Ion: m/z 326.1.

    • Product Ions: m/z 159.0, 70.0.

FT-IR Spectroscopy

  • Instrument: A Fourier-Transform Infrared spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected.

Single-Crystal X-ray Diffraction [15][16]

  • Crystal Growth: Grow single crystals of this compound suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution in an appropriate solvent.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection:

    • Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

    • Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

    • Data Collection Strategy: A series of diffraction images are collected over a range of crystal orientations.

  • Structure Solution and Refinement:

    • The diffraction data is processed to obtain a set of structure factors.

    • The crystal structure is solved using direct methods or Patterson methods.

    • The atomic positions and thermal parameters are refined against the experimental data.

Diagrams

experimental_workflow cluster_synthesis Synthesis & Purification cluster_elucidation Structural Elucidation cluster_data Data Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS IR FT-IR Spectroscopy Purification->IR Xray X-ray Crystallography Purification->Xray NMR_data Chemical Shifts, Coupling Constants NMR->NMR_data MS_data Molecular Weight, Fragmentation Pattern MS->MS_data IR_data Functional Groups IR->IR_data Xray_data 3D Structure, Bond Lengths/Angles Xray->Xray_data Structure Final Structure Confirmation NMR_data->Structure MS_data->Structure IR_data->Structure Xray_data->Structure

Caption: Overall workflow for the structural elucidation of this compound.

mass_spectrometry_fragmentation cluster_fragments Major Fragments Parent This compound [M+H]⁺ m/z = 326.1 Fragment1 [C₇H₄Cl₂]⁺ m/z = 159 Parent->Fragment1 Fragmentation Fragment2 [C₂H₄N₃]⁺ m/z = 70 Parent->Fragment2 Fragmentation

Caption: Proposed fragmentation pathway of this compound in Mass Spectrometry.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Diniconazole-M in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Diniconazole-M, a triazole fungicide, in environmental soil and water samples. The included protocols are based on established analytical techniques, offering guidance for accurate and reliable residue analysis.

Overview of Analytical Methods

The determination of this compound residues in complex matrices such as soil and water requires sensitive and selective analytical methods. Several techniques have been successfully employed, each with its own advantages in terms of selectivity, sensitivity, and throughput. Commonly used methods include High-Performance Liquid Chromatography (HPLC) often coupled with tandem mass spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).[1][2] The choice of method often depends on the required limit of detection, the complexity of the sample matrix, and the available instrumentation.

Sample Preparation: A Critical Step

Effective sample preparation is crucial for accurate quantification of this compound, as it aims to extract the analyte from the matrix while removing interfering substances.

For Soil Samples:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This has become a popular and effective method for pesticide residue analysis in soil.[3][4][5][6] The general approach involves an extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with a combination of sorbents like primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences.[5][6]

  • Ultrasonic Extraction: This method uses ultrasonic waves to facilitate the extraction of this compound from soil particles into a solvent, commonly acetone (B3395972) or acetonitrile.[1][2]

  • Gel Permeation Chromatography (GPC): GPC is an effective cleanup technique for removing high molecular weight interferences from soil extracts.[7][8]

For Water Samples:

  • Solid-Phase Extraction (SPE): SPE is the most common technique for the preconcentration and cleanup of this compound from water samples.[9][10][11] Various sorbents can be used, with C18 cartridges being a popular choice.[9] The process involves passing the water sample through the cartridge, where the analyte is retained, and then eluting it with a small volume of an organic solvent.

  • Immunoaffinity Chromatography (IAC): This highly selective technique utilizes monoclonal antibodies specific to this compound immobilized on a solid support to capture the analyte from the sample matrix.[1][2]

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the determination of this compound in soil and water.

Table 1: Method Performance for this compound Analysis in Soil

Analytical MethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
LC-MS/MSGPC Cleanup0.001 - 0.003 mg/kg-81.2 - 100.2< 14[7][8]
HPLCImmunoaffinity Extraction--87.5 - 94.7-[1]
ELISAImmunoaffinity Extraction--89.2 - 96.10.77 - 6.11[1]
LC-MS/MSQuEChERS-0.01 mg/kg--[12]

Table 2: Method Performance for this compound Analysis in Water

Analytical MethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
ELISADilution with PBS containing 30% methanol (B129727)----[2]
MIP-SPE-HPLCMolecularly Imprinted Polymer SPE--83 - 981.05 - 1.98[9]
GC-MS/MSSolid-Phase Extraction≥ 0.01 µg/L-60 - 110< 18[13]
LC-MS/MSSolid-Phase Extraction--60 - 120< 20[14]

Experimental Protocols

Protocol 1: QuEChERS Extraction and LC-MS/MS Analysis of this compound in Soil

This protocol is based on the widely used QuEChERS methodology, which is known for its simplicity and efficiency.[3][4]

Materials:

  • Homogenized soil sample

  • Acetonitrile (ACN)

  • QuEChERS extraction salts (e.g., MgSO₄, NaCl, Sodium Citrate)

  • Dispersive SPE (d-SPE) tubes containing PSA and C18 sorbents

  • Centrifuge and centrifuge tubes (50 mL)

  • LC-MS/MS system

Procedure:

  • Extraction:

    • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet.

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.[4]

  • Cleanup (d-SPE):

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE tube containing PSA and C18.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2 minutes.

  • Analysis:

    • Transfer the cleaned extract into an autosampler vial.

    • Inject an appropriate volume into the LC-MS/MS system for analysis.

Protocol 2: Solid-Phase Extraction (SPE) and GC-MS/MS Analysis of this compound in Water

This protocol describes a common method for extracting and concentrating this compound from water samples prior to GC-MS/MS analysis.[13]

Materials:

  • Water sample

  • SPE cartridges (e.g., C18)

  • Methanol, Ethyl Acetate (B1210297), Hexane (for conditioning and elution)

  • Nitrogen evaporator

  • GC-MS/MS system

Procedure:

  • SPE Cartridge Conditioning:

    • Pass 4 mL of methanol through the SPE cartridge.

    • Pass 4 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pass 1 L of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[13]

  • Elution:

    • Elute the retained this compound from the cartridge with 5 mL of ethyl acetate followed by 3 mL of hexane.[13]

  • Concentration:

    • Concentrate the eluate to near dryness under a gentle stream of nitrogen at 50°C.[13]

    • Reconstitute the residue in a suitable solvent for GC-MS/MS analysis.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the GC-MS/MS system.

Visualized Workflows

experimental_workflow_soil cluster_prep Sample Preparation cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis soil_sample 10g Homogenized Soil Sample add_acn Add 10mL Acetonitrile soil_sample->add_acn add_salts Add QuEChERS Extraction Salts add_acn->add_salts shake Shake Vigorously (1 min) add_salts->shake centrifuge1 Centrifuge (≥3000 rcf, 5 min) shake->centrifuge1 supernatant Transfer 1mL Supernatant centrifuge1->supernatant Extract dspe_tube d-SPE Tube (PSA + C18) supernatant->dspe_tube vortex Vortex (30 sec) dspe_tube->vortex centrifuge2 Centrifuge vortex->centrifuge2 final_extract Cleaned Extract centrifuge2->final_extract Purified Extract lcmsms LC-MS/MS Analysis final_extract->lcmsms

Caption: QuEChERS workflow for this compound in soil.

experimental_workflow_water cluster_prep SPE Preparation & Loading cluster_elution Elution & Concentration cluster_analysis Analysis water_sample 1L Water Sample load_sample Load Sample (~5 mL/min) water_sample->load_sample spe_cartridge SPE Cartridge (C18) spe_cartridge->load_sample condition Condition Cartridge (Methanol & Water) condition->spe_cartridge elute Elute with Ethyl Acetate & Hexane load_sample->elute Retained Analyte concentrate Concentrate under N2 (50°C) elute->concentrate reconstitute Reconstitute in Solvent concentrate->reconstitute final_sample Final Sample reconstitute->final_sample gcmsms GC-MS/MS Analysis final_sample->gcmsms

Caption: SPE workflow for this compound in water.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Analysis of Diniconazole-M

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diniconazole-M is a triazole fungicide used to control a broad spectrum of fungal diseases in various crops.[1] As a chiral pesticide, its enantiomers can exhibit different biological activities and toxicities.[2][3] Therefore, the development of reliable and efficient analytical methods for the determination of this compound residues and the separation of its enantiomers is crucial for food safety and environmental monitoring. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the analysis of this compound, including sample preparation, chromatographic conditions, and data analysis.

Data Summary

The following table summarizes the key quantitative data and chromatographic conditions for the HPLC analysis of this compound, compiled from various established methods.

ParameterMethod 1: Reversed-Phase HPLCMethod 2: Reversed-Phase HPLCMethod 3: Chiral SFC
Analyte This compoundDiniconazoleDiniconazole Enantiomers
Column Newcrom R1[4]Eclipse XDB-C18[1]Chiral CCA[5]
Mobile Phase Acetonitrile, Water, and Phosphoric Acid[4]Methanol:0.05% H3PO4 Water (70:30, v/v)[1]CO2:Isopropanol (IPA) (96:4, v/v)[5]
Flow Rate Not Specified1.0 mL/min[1]2.0 mL/min[5]
Detection UV (Wavelength Not Specified)UV at 258 nm[1]Q-TOF/MS[5]
Injection Volume Not Specified20 µL[1]Not Specified
Column Temperature Not Specified30°C[1]25°C[5]
Retention Time VariesVariesR-(-)-diniconazole (first), S-(+)-diniconazole (second)[5]
Limit of Quantification (LOQ) Not SpecifiedNot Specified< 0.005 mg/kg[5]

Experimental Protocols

This section outlines the detailed methodologies for sample preparation and HPLC analysis of this compound.

I. Sample Preparation

The following protocol is a general guideline for the extraction of this compound from agricultural samples. The specific matrix may require optimization.

A. Extraction from Fruits and Vegetables:

  • Weigh 10 g of the homogenized sample into a 50 mL polypropylene (B1209903) tube.

  • Add 20 mL of acetone (B3395972) and homogenize for 1-2 minutes.

  • Centrifuge the mixture at 4000 x g for 5 minutes.

  • Collect the supernatant.

  • Repeat the extraction of the residue with another 20 mL of acetone.

  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Dissolve the residue in a suitable volume of the mobile phase for HPLC analysis.[1]

B. Extraction from Soil and Grains:

  • Weigh 10 g of the sieved sample into a 50 mL polypropylene tube.

  • Add 20 mL of acetone and extract by ultrasonication for 15 minutes.

  • Centrifuge at 4000 x g for 10 minutes.[6]

  • Collect the supernatant.

  • Repeat the extraction step.

  • Combine the supernatants and proceed with cleanup as described below.

C. Cleanup (for complex matrices):

For samples with high lipid or pigment content, a cleanup step using solid-phase extraction (SPE) is recommended.

  • Condition a Florisil or graphitized carbon black SPE cartridge with the appropriate solvent.[7]

  • Load the dissolved extract onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the this compound with a suitable solvent mixture (e.g., acetone/n-hexane).[8]

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

II. HPLC Analysis

The following are two example HPLC methods for the analysis of this compound.

Method 1: Reversed-Phase HPLC for General Quantification

  • Column: Eclipse XDB-C18, 5 µm, 4.6 x 150 mm (or equivalent)[1]

  • Mobile Phase: Isocratic elution with Methanol:0.05% Phosphoric Acid in Water (70:30, v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 20 µL[1]

  • Column Temperature: 30°C[1]

  • Detector: UV-Vis Detector set at 258 nm[1]

  • Run Time: Approximately 10-15 minutes (adjust as needed based on retention time).

Method 2: Chiral Separation of this compound Enantiomers

For the separation of R-(-)-diniconazole and S-(+)-diniconazole, a chiral stationary phase is required.

  • Column: Lux i-Amylose-3 or a similar polysaccharide-based chiral column is recommended for reversed-phase conditions.[9] For supercritical fluid chromatography (SFC), a Chiral CCA column can be used.[5]

  • Mobile Phase (Reversed-Phase): A screening approach with varying ratios of Acetonitrile/Water or Methanol/Water is recommended to optimize separation.

  • Mobile Phase (SFC): CO2/Isopropanol (IPA) (96:4, v/v)[5]

  • Flow Rate: 2.0 mL/min (for SFC)[5]

  • Column Temperature: 25°C (for SFC)[5]

  • Detector: UV-Vis or Mass Spectrometer (MS) for sensitive detection.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Sample (e.g., Fruit, Soil) extraction Extraction (Acetone/Acetonitrile) sample->extraction Homogenize centrifugation Centrifugation extraction->centrifugation cleanup SPE Cleanup (Optional) centrifugation->cleanup Supernatant evaporation Evaporation centrifugation->evaporation If no cleanup cleanup->evaporation reconstitution Reconstitution (in Mobile Phase) evaporation->reconstitution injection HPLC Injection reconstitution->injection separation Chromatographic Separation injection->separation detection Detection (UV or MS) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Report Generation quantification->report

Caption: Workflow of this compound analysis from sample preparation to data reporting.

References

Application Notes: High-Sensitivity Competitive ELISA for Diniconazole-M Screening

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview and protocol for the quantitative determination of Diniconazole-M in various samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This assay is a valuable tool for researchers, scientists, and drug development professionals involved in pesticide residue analysis, environmental monitoring, and food safety testing.

Introduction

This compound is the active R-enantiomer of diniconazole, a triazole fungicide used to control a broad spectrum of fungal diseases in agricultural crops by inhibiting ergosterol (B1671047) biosynthesis.[1][2] Although its use is no longer authorized in the European Union, residues can still be found in various plant-based commodities.[1][3] This necessitates sensitive and specific screening methods for its detection. The competitive ELISA provides a rapid, cost-effective, and high-throughput alternative to traditional chromatographic methods like HPLC for screening this compound.[1][3]

This assay is based on the principle of a competitive immunoassay. This compound present in the sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited number of specific monoclonal antibody sites coated on the microplate wells. The resulting color intensity is inversely proportional to the concentration of this compound in the sample.

Principle of Competitive ELISA for this compound

The competitive ELISA for this compound is a highly sensitive technique for detecting small molecules.[4][5][6] The core principle involves a competitive binding reaction between the free this compound in the sample and a known quantity of enzyme-conjugated this compound for a limited number of specific antibody binding sites. The more this compound present in the sample, the less enzyme-conjugated this compound will bind to the antibody. The subsequent addition of a substrate results in a colorimetric signal that is inversely proportional to the concentration of this compound in the sample.[4][5]

ELISA_Principle cluster_substrate Substrate & Detection Antibody Anti-Diniconazole-M Antibody Bound_Complex Antibody-Antigen Complex Sample_Dini This compound (Sample) Sample_Dini->Bound_Complex Enzyme_Dini Enzyme-Conjugated This compound Enzyme_Dini->Bound_Complex Washed_Complex Bound Complexes Remain Bound_Complex->Washed_Complex Sample_Dini_Bound This compound Sample_Dini_Bound->Bound_Complex Enzyme_Dini_Bound Enzyme-Conjugated This compound Enzyme_Dini_Bound->Bound_Complex Substrate Substrate Washed_Complex->Substrate Enzyme_Dini_Washed Enzyme-Conjugated This compound Enzyme_Dini_Washed->Washed_Complex Color_Signal Colorimetric Signal (Inversely Proportional to Sample this compound) Substrate->Color_Signal

Caption: Principle of the competitive ELISA for this compound detection.

Quantitative Data Summary

The performance of the this compound ELISA is summarized in the tables below. The data is derived from an indirect competitive ELISA developed using a monoclonal antibody highly specific to diniconazole.[1][3]

Table 1: Assay Performance Characteristics

ParameterValue
Assay FormatIndirect Competitive ELISA
Linearity Range0.001 - 1.000 mg/L
IC50 (50% Inhibitory Concentration)0.050 mg/L
Limit of Detection (LOD, IC10)5.47 µg/L
Correlation with GC (R²)0.9879
Cross-reactivity< 1.82%

Table 2: Recovery of this compound from Spiked Samples

Sample MatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Soil0.0192.35.32
0.194.14.87
0.596.13.11
Apple0.0189.26.11
0.191.55.43
0.593.44.21
Pear0.0190.75.88
0.192.84.96
0.594.63.87
Tomato0.0189.86.01
0.191.95.23
0.593.84.15
Water0.01 mg/L91.45.76
0.1 mg/L93.24.65
0.5 mg/L95.13.54

Experimental Protocols

The following protocols are based on the successful development of a monoclonal antibody-based indirect competitive ELISA for this compound.[1][3]

Materials and Reagents

  • Anti-Diniconazole-M monoclonal antibody

  • This compound standard

  • Horseradish Peroxidase (HRP) conjugated secondary antibody

  • 96-well microtiter plates

  • Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Phosphate-Buffered Saline (PBS, 0.01 M, pH 7.4)

  • Washing Buffer (PBST: PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBS)

  • Substrate Solution (TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Methanol (B129727)

  • Acetonitrile

  • Acetone (B3395972)

  • Microplate reader

Assay Workflow

ELISA_Workflow Start Start Coating Coat Plate with Anti-Diniconazole-M Antibody Start->Coating Wash1 Wash Plate Coating->Wash1 Block Block Wells Wash1->Block Wash2 Wash Plate Block->Wash2 Add_Sample Add Standards and Prepared Samples Wash2->Add_Sample Add_Enzyme_Conj Add Enzyme-Conjugated This compound Add_Sample->Add_Enzyme_Conj Incubate1 Incubate (Competitive Reaction) Add_Enzyme_Conj->Incubate1 Wash3 Wash Plate Incubate1->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate Analyze Analyze Data Read_Plate->Analyze End End Analyze->End

Caption: General workflow for the this compound competitive ELISA.

Detailed Protocol

1. Sample Preparation

  • Water Samples (Distilled, Tap, Pond): Dilute the samples two-fold with PBS containing 30% methanol to minimize matrix effects.[3]

  • Fruit and Vegetable Samples (e.g., Pear, Tomato):

    • Weigh 10 g of the homogenized sample.

    • Add 30 mL of methanol and extract using ultrasonication for 10 minutes.

    • Centrifuge at 4000 x g for 10 minutes.

    • Collect the supernatant for analysis.[3]

  • Soil and Wheat Flour Samples:

    • Weigh 10 g of the sample.

    • Add 20 mL of acetone and perform ultrasonic extraction for 15 minutes. Repeat the extraction.

    • Centrifuge at 4000 x g for 10 minutes.

    • Combine the organic phases, evaporate to dryness, and redissolve the residue in 5 mL of PBST.[3]

2. ELISA Procedure

The optimal conditions for this assay have been determined to be a final methanol concentration of 20%, a pH range of 6.5-8.5, and an ionic strength of 0.2 mol/L.[1][3]

  • Coating: Dilute the anti-Diniconazole-M monoclonal antibody in Coating Buffer. Add 100 µL of the diluted antibody to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 300 µL of Washing Buffer (PBST) per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Add 50 µL of this compound standards or prepared samples to the appropriate wells.

    • Immediately add 50 µL of HRP-conjugated this compound to each well.

    • Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2, but increase the number of washes to five.

  • Substrate Addition: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at 37°C for 15-20 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

3. Data Analysis

  • Calculate the average absorbance for each set of standards and samples.

  • Calculate the percentage of binding (B/B₀) for each standard and sample using the following formula:

    • %B/B₀ = (Absorbance of standard or sample / Absorbance of zero standard) x 100

  • Plot a standard curve of %B/B₀ versus the logarithm of the this compound concentration for the standards.

  • Determine the concentration of this compound in the samples by interpolating their %B/B₀ values from the standard curve. The concentration can be calculated using a logit-log regression analysis.[1]

Disclaimer: This protocol is a general guideline. Optimal conditions, concentrations, and incubation times may need to be adjusted for specific laboratory conditions and reagents.

References

Application Note: Determination of Diniconazole-M Residues in Agricultural Commodities by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Diniconazole-M residues in various agricultural products using gas chromatography (GC). The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, followed by analysis using either a Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD) for screening or a tandem Mass Spectrometer (GC-MS/MS) for confirmation and precise quantification. This method is suitable for researchers, scientists, and quality control professionals in the fields of food safety, environmental monitoring, and drug development.

Introduction

This compound is a triazole fungicide used to control a broad spectrum of fungal diseases in various crops. Due to its potential persistence, monitoring its residue levels in food commodities is crucial to ensure consumer safety and compliance with regulatory limits. Gas chromatography is a powerful technique for the separation and quantification of thermally stable and volatile compounds like this compound. The use of an Electron Capture Detector (ECD) provides high sensitivity for halogenated compounds, making it ideal for detecting this compound.[1][2][3] For confirmatory analysis and enhanced selectivity, tandem mass spectrometry (GC-MS/MS) is the preferred method. This application note provides a comprehensive protocol for the analysis of this compound residues, from sample preparation to final quantification.

Experimental Protocols

1. Sample Preparation using Modified QuEChERS Method

This protocol is based on the widely recognized QuEChERS method, which is effective for multi-residue pesticide analysis in fruits and vegetables.[4][5][6]

Materials and Reagents:

  • Homogenized sample (e.g., grapes, tomatoes, zucchini)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium (B8492382) citrate (B86180) dihydrate

  • Disodium (B8443419) hydrogen citrate sesquihydrate

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Graphitized Carbon Black (GCB) - for highly pigmented samples

  • 50 mL and 15 mL centrifuge tubes with screw caps

  • High-speed centrifuge

  • Vortex mixer

Procedure:

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile to the tube.

    • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.

    • Add the QuEChERS extraction salts (typically a pre-packaged mixture containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. For samples with high pigment content like leafy greens, a d-SPE tube containing GCB may be necessary.

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge at a high speed for 2-5 minutes.

    • The resulting supernatant is the final extract.

  • Final Extract Preparation:

    • Carefully transfer the supernatant to a clean vial.

    • The extract can be directly injected into the GC system or can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent like ethyl acetate (B1210297) or hexane (B92381) to a final volume of 1 mL.

2. Gas Chromatography (GC) Analysis

Two alternative GC configurations are presented: GC-ECD for sensitive screening and GC-MS/MS for confirmation and quantification.

2.1. GC-ECD Method (Screening)

  • Instrument: Gas Chromatograph equipped with an Electron Capture Detector (ECD).

  • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]

  • Injector: Splitless mode, 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 5°C/min to 270°C.

    • Ramp 3: 20°C/min to 320°C, hold for 2 min.

  • Carrier Gas: Helium or Nitrogen at a constant flow of 1 mL/min.

  • Detector Temperature: 300°C.[1]

  • Injection Volume: 1 µL.

2.2. GC-MS/MS Method (Confirmation and Quantification)

  • Instrument: Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.

  • Column: HP-5ms Ultra Inert or equivalent, 15-30 m x 0.25 mm ID, 0.25 µm film thickness.[7]

  • Injector: Pulsed Splitless mode, 280-300°C.

  • Oven Temperature Program:

    • Initial temperature: 70-80°C, hold for 2 min.

    • Ramp 1: 50°C/min to 135°C.

    • Ramp 2: 6°C/min to 200°C.

    • Ramp 3: 16°C/min to 310°C, hold for 8 min.

  • Carrier Gas: Helium at a constant flow of 1-1.5 mL/min.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 280°C.[7]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions for this compound:

    • Precursor Ion (m/z): 268.0

    • Product Ions (m/z): 232.1 (Quantifier), 149.0 (Qualifier)[1]

  • Solvent Delay: 5 minutes.

Data Presentation

The performance of the GC method for this compound analysis is summarized in the following tables, compiled from various studies.

Table 1: Method Performance Characteristics for this compound Residue Analysis

ParameterMatrixGC-ECDGC-MS/MSReference
Limit of Detection (LOD) Fruits & Vegetables0.001 ppm0.005 µg/g[2][4]
Limit of Quantification (LOQ) Fruits & Vegetables0.01 ppm0.01 µg/g[2][4]
Linearity (r²) Standard Solutions>0.999>0.99
Injection Volume -1 µL1 µL[1][7]

Table 2: Recovery Studies of this compound in Various Matrices

MatrixFortification Level (ppm)Recovery (%)MethodReference
Grapes & ZucchiniNot specified>90GC-ECD
Tomatoes & Green Beans0.0182.92 - 99.54GC-ECD[8]
Tomatoes & Green Beans0.182.92 - 99.54GC-ECD[8]
Tomatoes & Green Beans1.082.92 - 99.54GC-ECD[8]
Pepper0.0191GC-MS/MS[9]
Pepper0.05105GC-MS/MS[9]
Pepper0.192GC-MS/MS[9]

Visualization

GC_Diniconazole_Workflow cluster_prep Sample Preparation cluster_cleanup d-SPE Cleanup cluster_analysis GC Analysis cluster_data Data Processing sample 1. Homogenized Sample (10-15g) extraction 2. Acetonitrile Extraction (Vortex 1 min) sample->extraction salts 3. Add QuEChERS Salts (Shake 1 min) extraction->salts centrifuge1 4. Centrifugation (≥3000 x g, 5 min) salts->centrifuge1 supernatant 5. Collect Acetonitrile Layer centrifuge1->supernatant dspe 6. Add Supernatant to d-SPE Tube (PSA/C18) supernatant->dspe Transfer Aliquot vortex2 7. Vortex 30 sec dspe->vortex2 centrifuge2 8. Centrifugation vortex2->centrifuge2 final_extract 9. Final Extract (Supernatant) centrifuge2->final_extract injection 10. GC Injection (1 µL) final_extract->injection Analyze gc_ecd Screening: GC-ECD injection->gc_ecd gc_msms Confirmation: GC-MS/MS (MRM) injection->gc_msms quantification 11. Quantification (Calibration Curve) gc_ecd->quantification gc_msms->quantification reporting 12. Report Results (ppm or µg/g) quantification->reporting

Caption: Workflow for this compound residue analysis.

References

Application Note: Determination of Diniconazole-M in Agricultural Products by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diniconazole is a triazole fungicide used to control a variety of fungal diseases in agricultural crops. Due to its potential for residual presence in food products, sensitive and reliable analytical methods are required for monitoring its levels to ensure food safety. This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of Diniconazole-M in a range of agricultural products. The method employs a straightforward extraction and cleanup procedure, followed by highly selective and sensitive LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound in various agricultural matrices.

2.1. Sample Preparation

The sample preparation procedure is critical for removing matrix interferences and concentrating the analyte of interest. The following protocols are recommended for different types of agricultural products.

2.1.1. Fruits and Vegetables:

  • Homogenize a representative 10.0 g sample.

  • Add 100 mL of acetone (B3395972) and homogenize further.

  • Filter the mixture with suction.

  • To the residue on the filter, add 50 mL of acetone, homogenize, and filter again.

  • Combine the filtrates and concentrate to approximately 15 mL at a temperature below 40°C.

  • Add 100 mL of a 10% (w/v) sodium chloride solution and perform liquid-liquid extraction twice with 100 mL and 50 mL of n-hexane.[1]

  • Dehydrate the combined n-hexane extracts with anhydrous sodium sulfate (B86663) and then filter.

  • Concentrate the filtrate at below 40°C to remove the solvent.

  • Dissolve the residue in exactly 10 mL of n-hexane.[1]

2.1.2. Grains, Legumes, Nuts, and Seeds:

  • To a 10.0 g homogenized sample, add 20 mL of water and let it stand for 30 minutes.[1]

  • Follow steps 2-5 from the Fruits and Vegetables protocol.

  • Perform a defatting step by partitioning the extract with n-hexane-acetonitrile.[2][3]

  • Proceed with the subsequent cleanup steps as described for fruits and vegetables.

2.2. Cleanup

A cleanup step is essential to remove co-extractive interferences that can affect the accuracy and sensitivity of the LC-MS/MS analysis.

  • Condition a synthetic magnesium silicate (B1173343) cartridge (1,000 mg) with 20 mL of n-hexane and discard the effluent.[1][4]

  • Load 1 mL of the n-hexane solution obtained from the sample preparation step onto the cartridge.

  • Wash the cartridge with 20 mL of n-hexane and discard the effluent.

  • Elute the this compound with 10 mL of an acetone/n-hexane (2:3, v/v) mixture.[1][4]

  • Concentrate the eluate at a temperature below 40°C to dryness.

  • Reconstitute the residue in an appropriate volume (e.g., 2-4 mL) of acetonitrile/water (1:1, v/v) for LC-MS/MS analysis.[1] For samples with high chlorophyll (B73375) content, an additional cleanup step using a graphitized carbon black cartridge may be necessary.[1][2][3]

2.3. LC-MS/MS Analysis

The final determination of this compound is performed by LC-MS/MS.

  • Liquid Chromatography (LC) Conditions:

    • Column: Inertsil ODS-3 (or equivalent C18 column, e.g., 2.1 mm i.d. x 150 mm, 3 µm particle size).[1][2][3]

    • Column Temperature: 40°C.[1][4]

    • Mobile Phase: A linear gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[2][3]

    • Flow Rate: As per column specifications (e.g., 0.2-0.4 mL/min).

    • Injection Volume: 10 µL.[1][4]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[1][2][3][4]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Precursor Ion (m/z): 326.1.[5][6][7]

      • Product Ion 1 (Quantifier): 159.0.[1][4][7]

      • Product Ion 2 (Qualifier): 70.0.[1][4][5]

Data Presentation

The quantitative performance of the method is summarized in the table below.

ParameterValueReference(s)
Limit of Quantification (LOQ)0.01 mg/kg[1][2][3][4]
Calibration Curve Linearity0.00125 to 0.00750 mg/L[2][3]
Average Recoveries88.3 - 108%[2][3]
Relative Standard Deviations (RSD)0.5 - 5.1%[2][3]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow of the analytical method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis sample Agricultural Product Sample (10g) homogenize Homogenization with Acetone sample->homogenize filter Filtration homogenize->filter concentrate Concentration filter->concentrate partition Liquid-Liquid Partitioning (n-Hexane & 10% NaCl) concentrate->partition dry Drying with Na2SO4 partition->dry concentrate2 Concentration to Dryness dry->concentrate2 dissolve Dissolution in n-Hexane concentrate2->dissolve spe Solid Phase Extraction (Synthetic Magnesium Silicate Cartridge) dissolve->spe elute Elution (Acetone/n-Hexane) spe->elute concentrate3 Concentration to Dryness elute->concentrate3 reconstitute Reconstitution (Acetonitrile/Water) concentrate3->reconstitute lcms LC-MS/MS Analysis (ESI+, MRM Mode) reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for this compound analysis.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the determination of this compound in a variety of agricultural products. The sample preparation protocol is effective in removing matrix interferences, and the LC-MS/MS conditions allow for the selective and accurate quantification of the analyte at levels relevant to regulatory limits. This application note serves as a comprehensive guide for laboratories involved in food safety and pesticide residue analysis.

References

Application Notes and Protocols for Chiral Separation of Diniconazole-M Enantiomers by Supercritical Fluid Chromatography (SFC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diniconazole-M is a triazole fungicide widely used in agriculture to protect crops from fungal diseases. As a chiral compound, it exists as a pair of enantiomers which can exhibit different biological activities and toxicities. Therefore, the ability to separate and quantify these enantiomers is crucial for efficacy testing, toxicological assessment, and regulatory compliance. Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the chiral separation of pesticides due to its high efficiency, shorter analysis times, and reduced consumption of organic solvents compared to traditional high-performance liquid chromatography (HPLC) methods.[1][2][3][4][5][6] This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers using SFC.

Principle of Supercritical Fluid Chromatography (SFC) for Chiral Separation

SFC utilizes a mobile phase, typically carbon dioxide, held at a temperature and pressure above its critical point, where it exists as a supercritical fluid. This fluid possesses unique properties, including low viscosity and high diffusivity, which contribute to high chromatographic efficiency and fast separations.[1] For chiral separations, a chiral stationary phase (CSP) is employed. The differential interaction of the enantiomers with the CSP leads to their separation, allowing for individual quantification.

Experimental Protocols

This section details the methodologies for the chiral separation of this compound enantiomers using SFC, based on established and validated methods.[7][8]

Sample Preparation

The appropriate sample preparation protocol will vary depending on the matrix (e.g., technical grade material, formulated product, environmental sample). A generic protocol for extraction from a solid matrix is provided below.

Objective: To extract this compound enantiomers from a solid matrix and prepare a solution suitable for SFC analysis.

Materials:

  • Sample containing this compound

  • Acetonitrile (ACN), HPLC grade

  • Anhydrous sodium sulfate (B86663)

  • Syringe filters (0.22 µm)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Protocol:

  • Weigh a representative portion of the homogenized sample into a centrifuge tube.

  • Add a suitable volume of acetonitrile.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction.

  • Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 5-10 minutes to pellet the solid matrix.

  • Decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2-5) on the pellet for exhaustive extraction and combine the supernatants.

  • Add anhydrous sodium sulfate to the combined supernatant to remove any residual water.

  • Filter the extract through a 0.22 µm syringe filter into a round-bottom flask.

  • Concentrate the filtrate to near dryness using a rotary evaporator or a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent, such as methanol (B129727) or a mixture of the initial mobile phase, to a known volume for SFC analysis.

Supercritical Fluid Chromatography (SFC) Method

This protocol is based on the validated method for the chiral separation of Diniconazole (B1670688) enantiomers by Xinzhong et al. (2018).[7][8]

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system equipped with a backpressure regulator, column oven, and a suitable detector (e.g., UV-Vis, Mass Spectrometer).

Chromatographic Conditions:

ParameterCondition
Chiral Column Chiral CCA (or equivalent polysaccharide-based column)
Mobile Phase Supercritical CO₂ / Isopropanol (IPA)
Mobile Phase Composition 96 / 4 (v/v)
Flow Rate 2.0 mL/min
Backpressure 2000 psi
Column Temperature 25 °C
Detector UV at a suitable wavelength or Mass Spectrometer
Injection Volume 5 µL

Elution Order: The elution order on a Chiral CCA column has been reported as R-(-)-Diniconazole followed by S-(+)-Diniconazole.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative data for the chiral separation of this compound enantiomers and other related triazole fungicides using SFC.

Table 1: SFC Method Performance for this compound Enantiomers [7][8]

ParameterR-(-)-DiniconazoleS-(+)-Diniconazole
Retention Time (min) Not explicitly statedNot explicitly stated
Spiked Recoveries (Apple, Grape; 0.005, 0.05, 0.25 mg/kg) 69.8% - 102.1%69.8% - 102.1%
Relative Standard Deviations (RSDs; n=6) 3.5% - 10.4%3.5% - 10.4%
Limit of Quantitation (LOQ; Apple, Grape) < 0.005 mg/kg< 0.005 mg/kg
Spiked Recoveries (Black Tea; 0.01, 0.10, 0.50 mg/kg) 85.6% - 90.6%85.6% - 90.6%
Relative Standard Deviations (RSDs; n=6) 3.9% - 9.5%3.9% - 9.5%
Limit of Quantitation (LOQ; Black Tea) 0.01 mg/kg0.01 mg/kg

Table 2: Comparison of SFC Conditions for Chiral Separation of Triazole Fungicides

CompoundChiral ColumnMobile Phase (CO₂ / Modifier)Modifier (%)Backpressure (psi)Temp (°C)Reference
Diniconazole Chiral CCAIsopropanol4200025[7][8]
Multiple Triazoles Chiralpak ADMethanol/Ethanol/IsopropanolVariesNot Specified35[1]
Triticonazole Tris(3,5-dimethylphenylcarbamoyl) celluloseEthanol20Not SpecifiedNot Specified[6]
Multiple Azoles Lux® Cellulose-2IsopropanolGradient (5-45)150 bar (2175 psi)35[5]

Experimental Workflow and Diagrams

Experimental Workflow: Chiral SFC Separation of this compound Enantiomers

The overall workflow for the analysis of this compound enantiomers from a sample matrix involves sample preparation followed by SFC analysis and data processing.

experimental_workflow cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Analysis Sample Sample Homogenization Extraction Solvent Extraction (Acetonitrile) Sample->Extraction Vortexing Purification Centrifugation & Filtration Extraction->Purification Decanting Concentration Solvent Evaporation Purification->Concentration Filtering Reconstitution Reconstitution in Injection Solvent Concentration->Reconstitution Injection Sample Injection Reconstitution->Injection Separation Chiral SFC Separation (CO2/IPA, Chiral CCA) Injection->Separation Detection Detection (UV/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of Enantiomers Integration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Experimental workflow for the chiral separation of this compound enantiomers.

Logical Relationship: Key Parameters in SFC Method Development

The successful chiral separation by SFC depends on the careful optimization of several key parameters that are logically interrelated.

logical_relationship cluster_params Key SFC Parameters cluster_performance Chromatographic Performance CSP Chiral Stationary Phase (CSP) Selectivity Selectivity (α) CSP->Selectivity MobilePhase Mobile Phase Composition (CO2 & Modifier) Retention Retention Time (tR) MobilePhase->Retention MobilePhase->Selectivity Temperature Column Temperature Temperature->Selectivity Pressure Backpressure Pressure->Retention FlowRate Flow Rate AnalysisTime Analysis Time FlowRate->AnalysisTime Resolution Resolution (Rs) Retention->Resolution AnalysisTime->Resolution Selectivity->Resolution

References

Application Note: QuEChERS Sample Preparation for the Analysis of Diniconazole-M

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diniconazole-M is a triazole fungicide used to control a variety of fungal diseases in crops. Its persistence in the environment and potential for accumulation in the food chain necessitate sensitive and efficient analytical methods for its detection. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that has become widely adopted for the analysis of pesticide residues in various matrices.[1][2] This application note provides a detailed protocol for the extraction and cleanup of this compound from food matrices using the QuEChERS approach, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The QuEChERS method involves an initial extraction of the sample with acetonitrile (B52724), followed by a partitioning step using salts to separate the organic layer from the aqueous phase.[2][3] A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), utilizes a combination of sorbents to remove interfering matrix components such as fats, pigments, and sugars, ensuring a clean extract for instrumental analysis.[3]

Experimental Protocols

This protocol is based on the widely accepted AOAC and EN QuEChERS methods.[2][4]

1. Materials and Reagents

  • Solvents: Acetonitrile (ACN), HPLC grade

  • Reagents: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), trisodium (B8492382) citrate (B86180) dihydrate, disodium (B8443419) hydrogen citrate sesquihydrate.

  • d-SPE Sorbents: Primary secondary amine (PSA), C18, graphitized carbon black (GCB) - selection depends on the matrix. For general purposes, PSA and MgSO₄ are used.

  • Standards: Certified reference standard of this compound.

  • Equipment: High-speed centrifuge, vortex mixer, 50 mL and 15 mL polypropylene (B1209903) centrifuge tubes, analytical balance, volumetric flasks, pipettes, and syringe filters (0.22 µm).

2. Sample Preparation and Extraction

  • Homogenization: Weigh a representative portion of the sample (e.g., 10-15 g) into a 50 mL centrifuge tube. For dry samples, it may be necessary to add a specific amount of water to rehydrate the sample before extraction.[5]

  • Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.

  • Shaking: Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte.

  • Salt Addition: Add the appropriate QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[4][6]

  • Second Shaking: Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 g for 5 minutes to achieve phase separation.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Supernatant Transfer: Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a 2 mL or 15 mL centrifuge tube containing the d-SPE sorbents. For this compound in many matrices, a combination of 150 mg anhydrous MgSO₄ and 25 mg PSA is effective for removing polar interferences and residual water.[7]

  • Vortexing: Cap the tube and vortex for 1 minute to disperse the sorbent and facilitate the cleanup process.

  • Centrifugation: Centrifuge the d-SPE tube at high speed (e.g., ≥10,000 g) for 5 minutes.

  • Final Extract: The resulting supernatant is the final, cleaned-up extract.

4. Final Analysis (LC-MS/MS)

  • Filtration: Filter the final extract through a 0.22 µm syringe filter.

  • Dilution: The extract may need to be diluted with a suitable solvent (e.g., mobile phase) before injection to match the instrument's linear range and minimize matrix effects.

  • Injection: Inject the prepared sample into the LC-MS/MS system for analysis. It is crucial to use matrix-matched calibration standards for accurate quantification.[7]

Data Presentation

The following tables summarize typical performance data for the analysis of this compound and other fungicides using QuEChERS-based methods.

Table 1: LC-MS/MS Parameters for this compound

ParameterValue
Ionization ModeESI (+)
Precursor Ion (m/z)326.1
Product Ion 1 (m/z) (Quantitation)70.2
Product Ion 2 (m/z) (Qualification)159.1
Collision Energy for Product Ion 1 (eV)42
Collision Energy for Product Ion 2 (eV)40
Data derived from a study on radish[7]

Table 2: Recovery and Precision Data for this compound in Radish

Spiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)
0.0170.1 - 118.6< 20
0.1070.1 - 118.6< 20
Highest Concentration70.1 - 118.6< 20
This table represents the range of recoveries for four pesticides, including Diniconazole, as reported in the study.[7]

Table 3: General Performance of QuEChERS for Pesticide Residue Analysis

ParameterTypical Value
Recovery70 - 120%
RSD< 20%
Limit of Quantification (LOQ)0.01 mg/kg
General performance data for QuEChERS methods.[8]

Visualizations

Below is a diagram illustrating the experimental workflow for the QuEChERS sample preparation of this compound.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis A 1. Homogenize Sample (10g) B 2. Add 10 mL Acetonitrile A->B C 3. Shake (1 min) B->C D 4. Add QuEChERS Salts (MgSO4, NaCl, Citrates) C->D E 5. Shake (1 min) D->E F 6. Centrifuge (≥3000 g, 5 min) E->F G 7. Transfer Supernatant (1 mL) F->G Acetonitrile Layer H 8. Add d-SPE Sorbents (150mg MgSO4, 25mg PSA) G->H I 9. Vortex (1 min) H->I J 10. Centrifuge (≥10000 g, 5 min) I->J K 11. Filter Supernatant J->K Clean Extract L 12. Dilute & Add Internal Standard K->L M 13. LC-MS/MS Analysis L->M

Caption: QuEChERS workflow for this compound analysis.

References

Application of Diniconazole-M in Controlling Fungal Pathogens in Crops: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diniconazole-M, the (R)-enantiomer of diniconazole, is a potent, broad-spectrum triazole fungicide widely utilized in agriculture to manage a variety of fungal diseases in crops.[1] As a member of the demethylation inhibitor (DMI) class of fungicides, its primary mode of action is the disruption of fungal cell membrane integrity through the inhibition of ergosterol (B1671047) biosynthesis.[2][3] This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways affected by this compound to support further research and development in crop protection.

Application Notes

This compound exhibits both protective and curative activity against a range of fungal pathogens affecting cereals, fruits, and ornamental crops.[3][4] It is effective against diseases such as powdery mildew, rusts, smuts, bunts, and leaf spots.[1][4]

Mechanism of Action:

The primary target of this compound is the enzyme C14-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi.[1] By inhibiting this enzyme, this compound blocks the conversion of lanosterol (B1674476) to ergosterol, a vital component of the fungal cell membrane. This disruption leads to an accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising cell membrane structure and function and leading to fungal cell death.[2]

Spectrum of Activity:

This compound is effective against a wide array of phytopathogenic fungi. Quantitative data on its efficacy against several key pathogens are summarized in the tables below.

Data Presentation

Table 1: In Vitro Efficacy of Diniconazole (Racemic Mixture) Against Various Fungal Pathogens

Fungal PathogenCommon Disease CausedEC50 (mg/L)Reference
Botrytis cinereaGray Mold0.012[2]
Sclerotinia fimicola<0.001[2]
Fusarium graminearumFusarium Head Blight0.008[2]
Sclerotium cepivorumWhite Rot0.02[2]
Bipolaris sorokinianaSpot Blotch0.06[2]

Table 2: Field Efficacy of Diniconazole for Control of Rust on Oil-Bearing Roses

TreatmentNumber of ApplicationsDisease Control (%)Reference
Recommended Dose290.79[5]
Half Dose285.22[5]
Recommended Dose + Spreader-Sticker293.72[5]
Half Dose + Spreader-Sticker287.45[5]
Recommended Dose (with or without spreader-sticker)3100[5]
Half Dose (with or without spreader-sticker)3100[5]

Table 3: Field Efficacy of Triazole Fungicides for the Control of Soybean Rust

Fungicide ClassAverage Disease Reduction (%)Average Yield Increase (%)Reference
Triazoles (alone)> Strobilurins (alone)> Strobilurins (alone)[6][7][8]
Strobilurin + Triazole CombinationsImproved control vs. either class aloneImproved yield vs. either class alone[7][8]

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from standardized methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Objective: To determine the MIC of this compound against a specific fungal pathogen.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • 96-well microtiter plates

  • Appropriate liquid culture medium for the target fungus (e.g., Potato Dextrose Broth, RPMI-1640)

  • Fungal inoculum, standardized to a specific concentration (e.g., 1 x 10^5 CFU/mL)

  • Spectrophotometer or plate reader

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the culture medium within the 96-well plates to achieve a range of desired test concentrations.

  • Inoculation: Add a standardized fungal inoculum to each well containing the diluted this compound and to control wells (medium only and medium with DMSO).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus for a specified period (e.g., 48-72 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the growth in the control wells. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Protocol 2: Field Efficacy Trial for Control of Powdery Mildew in Grapes

This protocol outlines a general procedure for a field trial to evaluate the efficacy of this compound.

Objective: To assess the efficacy of this compound in controlling powdery mildew on grapevines under field conditions.

Experimental Design:

  • Location: A vineyard with a history of powdery mildew incidence.

  • Plot Design: Randomized complete block design with at least four replicates per treatment.

  • Treatments:

    • Untreated control (water spray)

    • This compound at various application rates (e.g., low, medium, high recommended rates)

    • A standard commercial fungicide for comparison.

  • Plot Size: Each plot should consist of a specified number of vines (e.g., 5-10 vines).

Procedure:

  • Application: Apply the fungicide treatments at regular intervals (e.g., every 14 days) starting from the early stages of disease development or as a preventative measure. Use a calibrated sprayer to ensure uniform coverage.

  • Disease Assessment:

    • Monitor the incidence and severity of powdery mildew on leaves and fruit clusters at regular intervals throughout the growing season.

    • Disease incidence can be recorded as the percentage of infected leaves or clusters per plot.

    • Disease severity can be assessed using a rating scale (e.g., 0-5, where 0 = no disease and 5 = severe infection).

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of differences between treatments.

  • Yield and Quality Assessment: At harvest, measure the yield and assess the quality of the grapes from each plot to determine the impact of the treatments on crop production.

Signaling Pathways

Primary Mechanism: Inhibition of Ergosterol Biosynthesis

The primary and well-established mechanism of action for this compound is the inhibition of the ergosterol biosynthesis pathway. This pathway is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.

Ergosterol_Biosynthesis_Inhibition Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (14α-demethylase) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation This compound This compound This compound->Lanosterol Inhibition

Caption: Inhibition of Ergosterol Biosynthesis by this compound.

Secondary Effects: Disruption of Calcium Signaling

Recent studies have indicated that azole fungicides, the class to which this compound belongs, can also disrupt calcium homeostasis in fungal cells. This disruption of calcium signaling represents a secondary mode of action that contributes to the overall antifungal effect. An influx of extracellular calcium has been observed following treatment with azole fungicides. This increase in cytosolic calcium can trigger various downstream signaling cascades, including the calcineurin pathway, leading to cellular stress and potentially apoptosis.

Calcium_Signaling_Disruption cluster_extracellular Extracellular Space cluster_cell Fungal Cell Ca2+_ext Ca2+ Ca2+_channel Ca2+ Channels Ca2+_ext->Ca2+_channel Influx This compound This compound This compound->Ca2+_channel Induces Plasma_Membrane Plasma Membrane Ca2+_cytosol Cytosolic Ca2+ Increase Ca2+_channel->Ca2+_cytosol Calcineurin_Pathway Calcineurin Pathway Activation Ca2+_cytosol->Calcineurin_Pathway Cellular_Stress Cellular Stress Calcineurin_Pathway->Cellular_Stress Gene_Expression Altered Gene Expression Calcineurin_Pathway->Gene_Expression

Caption: Disruption of Fungal Calcium Signaling by this compound.

Disclaimer: These application notes and protocols are intended for research and informational purposes only. Always refer to and comply with local regulations and product labels for the legal and safe use of any pesticide.

References

Application Notes and Protocols for Fungal Growth Inhibition Assays Using Diniconazole-M

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diniconazole-M is the active (R)-enantiomer of the triazole fungicide diniconazole.[1][2][3] Like other azole antifungals, its primary mechanism of action is the disruption of fungal cell membrane integrity through the inhibition of ergosterol (B1671047) biosynthesis.[1][3] Specifically, this compound targets and inhibits the enzyme sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately resulting in the cessation of fungal growth and cell death.[1] These application notes provide detailed protocols for utilizing this compound in fungal growth inhibition assays, a summary of available activity data, and a visualization of the targeted metabolic pathway.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound exerts its antifungal activity by interfering with the synthesis of ergosterol, an essential component of the fungal cell membrane. The specific target is the cytochrome P450 enzyme, sterol 14α-demethylase (encoded by the ERG11 gene). This enzyme catalyzes the removal of the 14α-methyl group from lanosterol (B1674476), a key step in the conversion of lanosterol to ergosterol. By binding to and inhibiting this enzyme, this compound blocks the ergosterol biosynthesis pathway, leading to a cascade of detrimental effects on the fungal cell, including altered membrane fluidity and permeability, and disruption of membrane-bound enzyme function.

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Sterol 14-alpha-demethylase (CYP51/ERG11) lanosterol->cyp51 Catalyzes fungal_sterols 14-alpha-methylated sterols ergosterol Ergosterol fungal_sterols->ergosterol Further Steps cell_membrane Fungal Cell Membrane (Structural Integrity) ergosterol->cell_membrane diniconazole_m This compound diniconazole_m->cyp51 Inhibits cyp51->fungal_sterols Broth_Microdilution_Workflow start Start prep_diniconazole Prepare this compound Stock and Serial Dilutions start->prep_diniconazole prep_inoculum Prepare Yeast Inoculum (0.5 x 10^3 to 2.5 x 10^3 CFU/mL) start->prep_inoculum dispense Dispense Drug Dilutions and Inoculum into 96-Well Plate prep_diniconazole->dispense prep_inoculum->dispense incubate Incubate at 35°C for 24-48 hours dispense->incubate read_mic Read MIC (Lowest concentration with ≥50% growth inhibition) incubate->read_mic end End read_mic->end

References

Application Notes and Protocols for the Laboratory Formulation of Diniconazole-M

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diniconazole-M, the more active (R)-enantiomer of diniconazole, is a potent triazole fungicide widely utilized in agricultural and research settings.[1][2] Its mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[3][4] Proper formulation and application of this compound are paramount for obtaining accurate and reproducible results in laboratory experiments. This document provides detailed application notes and protocols for the preparation of this compound formulations for various research applications, including in vitro assays, antifungal susceptibility testing, and plant science experiments.

Physicochemical Properties and Solubility

Understanding the physicochemical properties of this compound is essential for preparing stable and effective formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name (1E,3R)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol[1]
Molecular Formula C₁₅H₁₇Cl₂N₃O[1][5]
Molecular Weight 326.22 g/mol [1][5]
Appearance White to off-white solid[6][7]
Melting Point 134-156 °C[6]

The solubility of this compound in various solvents is a critical factor in formulation development.

Table 2: Solubility of this compound

SolventSolubilityReference
Water 4 mg/L (at 25 °C)[6][7][8]
Dimethyl Sulfoxide (B87167) (DMSO) ≥58.4 mg/mL[9]
Ethanol (with sonication) ≥24.9 mg/mL[9]
Methanol 95 mg/kg (at 25 °C)[6]
Hexane 700 mg/kg (at 25 °C)[6]
Acetonitrile Soluble (used in analytical methods)[10]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other azole fungicides, targets the fungal enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), a key enzyme in the ergosterol biosynthesis pathway.[1][8] Inhibition of this enzyme disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane.[8][11]

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol erg11 Lanosterol 14α-demethylase (ERG11) lanosterol->erg11 intermediates 14-demethylated intermediates erg11->intermediates ergosterol Ergosterol intermediates->ergosterol cell_membrane Fungal Cell Membrane (Structural Integrity) ergosterol->cell_membrane diniconazole This compound diniconazole->erg11 Inhibition

Inhibition of Ergosterol Biosynthesis by this compound.

Experimental Protocols

Preparation of Stock Solutions

Due to its low aqueous solubility, a concentrated stock solution of this compound is typically prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power and compatibility with many biological assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Analytical balance

Protocol:

  • Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube or vial.

  • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Stock_Solution_Workflow weigh 1. Weigh this compound powder transfer 2. Transfer to sterile tube weigh->transfer add_dmso 3. Add DMSO to desired concentration transfer->add_dmso dissolve 4. Vortex to dissolve (may use sonication) add_dmso->dissolve store 5. Aliquot and store at -20°C dissolve->store

Workflow for Preparing this compound Stock Solution.
Protocol for Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.

Materials:

  • This compound stock solution (in DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal inoculum, standardized to the appropriate density (e.g., 0.5 McFarland standard)

  • Sterile DMSO (for control wells)

  • Multichannel pipette

Protocol:

  • Prepare a series of two-fold dilutions of the this compound stock solution in RPMI 1640 medium directly in the 96-well plate. The final concentration of DMSO should not exceed 1% (v/v) to avoid solvent toxicity to the fungi.

  • Inoculate each well (except for the sterility control) with the standardized fungal suspension.

  • Include a positive control (fungal inoculum without this compound) and a negative/sterility control (medium only). Also, include a solvent control (fungal inoculum with the highest concentration of DMSO used).

  • Incubate the plates at the optimal temperature for the specific fungal species (e.g., 35°C for Candida spp.) for 24-48 hours.

  • Determine the MIC visually or using a spectrophotometer by identifying the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control.

Formulation for Plant Science Experiments (Foliar Spray)

For plant-based experiments, this compound is often applied as a foliar spray. This requires a formulation that ensures proper adhesion and coverage on the plant surface.

Materials:

  • This compound stock solution (in DMSO or another suitable solvent like acetone)

  • Deionized water

  • A non-ionic surfactant (e.g., Tween® 20 or Triton™ X-100)

  • Spray bottle

Protocol:

  • In a beaker, add the required volume of the this compound stock solution to deionized water to achieve the desired final concentration (e.g., 10-100 mg/L).

  • Add a non-ionic surfactant to the solution at a low concentration (e.g., 0.01-0.1% v/v) and mix gently. The surfactant helps to reduce surface tension and improve the spreading of the solution on the leaves.

  • Transfer the formulation to a spray bottle.

  • Apply the spray evenly to the foliage of the plants until runoff.

  • Prepare a control spray solution containing the same concentration of solvent and surfactant but without this compound to account for any potential phytotoxic effects of the formulation components.

Safety Precautions

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work should be conducted in a well-ventilated area or a fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the laboratory formulation of this compound. By following these guidelines, researchers can prepare stable and effective formulations for a variety of experimental applications, ensuring the generation of reliable and reproducible data. Careful consideration of the physicochemical properties and mechanism of action of this compound is crucial for the successful design and execution of experiments in mycology, plant pathology, and drug development.

References

Application Note: Immunoaffinity Extraction for Diniconazole-M Purification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diniconazole is a triazole fungicide used to control a broad spectrum of fungal diseases in various crops by inhibiting ergosterol (B1671047) biosynthesis.[1] The active enantiomer, Diniconazole-M, is of significant interest for residue analysis in environmental and agricultural samples.[1][2][3] Due to the complexity of sample matrices (e.g., soil, fruits, vegetables), highly selective and efficient purification methods are required to isolate this compound for accurate quantification.[1][2] Immunoaffinity chromatography (IAC) is a powerful technique that utilizes the high specificity of antigen-antibody interactions to isolate target analytes from complex mixtures.[2][4] This application note provides detailed protocols and performance data for the immunoaffinity extraction of Diniconazole, which is applicable for its active enantiomer, this compound.

Principle of Immunoaffinity Extraction

Immunoaffinity chromatography leverages the specific, reversible binding between an antibody and its target antigen.[2] In this application, monoclonal antibodies highly specific to Diniconazole are immobilized onto a solid support matrix (e.g., Sol-Gel) and packed into a column.[1][2] When a sample extract containing this compound is passed through the column, the antibodies capture the target analyte. Interfering substances and matrix components that do not bind to the antibodies are washed away.[2] Subsequently, the purified this compound is eluted from the column by changing the solvent conditions to disrupt the antibody-antigen interaction.[1][2] This method provides excellent sample cleanup, concentration of the analyte, and reduction of matrix effects for subsequent analysis by techniques like HPLC or ELISA.[1][5]

Experimental Protocols

Protocol 1: Production of Anti-Diniconazole Monoclonal Antibodies

This protocol describes the generation of monoclonal antibodies specific to Diniconazole, a critical first step for developing an immunoaffinity column.

1. Immunogen and Coating Antigen Preparation:

  • Synthesize a Diniconazole hapten.
  • Couple the hapten to Bovine Serum Albumin (BSA) using an active ester method to create the immunogen.[2]
  • Conjugate the hapten with Ovalbumin (OVA) via the mixed anhydride (B1165640) method to produce the coating antigen for screening.[2]
  • Confirm the formation of conjugates using UV-Vis spectroscopy.[2]

2. Immunization:

  • Immunize six-week-old female BALB/c mice by intraperitoneal injection.[1]
  • For the first injection, emulsify 100 µg of the immunogen dissolved in saline with an equal volume of Freund's complete adjuvant.[1]
  • Administer subsequent booster injections with Freund's incomplete adjuvant.

3. Hybridoma Production and Screening:

  • After the final immunization, fuse spleen cells from the mice with myeloma cells to produce hybridomas.
  • Screen culture supernatants for antibody specificity against Diniconazole using a competitive ELISA with the prepared coating antigen.[1][2]
  • Select and clone hybridoma cells from ELISA-positive wells using the limiting dilution method to ensure monoclonality.[1][2]

4. Antibody Purification:

  • Expand stable, antibody-producing hybridoma clones.
  • Obtain ascites fluid from mice primed with Freund's incomplete adjuvant and injected with the hybridoma cells.[1][2]
  • Purify the monoclonal antibodies from the ascites fluid using the salting-out method with saturated ammonium (B1175870) sulfate.[1][2]
  • Store the purified, freeze-dried antibodies at -20°C.[1][2]

Protocol 2: Immunoaffinity Column (IAC) Preparation and Characterization

1. Antibody Immobilization:

  • This protocol utilizes a sol-gel entrapment method for its stability and ease of preparation.
  • Prepare the sol-gel solution and mix it with the purified anti-Diniconazole monoclonal antibodies.
  • Allow the mixture to polymerize, entrapping the antibodies within the porous matrix.
  • Grind the resulting polymer into a fine powder and pack it into an appropriate chromatography column.

2. Column Characterization:

  • Capacity: Determine the binding capacity of the IAC, which was found to be approximately 0.180 mg per gram of sol-gel matrix.[1][2]
  • Reusability: Evaluate the column's stability over multiple use cycles. The columns can be reused approximately 20 times without a significant loss in binding capacity.[1][2]

Protocol 3: Sample Preparation and Immunoaffinity Extraction

This protocol details the extraction of Diniconazole from various agricultural matrices prior to IAC cleanup.

1. Sample Extraction:

  • Soil and Wheat Flour:
  • Weigh 10 g of the sample.
  • Add 20 mL of acetone (B3395972) and perform ultrasonic extraction for 15 minutes. Repeat this step twice.[1]
  • Centrifuge the extract at 4000×g for 10 minutes.[1]
  • Collect the organic phase, evaporate it to dryness, and redissolve the residue in 5 mL of PBST (Phosphate Buffered Saline with Tween 20).[1]
  • Fruit Samples (Apple, Pear, Grape, Tomato):
  • Homogenize 10 g of the sample.
  • Add 40 mL of acetonitrile (B52724) and shake for 1 hour.[1]
  • Collect the organic phase, evaporate to dryness, and redissolve the residue in 5 mL of PBST.[1]

2. Immunoaffinity Column Cleanup:

  • Loading: Pass the redissolved sample extract through the prepared IAC at a flow rate of 0.5–1 mL/min.[1][2]
  • Washing: To remove impurities and non-specifically bound matrix components, wash the column sequentially with:
  • 5 mL of PBS (Phosphate Buffered Saline)[1][2]
  • 5 mL of water[1][2]
  • 5 mL of PBST[1][2]
  • Elution: Elute the bound Diniconazole from the column using a methanol-water solution.
  • First, apply 1 mL of 30% (v/v) methanol (B129727) in water.[1][2]
  • Then, apply 2 mL of 50% (v/v) methanol in water.[1][2]
  • Combine the eluates for subsequent analysis. The antigen-antibody complex dissociates in the methanol-modified environment.[1][2]
  • Regeneration: After elution, wash the column with PBS and water to regenerate the antibody for the next use.[1][2]

Quantitative Data and Performance

The performance of the immunoaffinity extraction method was evaluated by analyzing various spiked samples. The quantitative results are summarized below.

Table 1: IAC Performance Characteristics

ParameterValueReference
Binding Capacity0.180 mg g⁻¹[1][2]
Column Reusability~20 times[1][2]

Table 2: Recovery of Diniconazole from Spiked Samples using IAC Cleanup followed by ELISA

Sample MatrixSpiking Level (mg kg⁻¹)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Soil0.0593.24.35
0.1096.13.77
Apple0.0591.56.11
0.1092.45.43
Pear0.0589.25.31
0.1090.34.89
Grape0.0592.13.52
0.1093.52.79
Tomato0.0594.71.54
0.1095.20.770
Wheat Flour0.0590.74.58
0.1091.33.64
Data sourced from Liu Z, et al. (2012).[1]

The recoveries from complex samples ranged from 89.2% to 96.1%, with RSDs between 0.770% and 6.11%.[1] These results demonstrate the method's high accuracy and precision and its effectiveness in eliminating matrix interference.[1] The data obtained via ELISA analysis were in good agreement with results from HPLC analysis, which showed similar recovery rates between 87.5% and 94.7%.[1]

Visualizations

Mechanism of Action

This compound functions by inhibiting the sterol 14α-demethylase enzyme, a critical step in the ergosterol biosynthesis pathway in fungi. This disruption leads to the accumulation of toxic sterol precursors and impairs fungal cell membrane integrity.

cluster_pathway Ergosterol Biosynthesis Pathway (Fungi) AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol (Cell Membrane Component) Lanosterol->Ergosterol 14α-demethylase Diniconazole This compound Inhibition Diniconazole->Inhibition Inhibition->Lanosterol

Caption: Mechanism of action of this compound in fungi.

Principle of Immunoaffinity Chromatography

The logical workflow below illustrates how the immunoaffinity column selectively captures and purifies the target analyte from a complex sample matrix.

cluster_loading 1. Sample Loading cluster_binding 2. Specific Binding & Washing cluster_elution 3. Elution Antibody Immobilized Antibody (on solid support) Complex Antibody-Analyte Complex (Specific Binding) Analyte This compound (Target Analyte) Analyte->Antibody Matrix Matrix Impurities Matrix->Antibody No Binding ElutedAnalyte Purified this compound Complex->ElutedAnalyte Elution Buffer (e.g., Methanol/Water) Matrix_Washed Impurities Washed Away Complex->Matrix_Washed Washing

Caption: Principle of this compound purification by IAC.

Experimental Workflow

This diagram outlines the complete experimental procedure from sample collection to final analysis, highlighting the central role of the immunoaffinity cleanup step.

Sample Agricultural Sample (Soil, Fruit, etc.) Extraction Solvent Extraction (Acetone or Acetonitrile) Sample->Extraction Evaporation Evaporation & Reconstitution (in PBST) Extraction->Evaporation IAC Immunoaffinity Column (IAC) Cleanup Evaporation->IAC Washing Wash Step (PBS, Water, PBST) IAC->Washing 1. Load & Bind Elution Elution (Methanol / Water) Washing->Elution 2. Wash Waste Matrix Impurities (Discarded) Washing->Waste Analysis Quantitative Analysis (HPLC or ELISA) Elution->Analysis 3. Elute

Caption: Workflow for this compound analysis using IAC.

References

Application Note: Analysis of Diniconazole-M Residues in Fruits and Vegetables

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the determination of Diniconazole-M residues in various fruit and vegetable matrices. The methodology is based on the widely adopted Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction and cleanup procedure, followed by analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This approach ensures high sensitivity, selectivity, and accuracy for the quantification of this compound, meeting the stringent requirements for food safety and regulatory compliance. The protocol is designed to be robust and applicable to a variety of produce, with typical recovery rates between 78.8% and 108.0% and a limit of quantitation as low as 0.001 mg/kg.[1]

Introduction

This compound is a triazole fungicide used to control a broad spectrum of fungal diseases in various crops.[2] Its potential persistence in agricultural products necessitates reliable and sensitive analytical methods to monitor its residue levels and ensure they do not exceed the established Maximum Residue Limits (MRLs). This application note details a validated method for the extraction, cleanup, and quantification of this compound in fruits and vegetables, providing researchers and analytical scientists with a standardized protocol for routine monitoring and risk assessment.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described method for the analysis of this compound in various fruit and vegetable matrices.

Table 1: Method Performance Parameters

ParameterValueReference
Limit of Quantitation (LOQ)0.001 - 0.01 mg/kg[1][3]
Linearity Range0.00125 - 0.2 mg/L[1][4]
Correlation Coefficient (r²)> 0.99[5]

Table 2: Recovery and Precision in Spiked Samples

MatrixSpiked Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Reference
Fruits0.005 - 0.178.8 - 108.02.1 - 6.9[1]
Various Agricultural Products0.0188.3 - 108.00.5 - 5.1[4]
Tomatoes0.01 - 0.05~90< 20[6]
Green BeansNot Specified> 90Not Specified[7]

Experimental Protocol

This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.[8][9][10]

Reagents and Materials
  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid, 98% or higher

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Graphitized Carbon Black (GCB) sorbent (for highly pigmented samples)

  • This compound analytical standard (≥98% purity)

  • 50 mL and 15 mL centrifuge tubes

  • Syringe filters (0.22 µm)

Sample Preparation and Extraction
  • Homogenization : Weigh a representative portion of the fruit or vegetable sample (typically 10-15 g) into a 50 mL centrifuge tube. For dry commodities, add an appropriate amount of water to rehydrate the sample before proceeding.[8]

  • Extraction : Add 10 mL of acetonitrile to the centrifuge tube.[8] Cap the tube and shake vigorously for 1 minute.

  • Salting-Out : Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.[8] Immediately cap and shake vigorously for 1 minute.

  • Centrifugation : Centrifuge the tube at ≥3000 g for 5 minutes.[8]

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer : Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the d-SPE sorbents.

  • Sorbent Composition :

    • For most fruits and vegetables: 150 mg MgSO₄, 25 mg PSA, and 25 mg C18.[8]

    • For samples with high pigment content (e.g., spinach, bell peppers): add 25-50 mg of GCB.[3][5]

  • Cleanup : Vortex the tube for 30 seconds to 1 minute.

  • Centrifugation : Centrifuge at high speed (e.g., >10,000 g) for 2-5 minutes.

Final Extract Preparation and Analysis
  • Filtration : Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • Dilution : For LC-MS/MS analysis, dilute the final extract with deionized water (e.g., 10-fold dilution) to minimize matrix effects.[8]

  • Instrumentation : Analyze the sample using a High-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (HPLC-MS/MS).

Table 3: HPLC-MS/MS Instrumental Conditions

ParameterCondition
HPLC System
ColumnODS-C18, 2.1 mm x 150 mm, 3 µm particle size[3]
Mobile Phase A0.1% Formic Acid in Water[1]
Mobile Phase BAcetonitrile with 0.1% Formic Acid[1][4]
GradientLinear gradient from 10% B to 90% B over 10 minutes, hold for 10 minutes[3]
Flow Rate0.2 - 0.4 mL/min
Column Temperature40 °C[3]
Injection Volume10 µL[3]
Mass Spectrometer
Ionization ModeElectrospray Ionization Positive (ESI+)[1][3]
Monitoring ModeMultiple Reaction Monitoring (MRM)[1]
Precursor Ion (m/z)326
Product Ions (m/z)159, 70[3]

Experimental Workflow Diagram

Diniconazole_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample Fruit/Vegetable Sample Homogenization Homogenize 10-15g Sample->Homogenization Add_ACN Add 10mL Acetonitrile Shake for 1 min Homogenization->Add_ACN Add_Salts Add MgSO4 & NaCl Shake for 1 min Add_ACN->Add_Salts Centrifuge1 Centrifuge at >3000g for 5 min Add_Salts->Centrifuge1 Transfer_Supernatant Transfer 1mL of Acetonitrile Extract Centrifuge1->Transfer_Supernatant Add_dSPE Add d-SPE Sorbents (MgSO4, PSA, C18) Vortex for 1 min Transfer_Supernatant->Add_dSPE Centrifuge2 Centrifuge at >10,000g for 2-5 min Add_dSPE->Centrifuge2 Filter Filter Supernatant (0.22 µm) Centrifuge2->Filter Dilute Dilute with Water Filter->Dilute LCMSMS HPLC-MS/MS Analysis Dilute->LCMSMS

Caption: Workflow for this compound residue analysis in fruits and vegetables.

Conclusion

The described QuEChERS extraction and cleanup method followed by HPLC-MS/MS analysis provides a reliable and efficient protocol for the determination of this compound residues in a wide range of fruit and vegetable matrices. The method exhibits excellent sensitivity, accuracy, and precision, making it suitable for routine monitoring, regulatory compliance, and research applications in food safety.

References

Application Notes and Protocols for Studying Plant-Pathogen Interactions Using Diniconazole-M

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Diniconazole-M, a broad-spectrum triazole fungicide and plant growth regulator, as a tool to investigate the intricate interactions between plants and pathogens. This document outlines detailed protocols for inducing plant defense responses, assessing disease resistance, and analyzing the underlying molecular and biochemical mechanisms.

Introduction to this compound in Plant-Pathogen Interaction Research

This compound is the biologically active R-enantiomer of diniconazole. Its primary mode of action against fungi is the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of fungal cell membranes, by targeting the cytochrome P450-dependent 14α-demethylase.[1][2] Beyond its direct fungicidal properties, this compound also functions as a plant growth regulator by inhibiting the biosynthesis of gibberellic acid (GA).[2] Emerging research suggests that triazole fungicides can also modulate plant defense responses, making this compound a valuable chemical tool for studying induced resistance. This phenomenon, known as chemical priming, prepares the plant to mount a faster and stronger defense response upon subsequent pathogen attack.[3]

These notes will explore the application of this compound to dissect plant defense signaling pathways, including those involving Reactive Oxygen Species (ROS), Salicylic Acid (SA), and Jasmonic Acid (JA).

Data Presentation: Quantitative Effects of Triazole Fungicides on Plant Defense Parameters

The following tables summarize quantitative data from studies on triazole fungicides and other chemical inducers, illustrating their impact on key plant defense-related parameters. Note that direct quantitative data for this compound is limited; therefore, data from closely related compounds are presented to provide a comparative context.

Table 1: Effect of Triazole Fungicide on Reactive Oxygen Species (H₂O₂) Production

TreatmentOrganismH₂O₂ Concentration (relative to control)Time PointReference
Prothioconazole (B1679736) (sublethal dose)Fusarium graminearumIncreased4 hours[1][4]
Prothioconazole + Fluoxastrobin (sublethal dose)Fusarium graminearumIncreased4 hours[1]

Table 2: Influence of Pesticide Treatment on Antioxidant Enzyme Activity in Plants

PesticidePlantEnzymeConcentrationChange in Activity (relative to control)Reference
MalathionSolanum melongenaSuperoxide Dismutase (SOD)100 ppm~41 U/mg protein (elevated)[5]
MalathionSolanum melongenaCatalase (CAT)200 ppmElevated[5]
MalathionSolanum melongenaAscorbate Peroxidase (APX)200 ppm~6.04 U/mg protein (elevated)[5]
TatafenSolanum melongenaSOD50 ppmElevated[5]
TatafenSolanum melongenaCAT150 ppmElevated[5]
TatafenSolanum melongenaAPX150 ppm~4.66 U/mg protein (elevated)[5]

Table 3: Modulation of Defense-Related Gene Expression by a Chemical Inducer

InducerPlantGeneFold Change in Expression (relative to control)Time PointReference
L-lysineCucumberPR1~848 hours[6]
L-lysineCucumberPR3~648 hours[6]
L-lysineCucumberLOX1~548 hours[6]

Table 4: Effect of this compound Application on Disease Severity

PathogenHost PlantThis compound Application MethodConcentrationDisease Reduction (%)Reference
Fusarium oxysporumTomatoSoil Drench0.1% (as part of a fungicide mix)72.2 (as part of a mix)
Sphaerotheca fuscaCucumberFoliar Spray2500 mg/L (of L-lysine as an inducer)up to 92[6]
Pseudomonas syringaeBeanNot specifiedNot specifiedNot specifiedThis is a hypothetical example for protocol design.

Experimental Protocols

Protocol for Inducing Disease Resistance with this compound

This protocol describes the application of this compound to plants to prime their defense responses prior to pathogen challenge.

Materials:

  • This compound (analytical grade)

  • Solvent (e.g., DMSO or acetone)

  • Surfactant (e.g., Tween-20)

  • Sterile deionized water

  • Plant growth facilities (growth chambers or greenhouse)

  • Spraying equipment or soil drenching apparatus

  • Personal Protective Equipment (PPE)

Procedure:

  • Plant Growth: Grow healthy, uniform plants (e.g., Arabidopsis thaliana, tomato, or bean) under controlled environmental conditions (e.g., 22-25°C, 16h light/8h dark photoperiod).

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in DMSO).

    • For foliar application, dilute the stock solution in sterile deionized water to the desired final concentration (e.g., 1-50 mg/L). Add a surfactant (e.g., 0.02% Tween-20) to ensure even coverage.

    • For soil drench application, dilute the stock solution in the nutrient solution to the desired final concentration (e.g., 1-10 mg/L).

  • Application:

    • Foliar Spray: At a designated time before pathogen inoculation (e.g., 24-72 hours), uniformly spray the plant foliage with the this compound solution until runoff. Control plants should be sprayed with a mock solution (solvent and surfactant in water).

    • Soil Drench: Apply a specific volume of the this compound solution to the soil of each pot. Control plants should receive the mock solution.

  • Incubation: Return the treated plants to the growth facility and allow the priming effect to develop for the predetermined duration before pathogen challenge.

Protocol for Pathogen Inoculation and Disease Severity Assessment

This protocol outlines the steps for challenging this compound-treated plants with a pathogen and quantifying the resulting disease.

Materials:

  • Pathogen culture (e.g., Pseudomonas syringae, Fusarium oxysporum)

  • Inoculation medium (e.g., 10 mM MgCl₂)

  • Syringes without needles, spray bottles, or other inoculation tools

  • Disease scoring scale or imaging equipment

  • Statistical software

Procedure:

  • Pathogen Preparation: Prepare a fresh culture of the pathogen and adjust the inoculum concentration to a predetermined level (e.g., 10⁵ to 10⁸ CFU/mL for bacteria).

  • Inoculation:

    • Leaf Infiltration: For pathogens like P. syringae, infiltrate a defined area of the leaf with the bacterial suspension using a needleless syringe.

    • Spray Inoculation: For pathogens that infect via the leaf surface, spray the inoculum evenly onto the foliage.

    • Root Inoculation: For soil-borne pathogens like F. oxysporum, drench the soil with the pathogen suspension.

  • Incubation: Place the inoculated plants in a high-humidity environment for 24-48 hours to facilitate infection, then return them to standard growth conditions.

  • Disease Severity Assessment: At various time points post-inoculation (e.g., 3, 5, and 7 days), assess disease severity. This can be done by:

    • Visual Scoring: Using a pre-defined disease rating scale (e.g., 0-5, where 0 is no symptoms and 5 is severe necrosis).

    • Lesion Measurement: Measuring the diameter of necrotic lesions.

    • Bacterial Enumeration: For bacterial pathogens, excise leaf discs from the inoculated area, homogenize them in buffer, and plate serial dilutions to determine bacterial colony-forming units (CFU).

  • Data Analysis: Statistically analyze the disease severity data (e.g., using ANOVA or t-tests) to compare the level of resistance between this compound-treated and control plants.

Protocol for Quantitative Real-Time PCR (qRT-PCR) of Defense Genes

This protocol details the measurement of defense-related gene expression (e.g., PR1, PDF1.2) in response to this compound treatment and pathogen challenge.

Materials:

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qRT-PCR master mix (SYBR Green-based)

  • Gene-specific primers

  • qRT-PCR instrument

Procedure:

  • Sample Collection: At various time points after treatment and/or inoculation, harvest plant tissue (e.g., leaves) and immediately freeze it in liquid nitrogen.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the frozen tissue using a commercial kit.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the purified RNA.

  • qRT-PCR:

    • Prepare the qRT-PCR reaction mix containing the master mix, primers, and cDNA template.

    • Run the reaction on a qRT-PCR instrument using a standard thermal cycling program.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target genes and a reference gene (e.g., Actin or Ubiquitin).

    • Calculate the relative gene expression using the 2-ΔΔCt method.

    • Statistically analyze the gene expression data.

Protocol for Measurement of Reactive Oxygen Species (ROS)

This protocol describes the detection of H₂O₂ accumulation in plant tissues.

Materials:

  • 3,3'-Diaminobenzidine (DAB) solution (1 mg/mL, pH 3.8)

  • Ethanol (B145695) series (for destaining)

  • Microscope

Procedure:

  • DAB Staining:

    • Excise leaves from treated and control plants.

    • Immerse the leaves in the DAB solution and incubate in the dark for 8-12 hours.

  • Destaining:

    • Remove the DAB solution and destain the leaves by boiling in 95% ethanol for 10-15 minutes.

    • Replace the ethanol and continue to destain until the chlorophyll (B73375) is completely removed.

  • Visualization:

    • Observe the leaves under a microscope. The presence of a reddish-brown precipitate indicates the in-situ accumulation of H₂O₂.

    • Quantify the intensity of the staining using image analysis software.

Protocol for Quantification of Salicylic Acid (SA) and Jasmonic Acid (JA)

This protocol provides a general workflow for the extraction and quantification of SA and JA using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Liquid nitrogen

  • Extraction solvent (e.g., methanol (B129727) or ethyl acetate)

  • Internal standards (e.g., deuterated SA and JA)

  • Solid-phase extraction (SPE) columns

  • HPLC or GC-MS system

Procedure:

  • Extraction:

    • Grind frozen plant tissue in liquid nitrogen.

    • Extract the hormones using a suitable solvent, spiked with internal standards.

  • Purification:

    • Centrifuge the extract to remove debris.

    • Purify the supernatant using SPE columns to remove interfering compounds.

  • Derivatization (for GC-MS):

    • Derivatize the samples to make them volatile for GC analysis.

  • Quantification:

    • Analyze the samples using HPLC or GC-MS.

    • Quantify the hormone levels by comparing the peak areas of the endogenous hormones to those of the internal standards.

Visualization of Signaling Pathways and Workflows

Diniconazole_M_Signaling_Pathway cluster_perception Initial Stimulus cluster_plant_cell Plant Cell Response This compound This compound ROS ROS Burst (e.g., H₂O₂) This compound->ROS Induces Pathogen Pathogen Pathogen->ROS Triggers SA Salicylic Acid (SA) Pathway ROS->SA Activates JA Jasmonic Acid (JA) Pathway ROS->JA Modulates SA->JA Antagonism Defense_Genes Defense Gene Expression (e.g., PR genes) SA->Defense_Genes Upregulates JA->SA JA->Defense_Genes Upregulates Resistance Enhanced Disease Resistance Defense_Genes->Resistance

Caption: Proposed signaling pathway of this compound induced resistance.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Challenge cluster_analysis Analysis Plant_Growth 1. Plant Growth (e.g., Arabidopsis) Diniconazole_Prep 2. This compound Solution Preparation Plant_Growth->Diniconazole_Prep Application 3. This compound Application (Foliar Spray or Soil Drench) Diniconazole_Prep->Application Pathogen_Inoculation 4. Pathogen Inoculation (e.g., P. syringae) Application->Pathogen_Inoculation Disease_Assessment 5. Disease Severity Assessment Pathogen_Inoculation->Disease_Assessment Molecular_Analysis 6. Molecular & Biochemical Analysis - qRT-PCR (Defense Genes) - ROS Detection (DAB Staining) - Hormone Quantification (SA/JA) Pathogen_Inoculation->Molecular_Analysis Data_Analysis 7. Data Analysis & Interpretation Disease_Assessment->Data_Analysis Molecular_Analysis->Data_Analysis

Caption: Experimental workflow for studying this compound effects.

Logical_Relationship Diniconazole_M This compound Treatment Priming Priming of Plant Defenses Diniconazole_M->Priming Defense_Activation Rapid & Stronger Defense Activation Priming->Defense_Activation potentiates Pathogen_Challenge Pathogen Challenge Pathogen_Challenge->Defense_Activation Disease_Resistance Increased Disease Resistance Defense_Activation->Disease_Resistance

References

Experimental design for studying Diniconazole-M as a plant growth retardant

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Studying Diniconazole-M as a Plant Growth Retardant

Introduction

This compound is the biologically active R-enantiomer of diniconazole, a broad-spectrum triazole fungicide used to control a range of fungal diseases in crops.[1] Beyond its fungicidal properties, this compound, like other triazoles, exhibits significant plant growth regulating effects.[2][3][4] These compounds act as Type II plant growth retardants (PGRs), primarily by inhibiting the biosynthesis of gibberellins (B7789140) (GAs), a class of hormones crucial for stem elongation.[3][5][6] This property makes this compound a valuable tool for agronomic and horticultural applications where control of plant stature is desired to prevent lodging in cereals, manage the size of ornamental plants, and produce robust, compact seedlings.[7][8][9][10]

Mechanism of Action

The primary mode of action for triazole-based growth retardants is the blockage of gibberellin biosynthesis.[5][6] Specifically, this compound inhibits cytochrome P450-dependent monooxygenases, which catalyze the three-step oxidation of ent-kaurene (B36324) to ent-kaurenoic acid.[5] This step is a critical control point in the GA metabolic pathway. By blocking this conversion, the production of all subsequent bioactive gibberellins (e.g., GA₁, GA₄) is significantly reduced, leading to decreased cell elongation and division, resulting in the characteristic dwarfed or compact plant phenotype.[6][10]

Core Applications and Experimental Objectives
  • Agronomic Trait Improvement: To assess the efficacy of this compound in reducing plant height and increasing stem strength to prevent lodging (bending or breaking of stems) in cereal crops like wheat, barley, and maize.[11][12][13]

  • Horticultural Management: To determine optimal application rates for controlling the size and improving the aesthetic quality of ornamental and flowering plants.[3]

  • Seedling Production: To evaluate the use of this compound in producing compact, sturdy plug seedlings for easier handling, transplantation, and improved root establishment.[7][8][9]

  • Physiological Impact Assessment: To understand the secondary physiological effects of this compound treatment on plant health, including impacts on chlorophyll (B73375) content, photosynthetic efficiency, and stress tolerance.[14][15][16]

  • Residue Analysis: To quantify the uptake, translocation, and residual levels of this compound in plant tissues to ensure compliance with regulatory standards.[17][18][19]

Experimental Design and Workflow

A robust experimental design is critical for accurately assessing the effects of this compound. The following workflow outlines the key stages of a typical study.

Experimental_Workflow Experimental Workflow for this compound Study cluster_prep 1. Preparation Phase cluster_treat 2. Treatment Phase cluster_collect 3. Data Collection Phase cluster_analysis 4. Analysis & Reporting A Plant Material Selection (e.g., Wheat cv. 'Apogee') B Potting & Acclimatization (Standardized soil, growth chamber) A->B C Experimental Grouping (Randomized Complete Block Design) B->C D This compound Application (Control, 10, 25, 50, 100 mg/L) Foliar Spray or Soil Drench C->D E Morphological Assessments D->E F Physiological Assessments D->F G Biochemical Analyses D->G H Lodging Resistance Measurements D->H I Residue Analysis D->I J Statistical Analysis (ANOVA, Mean Separation) E->J F->J G->J H->J I->J K Data Tabulation & Visualization J->K L Final Report & Conclusion K->L

Caption: A generalized workflow for investigating this compound's effects.

Detailed Experimental Protocols

Protocol 1: Morphological Assessment

Objective: To quantify the effect of this compound on plant growth and biomass allocation.

Methodology:

  • Plant Growth: Cultivate plants under controlled conditions (e.g., 22°C/18°C day/night temperature, 16h photoperiod).

  • Treatment: At the 3-leaf stage, apply this compound via foliar spray to the point of runoff or as a soil drench with a fixed volume per pot.[20] Control plants are treated with a mock solution (water with surfactant, if used).

  • Measurements: At a predetermined time point (e.g., 21 days after treatment), measure the following parameters from at least 10 plants per treatment group:

    • Plant Height: Measure from the soil surface to the tip of the longest leaf or stem.[21]

    • Stem Diameter: Use digital calipers to measure the diameter of the main stem at the second internode.

    • Leaf Area: Excise all leaves, scan them using a flatbed scanner, and calculate the area using image analysis software (e.g., ImageJ).[7]

    • Biomass: Separate shoots from roots. Record the fresh weight (FW) of each. Dry the samples in an oven at 70°C for 72 hours and record the dry weight (DW).[8] Calculate the Top/Root (T/R) ratio.[8]

Protocol 2: Physiological Assessment

Objective: To evaluate the impact of this compound on key physiological processes.

Methodology:

  • Chlorophyll Content:

    • Use a handheld SPAD meter (e.g., SPAD-502) to take non-destructive readings from the uppermost fully expanded leaf of 10 plants per treatment.[7][14]

    • Alternatively, extract chlorophyll from leaf discs using 80% acetone (B3395972) and measure absorbance at 645 nm and 663 nm with a spectrophotometer.[16]

  • Photosynthetic Rate:

    • Use a portable photosynthesis system (e.g., an Infrared Gas Analyzer - IRGA) to measure the net CO₂ assimilation rate (A), stomatal conductance (gs), and transpiration rate (E).[15]

    • Conduct measurements between 10:00 AM and 12:00 PM to ensure maximum photosynthetic activity.[15] Measurements should be taken on the same leaf used for chlorophyll analysis.

Protocol 3: Lodging Resistance Assessment (for Cereal Crops)

Objective: To determine if this compound treatment improves the mechanical strength of stems, thereby increasing lodging resistance.

Methodology:

  • Stem Strength (Bending Resistance):

    • Secure the base of the plant stalk.

    • Attach a force gauge to the stem at a fixed height (e.g., mid-point of the longest internode).

    • Pull the stem horizontally to a specific angle (e.g., 45°) and record the maximum force required.[11]

  • Rind Penetration Resistance:

    • Use a penetrometer with a fine probe to measure the force required to puncture the rind of the stem at the center of an internode.[11]

  • Lodging Index Calculation:

    • In field trials, visually assess lodging after a significant wind or rain event.[22]

    • Calculate a lodging index using a formula such as: Lodging Index = (% Crop leaning / 3) + (% Lodged >45° / 2) + (% Lodged flat).[21]

Protocol 4: Quantification of this compound Residue

Objective: To measure the concentration of this compound in plant tissues after application.

Methodology:

  • Sample Preparation: Collect shoot or grain samples at various time points after treatment. Homogenize 10 g of the sample.

  • Extraction:

    • Extract the homogenized sample with acetone or acetonitrile (B52724) by shaking or ultrasonication.[18][19]

    • Centrifuge the mixture and collect the supernatant.

    • Perform a liquid-liquid partition using n-hexane to remove non-polar interferences.[19]

  • Clean-up: Pass the extract through a solid-phase extraction (SPE) cartridge (e.g., synthetic magnesium silicate) to remove pigments and other interfering compounds.[19]

  • Analysis:

    • Analyze the final extract using High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) or, for higher sensitivity and confirmation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17][19][23]

    • Quantify the concentration by comparing the peak area to a standard calibration curve.[24]

Data Presentation

Quantitative data should be organized into tables to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Plant Morphological Parameters

Treatment (mg/L) Plant Height (cm) Stem Diameter (mm) Total Leaf Area (cm²) Shoot Dry Weight (g) Root Dry Weight (g) T/R Ratio
0 (Control) 45.2 ± 2.1 4.1 ± 0.2 250.6 ± 15.3 5.8 ± 0.4 1.5 ± 0.2 3.87
25 35.8 ± 1.8 4.5 ± 0.3 225.1 ± 12.9 5.5 ± 0.3 1.8 ± 0.1 3.06
50 28.4 ± 1.5 4.8 ± 0.2 201.7 ± 11.5 5.1 ± 0.4 2.0 ± 0.2 2.55
100 22.1 ± 1.2 4.9 ± 0.3 188.3 ± 10.8 4.9 ± 0.3 2.1 ± 0.3 2.33

Values are presented as mean ± standard error (n=10).

Table 2: Effect of this compound on Plant Physiological Parameters

Treatment (mg/L) Chlorophyll Index (SPAD) Net Photosynthesis (μmol CO₂/m²/s) Stomatal Conductance (mol/m²/s)
0 (Control) 48.5 ± 1.9 15.2 ± 1.1 0.45 ± 0.04
25 50.1 ± 2.2 14.8 ± 0.9 0.41 ± 0.03
50 51.6 ± 2.0 14.1 ± 1.0 0.38 ± 0.05
100 52.3 ± 2.4 13.5 ± 1.2 0.35 ± 0.04

Values are presented as mean ± standard error (n=10).

Table 3: Effect of this compound on Lodging Resistance in Wheat

Treatment (mg/L) Stem Bending Strength (N) Rind Penetration Resistance (N) Field Lodging Index (%)
0 (Control) 1.8 ± 0.2 0.9 ± 0.1 65 ± 8
25 2.5 ± 0.3 1.3 ± 0.2 30 ± 6
50 3.1 ± 0.4 1.6 ± 0.2 12 ± 4
100 3.4 ± 0.3 1.8 ± 0.3 5 ± 2

Values are presented as mean ± standard error (n=10).

Signaling Pathway Visualization

This compound functions by inhibiting a key enzymatic step in the gibberellin biosynthesis pathway.

Gibberellin_Pathway Inhibition of Gibberellin Biosynthesis by this compound cluster_oxidation 3-Step Oxidation GGDP Geranylgeranyl Diphosphate (GGDP) CPP Copalyl Diphosphate (CPP) GGDP->CPP CPS Inhibitor This compound (Triazole) ent_Kaurene ent-Kaurene CPP->ent_Kaurene KS ent_Kaurenol ent-Kaurenol ent_Kaurene->ent_Kaurenol Enzyme ent-Kaurene Oxidase (K.O.) (Cytochrome P450) ent_Kaurenal ent-Kaurenal ent_Kaurenol->ent_Kaurenal ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurenal->ent_Kaurenoic_Acid GA12 GA12 ent_Kaurenoic_Acid->GA12 KAO Bioactive_GAs Bioactive GAs (GA1, GA4, etc.) GA12->Bioactive_GAs GA Oxidases Response Stem Elongation Bioactive_GAs->Response Inhibitor->Enzyme Inhibits

Caption: this compound blocks the ent-kaurene oxidase enzyme complex.

References

Application of Diniconazole-M in Vertical Farming Systems: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diniconazole-M is the biologically active R-enantiomer of diniconazole, a broad-spectrum triazole fungicide.[1][2] Beyond its fungicidal properties, this compound functions as a potent plant growth regulator (PGR), primarily by inhibiting gibberellin biosynthesis.[3][4][5][6] This characteristic makes it a valuable tool in vertical farming systems, where precise control over plant architecture is crucial for optimizing space, light interception, and overall yield.[7][8] In controlled environment agriculture (CEA), such as vertical farms, the application of PGRs like this compound can lead to more compact plants, enhanced root development, and potentially increased yields of desired plant parts, such as inflorescences.[7][8][9]

These application notes provide a comprehensive overview of the use of this compound in vertical farming systems. They are intended to guide researchers and scientists in developing and implementing protocols for a variety of plant species in a controlled environment.

Mechanism of Action

This compound, like other triazole fungicides, primarily acts by inhibiting the C14-demethylase enzyme, which is a critical step in the biosynthesis of ergosterol (B1671047) in fungi.[4][10] Ergosterol is an essential component of fungal cell membranes, and its disruption leads to abnormal fungal growth and cell death.[4][10]

In plants, triazoles affect the isoprenoid pathway by inhibiting the cytochrome P450-dependent monooxygenases that are involved in the biosynthesis of gibberellins (B7789140) (GAs).[3][5] Specifically, they inhibit the conversion of kaurene to kaurenoic acid, a precursor to GAs.[3][5] The reduction in endogenous GA levels leads to a decrease in cell elongation and division, resulting in a more compact plant stature.[7] Studies have also shown that triazole treatment can lead to an increase in the levels of other hormones like abscisic acid (ABA) and cytokinins, which can contribute to enhanced stress tolerance.[3]

Signaling Pathway

The primary signaling pathway affected by this compound in plants is the gibberellin biosynthesis pathway. By inhibiting a key enzymatic step, it reduces the production of active gibberellins, which are responsible for promoting stem elongation and other growth processes.

G cluster_pathway Gibberellin Biosynthesis Pathway Kaurene Kaurene Kaurenoic_Acid Kaurenoic Acid Kaurene->Kaurenoic_Acid Cytochrome P450 Monooxygenase GA12 GA12 Kaurenoic_Acid->GA12 Active_GAs Active Gibberellins (e.g., GA1, GA4) GA12->Active_GAs Stem_Elongation Stem Elongation & Cell Division Active_GAs->Stem_Elongation Diniconazole_M This compound Inhibition Diniconazole_M->Inhibition Inhibition->Kaurenoic_Acid Inhibition

Caption: Gibberellin Biosynthesis Inhibition by this compound.

Application in Vertical Farming Systems

In vertical farming, this compound can be applied to manage plant height, improve crop uniformity, and potentially enhance the yield of specific organs. Its application can be particularly beneficial for leafy greens, herbs, and compact varieties of fruiting crops.

Potential Benefits:
  • Height Control: Prevents excessive stem elongation, allowing for tighter vertical spacing of grow trays and maximizing the use of the cultivation area.[8]

  • Improved Light Interception: A more compact canopy can lead to more uniform light distribution, reducing self-shading and improving overall photosynthetic efficiency.

  • Enhanced Root Growth: Some studies on triazoles suggest a stimulation of root growth, which can lead to improved nutrient and water uptake in hydroponic systems.[9]

  • Increased Yield of Reproductive Organs: By redirecting resources from vegetative growth, this compound may enhance the development of flowers and fruits in some species.[7]

  • Stress Tolerance: Triazoles have been shown to enhance plant resistance to various abiotic stresses.[3]

Application Methods

In vertical farming, which predominantly uses hydroponic or aeroponic systems, this compound can be applied through:

  • Nutrient Solution Drench (Sub-irrigation): Introducing this compound directly into the hydroponic nutrient solution. This method allows for precise control of the concentration and duration of exposure. Research suggests that sub-irrigation can be more effective at lower concentrations than foliar sprays for growth retardation.[9]

  • Foliar Spray: Applying a diluted solution of this compound directly to the plant foliage. This is a common method but requires careful application to ensure uniform coverage and avoid excessive runoff into the nutrient solution.

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of this compound in a vertical farming setting. Researchers should optimize these protocols based on the specific plant species and experimental objectives.

Protocol 1: Dose-Response Evaluation of this compound in a Hydroponic System

Objective: To determine the optimal concentration of this compound for desired growth regulation in a specific crop.

Materials:

  • Vertical farming racks with hydroponic system (e.g., Nutrient Film Technique or Deep Water Culture).

  • Plant species of interest (e.g., lettuce, basil, or a model plant like Arabidopsis thaliana).

  • This compound analytical standard.

  • Appropriate solvent for stock solution preparation (e.g., DMSO or ethanol).

  • Hydroponic nutrient solution.

  • pH and EC meters.

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses.

Procedure:

  • Plant Propagation: Germinate seeds and grow seedlings to a uniform stage (e.g., 2-4 true leaves) in a standard hydroponic nutrient solution.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1000 mg/L) in a suitable solvent.

  • Treatment Groups: Establish multiple treatment groups with varying concentrations of this compound in the nutrient solution (e.g., 0, 1, 5, 10, 25, 50 mg/L).[7] A control group with no this compound is essential.

  • Application: Introduce the calculated amount of this compound stock solution to the nutrient reservoirs of the respective treatment groups. Ensure thorough mixing.

  • Monitoring:

    • Monitor and maintain the pH and EC of the nutrient solution daily.

    • Measure plant height, stem diameter, and leaf number weekly.

    • At the end of the experiment (e.g., 4-6 weeks), harvest the plants.

  • Data Collection (at harvest):

    • Record fresh and dry weight of shoots and roots.

    • Measure leaf area.

    • For fruiting crops, record the number and weight of flowers and fruits.

    • Collect tissue samples for residue analysis and hormonal analysis (optional).

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the effect of different concentrations on plant growth parameters.

G cluster_workflow Experimental Workflow: Dose-Response Study Start Plant Propagation Stock_Prep Prepare this compound Stock Solution Start->Stock_Prep Treatment_Setup Set up Treatment Groups (Varying Concentrations) Stock_Prep->Treatment_Setup Application Apply to Nutrient Solution Treatment_Setup->Application Monitoring Monitor Plant Growth & Solution Parameters Application->Monitoring Harvest Harvest & Data Collection Monitoring->Harvest Analysis Statistical Analysis Harvest->Analysis End Determine Optimal Concentration Analysis->End

Caption: Workflow for a this compound Dose-Response Experiment.

Protocol 2: Residue Analysis of this compound in Plant Tissues

Objective: To quantify the concentration of this compound in plant tissues after application to assess safety and uptake.

Materials:

  • Plant tissue samples from Protocol 1.

  • Homogenizer.

  • Centrifuge.

  • Solid Phase Extraction (SPE) cartridges (e.g., C18).

  • Solvents: Acetone, n-hexane, acetonitrile (B52724).[11]

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS/MS).[11][12]

  • This compound analytical standard.

Procedure:

  • Extraction:

    • Homogenize a known weight of plant tissue (e.g., 10 g) with acetone.[13]

    • Filter the extract and concentrate it.

    • Perform liquid-liquid partitioning with n-hexane and acetonitrile to remove fats and pigments.[11]

  • Clean-up:

    • Pass the extract through an SPE cartridge to remove interfering compounds.

  • Analysis:

    • Inject the cleaned-up extract into the HPLC system.

    • Quantify the concentration of this compound by comparing the peak area to a calibration curve prepared with analytical standards.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Plant Growth Parameters (Example Data)

This compound (mg/L)Plant Height (cm)Stem Diameter (mm)Shoot Dry Weight (g)Root Dry Weight (g)
0 (Control)25.4 ± 2.14.5 ± 0.35.2 ± 0.51.8 ± 0.2
122.1 ± 1.84.6 ± 0.25.1 ± 0.42.0 ± 0.3
518.5 ± 1.54.8 ± 0.34.9 ± 0.52.2 ± 0.2
1015.2 ± 1.25.0 ± 0.44.7 ± 0.42.5 ± 0.3
2512.8 ± 1.05.1 ± 0.34.5 ± 0.32.6 ± 0.2
5010.5 ± 0.95.2 ± 0.44.2 ± 0.42.4 ± 0.3

Table 2: this compound Residues in Plant Tissues (Example Data)

This compound Application (mg/L)Residue in Leaves (mg/kg)Residue in Stems (mg/kg)Residue in Roots (mg/kg)
10.05 ± 0.010.02 ± 0.0050.15 ± 0.03
50.25 ± 0.040.10 ± 0.020.78 ± 0.12
100.52 ± 0.080.21 ± 0.041.55 ± 0.25
251.30 ± 0.210.55 ± 0.093.80 ± 0.61
502.85 ± 0.451.20 ± 0.197.50 ± 1.20

Safety and Regulatory Considerations

  • Toxicity: this compound has moderate mammalian toxicity.[14] Always handle with appropriate PPE.

  • Regulatory Status: The use of this compound may be restricted in some regions. In the European Union, its use is not authorized.[11][12] Researchers should consult local regulations regarding its use and maximum residue limits (MRLs) in food crops.[15]

  • Environmental Fate: Diniconazole is persistent in soil and water systems.[14] In closed-loop vertical farming systems, proper disposal of the nutrient solution containing this compound is crucial to prevent environmental contamination.

Logical Relationships in a Dose-Response Study

The relationship between the concentration of this compound and the plant's response is typically non-linear. At low concentrations, there may be little to no effect. As the concentration increases, the growth-regulating effect becomes more pronounced, up to a point of saturation or phytotoxicity.

G cluster_relationship Dose-Response Relationship Concentration This compound Concentration Low_Conc Low Concentration Optimal_Conc Optimal Concentration High_Conc High Concentration Effect Growth Regulation (e.g., Height Reduction) Toxicity Phytotoxicity Low_Conc->Effect Minimal to Moderate Low_Conc->Optimal_Conc Increasing Effect Optimal_Conc->Effect Significant Optimal_Conc->High_Conc Saturation/Toxicity High_Conc->Effect Severe Inhibition High_Conc->Toxicity Leads to

Caption: Logical Relationships in a this compound Dose-Response Study.

Conclusion

This compound presents a promising tool for optimizing plant growth and architecture in vertical farming systems. Its ability to control plant height and potentially enhance root growth can lead to significant improvements in space utilization and crop productivity. However, careful dose-response studies are essential to determine the optimal application rates for specific crops, and residue analysis is crucial to ensure food safety. The protocols and information provided herein serve as a foundation for researchers to explore the application of this compound in controlled environment agriculture.

References

Troubleshooting & Optimization

Technical Support Center: Improving Diniconazole-M Water Solubility for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the low aqueous solubility of Diniconazole-M in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my aqueous buffer?

A1: this compound has very low intrinsic water solubility (approximately 4 mg/L).[1] When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is added to an aqueous buffer, the sudden change in solvent polarity causes the compound to exceed its solubility limit and precipitate out of the solution. This phenomenon is known as solvent-shift precipitation.

Q2: Can I dissolve this compound directly in water or buffer?

A2: Direct dissolution in neutral aqueous buffers is generally not feasible due to its low solubility.[1] It is recommended to first prepare a concentrated stock solution in a suitable organic solvent.

Q3: What is the mechanism of action of this compound?

A3: this compound is a triazole fungicide that acts as a potent inhibitor of the enzyme sterol 14α-demethylase (CYP51).[1][2][3] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway in fungi. By inhibiting this enzyme, this compound disrupts the fungal cell membrane structure and function, leading to cell death.[1][4]

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to resolving precipitation issues encountered during your experiments.

Problem: this compound precipitates from the aqueous solution.

Possible Cause Suggested Solution
Final concentration is too high. The intended final concentration may exceed the aqueous solubility limit of this compound. Action: Reduce the final concentration of this compound in your experiment.
Improper mixing technique. Adding the stock solution too quickly or without adequate mixing can create localized areas of high concentration, leading to precipitation. Action: Add the this compound stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring.[5]
Low final concentration of organic solvent. The amount of organic solvent carried over from the stock solution may be insufficient to maintain solubility at the desired final concentration. Action: While keeping the final solvent concentration low to avoid toxicity to biological systems (typically ≤0.5% DMSO), ensure it is sufficient. You may need to prepare a more diluted stock solution to increase the volume added.[5]
pH of the aqueous buffer. The solubility of some compounds can be pH-dependent. Action: If your experimental design allows, test the solubility of this compound in buffers with different pH values to see if solubility improves.
Buffer components. Salts and other components in your buffer can influence the solubility of your compound. Action: If possible, test the solubility in simpler buffer systems or water to identify potential interactions.

Quantitative Data: this compound Solubility

The following tables summarize the solubility of this compound in various solvents.

Table 1: Solubility in Common Solvents

SolventSolubility (mg/L) at 20°CReference
Water (pH 7)4[1]
Acetone120,000[1]
Methanol119,000[1]
Xylene14,000[1]
DMSOSlightly Soluble[6]
Ethanol (B145695)Slightly Soluble[6]

Table 2: Solubility Enhancement with Cyclodextrins

CyclodextrinFold Increase in Water SolubilityReference
Hydroxypropyl-γ-cyclodextrin (HP-γ-CD)7.5[7]

Experimental Protocols

Here are detailed methodologies for preparing this compound solutions and formulations to enhance its aqueous solubility.

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

Objective: To prepare a concentrated stock solution of this compound for dilution into aqueous experimental media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), analytical grade

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Accurately weigh the desired amount of this compound powder.

  • Transfer the powder to a sterile microcentrifuge tube or glass vial.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Store the stock solution at an appropriate temperature (e.g., -20°C) and protect it from light.

Protocol 2: Preparation of this compound Inclusion Complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD. This protocol is adapted from methods used for similar poorly soluble compounds.[8][9]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Freeze-dryer (optional)

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).

  • Dissolution:

    • Dissolve the calculated amount of this compound in a minimal amount of ethanol.

    • In a separate beaker, dissolve the corresponding molar amount of HP-β-CD in deionized water with stirring.

  • Complexation:

    • Slowly add the this compound solution to the HP-β-CD solution while continuously stirring.

    • Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

  • Solvent Removal:

    • Remove the ethanol and water using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid residue is obtained.

  • Drying:

    • The resulting solid can be further dried in a vacuum oven or by freeze-drying to obtain a powder of the this compound/HP-β-CD inclusion complex.

  • Solubility Testing: The resulting powder can be dissolved in water or aqueous buffers to achieve a higher concentration than this compound alone.

Protocol 3: Preparation of a this compound Emulsifiable Concentrate (EC)

Objective: To formulate this compound as an emulsifiable concentrate for easy dispersion in water. This is a common formulation for agricultural applications.[1][10]

Materials:

  • This compound

  • Aromatic solvent (e.g., Xylene, Solvesso™ 150)

  • Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants like calcium dodecylbenzenesulfonate and a fatty alcohol ethoxylate)

  • Glass beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve the desired amount of this compound in the aromatic solvent with stirring until a clear solution is obtained.

  • Addition of Emulsifiers: Add the pre-determined amount of the emulsifier blend to the solution.

  • Mixing: Continue stirring until all components are completely dissolved and the solution is homogeneous.

  • Application: This concentrate can be added to water with gentle agitation to form a stable oil-in-water emulsion for experimental use.

Protocol 4: Preparation of a this compound Nanosuspension by Wet Milling

Objective: To increase the dissolution rate and saturation solubility of this compound by reducing its particle size to the nanometer range.[11][12]

Materials:

  • This compound powder

  • Stabilizer solution (e.g., a solution of a polymer like hydroxypropyl methylcellulose (B11928114) (HPMC) and a surfactant like Tween 80 in deionized water)

  • Wet milling equipment (e.g., planetary ball mill or a bead mill)

  • Milling media (e.g., zirconium oxide beads)

Procedure:

  • Premixing: Disperse the this compound powder in the stabilizer solution to form a pre-suspension.

  • Milling:

    • Add the pre-suspension and the milling media to the milling chamber.

    • Mill the suspension at a specified speed and for a sufficient duration to achieve the desired particle size. The milling time can range from hours to days depending on the equipment and desired outcome.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Characterize the particle size and distribution of the resulting nanosuspension using techniques like dynamic light scattering (DLS).

Visualizations

experimental_workflow Experimental Workflow for Addressing this compound Solubility Issues start Start: Need to prepare an aqueous solution of this compound stock Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) start->stock dilute Dilute the stock solution into the aqueous buffer stock->dilute observe Observe for precipitation dilute->observe no_precipitate No precipitation: Proceed with the experiment observe->no_precipitate Clear Solution precipitate Precipitation occurs observe->precipitate Cloudy/Particles troubleshoot Troubleshoot the precipitation issue precipitate->troubleshoot reduce_conc Reduce the final concentration troubleshoot->reduce_conc optimize_mixing Optimize the mixing method (e.g., dropwise addition with vortexing) troubleshoot->optimize_mixing change_formulation Consider alternative formulation strategies troubleshoot->change_formulation reduce_conc->dilute optimize_mixing->dilute cyclodextrin Use cyclodextrins to form an inclusion complex change_formulation->cyclodextrin nanosuspension Prepare a nanosuspension change_formulation->nanosuspension emulsifiable_concentrate Prepare an emulsifiable concentrate change_formulation->emulsifiable_concentrate cyclodextrin->dilute nanosuspension->dilute emulsifiable_concentrate->dilute

Caption: Experimental workflow for addressing this compound solubility issues.

signaling_pathway Mechanism of Action of this compound: Inhibition of Ergosterol Biosynthesis acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene ...multiple steps... lanosterol Lanosterol squalene->lanosterol cyp51 Sterol 14α-demethylase (CYP51) lanosterol->cyp51 intermediate 14-demethylated sterols cyp51->intermediate ergosterol Ergosterol intermediate->ergosterol ...multiple steps... cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Incorporation into diniconazole (B1670688) This compound diniconazole->inhibition inhibition->cyp51 Inhibits

Caption: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.

References

Optimizing Diniconazole-M Concentration for Effective Fungal Inhibition: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the use of Diniconazole-M in fungal inhibition experiments. This compound is a potent triazole fungicide that acts as a systemic, curative, and protective agent. Its primary mechanism of action involves the inhibition of sterol 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane. This disruption leads to impaired fungal growth and cell death.

This guide offers detailed experimental protocols, troubleshooting advice for common issues, and essential data to inform your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a sterol biosynthesis inhibitor (SBI). Specifically, it inhibits the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51/Erg11p). This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By inhibiting this step, this compound disrupts the fungal cell membrane's structure and function, leading to the inhibition of fungal growth.

Q2: What is a typical starting concentration range for in vitro experiments with this compound?

A2: While specific Minimum Inhibitory Concentration (MIC) values for this compound against a wide range of fungi are not extensively available in public literature, data for the broader category of diniconazole (B1670688) and other azoles can provide a starting point. For initial screening, a broad concentration range is recommended, for example, from 0.03 µg/mL to 64 µg/mL, to determine the MIC for your specific fungal isolate.

Q3: Which experimental method is recommended for determining the Minimum Inhibitory Concentration (MIC) of this compound?

A3: The broth microdilution method is the gold-standard and recommended technique for determining the MIC of antifungal agents.[1] This method allows for the testing of a wide range of concentrations in a high-throughput manner and is the basis for standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Q4: Can this compound be used in combination with other antifungal drugs?

A4: Yes, combination therapy is a common strategy to enhance efficacy and overcome resistance. The interaction of this compound with other antifungals (e.g., polyenes, echinocandins) can be synergistic, indifferent, or antagonistic. A checkerboard assay is the standard method to evaluate these interactions in vitro.[2]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast and filamentous fungi.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolate

  • Sabouraud Dextrose Agar (B569324) (SDA) or other appropriate solid media

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland standard

  • Spectrophotometer or microplate reader (optional)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).

    • Perform serial twofold dilutions of the stock solution in RPMI-1640 medium to prepare a range of working concentrations.

  • Inoculum Preparation:

    • Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours (for yeasts) or longer for sporulation of molds.

    • For yeasts, select several well-isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • For molds, cover the culture with sterile saline and gently scrape the surface with a sterile loop to release conidia. Transfer the suspension to a sterile tube and allow heavy particles to settle. Adjust the conidial suspension to the desired concentration.

    • Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microdilution plate wells.[3]

  • Assay Setup:

    • In a 96-well plate, add 100 µL of the appropriate this compound dilution to each well.

    • Add 100 µL of the final inoculum suspension to each well.

    • Include a positive control well (inoculum without drug) and a negative control well (medium only).

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the positive control.[3] For azoles, this is often a prominent decrease in turbidity rather than complete inhibition.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of this compound on mammalian cell lines.

Materials:

  • This compound

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation

Note: Specific MIC and IC₅₀ values for this compound are not widely available in the public domain. The following tables provide example data for other closely related azole fungicides to serve as a reference. Researchers should determine these values experimentally for their specific fungal isolates and cell lines.

Table 1: Example Minimum Inhibitory Concentration (MIC) Ranges for Azole Fungicides against Common Fungal Pathogens.

FungusItraconazole (µg/mL)Voriconazole (µg/mL)Posaconazole (µg/mL)
Candida albicans0.015 - 1.00.015 - 0.50.015 - 0.25
Aspergillus fumigatus0.125 - 2.00.125 - 1.00.03 - 0.5
Cryptococcus neoformans0.03 - 0.50.03 - 0.250.03 - 0.5

Data compiled from various sources and should be used for reference only.

Table 2: Example IC₅₀ Values of Azole Fungicides on Mammalian Cell Lines.

Cell LineItraconazole (µM)Voriconazole (µM)Posaconazole (µM)
HeLa~5-10>50~10-20
HepG2~2-5>50~5-15

Data are estimations from various studies and should be confirmed experimentally.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible MIC results.

Potential Cause Troubleshooting Step
Inoculum size variability Strictly adhere to the 0.5 McFarland standard for inoculum preparation. An inoculum that is too high can lead to falsely elevated MICs.[3]
Media composition and pH Use standardized RPMI-1640 medium buffered to pH 7.0 with MOPS to ensure consistency.[4]
Incubation time and temperature Ensure the incubator is calibrated and maintains a constant temperature. Read MICs at a consistent time point (e.g., 24 or 48 hours).[4]
Subjective endpoint reading For azoles, the MIC is often defined as ≥50% growth inhibition. Use a microplate reader to quantify growth and establish a consistent cutoff. The "trailing" phenomenon (reduced but persistent growth over a range of concentrations) is common with azoles and should not be interpreted as resistance.[3]

Issue 2: No fungal growth in the positive control wells.

Potential Cause Troubleshooting Step
Non-viable inoculum Use fresh colonies (18-24 hours old) for inoculum preparation. Perform a viability check by plating a sample of the inoculum on an agar plate.[5]
Improperly prepared medium Verify the correct preparation of the RPMI-1640 medium, including the addition of any necessary supplements.
Incorrect incubation conditions Check and confirm that the incubator is maintaining the correct temperature and atmosphere for fungal growth.[5]

Issue 3: MIC values are consistently too high or too low.

Potential Cause Troubleshooting Step
Inoculum density is too high/low Re-standardize the inoculum preparation using a calibrated 0.5 McFarland standard.
Antibiotic has degraded Prepare fresh stock solutions of this compound for each experiment.
Incubation time is too short/long Adhere to the recommended incubation times for the specific fungal species.

Visualizations

G cluster_0 Ergosterol Biosynthesis Pathway cluster_1 This compound Action cluster_2 Cellular Consequences Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol Erg11p (CYP51) Ergosterol Ergosterol 14-demethyl-lanosterol->Ergosterol Diniconazole_M Diniconazole_M Erg11p (CYP51) Erg11p (CYP51) Diniconazole_M->Erg11p (CYP51) Inhibition Ergosterol_Depletion Ergosterol Depletion Toxic_Sterol_Accumulation Toxic Sterol Accumulation Membrane_Disruption Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption Fungal_Growth_Inhibition Fungal Growth Inhibition Membrane_Disruption->Fungal_Growth_Inhibition

Caption: Mechanism of action of this compound via inhibition of the ergosterol biosynthesis pathway.

G cluster_workflow Experimental Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare Standardized Fungal Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate Inoculate Plate with Fungal Suspension Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 35°C (24-72h) Inoculate->Incubate Read_MIC Read MIC (Visual or Spectrophotometric) Incubate->Read_MIC Analyze Analyze Data and Determine MIC Read_MIC->Analyze End End Analyze->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

G Start Inconsistent MIC Results Check_Inoculum Check Inoculum Preparation (McFarland Standard) Start->Check_Inoculum Check_Media Check Media Preparation (RPMI, pH 7.0) Check_Inoculum->Check_Media Inoculum OK Results_Not_OK Re-evaluate Protocol Check_Inoculum->Results_Not_OK Inoculum Incorrect Check_Incubation Check Incubation (Time, Temperature) Check_Media->Check_Incubation Media OK Check_Media->Results_Not_OK Media Incorrect Check_Reading Standardize Endpoint Reading (≥50% inhibition) Check_Incubation->Check_Reading Incubation OK Check_Incubation->Results_Not_OK Incubation Incorrect QC_Strain Run Quality Control Strain Check_Reading->QC_Strain Reading Standardized Check_Reading->Results_Not_OK Reading Inconsistent Results_OK Results Consistent QC_Strain->Results_OK QC in Range QC_Strain->Results_Not_OK QC out of Range

Caption: Troubleshooting decision tree for inconsistent MIC results.

References

Technical Support Center: Overcoming Matrix Effects in Diniconazole-M Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Diniconazole-M.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of analyte ionization (signal suppression or enhancement) caused by co-eluting, undetected components in the sample matrix.[1] In the analysis of this compound, these effects can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.[2][3] This phenomenon is particularly prevalent in complex matrices such as agricultural products, livestock, and marine products when using sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4][5]

Q2: What are the common causes of matrix effects in LC-MS/MS analysis of this compound?

A2: The primary causes of matrix effects are co-eluting endogenous or exogenous compounds from the sample that interfere with the ionization of this compound in the mass spectrometer's ion source.[6] These interfering components can include salts, lipids, pigments (like chlorophyll), and other organic molecules.[7][8] Inefficient sample preparation that fails to adequately remove these components is a major contributor to significant matrix effects.[9]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: A common method to assess matrix effects is to compare the signal response of this compound in a pure solvent standard to its response in a sample matrix spiked with the same concentration after extraction (post-extraction spike).[10] A significant difference in signal intensity indicates the presence of matrix effects. A lower response in the matrix suggests ion suppression, while a higher response indicates ion enhancement.[10]

Q4: What are the general strategies to overcome matrix effects for this compound?

A4: Strategies to mitigate matrix effects can be broadly categorized into three areas:

  • Sample Preparation: Implementing a robust sample cleanup procedure to remove interfering matrix components is the most effective approach.[7][9] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly employed.[2][11]

  • Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from co-eluting matrix components can reduce interference at the ion source.[12]

  • Calibration Strategy: Using matrix-matched calibration standards or an isotopically labeled internal standard can help to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[13]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound analysis.

Problem 1: Low or inconsistent recovery of this compound.

  • Possible Cause: Inefficient extraction or cleanup, or degradation of the analyte during sample processing.

  • Troubleshooting Steps:

    • Review Extraction Protocol: Ensure the chosen extraction solvent is appropriate for the sample matrix and that the extraction parameters (e.g., shaking time, temperature) are optimized. For agricultural products, acetone (B3395972) is a common extraction solvent.[4]

    • Optimize Cleanup Step: If using SPE, ensure the cartridge type (e.g., Florisil, graphitized carbon) is suitable for your matrix and that the elution solvent is strong enough to recover this compound.[4] For fatty matrices, a defatting step with n-hexane-acetonitrile partitioning may be necessary.[4]

    • Evaluate Analyte Stability: Investigate if this compound is degrading during any of the sample preparation steps, such as evaporation at high temperatures.

    • Perform a Spiking Study: Spike a blank matrix with a known concentration of this compound before extraction and after extraction to differentiate between extraction inefficiency and matrix effects.

Problem 2: Poor peak shape or peak splitting in the chromatogram.

  • Possible Cause: Co-eluting interferences, column overload, or issues with the mobile phase.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: A more rigorous cleanup procedure can remove the interfering compounds causing poor peak shape.

    • Dilute the Sample Extract: Diluting the final extract can reduce the concentration of interfering compounds and improve peak shape, provided the this compound concentration remains above the limit of quantification.

    • Optimize LC Method: Adjust the mobile phase gradient to better separate this compound from interfering peaks. Ensure the mobile phase is properly prepared and filtered.

    • Check for Column Overload: Inject a lower concentration of the sample extract to see if the peak shape improves.

Problem 3: Significant ion suppression or enhancement observed.

  • Possible Cause: High concentration of co-eluting matrix components in the final extract.

  • Troubleshooting Steps:

    • Enhance Sample Cleanup: This is the most critical step. Consider using a more selective SPE sorbent or a multi-step cleanup approach. For samples with high chlorophyll (B73375) content, a graphitized carbon cartridge can be effective.[12]

    • Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This helps to compensate for consistent matrix effects.[13]

    • Use an Internal Standard: The use of a stable isotope-labeled internal standard for this compound is the most reliable way to correct for variable matrix effects between samples. If a labeled standard is unavailable, a structurally similar compound that does not co-elute with interferences can be used as an alternative.

Data Presentation

The following tables summarize quantitative data on this compound analysis from various studies.

Table 1: Recovery of this compound Using Different Sample Preparation Methods

Sample MatrixSample Preparation MethodFortification LevelAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
16 Agricultural & Biological MatricesAcetone extraction, LLE, Florisil & Graphitized Carbon SPE0.01 ppm88.3 - 1080.5 - 5.1[4]
Soil & EarthwormsAcetonitrile (B52724) extraction, GPC cleanup0.01 - 1.00 mg/kg81.2 - 100.2< 14[5]
WineSPE/d-SPE and QuEChERSNot Specified70 - 132≤ 20[2]
Radish (Leaf & Root)Acetonitrile extraction, Matrix-matched injection0.01, 0.1, and higher mg/kg70.1 - 118.6Not Specified[8]

Experimental Protocols

Protocol 1: Extraction and Cleanup of this compound from Agricultural Products[4]

This protocol is suitable for a variety of agricultural products, including fruits, vegetables, grains, and beans.

  • Extraction:

    • Homogenize 20g of the sample with 100 mL of acetone.

    • Filter the homogenate and re-extract the residue with 50 mL of acetone.

    • Combine the filtrates and concentrate to approximately 15 mL.

    • Add 100 mL of 10% NaCl solution and perform liquid-liquid extraction twice with n-hexane.

    • For grains and beans, include a defatting step by partitioning with n-hexane-acetonitrile.

  • Cleanup (SPE):

    • Condition a Florisil cartridge (1000 mg) with n-hexane.

    • Load the concentrated extract onto the cartridge.

    • Wash with n-hexane.

    • Elute this compound with a mixture of acetone and n-hexane.

    • For samples with high chlorophyll content, an additional cleanup step with a graphitized carbon cartridge is recommended.

  • Final Preparation:

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in a suitable solvent (e.g., acetonitrile/water) for LC-MS/MS analysis.

Protocol 2: QuEChERS-based Extraction for Pesticide Residue Analysis[7]

This is a general protocol that can be adapted for this compound analysis in various food matrices.

  • Extraction and Partitioning:

    • Weigh 10-15 g of homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile and shake vigorously.

    • Add QuEChERS extraction salts (e.g., MgSO₄, NaCl, and a buffering agent like sodium acetate (B1210297) or citrate) and shake again.

    • Centrifuge to separate the acetonitrile layer.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile extract and transfer it to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, GCB) and MgSO₄.

    • Vortex and then centrifuge.

  • Final Preparation:

    • The supernatant is ready for direct injection or can be further diluted before LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization Sample Homogenization Extraction Extraction (e.g., Acetone or Acetonitrile) Homogenization->Extraction Partitioning Liquid-Liquid Partitioning or Salting Out (QuEChERS) Extraction->Partitioning Cleanup Cleanup (SPE or d-SPE) Partitioning->Cleanup LC_Separation LC Separation Cleanup->LC_Separation Final Extract MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Workflow Start Poor Analytical Result (Low Recovery, Poor Peak Shape, Ion Suppression) Check_Extraction Review Extraction Protocol Start->Check_Extraction Optimize_Cleanup Optimize Cleanup Step (e.g., different SPE sorbent) Check_Extraction->Optimize_Cleanup Extraction OK Result_OK Acceptable Result Check_Extraction->Result_OK Issue Resolved Check_LC Review LC-MS/MS Parameters Optimize_Cleanup->Check_LC Cleanup Optimized Optimize_Cleanup->Result_OK Issue Resolved Matrix_Matched_Cal Implement Matrix-Matched Calibration Check_LC->Matrix_Matched_Cal LC-MS/MS OK Check_LC->Result_OK Issue Resolved Internal_Standard Use Stable Isotope-Labeled Internal Standard Matrix_Matched_Cal->Internal_Standard Matrix effects persist Matrix_Matched_Cal->Result_OK Issue Resolved Internal_Standard->Result_OK Issue Resolved

Caption: Troubleshooting workflow for overcoming matrix effects.

References

Troubleshooting peak tailing in Diniconazole-M chiral separation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for common issues encountered during the chiral separation of Diniconazole-M, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant peak tailing for my this compound enantiomers?

Peak tailing in the chiral separation of this compound is a common issue that can compromise resolution and the accuracy of quantification.[1][2] The primary cause is often secondary interactions between the analyte and the stationary phase.[2] Diniconazole is a triazole fungicide containing basic nitrogen groups, which can interact strongly with residual acidic silanol (B1196071) groups on the silica (B1680970) surface of the chiral stationary phase (CSP).[3][4] This secondary interaction mechanism leads to a portion of the analyte being retained longer than the primary chiral interaction, resulting in an asymmetric peak with a pronounced tail.[2][4]

Other potential causes include:

  • Column Overload: Injecting too much sample can saturate the chiral selectors on the stationary phase, leading to peak distortion.[1][5]

  • Extra-Column Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause peak broadening and tailing.[4]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can exacerbate interactions with silanol groups.[4]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase over time can create active sites that cause tailing.[1][6]

Q2: How can I improve the peak shape? My peaks have an asymmetry factor (As) greater than 1.5.

To improve peak symmetry for a basic compound like this compound, the most effective strategy is to suppress the unwanted secondary interactions with silanol groups. This is typically achieved by adding a basic modifier to the mobile phase.[1][7]

Primary Solution: Use a Basic Additive

An amine additive, such as Diethylamine (DEA), is commonly used in the mobile phase for the chiral separation of basic compounds.[8] The additive competes with the basic analyte for the active silanol sites on the stationary phase, effectively masking them and minimizing secondary interactions.[1] This results in a more uniform interaction mechanism for the entire analyte band, leading to sharper, more symmetrical peaks. Typically, a small concentration, such as 0.1%, is sufficient to see a significant improvement.

Secondary Solutions:

  • Reduce Sample Load: Dilute your sample to check for column overload. A 10-fold or 100-fold dilution can often reveal if the initial concentration was too high.[1][5]

  • Minimize Extra-Column Volume: Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are properly made to minimize dead volume.[4]

  • Check Column Health: If the column is old or has been used with aggressive mobile phases, it may be contaminated or damaged. A column wash, as recommended by the manufacturer, may restore performance.[1][6]

Q3: What concentration of Diethylamine (DEA) should I use in my mobile phase?

The optimal concentration of a basic additive like DEA depends on the specific column and analyte. However, a good starting point is 0.1% (v/v).[7][8] You can then perform an optimization study by varying the concentration to find the best balance between peak shape and resolution. Increasing the concentration of the additive generally improves peak shape, but excessive amounts can sometimes alter retention times or selectivity.[6]

Data Presentation

The following table provides illustrative data on how varying the concentration of a basic additive like Diethylamine (DEA) can impact the peak asymmetry of a basic chiral compound like this compound.

Table 1: Effect of DEA Concentration on Peak Asymmetry (As)

DEA Concentration (% v/v) Peak Asymmetry (As) for Enantiomer 1 Peak Asymmetry (As) for Enantiomer 2 Visual Peak Shape
0.00 2.15 2.25 Severe Tailing
0.05 1.45 1.50 Moderate Tailing
0.10 1.10 1.12 Symmetrical

| 0.20 | 1.05 | 1.07 | Symmetrical |

Note: Data are representative and based on typical trends observed for basic analytes in chiral chromatography. An asymmetry factor (As) between 1.0 and 1.2 is generally considered ideal.[4]

Experimental Protocols

Protocol 1: Standard Chiral Separation of this compound

This protocol provides a starting point for the chiral separation of this compound under normal phase conditions.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: CHIRALPAK® OJ (Cellulose tris(4-methylbenzoate)) or similar polysaccharide-based CSP, 250 x 4.6 mm, 10 µm

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound standard in the mobile phase to a concentration of 1 mg/mL.

Protocol 2: Troubleshooting Peak Tailing with an Additive Study

Use this protocol to determine the optimal concentration of a basic additive to improve peak shape.

  • Prepare Mobile Phases: Prepare a series of mobile phases containing your primary solvents (e.g., n-Hexane/IPA 80:20) with varying concentrations of DEA: 0.0%, 0.05%, 0.1%, and 0.2%.

  • System Equilibration: Begin with the mobile phase containing 0.0% DEA. Flush the system and column for at least 30 minutes or until a stable baseline is achieved.

  • Initial Injection: Inject your this compound sample and record the chromatogram. Calculate the peak asymmetry factor for each enantiomer.

  • Increase Additive Concentration: Switch to the mobile phase containing 0.05% DEA. Equilibrate the system for 20-30 minutes.

  • Inject and Analyze: Inject the sample again and analyze the resulting peak shape and asymmetry.

  • Repeat: Repeat steps 4 and 5 for the 0.1% and 0.2% DEA mobile phases.

  • Evaluate Results: Compare the chromatograms and the calculated asymmetry factors from each run (similar to Table 1) to determine the additive concentration that provides the most symmetrical peaks without compromising resolution.

Visual Troubleshooting Guide

The following workflow provides a logical approach to diagnosing and solving peak tailing issues.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Chemical Optimization cluster_3 Hardware & Column Health cluster_4 Resolution Start Peak Tailing Observed (As > 1.2) Overload Is sample concentration too high? Start->Overload ExtraColumn Are fittings/tubing optimized? Overload->ExtraColumn No OptimizeAdditive Optimize Additive Concentration (e.g., 0.05% - 0.2%) Overload->OptimizeAdditive Yes (Dilute Sample) Additive Is a basic additive (e.g., DEA) in the mobile phase? ExtraColumn->Additive Yes ExtraColumn->Additive No (Fix Connections) Additive->OptimizeAdditive Yes AddAdditive Add 0.1% DEA to Mobile Phase Additive->AddAdditive No ColumnHealth Is the column old or contaminated? OptimizeAdditive->ColumnHealth AddAdditive->ColumnHealth WashColumn Wash column per manufacturer's protocol ColumnHealth->WashColumn Yes End Symmetrical Peaks Achieved (As < 1.2) ColumnHealth->End No ReplaceColumn Replace Column WashColumn->ReplaceColumn No Improvement WashColumn->End Improvement ReplaceColumn->End

Caption: A troubleshooting workflow for diagnosing peak tailing.

References

Technical Support Center: Diniconazole-M Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Diniconazole-M from complex matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing low recovery of this compound from a dry matrix (e.g., soil, wheat flour, dried herbs). What are the likely causes and how can I improve my extraction efficiency?

A1: Low recovery in dry matrices is often due to inefficient extraction of the analyte from the sample particles. The extraction solvent may not effectively penetrate the dry matrix to dissolve the this compound.

Troubleshooting Steps:

  • Rehydration: Dry samples should be rehydrated before extraction. For instance, for soil or wheat flour, you can add a specific volume of water and allow the sample to hydrate (B1144303) for at least 30 minutes before adding the extraction solvent.[1] For some commodities like raisins and hazelnuts, a wetting step is recommended prior to QuEChERS extraction.[2]

  • Homogenization: Ensure thorough homogenization of the sample both before and after adding the extraction solvent. Vigorous shaking, vortexing, or using a mechanical shaker is crucial for effective extraction.

  • Solvent Choice: While acetonitrile (B52724) is common in QuEChERS, acetone (B3395972) can also be used for extraction from soil and wheat flour samples.[3] For certain agricultural products, a method involving extraction with acetone followed by transfer to n-hexane has been documented.[1]

  • Matrix-Analyte Interactions: this compound can have strong interactions with certain matrix components. Modifying the pH of the extraction solvent or using a different solvent system might be necessary to disrupt these interactions.

Q2: My analytical results show significant signal suppression or enhancement for this compound. What is causing this matrix effect and how can I mitigate it?

A2: Matrix effects are a common challenge in LC-MS/MS analysis, caused by co-extracted matrix components that interfere with the ionization of the target analyte in the mass spectrometer's source.[4][5] This can lead to either signal suppression or enhancement, affecting the accuracy of quantification.[5][6][7]

Mitigation Strategies:

  • Matrix-Matched Calibration: This is a common approach to compensate for matrix effects. It involves preparing calibration standards in a blank matrix extract that is free of the analyte.[6][7] However, obtaining a true blank matrix can be challenging.[5]

  • Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components. However, this may also lower the analyte concentration, potentially impacting sensitivity.

  • Cleanup Optimization: Employing a more effective cleanup step can remove interfering co-extractives. For example, in the QuEChERS method, different dispersive solid-phase extraction (dSPE) sorbents can be used. For samples with high chlorophyll (B73375) content like tea, an additional cleanup step with graphitized carbon black (GCB) is recommended.[1] For fatty matrices, a defatting step with acetonitrile/hexane partitioning is often necessary.[1][8]

  • Internal Standards: The use of a suitable internal standard, ideally a stable isotope-labeled version of this compound, can help to correct for matrix effects as it will be similarly affected by suppression or enhancement.

Q3: I am working with a high-fat matrix (e.g., nuts, oilseeds, animal tissues). What modifications to the standard extraction protocol are necessary?

A3: High-fat matrices require a dedicated defatting step to prevent contamination of the analytical system and to minimize matrix effects.

Recommended Protocol Modification (Acetonitrile/Hexane Partitioning):

  • After the initial extraction with acetone and transfer to n-hexane, a liquid-liquid partitioning step is performed.[1][8]

  • The n-hexane extract containing the fat and this compound is partitioned against acetonitrile (saturated with n-hexane).

  • This compound, being more polar than the lipids, will preferentially partition into the acetonitrile layer.

  • The acetonitrile layer is then collected, concentrated, and further processed for cleanup and analysis.[1][8]

Q4: What are the key differences between the QuEChERS, Solid-Phase Extraction (SPE), and Immunoaffinity Chromatography (IAC) methods for this compound extraction?

A4: These methods differ in their principle, selectivity, and complexity.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used method for pesticide residue analysis in food matrices.[2][9] It involves a simple two-step process of extraction with a solvent (usually acetonitrile) and salts, followed by a cleanup step using dSPE with various sorbents.[2][9] It is a fast and high-throughput method but may sometimes require optimization for very complex matrices.

  • Solid-Phase Extraction (SPE): SPE is a more selective sample preparation technique that uses a solid sorbent packed in a cartridge to isolate the analyte of interest from the sample matrix.[10][11] It involves sequential steps of conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte.[10][12] SPE can provide cleaner extracts than QuEChERS but is generally more time-consuming and requires more solvent.

  • Immunoaffinity Chromatography (IAC): IAC is a highly selective technique that utilizes the specific binding between an antibody and its target antigen (in this case, this compound).[3] The sample extract is passed through a column containing antibodies immobilized on a solid support. This compound is retained, while other matrix components are washed away. The analyte is then eluted by changing the pH or solvent conditions.[3] IAC offers excellent cleanup but can be more expensive and the columns may have a limited reuse capacity.[3]

Quantitative Data Summary

The following tables summarize the recovery rates of this compound using different extraction methods from various complex matrices.

Table 1: Recovery of this compound using QuEChERS Method

MatrixFortification Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Radish (leaves and roots)0.01, 0.1, and highest residue level70.1 - 118.6< 20[13]

Table 2: Recovery of this compound using Immunoaffinity Chromatography (IAC) Coupled with HPLC/ELISA

MatrixFortification Level (mg/kg)Recovery by ELISA (%)RSD by ELISA (%)Recovery by HPLC (%)
Soil0.01, 0.05, 0.1, 0.589.2 - 96.10.77 - 6.1187.5 - 94.7
Apple0.01, 0.05, 0.1, 0.589.2 - 96.10.77 - 6.1187.5 - 94.7
Pear0.01, 0.05, 0.1, 0.589.2 - 96.10.77 - 6.1187.5 - 94.7
Grape0.01, 0.05, 0.1, 0.589.2 - 96.10.77 - 6.1187.5 - 94.7
Tomato0.01, 0.05, 0.1, 0.589.2 - 96.10.77 - 6.1187.5 - 94.7
Wheat Flour0.01, 0.05, 0.1, 0.589.2 - 96.10.77 - 6.1187.5 - 94.7

Data synthesized from[3]

Detailed Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound in Fruits and Vegetables

This protocol is based on the widely used EN 15662 QuEChERS method.[2]

  • Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Fortification (for recovery studies): Spike the sample with a known concentration of this compound standard solution.

  • Rehydration (for dry samples): If the sample is dry, add an appropriate amount of deionized water and let it stand for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).[2]

    • Immediately shake vigorously for another 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE cleanup tube. The choice of dSPE sorbent depends on the matrix (e.g., PSA for removing organic acids, C18 for removing non-polar interferences, GCB for removing pigments).[9]

    • Vortex the dSPE tube for 30 seconds.

  • Final Centrifugation: Centrifuge the dSPE tube at ≥3000 g for 5 minutes.

  • Analysis: The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS. For LC-MS/MS, the extract may need to be diluted with deionized water.[2]

Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup

This is a general protocol for SPE cleanup that can be adapted for various matrices.

  • Sample Pre-treatment: The initial extract from methods like LLE or a modified QuEChERS (without dSPE) should be prepared in a solvent compatible with the SPE cartridge. This may involve solvent exchange or dilution.

  • Cartridge Conditioning:

    • Pass 1-2 tube volumes of an organic solvent (e.g., methanol (B129727) or acetonitrile) through the SPE cartridge.[10]

    • Do not allow the sorbent to dry out.

  • Equilibration:

    • Pass 1-2 tube volumes of a solution similar in composition to the sample matrix (e.g., buffered water) through the cartridge.[10]

    • Ensure the sorbent remains wet.

  • Sample Loading:

    • Load the pre-treated sample extract onto the SPE cartridge at a consistent and slow flow rate (e.g., 1-2 mL/min).[10]

  • Washing:

    • Pass a wash solvent through the cartridge to remove co-extracted interferences. The wash solvent should be strong enough to elute interferences but weak enough to retain this compound.

  • Elution:

    • Elute the retained this compound with a strong elution solvent (e.g., acetone/n-hexane mixture).[1][8]

  • Post-Elution:

    • The eluate can be concentrated and reconstituted in a suitable solvent for chromatographic analysis.

Visualizations

Experimental_Workflow_QuEChERS cluster_extraction Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis start 1. Homogenized Sample (10g) add_acn 2. Add Acetonitrile (10mL) & Shake start->add_acn add_salts 3. Add QuEChERS Salts & Shake add_acn->add_salts centrifuge1 4. Centrifuge add_salts->centrifuge1 transfer_supernatant 5. Transfer Supernatant centrifuge1->transfer_supernatant add_dspe 6. Add to dSPE Tube & Vortex transfer_supernatant->add_dspe centrifuge2 7. Centrifuge add_dspe->centrifuge2 final_extract 8. Collect Final Extract centrifuge2->final_extract analysis 9. LC-MS/MS or GC-MS Analysis final_extract->analysis

Caption: Workflow for this compound extraction using the QuEChERS method.

Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Solutions issue Low Recovery of this compound cause1 Inefficient Extraction from Dry Matrix issue->cause1 cause2 Strong Matrix-Analyte Interactions issue->cause2 cause3 Inadequate Homogenization issue->cause3 solution1 Rehydrate Sample Before Extraction cause1->solution1 solution2 Optimize Solvent System / Adjust pH cause2->solution2 solution3 Increase Shaking/Vortexing Intensity & Time cause3->solution3 SPE_Workflow start 1. Sample Pre-treatment condition 2. Cartridge Conditioning start->condition equilibrate 3. Equilibration condition->equilibrate load 4. Sample Loading equilibrate->load wash 5. Washing Interferences load->wash elute 6. Elution of this compound wash->elute analyze 7. Analysis elute->analyze

References

Minimizing interference in LC-MS/MS analysis of Diniconazole-M

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference in the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of Diniconazole-M.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of interference in the LC-MS/MS analysis of this compound?

Interference in the LC-MS/MS analysis of this compound can originate from several sources, broadly categorized as matrix effects, isobaric interferences, and system contamination.

  • Matrix Effects: This is the most significant challenge in pesticide analysis, including for this compound.[1][2][3] Co-eluting compounds from the sample matrix (e.g., soil, plant material, biological fluids) can suppress or enhance the ionization of this compound in the mass spectrometer's ion source, leading to inaccurate quantification.[1][2]

  • Isobaric Interferences: These are compounds that have the same nominal mass as this compound and can produce fragment ions with the same mass-to-charge ratio (m/z) as the target analyte, leading to false positives.[4] Metabolites of other pesticides or endogenous matrix components can be sources of isobaric interference.

  • System Contamination: Contamination can arise from various sources, including solvents, reagents, sample containers, and carryover from previous injections.[5] This can introduce background noise and interfering peaks.

Q2: How can I minimize matrix effects for this compound analysis?

Minimizing matrix effects is crucial for accurate quantification. A combination of strategies, from sample preparation to data acquisition, is recommended.

  • Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently extracting this compound. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and solid-phase extraction (SPE) are commonly used for pesticide residue analysis.[6][7]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting matrix components is essential.[8] This can be achieved by adjusting the column chemistry, mobile phase composition, and gradient profile.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for signal suppression or enhancement.[9][10]

  • Use of Internal Standards: A stable isotope-labeled internal standard for this compound, if available, can effectively compensate for matrix effects as it will be similarly affected by the matrix.[8]

Q3: What are the recommended LC-MS/MS parameters for this compound analysis?

While optimal parameters should be determined empirically for your specific instrument and matrix, here are some general guidelines:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of triazole fungicides like this compound.[11][12]

  • MRM Transitions: At least two multiple reaction monitoring (MRM) transitions (a quantifier and a qualifier ion) should be monitored for confident identification and quantification. The specific precursor and product ions should be optimized by infusing a standard solution of this compound.

  • Mobile Phase: A common mobile phase combination is water and acetonitrile (B52724) or methanol, often with an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency.[12][13]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your LC-MS/MS analysis of this compound.

Problem 1: Poor peak shape or retention time shifts for this compound.

Possible Cause Recommended Solution
Inappropriate mobile phase composition for injection solvent If using a QuEChERS extract (high in acetonitrile), direct injection can cause poor peak shape for early eluting compounds. Consider online dilution or adjusting the initial mobile phase conditions to be weaker.[14]
Column degradation Inspect the column for pressure changes. If necessary, flush the column or replace it.
Matrix overload Dilute the sample extract or improve the sample cleanup procedure to remove more matrix components.[15]
pH mismatch between sample and mobile phase Ensure the pH of the final sample extract is compatible with the mobile phase.

Problem 2: High background noise or presence of unexpected peaks.

Possible Cause Recommended Solution
Contaminated solvents or reagents Use high-purity, LC-MS grade solvents and reagents.[5][15] Prepare fresh mobile phases regularly.
Carryover from previous injections Implement a robust needle wash protocol and inject blank samples between analytical runs to check for carryover.
Contaminated LC system Flush the entire LC system with a strong solvent mixture (e.g., isopropanol:water).
Plasticizers or other leachables Use appropriate laboratory plastics and avoid parafilm, which can be a source of contamination.[5]

Problem 3: Inconsistent or non-reproducible quantification results.

Possible Cause Recommended Solution
Significant matrix effects Implement matrix-matched calibration or use a stable isotope-labeled internal standard.[8][9] Evaluate the degree of matrix effect by comparing the response of a standard in solvent versus a post-extraction spiked blank matrix sample.
Inconsistent sample preparation Ensure the sample preparation protocol, especially extraction and cleanup steps, is followed precisely for all samples and standards.
Instrument instability Check the stability of the MS signal by infusing a standard solution over a period of time. If unstable, the instrument may require tuning or maintenance.
Improperly prepared calibration standards Prepare fresh calibration standards and verify their concentrations.

Experimental Protocols

QuEChERS-based Sample Preparation for this compound in Fruit Matrices (Adapted from[6][7])

  • Homogenization: Weigh 10 g of the homogenized fruit sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.

  • Salting Out: Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing a d-SPE mixture (e.g., PSA, C18, and magnesium sulfate). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 2 minutes.

  • Filtration and Analysis: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

Table 1: Comparison of Cleanup Strategies on the Recovery of this compound in Different Matrices.

Matrix Cleanup Method Average Recovery (%) Relative Standard Deviation (RSD, %) Reference
Appled-SPE (PSA + GCB)85.6 - 90.63.9 - 9.5[6]
Graped-SPE (PSA)69.8 - 102.13.5 - 10.4[6]
Agricultural ProductsFlorisil + Graphitized Carbon Cartridge88.3 - 1080.5 - 5.1[11]

GCB: Graphitized Carbon Black; PSA: Primary Secondary Amine

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Homogenized Sample extraction Acetonitrile Extraction start->extraction salting_out QuEChERS Salts extraction->salting_out centrifuge1 Centrifugation salting_out->centrifuge1 cleanup Dispersive SPE Cleanup centrifuge1->cleanup centrifuge2 Final Centrifugation cleanup->centrifuge2 final_extract Filtered Extract for Analysis centrifuge2->final_extract lc_separation LC Separation final_extract->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_peak_issues Peak Shape / Retention Time cluster_noise_issues Noise / Contamination cluster_quant_issues Quantification start Problem Encountered peak_issue Poor Peak Shape or RT Shift start->peak_issue noise_issue High Background or Unexpected Peaks start->noise_issue quant_issue Inconsistent Quantification start->quant_issue check_mobile_phase Check Injection Solvent/ Mobile Phase Compatibility peak_issue->check_mobile_phase check_column Inspect/Flush/Replace Column peak_issue->check_column check_matrix Dilute Sample/ Improve Cleanup peak_issue->check_matrix check_solvents Use High-Purity Solvents noise_issue->check_solvents check_carryover Run Blanks, Improve Wash noise_issue->check_carryover check_system Flush LC System noise_issue->check_system check_matrix_effects Use Matrix-Matched Calibrants or Internal Standard quant_issue->check_matrix_effects check_prep_consistency Standardize Sample Prep quant_issue->check_prep_consistency check_instrument_stability Verify MS Signal Stability quant_issue->check_instrument_stability

Caption: Troubleshooting logic for common LC-MS/MS issues.

References

Technical Support Center: Optimization of Mobile Phase for SFC Separation of Diniconazole-M

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the supercritical fluid chromatography (SFC) separation of Diniconazole-M. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for the mobile phase in the SFC separation of this compound enantiomers?

A good starting point for the mobile phase is a mixture of supercritical CO₂ as the main mobile phase and a polar organic solvent, known as a co-solvent or modifier. For this compound, a common and effective co-solvent is isopropanol (B130326) (IPA). A typical starting ratio would be in the range of 90:10 to 96:4 (CO₂:IPA, v/v).

Q2: Why is a co-solvent necessary for the SFC separation of this compound?

Supercritical CO₂ alone is non-polar and has limited ability to elute moderately polar to polar compounds like this compound from the column. The addition of a polar co-solvent, such as isopropanol or methanol (B129727), increases the mobile phase's polarity and solvating power, enabling the elution of the analyte and its enantiomers.

Q3: What is the role of additives in the mobile phase for this separation?

Additives are small amounts of acidic, basic, or neutral compounds added to the mobile phase to improve peak shape and resolution. For triazole fungicides like this compound, which contain basic nitrogen atoms, peak tailing can be an issue due to interactions with the stationary phase. Basic additives can help to minimize these interactions. For SFC-MS applications, volatile additives like ammonium (B1175870) acetate (B1210297) are often used to improve ionization efficiency.[1]

Q4: Which type of chiral stationary phase (CSP) is recommended for this compound separation?

Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, are highly effective for the enantiomeric separation of triazole fungicides. Specifically, a Chiral CCA column has been successfully used for the separation of this compound enantiomers.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Split Peaks)
Symptom Possible Cause Suggested Solution
Peak Tailing Secondary interactions between the basic nitrogen groups of this compound and active sites on the stationary phase.- Add a basic additive (e.g., diethylamine, isopropylamine) to the co-solvent at a low concentration (0.1-0.5%). - For SFC-MS, use a volatile additive like ammonium acetate. - Ensure the column is properly conditioned.
Peak Fronting Sample overload or a mismatch between the sample solvent and the mobile phase.- Reduce the concentration of the sample being injected. - Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase. Isopropanol is often a good choice.
Split Peaks - Column contamination or damage at the inlet. - Incompatible sample solvent.- Flush the column with an appropriate solvent. If the problem persists, try reversing the column direction (if permissible by the manufacturer) or replace the column. - Ensure the sample is fully dissolved and the injection solvent is miscible with the mobile phase.
Issue 2: Insufficient Resolution of Enantiomers
Symptom Possible Cause Suggested Solution
Co-eluting or poorly resolved enantiomers - Sub-optimal mobile phase composition. - Inappropriate temperature or pressure. - Unsuitable chiral stationary phase.- Optimize the co-solvent percentage: Systematically vary the percentage of isopropanol (e.g., from 2% to 15%). A lower percentage often increases retention and may improve resolution, but can also lead to longer analysis times. - Evaluate different co-solvents: While isopropanol is a good starting point, methanol or ethanol (B145695) can sometimes provide different selectivity. - Adjust the backpressure: Increasing the backpressure can increase the density of the mobile phase, which may affect selectivity. Typical backpressure ranges are 1500-3000 psi. - Optimize the column temperature: Temperature can have a significant impact on chiral recognition. Evaluate a range of temperatures (e.g., 25°C to 40°C). Lower temperatures often favor better resolution.[2] - Screen different chiral columns: If resolution cannot be achieved, consider screening other polysaccharide-based columns (e.g., amylose-based).
Issue 3: Long Retention Times or No Elution
Symptom Possible Cause Suggested Solution
Analyte is strongly retained on the column The mobile phase is too weak (insufficient co-solvent).- Increase the percentage of the co-solvent (isopropanol) in the mobile phase. This will increase the mobile phase strength and decrease retention time.
Issue 4: Signal Suppression or Poor Sensitivity in SFC-MS
Symptom Possible Cause Suggested Solution
Low signal intensity in the mass spectrometer - Inefficient ionization of this compound. - Use of non-volatile additives that cause ion suppression.- Add a volatile additive to the auxiliary solvent (make-up flow) to enhance ionization. A common choice is 2 mmol/L ammonium acetate in a methanol/water mixture.[1][3] - Ensure that any additives used in the primary mobile phase are volatile and MS-compatible.

Experimental Protocols

Optimized SFC-Q-TOF/MS Method for this compound Enantiomer Separation

This protocol is based on a validated method for the chiral separation and residue determination of Diniconazole enantiomers.[1][3]

Parameter Condition
Chromatography System Supercritical Fluid Chromatography system coupled with a Quadrupole-Time-of-Flight Mass Spectrometer (SFC-Q-TOF/MS)
Chiral Column Chiral CCA column
Mobile Phase Supercritical CO₂ / Isopropanol (IPA) (96:4, v/v)
Flow Rate 2.0 mL/min
Backpressure 2000 psi
Column Temperature 25 °C
Auxiliary Solvent 2 mmol/L ammonium acetate in methanol/water (1:1, v/v)
Auxiliary Solvent Flow Rate 0.20 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive Mode

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_sfc SFC System cluster_ms MS Detection Sample Sample (e.g., tea, grape, apple) Extraction Extract with Acetonitrile/Water Sample->Extraction Purification Purify with SPE Column Extraction->Purification Injector Autosampler/Injector Purification->Injector CO2_Tank CO2 Tank Column Chiral CCA Column (25°C, 2000 psi) CO2_Tank->Column Solvent_Pump Co-solvent Pump (Isopropanol) Solvent_Pump->Column Injector->Column MS_Detector Q-TOF Mass Spectrometer (ESI+) Column->MS_Detector Aux_Pump Auxiliary Pump (Ammonium Acetate) Aux_Pump->MS_Detector Make-up Flow Data_Analysis Data Acquisition & Analysis MS_Detector->Data_Analysis

Caption: Experimental workflow for the SFC-MS/MS analysis of this compound.

Troubleshooting_Logic Start Problem Encountered Poor_Peak_Shape Poor Peak Shape? Start->Poor_Peak_Shape Poor_Resolution Insufficient Resolution? Poor_Peak_Shape->Poor_Resolution No Tailing Tailing Poor_Peak_Shape->Tailing Yes (Tailing) Fronting Fronting Poor_Peak_Shape->Fronting Yes (Fronting) Split Split Poor_Peak_Shape->Split Yes (Split) Long_Retention Long Retention Time? Poor_Resolution->Long_Retention No Optimize_CoSolvent Optimize Co-solvent % Poor_Resolution->Optimize_CoSolvent Yes Increase_CoSolvent Increase Co-solvent % Long_Retention->Increase_CoSolvent Yes End Problem Resolved Long_Retention->End No (Other Issue) Add_Additive Add Basic Additive Tailing->Add_Additive Reduce_Conc Reduce Sample Concentration Fronting->Reduce_Conc Check_Column Check/Replace Column Split->Check_Column Add_Additive->End Reduce_Conc->End Check_Column->End Optimize_Temp_Pressure Optimize Temp/Pressure Optimize_CoSolvent->Optimize_Temp_Pressure Optimize_Temp_Pressure->End Increase_CoSolvent->End

References

Technical Support Center: Enhancing the Bioavailability of Diniconazole-M in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the bioavailability of Diniconazole-M. This compound is a potent triazole fungicide with poor water solubility, which presents a significant challenge for achieving adequate bioavailability in formulations. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during formulation development.

Frequently Asked Questions (FAQs)

Q1: Why is enhancing the bioavailability of this compound a critical step in formulation development?

A1: this compound is a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high permeability but low aqueous solubility. For oral administration, a drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. The poor solubility of this compound is a rate-limiting step for its absorption, leading to low and variable bioavailability. Enhancing its solubility and dissolution rate is crucial to ensure consistent and effective therapeutic outcomes.

Q2: What are the primary strategies for improving the bioavailability of this compound?

A2: The main approaches focus on increasing the drug's surface area and/or its apparent solubility. These strategies include:

  • Particle Size Reduction: Creating nanosuspensions or micronized powders increases the surface-area-to-volume ratio, leading to a faster dissolution rate.

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix at a molecular level can convert it from a crystalline to a more soluble amorphous form.

  • Inclusion Complexes: Encapsulating the hydrophobic this compound molecule within a cyclodextrin (B1172386) cavity masks its hydrophobicity and increases its aqueous solubility.

  • Lipid-Based Formulations: Formulating this compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in the gastrointestinal tract.

Q3: How do I choose the most suitable bioavailability enhancement technique for my this compound formulation?

A3: The choice of technique depends on several factors, including the desired dosage form, the required dose, the stability of the drug, and the available manufacturing capabilities. A comparative evaluation of different formulation strategies is often necessary. For instance, solid dispersions may offer significant solubility enhancement, while nanosuspensions might be preferable for liquid dosage forms or parenteral administration.

Data Presentation: Comparative Bioavailability Enhancement of Triazole Antifungals

While direct comparative in vivo data for various this compound formulations is limited in publicly available literature, the following tables summarize representative data from studies on this compound and other structurally similar triazole antifungals (e.g., Itraconazole (B105839), Voriconazole) to illustrate the potential improvements achievable with different formulation technologies.

Table 1: Enhancement of Aqueous Solubility

Formulation ApproachDrugCarrier/MethodFold Increase in Aqueous SolubilityReference
Cyclodextrin Inclusion Complex (Nanofibers)DiniconazoleHydroxypropyl-γ-cyclodextrin (HP-γ-CD) / Electrospinning7.5[1]
Cyclodextrin Inclusion ComplexItraconazoleSulfobutyl ether β-cyclodextrin (Captisol®)Multiple-fold increase[2]
Salt FormationItraconazoleBesylate Salt~138 (in purified water)[2]
Solid DispersionItraconazolePEG 6000Significant increase[3]

Table 2: Improvement in Pharmacokinetic Parameters (Illustrative Examples)

Formulation ApproachDrugFormulation DetailsKey Pharmacokinetic ImprovementReference
Solid DispersionItraconazoleHPMC-based, hot-melt extrusion~3-fold higher bioavailability (AUC) vs. pure drug in rats[4]
Solid DispersionMiconazoleMulticomponent crystals2.4 to 4.6-fold higher Cmax and AUC vs. pure drug[5]
NanosuspensionItraconazoleWet millingGreater increase in oral bioavailability compared to solid dispersion in some studies[6][7]
Solid DispersionPosaconazoleHPMCAS-MFSimilar in vivo performance for spray-dried and hot-melt extruded dispersions[8]

Troubleshooting Guides

Issue 1: Low Yield or Inefficient Formation of this compound-Cyclodextrin Inclusion Complexes
  • Symptom: Characterization techniques (e.g., DSC, PXRD) show the presence of a significant amount of uncomplexed, crystalline this compound.

  • Possible Causes & Solutions:

    • Inappropriate Preparation Method: The chosen method (e.g., physical mixing, kneading, co-evaporation, freeze-drying) may not be optimal.

      • Solution: For thermally stable compounds, the kneading method is a simple and often effective starting point.[9] For thermolabile compounds or to achieve a highly amorphous product, freeze-drying is recommended.[3][10]

    • Incorrect Stoichiometric Ratio: The molar ratio of this compound to cyclodextrin may not be optimal for complexation.

      • Solution: Perform a phase solubility study to determine the ideal stoichiometric ratio (commonly 1:1).

    • Poor Solvent Selection: The solvent used may not be conducive to complex formation.

      • Solution: Water is generally the preferred solvent as it drives the hydrophobic this compound into the cyclodextrin cavity. If a co-solvent is necessary to dissolve the drug, use the minimum amount required.

Issue 2: Aggregation of this compound Nanosuspensions
  • Symptom: Increase in particle size and polydispersity index (PDI) of the nanosuspension over time, or visible precipitation.

  • Possible Causes & Solutions:

    • Inadequate Stabilization: The concentration or type of stabilizer (e.g., surfactants, polymers) may be insufficient to prevent particle agglomeration.

      • Solution: Screen different stabilizers (e.g., HPMC, PVP, Poloxamers, Tween 80) and optimize their concentrations. A combination of stabilizers can sometimes provide better steric and electrostatic stabilization.

    • High Drug Concentration: A high concentration of nanoparticles increases the frequency of collisions, leading to a higher chance of aggregation.

      • Solution: While a high drug load is often desired, you may need to find a balance between drug concentration and long-term stability.

    • Inefficient Milling/Homogenization Process: The energy input during particle size reduction may not be optimal.

      • Solution: Optimize the parameters of your wet milling or high-pressure homogenization process, such as milling time, speed, and bead size.[11]

Issue 3: Physical Instability (Crystallization) of Amorphous Solid Dispersions (ASDs)
  • Symptom: During storage or dissolution testing, the amorphous this compound in the solid dispersion recrystallizes.

  • Possible Causes & Solutions:

    • Inappropriate Polymer Selection: The chosen polymer may not have strong enough interactions with this compound to prevent its recrystallization.

    • High Drug Loading: Exceeding the solubility of this compound in the polymer matrix increases the thermodynamic driving force for crystallization.

      • Solution: Reduce the drug loading to ensure it remains molecularly dispersed within the polymer.

    • Moisture Absorption: Water can act as a plasticizer, reducing the Tg of the solid dispersion and increasing molecular mobility, which facilitates crystallization.

      • Solution: Store the ASD in a tightly sealed container with a desiccant. Consider using less hygroscopic polymers.

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
  • Molar Ratio Determination: Based on phase solubility studies, determine the optimal molar ratio of this compound to β-cyclodextrin (or a derivative like HP-β-CD). A 1:1 molar ratio is a common starting point.

  • Trituration: Accurately weigh the this compound and cyclodextrin. Triturate the cyclodextrin in a mortar to a fine powder.

  • Wetting: Slowly add a small amount of a suitable solvent (e.g., a water-methanol mixture) to the cyclodextrin powder while triturating to form a thick paste.

  • Kneading: Add the weighed this compound to the paste and knead for a specified period (e.g., 45-60 minutes). The mixture should remain a paste.[9][13]

  • Drying: Dry the resulting mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve (e.g., 100 mesh) to obtain a uniform powder.

  • Characterization: Characterize the prepared complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD) to confirm the formation of the inclusion complex.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
  • Component Selection: Choose a suitable hydrophilic carrier (e.g., PVP K30, HPMC) and a common solvent in which both this compound and the carrier are soluble (e.g., chloroform, methanol, or a mixture).

  • Dissolution: Dissolve the accurately weighed this compound and carrier in the selected solvent in the desired ratio (e.g., 1:1, 1:3, 1:5 drug to carrier).

  • Mixing: Stir the solution until a clear and homogenous solution is obtained.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under vacuum at a controlled temperature.

  • Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it, and pass it through a sieve to obtain a fine powder.

  • Characterization: Analyze the solid dispersion using DSC and PXRD to confirm the amorphous nature of this compound.

Protocol 3: In Vitro Dissolution Testing of this compound Formulations
  • Apparatus: Use a USP Dissolution Apparatus II (paddle method).

  • Dissolution Medium: For poorly soluble drugs like this compound, a dissolution medium containing a surfactant (e.g., 0.5% Sodium Lauryl Sulfate in 0.1 N HCl) is often necessary to achieve sink conditions. The pH of the medium should be relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, or 6.8).[14]

  • Test Parameters:

    • Volume of dissolution medium: 900 mL

    • Temperature: 37 ± 0.5 °C

    • Paddle speed: 100 rpm[3]

  • Procedure:

    • Place a known amount of the this compound formulation (equivalent to a specific dose) into each dissolution vessel.

    • Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

    • Filter the samples through a suitable filter (e.g., 0.45 µm).

  • Analysis: Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[2][14]

Mandatory Visualizations

experimental_workflow_cyclodextrin_complex cluster_prep Preparation cluster_char Characterization start Weigh this compound and Cyclodextrin triturate Triturate Cyclodextrin start->triturate wet Add Solvent to form Paste triturate->wet knead Knead with this compound wet->knead dry Dry the Kneaded Mass knead->dry sieve Pulverize and Sieve dry->sieve ftir FTIR sieve->ftir dsc DSC sieve->dsc pxrd PXRD sieve->pxrd

Workflow for Preparing this compound-Cyclodextrin Inclusion Complex.

logical_relationship_bioavailability cluster_solutions Formulation Strategies problem Poor Bioavailability of This compound cause Low Aqueous Solubility problem->cause ps_reduction Particle Size Reduction (Nanosuspension) cause->ps_reduction asd Amorphous Solid Dispersion cause->asd complex Cyclodextrin Inclusion Complex cause->complex goal Enhanced Bioavailability ps_reduction->goal asd->goal complex->goal

Logical Relationship of Bioavailability Issues and Solutions.

signaling_pathway_dissolution_absorption formulation This compound Formulation (e.g., Solid Dispersion) dissolution Increased Dissolution Rate in GI Fluids formulation->dissolution supersaturation Supersaturated State dissolution->supersaturation absorption Enhanced Absorption across GI Membrane supersaturation->absorption systemic Increased Systemic Concentration (Bioavailability) absorption->systemic

Mechanism of Bioavailability Enhancement by Solid Dispersion.

References

Technical Support Center: Quantitative Analysis of Diniconazole-M Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitative analysis of Diniconazole-M enantiomers.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental analysis of this compound enantiomers.

Issue Possible Causes Troubleshooting Steps & Solutions
Poor Enantiomeric Resolution (Rs < 1.5) 1. Inappropriate chiral stationary phase (CSP). 2. Suboptimal mobile phase composition. 3. Incorrect column temperature. 4. Low column efficiency.1. CSP Selection: - Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for triazole fungicides.[1] - If resolution is poor, screen different types of polysaccharide CSPs. 2. Mobile Phase Optimization: - Normal-Phase HPLC: Adjust the ratio of the nonpolar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). A lower proportion of alcohol generally leads to better resolution but longer retention times. - Reversed-Phase HPLC: Modify the ratio of the aqueous phase to the organic modifier (e.g., methanol, acetonitrile). - Additives: For basic compounds, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) can improve peak shape. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.[2] 3. Temperature Optimization: - Generally, lower temperatures enhance chiral recognition and improve resolution.[2] - Systematically vary the column temperature (e.g., in 5°C increments from 15°C to 40°C) to find the optimal balance between resolution and analysis time.[2] 4. Column Health: - Ensure the column is not contaminated or degraded. If necessary, wash the column according to the manufacturer's instructions.[2]
Peak Tailing 1. Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups). 2. Column contamination or degradation. 3. Inappropriate mobile phase pH.1. Mobile Phase Modification: - Add a competitor to the mobile phase. For basic analytes, a small amount of a basic modifier (e.g., 0.1% DEA) can reduce tailing. For acidic analytes, an acidic modifier (e.g., 0.1% TFA) can be effective.[2] 2. Column Washing/Regeneration: - For immobilized polysaccharide-based columns, a regeneration procedure using solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) may restore performance. Note: This should not be performed on coated chiral columns as it can cause irreversible damage.[3] 3. pH Adjustment: - For ionizable compounds, adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Matrix Effects (Signal Suppression or Enhancement) 1. Co-eluting endogenous compounds from the sample matrix. 2. Competition for ionization in the mass spectrometer source.1. Sample Preparation: - Employ a thorough sample cleanup procedure, such as solid-phase extraction (SPE) or QuEChERS, to remove interfering matrix components.[4][5] 2. Methodological Approaches: - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.[5] - Sample Dilution: Diluting the sample extract can significantly reduce the concentration of interfering compounds and thus minimize matrix effects.[6] - Isotope-Labeled Internal Standards: Use a stable isotope-labeled version of the analyte as an internal standard to correct for matrix-induced variations in signal intensity.[6]
Poor Recovery 1. Inefficient extraction from the sample matrix. 2. Analyte degradation during sample processing. 3. Loss of analyte during cleanup steps.1. Extraction Optimization: - Test different extraction solvents and techniques (e.g., vortexing, sonication, homogenization) to ensure complete extraction from the matrix. 2. pH and Temperature Control: - Maintain appropriate pH and temperature throughout the sample preparation process to prevent degradation of the enantiomers. 3. Evaluate Cleanup Step: - Ensure the chosen SPE sorbent and elution solvents are appropriate for this compound and do not lead to analyte loss.
Enantiomer Interconversion 1. Unstable chiral center under certain analytical conditions (e.g., pH, temperature).1. Method Condition Evaluation: - Investigate the stability of the enantiomers under the employed analytical conditions. This can be done by analyzing a pure enantiomer standard and checking for the appearance of the other enantiomer. 2. Modify Conditions: - If interconversion is observed, adjust the mobile phase pH, temperature, or solvent composition to minimize this phenomenon.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the quantitative analysis of this compound enantiomers?

A1: The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), often coupled with tandem mass spectrometry (MS/MS) for sensitive and selective detection.[4][7][8] Capillary Electrophoresis (CE) has also been used for the chiral separation of pesticides.[9]

Q2: Which type of HPLC column is best suited for this compound enantiomer separation?

A2: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, are widely used and have shown good performance in separating triazole fungicide enantiomers like this compound.[1][10]

Q3: What is the advantage of using SFC over HPLC for this analysis?

A3: SFC can offer several advantages over HPLC, including faster analysis times, reduced organic solvent consumption (as it primarily uses supercritical CO2 as the mobile phase), and sometimes better separation efficiency.[11][12]

Q4: How can I address matrix effects when analyzing this compound in complex samples like soil or agricultural products?

A4: To mitigate matrix effects, it is crucial to use a robust sample preparation method, such as QuEChERS or SPE, to clean up the sample.[4][5] Additionally, employing matrix-matched calibration curves, diluting the sample extract, or using an isotope-labeled internal standard are effective strategies to compensate for any remaining matrix-induced signal suppression or enhancement.[5][6]

Q5: What are typical recovery rates and limits of quantification (LOQ) for this compound enantiomer analysis?

A5: Acceptable recovery rates are generally in the range of 70-120%.[5] LOQs can vary depending on the matrix and the analytical instrumentation but are typically in the low µg/kg to mg/kg range. For example, in fruits and tea, LOQs have been reported to be as low as 0.005 mg/kg.[4][13]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the analysis of Diniconazole (B1670688) and other triazole fungicide enantiomers.

Table 1: Recovery and LOQ Data for Diniconazole Enantiomers in Different Matrices

MatrixAnalytical MethodRecovery (%)LOQ (mg/kg)Reference
Apple & GrapeSFC-Q-TOF/MS69.8 - 102.1<0.005[4][13]
Black TeaSFC-Q-TOF/MS85.6 - 90.60.01[4][13]
Soil & EarthwormsLC-MS/MS81.2 - 100.20.001 - 0.003[14]
Fruits (general)SFC-MS/MSNot specifiedNot specified[8]

Table 2: Comparison of Analytical Methods for Triazole Fungicide Enantiomer Separation

ParameterHPLCSFC
Primary Mobile Phase Liquid solvents (e.g., hexane, ethanol, water)Supercritical Carbon Dioxide (CO₂)
Analysis Speed Can be time-consumingGenerally faster
Solvent Consumption HigherLower
Operating Pressure Moderate to HighHigh
Separation Efficiency GoodOften higher
Reference [15][11][12]

Experimental Protocols

Protocol 1: Sample Preparation for Diniconazole Enantiomers in Fruit and Tea (based on SFC-Q-TOF/MS method) [4][13]

  • Extraction:

    • For fruit samples, homogenize 10 g of the sample with 20 mL of acetonitrile/water (4/1, v/v).

    • For tea samples, homogenize 2 g of the sample with 20 mL of acetonitrile/water (2/1, v/v).

  • Salting Out:

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, vortex for 1 min, and centrifuge at 4000 rpm for 5 min.

  • Cleanup (Dispersive SPE):

    • Take a 1.5 mL aliquot of the supernatant and add 150 mg of anhydrous MgSO₄ and 50 mg of PSA (for fruit) or 25 mg of Pesti-Carb (for tea).

    • Vortex for 1 min and centrifuge at 10000 rpm for 5 min.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm filter before injection into the SFC-Q-TOF/MS system.

Protocol 2: Chiral Separation by SFC-Q-TOF/MS [4][13]

  • Column: Chiral CCA column

  • Mobile Phase: CO₂/isopropanol (96/4, v/v)

  • Flow Rate: 2.0 mL/min

  • Back Pressure: 2000 psi

  • Column Temperature: 25 °C

  • Detection: ESI positive mode

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Fruit, Soil) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Sample Cleanup (e.g., SPE, QuEChERS) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Injection Injection into Chromatographic System Concentration->Injection Separation Chiral Separation (HPLC or SFC) Injection->Separation Detection Detection (e.g., MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: General experimental workflow for the quantitative analysis of this compound enantiomers.

Chiral_Method_Selection Start Start: Need to separate This compound enantiomers Screen_Columns Screen Polysaccharide-based Chiral Stationary Phases (CSPs) Start->Screen_Columns Resolution_Check Adequate Resolution (Rs >= 1.5)? Screen_Columns->Resolution_Check Optimize_Mobile_Phase Optimize Mobile Phase (Solvent ratio, additives) Resolution_Check->Optimize_Mobile_Phase No Final_Method Final Validated Method Resolution_Check->Final_Method Yes Resolution_Check2 Adequate Resolution? Optimize_Mobile_Phase->Resolution_Check2 Optimize_Temperature Optimize Column Temperature Resolution_Check2->Optimize_Temperature No Resolution_Check2->Final_Method Yes Resolution_Check3 Adequate Resolution? Optimize_Temperature->Resolution_Check3 Consider_SFC Consider Supercritical Fluid Chromatography (SFC) Resolution_Check3->Consider_SFC No Resolution_Check3->Final_Method Yes Problem Persistent Resolution Issues: Consult Column Manufacturer or Specialized Literature Consider_SFC->Problem

Caption: Decision tree for chiral method development for this compound enantiomer analysis.

References

Improving recovery rates in Diniconazole-M residue analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve recovery rates in Diniconazole-M residue analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its residue analysis important?

A1: this compound is the more biologically active R-isomer of the triazole fungicide diniconazole.[1] It functions systemically to protect crops by inhibiting ergosterol (B1671047) biosynthesis in fungi.[1] Residue analysis is crucial to ensure that levels in food products do not exceed established Maximum Residue Limits (MRLs), safeguarding consumer health.[2][3] In many regions, such as the European Union, its use is no longer authorized, and a default MRL of 0.01 mg/kg is applied, necessitating highly sensitive and accurate analytical methods.[3]

Q2: What is a typical acceptable recovery rate for pesticide residue analysis?

A2: For most pesticide residue analysis methods, the acceptable recovery range is typically between 70% and 120%.[4] Some guidelines may accept a slightly broader range of 60-140% for routine analysis.[5] However, achieving consistent recoveries within the 70-120% range with a relative standard deviation (RSD) below 20% is a common goal for method validation.[2][4]

Q3: What are the most common analytical techniques for this compound residue?

A3: The most common techniques are gas chromatography (GC) and high-performance liquid chromatography (HPLC).[3] GC is often coupled with an electron-capture detector (ECD) or mass spectrometry (MS).[6][7] HPLC is almost always coupled with tandem mass spectrometry (LC-MS/MS) for high selectivity and sensitivity, which is essential for detecting residues at low levels in complex matrices.[2][3][8]

Q4: What is the QuEChERS method and why is it so common?

A4: QuEChERS stands for Quick, Easy, Cheap, Effective, Rugged, and Safe. It is a streamlined sample preparation technique that involves an acetonitrile (B52724) extraction and partitioning step with salts, followed by a cleanup step called dispersive solid-phase extraction (dSPE).[9] Its popularity stems from its simplicity, speed, low solvent usage, and applicability to a wide range of pesticides and food matrices, often yielding good recoveries.[9]

Troubleshooting Guide: Low or Inconsistent Recovery Rates

This guide addresses specific issues that can lead to poor recovery of this compound during analysis.

Section 1: Sample Preparation and Extraction

Q: My recovery rates are low starting from the very first step. Could sample homogenization be the issue?

A: Yes, improper homogenization is a critical and often overlooked source of error.

  • Problem: Incomplete homogenization of the sample matrix (e.g., fruits, vegetables, soil) leads to non-uniform distribution of the analyte. The small portion taken for extraction may not be representative of the whole, causing highly variable results.[10]

  • Solution:

    • Ensure the entire sample is processed to a uniform consistency. For high-water content samples like fruits and vegetables, using a high-speed blender or a bead mill homogenizer is effective.[11][12]

    • For dry commodities like grains or nuts, it's often necessary to add a specific amount of water and allow the sample to hydrate (B1144303) before homogenization.[8][9]

    • To prevent degradation of heat-sensitive analytes like some pesticides, consider cryogenic grinding with dry ice or liquid nitrogen. This also improves the breaking behavior of the material, leading to higher homogeneity.[10][12]

Q: I'm using the QuEChERS method, but my recoveries are still low. Is my choice of extraction solvent or salts incorrect?

A: While acetonitrile is standard for QuEChERS, the specific buffering salts and procedure can impact recovery.

  • Problem: The pH of the extraction can affect the stability and extraction efficiency of this compound. Different versions of QuEChERS (e.g., AOAC 2007.01 with acetate (B1210297) buffering, EN 15662 with citrate (B86180) buffering) can yield different results depending on the matrix.[4]

  • Solution:

    • Verify the Method: Ensure you are using a validated QuEChERS method for your specific matrix. The two most common are the acetate-buffered (AOAC) and citrate-buffered (EN) versions.[4]

    • Ensure Proper Mixing: After adding the solvent and salts, the tube must be shaken vigorously for at least one minute to ensure complete partitioning of this compound into the acetonitrile layer.[9]

    • Check Solvent Quality: Use high-purity, pesticide-grade acetonitrile. Impurities in the solvent can interfere with the analysis or degrade the analyte.

Section 2: Sample Cleanup (Dispersive SPE)

Q: After the dSPE cleanup step, my recovery drops significantly. What's wrong?

A: The sorbents used in dSPE can remove your target analyte along with matrix interferences if not chosen carefully.

  • Problem: Sorbents like Primary Secondary Amine (PSA) are used to remove sugars and organic acids, C18 is for fats, and Graphitized Carbon Black (GCB) is for pigments and sterols.[13] However, GCB can cause significant loss of planar pesticides, and PSA can sometimes adsorb other analytes. This can be a major cause of low recovery.[10]

  • Solution:

    • Optimize Sorbent Mix: The type and amount of dSPE sorbent should be optimized for the matrix. For this compound in moderately complex matrices like radish or cucumber, a simple mix of magnesium sulfate (B86663) (for water removal) and PSA is often sufficient.[2][14] For highly pigmented samples, use the minimum amount of GCB necessary and test recovery carefully.

    • Consider No Cleanup: For cleaner matrices, or if using a highly selective detector like a mass spectrometer, it may be possible to skip the dSPE step entirely. This can improve recovery and save time, but may lead to faster contamination of the analytical instrument.[10][13]

    • Alternative Cleanup: If dSPE proves problematic, consider alternative cleanup methods like Solid Phase Extraction (SPE) with cartridges or Immunoaffinity Chromatography (IAC). IAC, in particular, offers very high selectivity and can yield excellent recoveries (89-96%) for this compound by using specific antibodies to isolate the analyte.[3]

Section 3: Analysis (LC-MS/MS)

Q: My recovery check samples show a low response, but I suspect it's not a true loss of analyte. What could be happening?

A: You are likely encountering matrix effects, specifically ion suppression.

  • Problem: Co-extracted compounds from the sample matrix can interfere with the ionization of this compound in the LC-MS/MS source. This reduces the signal intensity (ion suppression), making it appear as if the recovery is low, even when the analyte is physically present.[15] This is a very common issue in complex matrices like cannabis, lemon, or hazelnut.[9][15]

  • Solution:

    • Use Matrix-Matched Standards: This is the most common and effective way to compensate for matrix effects. Prepare your calibration standards in a blank matrix extract that has gone through the entire sample preparation procedure. This ensures that the standards and the samples experience the same degree of ion suppression or enhancement, leading to accurate quantification.[2][5][16]

    • Dilute the Extract: A simple "dilute-and-shoot" approach can mitigate matrix effects. Diluting the final extract (e.g., 10x with mobile phase) reduces the concentration of interfering compounds, often improving signal.[9]

    • Standard Addition: For very complex or variable matrices, the standard addition method can be used. This involves adding known amounts of standard to aliquots of the actual sample extract to create a calibration curve within the sample itself, providing the most accurate compensation for matrix effects.[5][17]

Quantitative Data on this compound Recovery

The following tables summarize recovery data from various studies to provide a benchmark for expected performance.

Table 1: this compound Recovery Rates by Analytical Method and Matrix

MatrixMethodFortification Level(s)Average Recovery (%)RSD (%)Reference
Radish (Leaf & Root)QuEChERS, LC-MS/MS0.01, 0.1 mg/kg70.1 - 118.6%< 20%[2]
Grapes & ZucchiniEthyl Acetate Extraction, GC-ECDNot specified> 90%Not specified[6]
Tomatoes & Green BeansMethanol Extraction, GC-ECDNot specified> 90%Not specified[7]
Soil, Apple, Pear, Grape, TomatoImmunoaffinity Column (IAC) Cleanup, HPLC/ELISA0.01 - 0.5 mg/kg87.5 - 96.1%0.77 - 6.11%[3]
Grapes (Fruit & Leaves)Acetonitrile Extraction, HPLC0.1 mg/kg87.1 - 100%Not specified[18]

Detailed Experimental Protocols

Protocol 1: Modified QuEChERS Method for Fruits & Vegetables (Based on EN 15662)

This protocol is a general guideline for the extraction and cleanup of this compound from high-water-content produce.

1. Sample Homogenization:

  • Weigh 10-15 g of a representative, comminuted sample (e.g., blended cucumber) into a 50 mL centrifuge tube.[11]
  • For recovery validation, spike the sample with a known concentration of this compound standard solution.

2. Extraction:

  • Add 10 mL of high-purity acetonitrile to the 50 mL tube.[9]
  • Add an appropriate internal standard if required.
  • Cap the tube and shake vigorously by hand or vortex for 1 minute to ensure the solvent thoroughly wets the sample.
  • Add the QuEChERS EN 15662 extraction salt packet containing: 4 g anhydrous magnesium sulfate (MgSO₄), 1 g sodium chloride (NaCl), 1 g trisodium (B8492382) citrate dihydrate, and 0.5 g disodium (B8443419) citrate sesquihydrate.[9]
  • Immediately cap and shake vigorously for 1 minute. The mixture should appear well-dispersed.
  • Centrifuge the tube at ≥3,000 g for 5 minutes. This will separate the sample into a top acetonitrile layer (containing the pesticides) and a bottom layer of water and sample solids.[9]

3. Dispersive SPE (dSPE) Cleanup:

  • Transfer 1 mL of the supernatant (acetonitrile extract) into a 2 mL dSPE tube.
  • The dSPE tube should contain 150 mg anhydrous MgSO₄ (to remove residual water) and 25 mg PSA sorbent (to remove organic acids and sugars).[2]
  • Cap the tube and vortex for 30-60 seconds.
  • Centrifuge at high speed (e.g., 15,000 rpm) for 5 minutes to pellet the dSPE sorbent.[2]
  • The resulting supernatant is the final, cleaned-up extract.

4. Final Preparation for LC-MS/MS Analysis:

  • Carefully transfer the final extract into an autosampler vial.
  • To minimize matrix effects, it may be necessary to dilute the extract (e.g., 1:1 or 1:10) with the initial mobile phase.[9]
  • Analyze using a validated LC-MS/MS method.

Visualized Workflows and Logic

Workflow_Diniconazole_Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_review Data Review & Reporting Sample Sample Receipt & Logging Homogenize Homogenization (e.g., Blending, Grinding) Sample->Homogenize Spike Spiking (for QC/Validation) Homogenize->Spike Extract Extraction (e.g., QuEChERS) Spike->Extract Cleanup Cleanup (e.g., dSPE) Extract->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quantify Quantification (Matrix-Matched Curve) LCMS->Quantify Review Data Review (Recovery & RSD %) Quantify->Review Report Final Report Review->Report

// Nodes Start [label="Start: Low or Inconsistent\nRecovery Detected", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Level 1 Branches Check_Instrument [label="1. Check Instrument\n& Standards", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Extraction [label="2. Evaluate Extraction\nProcedure", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Cleanup [label="3. Evaluate Cleanup\nStep", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Analysis [label="4. Investigate Analytical\nStep", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Level 2 - Instrument Inst_Repro [label="Poor Instrument\nReproducibility?", fillcolor="#FFFFFF", fontcolor="#202124", shape=diamond]; Std_Deg [label="Standard\nDegradation?", fillcolor="#FFFFFF", fontcolor="#202124", shape=diamond]; Sol_Inst [label="Action: Troubleshoot\nInstrument", fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Std [label="Action: Prepare Fresh\nStandards", fillcolor="#FBBC05", fontcolor="#202124"];

// Level 2 - Extraction Homog [label="Incomplete\nHomogenization?", fillcolor="#FFFFFF", fontcolor="#202124", shape=diamond]; pH_Solvent [label="Incorrect Solvent/pH\n(QuEChERS Salts)?", fillcolor="#FFFFFF", fontcolor="#202124", shape=diamond]; Sol_Homog [label="Action: Improve\nHomogenization\n(e.g., Cryo-grind)", fillcolor="#FBBC05", fontcolor="#202124"]; Sol_pH [label="Action: Verify QuEChERS\nMethod & Reagents", fillcolor="#FBBC05", fontcolor="#202124"];

// Level 2 - Cleanup Sorbent_Loss [label="Analyte Loss on\ndSPE Sorbent?", fillcolor="#FFFFFF", fontcolor="#202124", shape=diamond]; Sol_Sorbent [label="Action: Test Different\nSorbents or Reduce\nAmount (e.g., remove GCB)", fillcolor="#FBBC05", fontcolor="#202124"];

// Level 2 - Analysis Matrix_Effect [label="Matrix Effect\n(Ion Suppression)?", fillcolor="#FFFFFF", fontcolor="#202124", shape=diamond]; Sol_Matrix [label="Action: Use Matrix-Matched\nStandards or Dilute Extract", fillcolor="#FBBC05", fontcolor="#202124"];

// Connections Start -> {Check_Instrument, Check_Extraction, Check_Cleanup, Check_Analysis} [dir=none];

Check_Instrument -> Inst_Repro -> Sol_Inst; Check_Instrument -> Std_Deg -> Sol_Std; Inst_Repro -> Std_Deg [style=invis];

Check_Extraction -> Homog -> Sol_Homog; Check_Extraction -> pH_Solvent -> Sol_pH; Homog -> pH_Solvent [style=invis];

Check_Cleanup -> Sorbent_Loss -> Sol_Sorbent;

Check_Analysis -> Matrix_Effect -> Sol_Matrix; } caption: "Troubleshooting Decision Tree for Low Recovery"

// Connections Sample -> Add_ACN -> Add_Salts -> Shake_Centrifuge; Shake_Centrifuge -> Transfer [label="Upper Organic Layer"]; Transfer -> Add_dSPE -> Vortex_Centrifuge; Vortex_Centrifuge -> Final_Extract [label="Final Supernatant"]; } caption: "Visual Representation of the QuEChERS Process"

References

Technical Support Center: Diniconazole-M Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of Dinicon- M, a potent triazole fungicide.

Process Improvements and Troubleshooting

This section provides solutions to common problems encountered during the synthesis and purification of Diniconazole-M.

Synthesis Troubleshooting Guide

The synthesis of this compound is a multi-step process that includes a Grignard reaction, an oxidation step, and the introduction of the 1,2,4-triazole (B32235) ring.[1] Below are common issues and their potential solutions.

Problem Potential Cause Troubleshooting Steps
Low yield in Grignard reaction Inactive magnesium surface (oxide layer)Activate magnesium turnings with a small amount of iodine or by gentle heating before adding the alkyl halide.
Wet reagents or glasswareEnsure all glassware is oven-dried and reagents are anhydrous. The Grignard reagent is highly sensitive to moisture.
Incorrect reaction temperatureMaintain the reaction temperature according to the protocol. Overheating can lead to side reactions.
Formation of side products in Grignard reaction Wurtz coupling (reaction of Grignard reagent with unreacted alkyl halide)Add the alkyl halide solution slowly and maintain a dilute concentration to minimize this side reaction.
Low yield in oxidation step Incomplete oxidationEnsure the correct stoichiometric amount of the oxidizing agent is used and that the reaction goes to completion by monitoring with TLC.
Degradation of the productControl the reaction temperature, as overheating can lead to the degradation of the desired ketone intermediate.
Low yield in triazole addition Incomplete reactionEnsure the use of a suitable base (e.g., sodium hydride) and an appropriate solvent to facilitate the reaction.[1]
Formation of regioisomersControl the reaction temperature and consider using a catalyst to improve regioselectivity.
Incorrect stereochemistry (E/Z isomers) Uncontrolled reaction conditions during triazole additionStereoselective control to favor the desired E-isomer can be achieved by carefully controlling the reaction temperature and choice of base/solvent system.[1]
Purification Troubleshooting Guide

Purification of the crude this compound product is crucial to remove unreacted starting materials, byproducts, and isomers.

Problem Potential Cause Troubleshooting Steps
Poor separation in column chromatography Inappropriate solvent systemOptimize the mobile phase by testing different solvent ratios to achieve better separation of this compound from impurities. A common mobile phase for related compounds is a mixture of methylene (B1212753) chloride and ethyl acetate (B1210297).[2]
Column overloadingDo not exceed the loading capacity of the column. For a microcolumn (Pasteur pipette), the sample should be less than 200mg.[3]
Uneven packing of the columnEnsure the silica (B1680970) gel is packed uniformly to avoid channeling and poor separation.
Low recovery from crystallization Compound is too soluble in the chosen solventChoose a solvent in which this compound is sparingly soluble at room temperature but soluble when heated.
Cooling the solution too quicklyAllow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities.
Oily product instead of crystals Presence of impuritiesThe crude product may need further purification by column chromatography before crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The commercial synthesis of Diniconazole involves a multi-step process:

  • Grignard Reaction: Reaction of 2,4-dichlorobenzaldehyde (B42875) with a Grignard reagent derived from tert-butyl chloride to form an intermediate alcohol.

  • Oxidation: The intermediate alcohol is then oxidized to a ketone.

  • Triazole Addition: The resulting ketone is reacted with 1,2,4-triazole in the presence of a base to form Diniconazole. Stereoselective control is crucial in this step to favor the desired (E)-isomer.[1]

Q2: How can I purify crude this compound?

A2: The most common methods for purifying crude this compound are:

  • Column Chromatography: This technique separates compounds based on their polarity. For a related triazole fungicide, a silica gel column with a mobile phase of methylene chloride/ethyl acetate (1:1) was effective.[2]

  • Crystallization: This method is used to obtain a highly pure solid product. The choice of solvent is critical; the compound should be soluble in the hot solvent and insoluble in the cold solvent. For related compounds, isopropanol (B130326) has been used for crystallization.

Q3: What are the common impurities in this compound synthesis?

A3: Common impurities can include unreacted starting materials, byproducts from side reactions (e.g., Wurtz coupling products from the Grignard reaction), and geometric isomers (Z-isomer).

Q4: How does this compound exert its fungicidal activity?

A4: this compound is an ergosterol (B1671047) biosynthesis inhibitor. It specifically inhibits the C14-demethylase enzyme, which is a critical step in the conversion of lanosterol (B1674476) to ergosterol. Ergosterol is an essential component of the fungal cell membrane. Its depletion disrupts the membrane's integrity and function, ultimately leading to fungal cell death.

Experimental Protocols

While specific, detailed industrial synthesis protocols are proprietary, the following are generalized experimental procedures based on known chemical transformations for similar compounds.

Protocol 1: Synthesis of the Ketone Intermediate

A general two-step procedure to synthesize the ketone intermediate of a related triazole fungicide, tebuconazole, involves the formation of an epoxide followed by reaction with 1,2,4-triazole. A similar strategy could be adapted.

  • Salt Formation: Phenyl methyl sulfide (B99878) is added dropwise to dimethyl carbonate with a catalyst like TBAB (Tetrabutylammonium bromide) at 60-80°C.

  • Epoxy Compound Preparation: The resulting salt is reacted with a ketone and an alkali (e.g., potassium hydroxide) at 60-80°C to form the epoxy intermediate.

  • Triazole Addition: The epoxy intermediate is then reacted with 1,2,4-triazole and a base like sodium hydroxide (B78521) to yield the final triazole fungicide.

Note: This is a generalized protocol for a related compound and would require optimization for this compound synthesis.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: A glass column is packed with silica gel as the stationary phase, and a non-polar solvent is used to equilibrate the column.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the silica gel.

  • Elution: A solvent system of appropriate polarity (e.g., a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate) is passed through the column. The polarity of the solvent can be gradually increased to elute compounds with different polarities.

  • Fraction Collection: Fractions are collected as the solvent elutes from the column.

  • Analysis: Each fraction is analyzed by a technique like Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

Visualizations

This compound Synthesis Workflow

G cluster_synthesis This compound Synthesis cluster_purification Purification 2_4_dichlorobenzaldehyde 2,4-Dichlorobenzaldehyde Grignard_Reaction Grignard Reaction 2_4_dichlorobenzaldehyde->Grignard_Reaction tert_butyl_grignard tert-Butylmagnesium Chloride (Grignard Reagent) tert_butyl_grignard->Grignard_Reaction Intermediate_Alcohol Intermediate Alcohol Grignard_Reaction->Intermediate_Alcohol Oxidation Oxidation Intermediate_Alcohol->Oxidation Ketone_Intermediate Ketone Intermediate Oxidation->Ketone_Intermediate Triazole_Addition Triazole Addition Ketone_Intermediate->Triazole_Addition 1_2_4_triazole 1,2,4-Triazole 1_2_4_triazole->Triazole_Addition Crude_Diniconazole_M Crude this compound Triazole_Addition->Crude_Diniconazole_M Crude_Diniconazo_M_p Crude_Diniconazo_M_p Crude_Diniconazole_M_p Crude this compound Purification_Method Purification (Chromatography/Crystallization) Crude_Diniconazole_M_p->Purification_Method Pure_Diniconazole_M Pure this compound Purification_Method->Pure_Diniconazole_M

Caption: General workflow for the synthesis and purification of this compound.

Ergosterol Biosynthesis Inhibition Pathway

G Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol 14_demethylation 14-Demethylation (C14-demethylase) Lanosterol->14_demethylation Ergosterol Ergosterol 14_demethylation->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Diniconazole_M This compound Diniconazole_M->14_demethylation Inhibition Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

References

Technical Support Center: Diniconazole-M Analysis in High-Chlorophyll Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with refined methods for the analysis of Diniconazole-M in challenging high-chlorophyll matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when analyzing this compound in high-chlorophyll samples?

A1: The primary challenge is the interference from chlorophyll (B73375) and other matrix components.[1] Chlorophyll, a non-volatile pigment, can contaminate the analytical instrument, particularly the LC-MS/MS source, leading to signal suppression or enhancement, which affects the accuracy and sensitivity of the analysis.[2][3] This is often referred to as the matrix effect. Additionally, certain cleanup sorbents used to remove chlorophyll, such as graphitized carbon black (GCB), can adsorb planar pesticides like this compound, resulting in low recoveries.[4][5]

Q2: What is the QuEChERS method and is it suitable for high-chlorophyll samples?

A2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis.[1][6][7] While it is efficient for many matrices, its application to high-chlorophyll samples presents limitations due to the strong matrix effect caused by pigments.[1][6] Modifications to the cleanup step, such as the choice and amount of sorbent, are often necessary to overcome these challenges.[1][6]

Q3: Which analytical technique is more suitable for this compound analysis, GC-MS/MS or LC-MS/MS?

A3: Both Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used for the analysis of this compound.[8][9][10] LC-MS/MS is often preferred for its high sensitivity and selectivity for a wide range of pesticides, including triazoles like this compound, in complex matrices.[10][11] However, with appropriate sample preparation and cleanup, GC-MS/MS also provides reliable and accurate quantification.[8] The choice often depends on the specific laboratory setup, the spectrum of pesticides being analyzed, and the nature of the sample matrix.

Q4: How can I minimize the loss of this compound during the cleanup step?

A4: To minimize the loss of this compound, especially when using sorbents like GCB, several strategies can be employed. One common approach is to use a smaller amount of GCB in the dispersive solid-phase extraction (d-SPE) cleanup.[4] Alternatively, other sorbents with a lower affinity for planar pesticides can be used. Z-Sep+, for instance, has been shown to provide good chlorophyll removal with better recoveries for many pesticides compared to GCB.[4] Another strategy involves adding a "keeper" solvent or modifying the extraction solvent to reduce the interaction between the analyte and the sorbent. For example, the addition of toluene (B28343) to the dispersive SPE step has been shown to improve the recovery of planar pesticides.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound Adsorption of the planar this compound molecule onto the cleanup sorbent (e.g., GCB).[4][5]- Reduce the amount of GCB used in the d-SPE step. - Replace GCB with an alternative sorbent like Z-Sep+ or ChloroFiltr.[4] - Add a small amount of toluene to the sample extract before the d-SPE cleanup with GCB to improve recovery.[5] - Use a pass-through SPE cleanup cartridge designed for high-chlorophyll matrices, such as Captiva EMR–HCF.[12]
Significant matrix effect (ion suppression or enhancement) in LC-MS/MS Co-elution of chlorophyll and other matrix components with this compound.[2][3]- Optimize the d-SPE cleanup step by using a combination of sorbents (e.g., PSA, C18, and a chlorophyll-removing sorbent).[2] - Employ matrix-matched calibration standards to compensate for the matrix effect.[13] - Dilute the final extract to reduce the concentration of interfering matrix components, if sensitivity allows. - Use an immunoaffinity column (IAC) for highly selective cleanup.[14]
Contamination of the GC inlet liner or MS source Injection of non-volatile matrix components, primarily chlorophyll.[2]- Enhance the cleanup procedure to remove more chlorophyll. Using a combination of sorbents in d-SPE or a dedicated cleanup cartridge is recommended.[4][15] - Perform regular maintenance of the GC inlet and MS source, including liner replacement and source cleaning. - Utilize a GC instrument with backflushing capabilities to prevent non-volatile residues from reaching the detector.[12]
Poor peak shape in chromatography Interference from co-extracted matrix components.- Improve the cleanup step to remove interfering compounds. - Optimize the chromatographic conditions (e.g., gradient profile in LC, temperature program in GC) to better separate this compound from matrix interferences.
Inconsistent results and poor reproducibility Non-homogenous sample, inconsistent sample preparation, or variable matrix effects.- Ensure the sample is thoroughly homogenized before extraction. - Standardize the sample preparation workflow, paying close attention to timings, volumes, and mixing steps. - Use an internal standard to correct for variations in extraction efficiency and matrix effects.

Data Presentation

Table 1: Comparison of d-SPE Sorbents for Pesticide Recovery in Kale
Sorbent CombinationAverage Recovery (%) of 30 PesticidesChlorophyll Removal EfficiencyReference
GCB (Graphitized Carbon Black)Lower for planar pesticidesExcellent[4]
Z-Sep+ (50 mg) + PSA (50 mg) + MgSO₄ (150 mg)Good (advantageous for 21 out of 30 pesticides)Excellent[4]
ChloroFiltr (50 mg) + PSA (50 mg) + MgSO₄ (150 mg)Varies by pesticideGood[4]
ENVI-Carb + Z-Sep+ + PSA + MgSO₄Varies by pesticideExcellent[4]

Note: This table is a summary of findings from a study on kale, a high-chlorophyll matrix. The specific recoveries for this compound were not detailed in this particular study, but the trend for planar pesticides is relevant.

Table 2: Recovery of this compound in Various Matrices
MatrixFortification Level (mg/kg)Recovery (%)Analytical MethodReference
16 Agricultural & Livestock Products0.0188.3 - 108LC-MS/MS[9]
Soil and Earthworms0.01 - 1.0081.2 - 100.2LC-MS/MS[16]
Complex Samples (Soil, Fruit, Vegetables, Water)Not specified89.2 - 96.1ELISA[14]

Experimental Protocols

Protocol 1: Modified QuEChERS with d-SPE Cleanup for High-Chlorophyll Samples

This protocol is a generalized procedure based on common modifications to the QuEChERS method for matrices like spinach.

1. Sample Preparation and Extraction:

  • Homogenize 10-15 g of the sample (e.g., spinach) using a high-speed blender.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add internal standards if required.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate - for EN 15662 method).[7]

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

2. Dispersive SPE (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE sorbents. For high-chlorophyll samples, a recommended sorbent mixture is 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg Z-Sep+.[4]

  • Vortex for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.

3. Final Extract Preparation and Analysis:

  • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter.

  • The extract is now ready for analysis by LC-MS/MS or GC-MS/MS. For LC-MS/MS, the extract may need to be diluted with a suitable solvent (e.g., acetonitrile/water).

Protocol 2: Immunoaffinity Column (IAC) Cleanup for High-Selectivity Analysis

This protocol describes a highly selective cleanup method for this compound.[14]

1. Sample Extraction:

  • Extract this compound from the sample using a suitable solvent (e.g., acetone (B3395972) or acetonitrile) as described in Protocol 1, step 1.

  • Concentrate the extract and redissolve it in a buffer compatible with the immunoaffinity column (typically a phosphate-buffered saline, PBS).

2. Immunoaffinity Cleanup:

  • Condition the anti-Diniconazole immunoaffinity column according to the manufacturer's instructions, typically by passing PBS through it.

  • Load the sample extract onto the column at a slow, controlled flow rate.

  • Wash the column with PBS to remove unbound matrix components.

  • Elute the bound this compound with a suitable elution solvent (e.g., methanol (B129727) or an acidic solution).

3. Analysis:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS/MS analysis.

Mandatory Visualization

experimental_workflow cluster_extraction Sample Extraction cluster_cleanup Cleanup cluster_analysis Analysis homogenization Sample Homogenization extraction Acetonitrile Extraction + QuEChERS Salts homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 dspe Dispersive SPE (PSA + Z-Sep+) centrifugation1->dspe Supernatant centrifugation2 Centrifugation dspe->centrifugation2 filtration Filtration (0.22 µm) centrifugation2->filtration Clean Extract analysis LC-MS/MS or GC-MS/MS filtration->analysis

Caption: Modified QuEChERS workflow for high-chlorophyll samples.

troubleshooting_logic start Low this compound Recovery cause1 Adsorption to GCB Sorbent? start->cause1 cause2 Incomplete Extraction? start->cause2 solution1a Reduce amount of GCB cause1->solution1a Yes solution1b Use alternative sorbent (e.g., Z-Sep+) cause1->solution1b Yes solution1c Add Toluene before GCB cleanup cause1->solution1c Yes solution2 Ensure thorough homogenization and vigorous shaking cause2->solution2 Yes

Caption: Troubleshooting logic for low recovery of this compound.

References

Technical Support Center: Troubleshooting Diniconazole-M Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low solubility of Diniconazole-M in common laboratory solvents such as Dimethyl Sulfoxide (DMSO) and methanol (B129727).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO and methanol?

Q2: Why is my this compound not dissolving properly in DMSO or methanol?

Several factors can contribute to poor dissolution of this compound:

  • Compound Purity: Impurities in the this compound sample can affect its solubility.

  • Solvent Quality: The purity and water content of your DMSO or methanol are critical. DMSO is highly hygroscopic and readily absorbs atmospheric moisture, which can significantly reduce its solvating power for some organic compounds[3].

  • Concentration: The intended concentration of your solution may exceed the solubility limit of this compound in the chosen solvent at a given temperature.

  • Temperature: Solubility is often temperature-dependent. Room temperature may not be sufficient for achieving higher concentrations.

  • Particle Size: The physical form of the compound, such as its particle size and crystallinity, can influence the rate of dissolution[4].

Q3: What can I do if this compound precipitates out of my stock solution when added to an aqueous buffer?

This is a common phenomenon known as precipitation or "salting out," which occurs when a compound dissolved in a water-miscible organic solvent is introduced into an aqueous environment where it is less soluble. To mitigate this, it is advisable to first make serial dilutions of your DMSO stock solution in DMSO before adding the final, most diluted sample to your aqueous medium[3]. This gradual decrease in the organic solvent concentration can help maintain the compound's solubility[3].

Troubleshooting Guide

If you are experiencing difficulty dissolving this compound, follow this step-by-step troubleshooting guide.

Initial Steps
  • Verify Compound and Solvent Quality:

    • Ensure the this compound you are using is of high purity.

    • Use fresh, high-purity, anhydrous DMSO or methanol. Store solvents properly to prevent water absorption[3].

  • Optimize Dissolution Technique:

    • Vortexing: Mix the solution vigorously for 1-2 minutes.

    • Sonication: Place the vial in a sonicator bath for 5-10 minutes to help break down compound aggregates[5].

    • Gentle Warming: Briefly warm the solution to 30-37°C. Be cautious, as excessive heat can degrade the compound[5].

Advanced Troubleshooting

If the initial steps do not resolve the issue, consider the following advanced techniques:

  • Prepare a More Dilute Stock Solution: Your target concentration might be too high. Try preparing a stock solution at a lower concentration.

  • Consider Co-solvents: The use of a co-solvent can enhance the solubility of poorly soluble compounds[4]. For aqueous applications, a small, tolerable amount of a co-solvent might be an option.

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the final aqueous solution can sometimes improve solubility. However, the triazole group in this compound is weakly basic, so this may have a limited effect.

  • Alternative Solvents: If your experimental protocol allows, consider other organic solvents. Triazole fungicides, in general, are more readily soluble in a range of organic solvents[6].

Quantitative Data Summary

The following table summarizes the available solubility information for Diniconazole (racemic mixture). The solubility of this compound is expected to be similar.

CompoundSolventReported SolubilitySource
DiniconazoleDMSOSlightly soluble[1]
DiniconazoleMethanolSlightly soluble[1]
DiniconazoleDMSO100.0 mg/mL (Max Conc.)[2]
DiniconazoleWater4 mg/L (25 °C)[7][8]
DiniconazoleAcetone120,000 mg/L (20 °C)[8]

Experimental Protocols

Protocol 1: Standard Procedure for Preparing a this compound Stock Solution
  • Preparation: Allow the this compound vial and the solvent (high-purity, anhydrous DMSO or methanol) to reach room temperature before opening to minimize water absorption.

  • Weighing: Accurately weigh the desired amount of this compound in a sterile, dry vial.

  • Solvent Addition: Add the calculated volume of the solvent to achieve the target concentration.

  • Dissolution: Facilitate dissolution using one or a combination of the following methods:

    • Vortexing: Mix the solution vigorously for 2-5 minutes.

    • Sonication: Place the vial in a sonicator bath for 10-15 minutes.

    • Gentle Warming: Briefly warm the solution to 30-37°C in a water bath, with intermittent vortexing. Avoid prolonged heating.

  • Observation: Visually inspect the solution for any undissolved particles. A clear solution indicates complete dissolution.

  • Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C in a tightly sealed container.

Visualizations

Signaling Pathway and Experimental Workflows

TroubleshootingWorkflow cluster_start Start: this compound Solubility Issue cluster_initial Initial Troubleshooting cluster_advanced Advanced Troubleshooting cluster_outcome Outcome start Low solubility of this compound in DMSO or Methanol verify_quality Verify Compound Purity & Solvent Quality start->verify_quality optimize_dissolution Optimize Dissolution Technique (Vortex, Sonicate, Gentle Heat) verify_quality->optimize_dissolution If quality is confirmed lower_concentration Prepare a More Dilute Solution optimize_dissolution->lower_concentration If unsuccessful success Successful Dissolution optimize_dissolution->success If successful use_cosolvent Consider a Co-solvent lower_concentration->use_cosolvent If unsuccessful lower_concentration->success If successful alt_solvent Explore Alternative Solvents use_cosolvent->alt_solvent If unsuccessful use_cosolvent->success If successful alt_solvent->success If successful fail Consult Technical Support alt_solvent->fail If unsuccessful

Caption: A workflow diagram for troubleshooting this compound solubility issues.

ExperimentalWorkflow start Start prep Equilibrate Compound and Solvent to Room Temperature start->prep weigh Weigh this compound prep->weigh add_solvent Add Anhydrous DMSO or Methanol weigh->add_solvent dissolve Facilitate Dissolution (Vortex, Sonicate, Gentle Heat) add_solvent->dissolve observe Visually Inspect for Complete Dissolution dissolve->observe observe->dissolve Particulates Present store Store Stock Solution Appropriately observe->store Clear Solution end End store->end

Caption: A diagram illustrating the experimental workflow for preparing a this compound stock solution.

References

Technical Support Center: Optimizing Sonication for Dissolving Diniconazole-M Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively dissolving Diniconazole-M compounds using sonication. This compound, a potent triazole fungicide, exhibits poor aqueous solubility, which can present challenges in experimental setups. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful dissolution for your research needs.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve?

A1: this compound is a hydrophobic molecule, meaning it has low solubility in water and aqueous buffers. Its chemical structure contributes to its tendency to agglomerate in polar solvents, making it challenging to achieve a homogenous solution.

Q2: What are the most suitable solvents for dissolving this compound?

A2: Organic solvents are the preferred choice for dissolving this compound. Dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) are commonly recommended. Acetone and xylene have also been shown to be effective. For biological assays, it is crucial to use a solvent that is compatible with the experimental system and to keep the final solvent concentration low to avoid toxicity.

Q3: Is sonication necessary to dissolve this compound?

A3: While vigorous vortexing or heating may aid in dissolution, sonication is highly recommended to ensure a completely dissolved and homogenous stock solution, especially for preparing higher concentrations. Sonication uses ultrasonic waves to break down particle agglomerates and enhance solvent penetration.[1]

Q4: Can sonication degrade this compound?

A4: Prolonged or high-intensity sonication can potentially lead to the degradation of chemical compounds.[2] It is important to use optimized sonication parameters (power, duration, temperature, and pulse mode) to minimize the risk of degradation. Monitoring the integrity of the compound after sonication using analytical techniques like HPLC is recommended, especially during method development.

Q5: What is the difference between a bath sonicator and a probe sonicator?

A5: A bath sonicator uses a water bath to transmit ultrasonic waves to the sample vessel indirectly, providing a gentler treatment. A probe sonicator, on the other hand, has a probe that is directly immersed in the sample, delivering more focused and intense energy. For dissolving small amounts of powder in a vial, a bath sonicator is often sufficient and can reduce the risk of cross-contamination. A probe sonicator is more effective for larger volumes or more difficult-to-dissolve compounds but requires careful cleaning between samples.[3]

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound.

Problem 1: this compound powder is not dissolving completely, even with sonication.

Possible Cause Troubleshooting Step
Insufficient Solvent Volume Increase the solvent volume to ensure the concentration is below the solubility limit.
Inappropriate Solvent Switch to a stronger organic solvent like DMSO. Refer to the solubility data table below.
Suboptimal Sonication Parameters Increase sonication time in short bursts (e.g., 5-10 minutes). If using a probe sonicator, slightly increase the amplitude. Use pulse mode to prevent overheating.
Low Temperature Gently warm the solution (e.g., to 30-40°C) during sonication, but ensure the temperature does not exceed the compound's stability limits.
Compound Agglomeration Briefly vortex the sample before sonication to break up large clumps of powder.

Problem 2: The solution appears cloudy or hazy after sonication.

Possible Cause Troubleshooting Step
Micro-bubbles Let the solution stand for a few minutes after sonication to allow micro-bubbles to dissipate.
Incomplete Dissolution The cloudiness may indicate fine, undissolved particles. Continue sonication in short intervals.
Precipitation If the solution was cooled too quickly after warming, the compound may have precipitated. Re-sonicate at a slightly elevated temperature.

Problem 3: The compound precipitates out of solution when diluted into an aqueous buffer.

Possible Cause Troubleshooting Step
"Crashing Out" This is common when a concentrated organic stock solution is rapidly diluted into an aqueous medium. Add the stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing.
Final Solvent Concentration Too Low Ensure the final concentration of the organic solvent in the aqueous buffer is sufficient to maintain solubility, but still compatible with your experiment.
pH Incompatibility For some compounds, solubility is pH-dependent. While this compound is not highly ionizable, ensure the pH of the final buffer is compatible.

Data Presentation

Table 1: Solubility of Diniconazole in Various Solvents
SolventSolubility (mg/mL)Temperature (°C)Notes
Dimethyl Sulfoxide (DMSO)100[2]Not SpecifiedSonication recommended[2]
Methanol119[4]20For racemic Diniconazole
Acetone120[4]20For racemic Diniconazole
Xylene14[4]20For racemic Diniconazole
Water0.67[2]Not SpecifiedPoorly soluble

Note: The data for Methanol, Acetone, and Xylene are for the racemic mixture of Diniconazole and should be used as an approximation for this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Volumetric flask (e.g., 1 mL or 5 mL)

  • Analytical balance

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mg/mL solution in a 1 mL volumetric flask, weigh 10 mg.

  • Transfer: Carefully transfer the weighed powder into the volumetric flask.

  • Initial Solvent Addition: Add approximately half of the final volume of DMSO to the flask.

  • Initial Mixing: Vortex the mixture for 30-60 seconds to disperse the powder.

  • Sonication:

    • Place the volumetric flask in a bath sonicator.

    • Ensure the water level in the sonicator is sufficient to cover the solvent level in the flask.

    • Sonicate for 10-15 minutes. Check for visual dissolution. If undissolved particles remain, continue sonicating in 5-10 minute intervals.

    • Optional: If dissolution is slow, the sonicator bath can be gently warmed to 30-40°C.

  • Final Volume Adjustment: Once the this compound is completely dissolved, allow the solution to return to room temperature. Then, carefully add DMSO to the calibration mark of the volumetric flask.

  • Final Mixing: Invert the flask several times to ensure a homogenous solution.

  • Storage: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_final Finalization weigh 1. Weigh this compound transfer 2. Transfer to Flask weigh->transfer add_solvent 3. Add Solvent transfer->add_solvent vortex 4. Vortex add_solvent->vortex sonicate 5. Sonicate vortex->sonicate adjust_vol 6. Adjust Volume sonicate->adjust_vol mix 7. Final Mix adjust_vol->mix store 8. Store Solution mix->store

Caption: Workflow for preparing a this compound stock solution.

troubleshooting_workflow start Issue: Incomplete Dissolution check_solvent Check Solvent Type & Volume start->check_solvent check_sonication Review Sonication Parameters start->check_sonication check_temp Consider Gentle Warming start->check_temp insufficient_solvent Increase Solvent Volume check_solvent->insufficient_solvent Volume low? wrong_solvent Use a Stronger Solvent (e.g., DMSO) check_solvent->wrong_solvent Solvent weak? increase_time Increase Sonication Time check_sonication->increase_time Time short? use_pulse Use Pulse Mode check_sonication->use_pulse Overheating? warm_bath Warm Sonicator Bath (30-40°C) check_temp->warm_bath Dissolution slow? solution_clear Solution is Clear insufficient_solvent->solution_clear wrong_solvent->solution_clear increase_time->solution_clear use_pulse->solution_clear warm_bath->solution_clear

Caption: Troubleshooting logic for incomplete dissolution of this compound.

References

Validation & Comparative

A Comparative Guide to LC-MS/MS Methods for the Quantification of Diniconazole-M

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of Diniconazole-M, a broad-spectrum triazole fungicide. This compound functions by inhibiting ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane, leading to cell disruption and death.[1][2][3][4] This document summarizes key performance parameters from various studies, presents detailed experimental protocols, and visualizes the analytical workflow and the compound's mechanism of action to aid researchers in selecting and implementing the most suitable method for their specific application.

Performance Comparison of Validated LC-MS/MS Methods

The following table summarizes the quantitative performance of different LC-MS/MS methods for the determination of this compound in various matrices. This allows for a direct comparison of key analytical figures of merit.

MatrixLC ColumnMobile PhaseKey Performance ParametersReference
Agricultural Products, Livestock, and Marine ProductsInertsil ODS-3Linear gradient of 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acidLinearity: 0.00125 - 0.00750 mg/L Recovery: 88.3 - 108% RSD: 0.5 - 5.1% LOQ: 0.01 mg/kg[5]
Soil and EarthwormsCHIRALCEL OD-3R0.05% formic acid in water : acetonitrile (40:60, v/v)LOD: 0.001 - 0.003 mg/kg Recovery: 81.2 - 100.2% RSD: < 14%[6]
Animal and Fishery ProductsOctadecylsilanized silica (B1680970) gel (2.1 mm i.d. x 150 mm, 3 µm)Linear gradient from acetonitrile/0.1 vol% formic acid (1:9, v/v) to (9:1, v/v)LOQ: 0.01 mg/kg Precursor Ion: 326 m/z Product Ions: 159, 70 m/z[7]

Detailed Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide, providing a comprehensive overview of the sample preparation, chromatographic separation, and mass spectrometric detection conditions.

Method 1: Analysis of Diniconazole in Agricultural, Livestock, and Marine Products[5]

1. Sample Preparation:

  • Agricultural Products: Extract with acetone (B3395972). Concentrate the extract and partition with n-hexane and 10% sodium chloride solution. For grains and beans, perform a defatting step with n-hexane-acetonitrile.

  • Livestock and Marine Products: Extract with a mixture of acetone and n-hexane. Evaporate the organic layer to dryness. Defat the residue using n-hexane-acetonitrile.

  • Cleanup: Utilize a Florisil cartridge column followed by a graphitized carbon cartridge column.

2. Liquid Chromatography:

  • Column: Inertsil ODS-3

  • Mobile Phase: A linear gradient of 0.1% formic acid in water and acetonitrile containing 0.1% formic acid.

3. Mass Spectrometry:

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • Quantification: Based on a calibration curve with a linear range of 0.00125 to 0.00750 mg/L.

Method 2: Enantioselective Analysis of Diniconazole in Soil and Earthworms[6]

1. Sample Preparation:

  • Extraction: Extract soil and earthworm samples with acetonitrile.

  • Cleanup: Purify the extract using gel permeation chromatography (GPC) on a CO785 column with cyclohexane (B81311) and ethyl acetate (B1210297) (50:50, v/v) as the mobile phase.

2. Liquid Chromatography:

  • Column: CHIRALCEL OD-3R (for enantiomeric separation)

  • Mobile Phase: An isocratic mixture of 0.05% formic acid in ultrapure water and acetonitrile (40:60, v/v) at a flow rate of 0.25 mL/min.

3. Mass Spectrometry:

  • Ionization Mode: Electrospray ionization (ESI).

  • Detection: The addition of 0.1% (v/v) formic acid to the water phase enhances the MS response.

Visualizing the Process and Mechanism

To further clarify the experimental process and the biochemical mechanism of this compound, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Agricultural Product, Soil) Extraction Extraction (e.g., Acetone, Acetonitrile) Sample->Extraction Cleanup Cleanup (e.g., SPE, GPC) Extraction->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Quantification Quantification MSMS->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for this compound quantification.

ergosterol_biosynthesis_inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action cluster_outcome Result AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase Disruption Fungal Cell Membrane Disruption Diniconazole This compound Inhibition Inhibition Diniconazole->Inhibition Inhibition->Lanosterol Blocks conversion to Ergosterol

Caption: Inhibition of Ergosterol Biosynthesis by this compound.

References

A Comparative Analysis of Diniconazole-M and Other Triazole Fungicides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative efficacy, mechanisms, and experimental evaluation of Diniconazole-M alongside other prominent triazole fungicides.

This compound, the biologically active (R)-enantiomer of diniconazole, stands as a potent member of the triazole class of fungicides. Triazoles are renowned for their systemic properties and their specific mode of action, which involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. This guide provides a comprehensive comparative study of this compound with other widely used triazole fungicides, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their work.

Mechanism of Action: Targeting Fungal Cell Integrity

Triazole fungicides, including this compound, exert their antifungal activity by targeting the enzyme C14-demethylase (also known as CYP51), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is vital for maintaining the structure and function of the fungal cell membrane. By inhibiting C14-demethylase, triazoles disrupt the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity of the fungal cell membrane, which results in the inhibition of fungal growth and eventual cell death.[1]

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Site of Action for Triazole Fungicides AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps including C14-demethylation C14_demethylase C14-demethylase (CYP51) Triazoles Triazole Fungicides (e.g., this compound) Triazoles->C14_demethylase Inhibition

Ergosterol biosynthesis pathway and the inhibitory action of triazole fungicides.

Comparative Efficacy: Insights from Experimental Data

The true measure of a fungicide's utility lies in its performance against target pathogens. While comprehensive, direct comparative studies for this compound against all other triazoles across a wide range of diseases are limited, available data provides valuable insights into its efficacy.

Wheat Leaf Rust (Puccinia triticina)

A field trial was conducted to evaluate the control efficacy of ten different fungicides against wheat leaf rust. The results demonstrated that Diniconazole, along with cyproconazole, epoxiconazole, and tebuconazole, effectively controlled the disease with a control efficiency of over 80%.[2]

FungicideControl Efficacy (%)
Diniconazole >80
Cyproconazole>80
Epoxiconazole>80
Tebuconazole>80
Triximium pentazolol>80
Idioxypropionazole>80
Pyraclostrobin>80
Data sourced from a field trial on wheat leaf rust.[2]
Cumin Powdery Mildew (Erysiphe polygoni)

In a study evaluating various fungicides against cumin powdery mildew, propiconazole (B1679638) demonstrated the highest efficacy. While this compound was not included in this specific trial, the data provides a benchmark for the performance of other triazoles.

FungicideMean Disease Intensity (%)Disease Control (%)
Propiconazole (0.025%)4.4379.28
Difenoconazole (B1670550)10.50-
Hexaconazole15.81-
Data from a field trial on cumin powdery mildew.[3]
Apple Scab (Venturia inaequalis)

Studies on apple scab control have highlighted the effectiveness of several triazole fungicides. For instance, difenoconazole has been shown to provide significant protective and curative activity.[4] Another study demonstrated that a combination of carbendazim (B180503) and flusilazole, as well as difenoconazole and hexaconazole, provided excellent control of the disease.[5] While direct comparative data for this compound in these studies is unavailable, the performance of these other triazoles serves as a reference for efficacy within this fungicide class.

Fungicide/CombinationMean Percent Disease Control (PDC) on Fruits
Difenoconazole100
Carbendazim + Flusilazole100
Hexaconazole97.05
Data from a study on apple scab management.[5]

Experimental Protocols

To ensure the reproducibility and validity of fungicide efficacy studies, standardized experimental protocols are essential. Below are detailed methodologies for conducting in vitro and field trial experiments.

In Vitro Efficacy Assessment: EC₅₀ Determination

This protocol outlines the determination of the half-maximal effective concentration (EC₅₀), a measure of a fungicide's potency in inhibiting fungal growth in a laboratory setting.

EC50_Determination_Workflow cluster_workflow In Vitro EC₅₀ Determination Workflow prep_stock 1. Prepare Fungicide Stock Solution prep_media 2. Prepare Serial Dilutions in Growth Media prep_stock->prep_media inoculate 3. Inoculate Media with Fungal Spores or Mycelia prep_media->inoculate incubate 4. Incubate under Controlled Conditions inoculate->incubate measure 5. Measure Fungal Growth (e.g., Optical Density, Colony Diameter) incubate->measure calculate 6. Calculate Percent Inhibition and Determine EC₅₀ measure->calculate

Workflow for determining the EC₅₀ of a fungicide in vitro.

Materials:

  • Fungicide of interest (e.g., this compound, Tebuconazole)

  • Appropriate fungal pathogen culture

  • Sterile growth medium (e.g., Potato Dextrose Agar (B569324) or Broth)

  • Sterile petri dishes or microplates

  • Solvent for fungicide (e.g., acetone, DMSO)

  • Micropipettes and sterile tips

  • Incubator

  • Spectrophotometer (for liquid cultures) or calipers (for solid cultures)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the fungicide in a suitable solvent.

  • Serial Dilutions: Perform serial dilutions of the stock solution in the molten agar medium (cooled to 45-50°C) or liquid broth to achieve a range of desired concentrations. A solvent-only control should also be prepared.

  • Inoculation:

    • Solid Media: Place a mycelial plug of a uniform size from an actively growing fungal culture onto the center of each fungicide-amended and control agar plate.

    • Liquid Media: Add a standardized suspension of fungal spores or mycelial fragments to each well of a microplate containing the fungicide dilutions.

  • Incubation: Incubate the plates or microplates at the optimal temperature for the specific fungal pathogen for a defined period.

  • Growth Measurement:

    • Solid Media: Measure the diameter of the fungal colony in two perpendicular directions.

    • Liquid Media: Measure the optical density of the culture using a spectrophotometer.

  • Data Analysis: Calculate the percentage of growth inhibition for each fungicide concentration relative to the solvent control. Use a suitable statistical software to perform a dose-response analysis and determine the EC₅₀ value.

Field Trial Efficacy Assessment

Field trials are crucial for evaluating fungicide performance under real-world agricultural conditions. A Randomized Complete Block Design (RCBD) is a standard experimental design for such studies.

Field_Trial_Workflow cluster_workflow Field Trial Workflow (Randomized Complete Block Design) design 1. Experimental Design (RCBD) setup 2. Plot Establishment and Planting design->setup application 3. Fungicide Application at Specified Growth Stages setup->application assessment 4. Disease Severity and Incidence Assessment application->assessment harvest 5. Harvest and Yield Data Collection assessment->harvest analysis 6. Statistical Analysis of Data harvest->analysis

A generalized workflow for conducting a fungicide field trial.

Procedure:

  • Experimental Design: Design the trial using a Randomized Complete Block Design (RCBD) with at least three to four replications for each treatment. Treatments should include an untreated control and various fungicide treatments at specified application rates.

  • Plot Establishment: Establish plots of a suitable size to minimize interference between treatments. Plant a susceptible crop variety to ensure adequate disease pressure.

  • Fungicide Application: Apply the fungicides at the recommended growth stages for the target disease using calibrated spray equipment to ensure uniform coverage.

  • Disease Assessment: At appropriate intervals after application, assess disease severity and incidence using standardized rating scales.

  • Yield Data: At the end of the growing season, harvest the plots and collect data on yield and other relevant agronomic parameters.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine the significance of differences between treatments.

Conclusion and Future Directions

This compound demonstrates high efficacy against key fungal pathogens, consistent with the performance of other leading triazole fungicides. The primary mechanism of action for all triazoles is the inhibition of ergosterol biosynthesis, a well-established target for antifungal development.

While the available data provides a strong foundation for understanding the performance of this compound, there is a clear need for more direct, side-by-side comparative studies against a broader range of triazoles and fungal pathogens. Such studies would provide a more definitive picture of its relative strengths and weaknesses and aid in the development of robust and sustainable disease management strategies. Future research should also focus on the potential for resistance development to this compound and the development of effective resistance management tactics.

References

A Comparative Analysis of the Fungicidal Efficacy of Diniconazole-M, Tebuconazole, and Metconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungicidal efficacy of three prominent triazole fungicides: Diniconazole-M, tebuconazole (B1682727), and metconazole (B41703). This analysis is based on available experimental data from peer-reviewed studies to assist researchers and professionals in drug development in their evaluation of these compounds.

Mechanism of Action

This compound, tebuconazole, and metconazole all belong to the triazole class of fungicides. Their primary mode of action is the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047). Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to impaired fungal growth and cell death. This targeted mechanism provides a broad spectrum of activity against a variety of fungal pathogens.

Efficacy Comparison: Quantitative Data

The following tables summarize the available quantitative data on the efficacy of Diniconazole (B1670688), tebuconazole, and metconazole against key fungal pathogens. It is important to note that a direct comparative study evaluating all three fungicides under identical conditions was not available in the public domain at the time of this review. The data presented is compiled from different studies, and therefore, direct comparisons should be made with caution. The data for diniconazole pertains to the racemic mixture, not specifically the this compound isomer.

Table 1: In Vitro Efficacy (EC50) of Tebuconazole and Metconazole against Fusarium Species

FungicidePathogenEC50 (mg/L)
Metconazole Fusarium graminearum<2.9
Fusarium culmorum<2.9
Fusarium sporotrichioides<2.9
Fusarium avenaceum<2.9
Tebuconazole Fusarium graminearum0.09 - 15.6
Fusarium culmorum0.09 - 15.6
Fusarium sporotrichioides0.09 - 15.6
Fusarium avenaceum0.09 - 15.6

Source: Adapted from a study on the in vitro sensitivity of Fusarium species to triazole fungicides[1][2].

Table 2: Field Efficacy of Diniconazole and Tebuconazole against Wheat Leaf Rust (Puccinia triticina)

FungicideControl Efficiency (%)
Diniconazole >80
Tebuconazole >80

Source: Adapted from a field trial on the control efficacy of different fungicides against wheat leaf rust[3].

Table 3: Field Efficacy of Tebuconazole and Metconazole against Fusarium Head Blight (FHB) of Wheat

FungicideMean Percent Control of FHB Index (%)
Metconazole 50
Tebuconazole 40

Source: Adapted from a multivariate meta-analysis of triazole-based fungicides for FHB control[3][4][5].

Experimental Protocols

In Vitro Fungicide Sensitivity Testing of Fusarium Species

A common method for determining the in vitro efficacy of fungicides against Fusarium species is the mycelial growth inhibition assay.[2][6][7][8][9][10]

  • Isolate Preparation: Pure cultures of the target Fusarium species are grown on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA).

  • Fungicide Stock Solutions: Stock solutions of the test fungicides (metconazole and tebuconazole) are prepared in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Amended Media Preparation: A series of dilutions of each fungicide are prepared and incorporated into the molten PDA to achieve a range of final concentrations. Control plates contain only the solvent at the same concentration used in the fungicide-amended plates.

  • Inoculation: A mycelial plug of a specific diameter, taken from the actively growing edge of a Fusarium culture, is placed in the center of each fungicide-amended and control plate.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) in the dark.

  • Data Collection: The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the control. The EC50 value (the effective concentration that inhibits 50% of mycelial growth) is then determined using probit analysis or other statistical methods.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Pure Fungal Cultures (e.g., Fusarium spp. on PDA) E Inoculate Plates with Fungal Plugs A->E B Prepare Fungicide Stock Solutions (this compound, Tebuconazole, Metconazole) C Create Serial Dilutions of Fungicides B->C D Prepare Fungicide-Amended Agar Plates C->D D->E F Incubate at Controlled Temperature E->F G Measure Radial Mycelial Growth F->G H Calculate Percent Inhibition G->H I Determine EC50 Values H->I

Fig. 1: Workflow for in vitro fungicide sensitivity testing.

Field Trial for Efficacy against Wheat Leaf Rust

Field trials are essential for evaluating the performance of fungicides under real-world conditions. A typical protocol for assessing efficacy against wheat leaf rust is as follows.[3]

  • Trial Design: The trial is set up in a randomized complete block design with multiple replications for each treatment to minimize the effects of field variability.

  • Plot Establishment: Plots of a specified size are established in a wheat field with a susceptible variety to ensure adequate disease pressure.

  • Treatments: The treatments include an untreated control and the fungicides to be tested (e.g., diniconazole and tebuconazole) applied at specified rates and timings.

  • Fungicide Application: Fungicides are applied using calibrated spray equipment to ensure uniform coverage. Application timing is critical and is often based on the growth stage of the wheat and the onset of disease symptoms.

  • Disease Assessment: Disease severity is assessed visually at multiple time points after fungicide application. This is often done by estimating the percentage of leaf area covered by rust pustules on the flag leaf or other upper leaves.

  • Data Collection: In addition to disease severity, other data such as grain yield and thousand-grain weight may be collected at harvest to assess the impact of the fungicide on crop productivity.

  • Data Analysis: The collected data is statistically analyzed to determine the significance of the differences between treatments. The control efficiency is calculated based on the reduction in disease severity in the treated plots compared to the untreated control.

G A Trial Setup (Randomized Block Design, Susceptible Wheat Variety) B Fungicide Application (Diniconazole, Tebuconazole, Metconazole at specified rates and timings) A->B C Disease Inoculation/Natural Infection (Puccinia triticina) A->C D Disease Severity Assessment (Visual rating of leaf rust on flag leaves at multiple time points) B->D C->D F Statistical Analysis (Calculate Control Efficacy and Yield Response) D->F E Yield Data Collection (Harvest plots and measure grain yield) E->F

Fig. 2: Workflow for a field trial evaluating fungicide efficacy.

Signaling Pathway: Ergosterol Biosynthesis

This compound, tebuconazole, and metconazole all target the same crucial pathway in fungi: the biosynthesis of ergosterol. By inhibiting the 14α-demethylase enzyme, these triazoles block the conversion of lanosterol (B1674476) to ergosterol, leading to an accumulation of toxic sterol precursors and a depletion of ergosterol. This disrupts the integrity and function of the fungal cell membrane.

G cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Enzyme 14α-demethylase Lanosterol->Enzyme Inhibitor This compound Tebuconazole Metconazole Inhibitor->Enzyme Enzyme->Ergosterol

Fig. 3: Inhibition of the ergosterol biosynthesis pathway.

Conclusion

Based on the available data, metconazole and tebuconazole demonstrate strong in vitro activity against a range of Fusarium species, with metconazole showing lower EC50 values in the reviewed study. In field trials, both diniconazole and tebuconazole have shown high efficacy in controlling wheat leaf rust. For the management of Fusarium Head Blight, metconazole appeared to provide slightly better control than tebuconazole in a meta-analysis.

References

A Comparative Guide to the Analysis of Diniconazole-M: HPLC vs. ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and agricultural science, the accurate quantification of fungicides like Diniconazole-M is critical. This guide provides an objective comparison of two prominent analytical techniques: High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA). We will delve into their analytical performance based on experimental data, outline their respective protocols, and provide visual workflows to aid in method selection.

Quantitative Performance: A Side-by-Side Comparison

The choice between HPLC and ELISA often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or confirmatory accuracy. The following table summarizes the key quantitative performance parameters for each method in the analysis of this compound.

ParameterHPLCELISASource
Limit of Detection (LOD) Lower (e.g., ~0.01 mg/kg as LOQ)Higher (5.47 µg/L)[1],[2][3]
Linear Range Typically wide, dependent on detector0.001 to 1.000 mg/L[2][3]
Recovery 87.5% to 94.7%89.2% to 96.1%[2]
Precision (RSD) Generally <10% (instrumental)0.77% to 6.11%[2]
Specificity High (separates parent from metabolites)Prone to cross-reactivity[4][5]
Analysis Time per Sample Longer (minutes per sample run)Shorter (many samples processed in parallel)[6][7]
Cost per Sample High (solvents, columns, instrument maintenance)Low (reagent kits)[2][3]
Throughput Low to MediumHigh[6]
Confirmation Yes (often coupled with MS for confirmation)No (considered a screening method)[5][8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for both HPLC and ELISA analysis of this compound from agricultural samples.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a robust technique that separates compounds based on their interaction with a stationary phase, providing high specificity and accurate quantification. It is often considered a reference method.[9]

1. Sample Preparation and Extraction:

  • Weigh 20.0 g of a homogenized sample (e.g., fruits, vegetables) into a centrifuge tube.[1]

  • Add 100 mL of acetone (B3395972), homogenize the mixture, and filter it with suction.[1]

  • Re-extract the residue with an additional 50 mL of acetone and combine the filtrates.[1]

  • Concentrate the filtrate to approximately 15 mL at a temperature below 40°C.[1]

  • Perform a liquid-liquid extraction by adding 100 mL of 10% NaCl solution and extracting twice with n-hexane.[1]

  • Dehydrate the combined n-hexane extract with anhydrous sodium sulfate.[1]

  • Evaporate the solvent and redissolve the residue in a known volume of the mobile phase for injection.[1]

2. Clean-up (Solid-Phase Extraction - SPE):

  • For complex matrices, a clean-up step using a cartridge (e.g., synthetic magnesium silicate (B1173343) or C18) is necessary to remove interfering substances.[1][10]

  • Condition the cartridge with n-hexane.

  • Load the sample extract onto the cartridge.

  • Wash the cartridge with n-hexane to remove impurities.[1]

  • Elute this compound with a mixture of acetone and n-hexane (e.g., 2:3 v/v).[1]

  • Evaporate the eluate and reconstitute it in the mobile phase for analysis.[1]

3. HPLC Conditions:

  • Column: Octadecylsilanized silica (B1680970) gel (C18), ~2.1 mm x 150 mm, 3 µm particle size.[1]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing an acidifier like formic or phosphoric acid).[1][11]

  • Flow Rate: ~0.2-0.4 mL/min.

  • Column Temperature: 40°C.[1]

  • Detection: UV detector or Tandem Mass Spectrometer (LC-MS/MS) for higher sensitivity and confirmation.[1]

  • Quantification: Calculation is based on a calibration curve generated from certified reference standards.[1]

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISA is an immunological assay that uses the specific binding of an antibody to its antigen for detection.[12] For small molecules like this compound, a competitive ELISA format is typically used, where the signal is inversely proportional to the analyte concentration.[12]

1. Sample Preparation and Extraction:

  • Weigh 10 g of a ground sample (e.g., pear, tomato) into a centrifuge tube.[2][3]

  • Add 30 mL of methanol (B129727) and perform ultrasonic extraction for 10 minutes.[2][3]

  • Centrifuge the mixture at 4000 x g for 10 minutes.[2][3]

  • The supernatant may be further purified if necessary (e.g., using an Immunoaffinity Column - IAC).[2]

  • To reduce matrix effects, dilute the final extract in a buffer solution (e.g., PBS containing 30% methanol) before analysis.[2][3]

2. ELISA Procedure (Competitive Format):

  • Coating: Microtiter wells are pre-coated with antibodies specific to this compound.

  • Competition: Add a known amount of enzyme-labeled Diniconazole conjugate and the sample extract (or standard) to the wells. The free Diniconazole from the sample and the enzyme conjugate compete for the limited antibody binding sites.

  • Incubation: Incubate the plate to allow the binding reaction to occur.

  • Washing: Wash the plate to remove any unbound reagents.

  • Substrate Addition: Add a chromogenic substrate. The enzyme bound to the plate will convert the substrate into a colored product.

  • Stopping and Reading: Stop the reaction with a stop solution and measure the absorbance (Optical Density) using a microplate reader.

  • Quantification: The concentration of this compound in the sample is determined by comparing its absorbance to a standard curve. The IC₅₀ value (concentration causing 50% inhibition) for this assay has been reported as 0.050 mg/L.[2][3]

Visualizing the Methodologies

To better understand the practical differences, the following diagrams illustrate the workflows and the decision-making process for choosing between HPLC and ELISA.

G Diagram 1: Analytical Workflow Comparison cluster_0 HPLC Workflow cluster_1 ELISA Workflow H_Start Sample Weighing H_Extract Solvent Extraction (e.g., Acetone) H_Start->H_Extract H_Filter Filtration H_Extract->H_Filter H_Concentrate Concentration H_Filter->H_Concentrate H_LLE Liquid-Liquid Extraction H_Concentrate->H_LLE H_Cleanup SPE Clean-up H_LLE->H_Cleanup H_Inject HPLC Injection & Run H_Cleanup->H_Inject H_Analyze Data Analysis H_Inject->H_Analyze E_Start Sample Weighing E_Extract Solvent Extraction (e.g., Methanol) E_Start->E_Extract E_Centrifuge Centrifugation E_Extract->E_Centrifuge E_Dilute Dilution in Buffer E_Centrifuge->E_Dilute E_Plate Plate Loading & Competition Reaction E_Dilute->E_Plate E_Wash Washing Steps E_Plate->E_Wash E_Substrate Substrate Addition E_Wash->E_Substrate E_Read Plate Reading & Data Analysis E_Substrate->E_Read

Diagram 1: A simplified comparison of the analytical workflows for HPLC and ELISA.

G Diagram 2: Method Selection Logic Start Start: Need to Analyze This compound Purpose Purpose of Analysis? Start->Purpose NumSamples Number of Samples? Purpose->NumSamples Screening Use_HPLC Choose HPLC Purpose->Use_HPLC Confirmatory/ Regulatory Budget Budget / Equipment? NumSamples->Budget High (>50) NumSamples->Budget Low (<50) Use_ELISA Choose ELISA Budget->Use_ELISA Low Cost/ No HPLC Budget->Use_HPLC HPLC Available

Diagram 2: A decision guide for selecting between HPLC and ELISA based on project needs.

References

A Comparative Guide to Gas Chromatography (GC) and ELISA Methods for the Analysis of Diniconazole

Author: BenchChem Technical Support Team. Date: December 2025

A study directly comparing ELISA and GC for the analysis of Diniconazole in various agricultural samples found a strong correlation between the two methods, with a linear regression equation of Y = 1.2759X – 0.0154 and a correlation coefficient (R²) of 0.9879 for 19 samples[1][2]. This indicates that ELISA can be a reliable screening tool, complemented by the confirmatory power of GC.

Data Presentation: Performance Characteristics

The selection of an analytical method hinges on its performance characteristics. Below is a summary of typical performance data for GC and ELISA methods for Diniconazole and other similar pesticides.

Parameter Gas Chromatography (GC) Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Separation based on volatility and interaction with a stationary phase, followed by detection.Antigen-antibody binding with an enzymatic colorimetric reaction.
Specificity High, especially with mass spectrometry (MS) detectors.High for the target analyte, but potential for cross-reactivity with structurally similar compounds.
Sensitivity (LOD/LOQ) Limit of Detection (LOD): ~0.001 µg/mL; Limit of Quantification (LOQ): ~0.005 µg/mL.[3]IC₅₀ value (concentration for 50% inhibition) can be as low as 0.0500 mg L⁻¹[1].
Accuracy (% Recovery) Typically in the range of 85-105%[3].Generally between 89.2% and 96.1%[1][2].
Precision (% RSD) Relative Standard Deviation (RSD) is generally less than 5%[3].RSD can range from 0.770% to 6.11%[1][2].
Sample Throughput Lower; requires individual sample preparation and longer run times.High; suitable for screening a large number of samples simultaneously in microtiter plates.
Cost per Sample Higher, due to instrument cost, maintenance, and solvent consumption.Lower, with less expensive equipment and reagents.
Expertise Required Requires skilled operators for method development, operation, and data interpretation.Relatively simple to perform with minimal training.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. The following sections outline representative methodologies for both GC and ELISA analysis of Diniconazole.

Gas Chromatography (GC) Protocol

This protocol is a composite based on common practices for pesticide residue analysis.

  • Sample Preparation (QuEChERS Method)

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

    • For dry samples, add water to rehydrate.

    • Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl) and shake for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

    • Transfer an aliquot of the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing sorbents like primary secondary amine (PSA) and C18 to remove interferences.

    • Vortex for 30 seconds and centrifuge.

    • The resulting supernatant is collected for GC analysis.

  • GC-MS/MS Instrumental Analysis

    • GC System: Agilent GC coupled to a triple quadrupole mass spectrometer or an electron-capture detector (ECD).

    • Column: HP-17 fused silica (B1680970) capillary column (30 m × 320 µm × 0.25 µm) or similar[1].

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 160°C, hold for a set time, then ramp to 290°C[3].

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Detector Temperature: 300°C (for ECD).

    • Injection Volume: 1 µL.

    • Quantification: Based on the peak area of the analyte compared to a calibration curve generated from certified reference standards.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol is based on an indirect competitive ELISA format.

  • Sample Preparation

    • For solid samples (e.g., fruits, vegetables), weigh 10 g, mix with 30 mL of methanol, and perform ultrasonic extraction for 10 minutes[1][2].

    • Centrifuge the extract at 4000 x g for 10 minutes.

    • For water samples, they may be used directly or with minimal dilution.

    • To reduce matrix effects, dilute the sample extract with a buffer (e.g., PBS containing 30% methanol)[1][2].

  • ELISA Procedure

    • Coat a 96-well microtiter plate with a Diniconazole-protein conjugate and incubate.

    • Wash the plate to remove unbound conjugate.

    • Add the prepared sample extracts or Diniconazole standards to the wells, followed by the addition of a monoclonal antibody specific to Diniconazole.

    • Incubate to allow competition between the free Diniconazole in the sample and the coated Diniconazole for antibody binding sites.

    • Wash the plate to remove unbound antibodies.

    • Add an enzyme-conjugated secondary antibody that binds to the primary antibody.

    • Incubate and then wash the plate to remove the unbound secondary antibody.

    • Add a substrate solution that reacts with the enzyme to produce a color change.

    • Stop the reaction and measure the absorbance using a microplate reader.

    • Quantification: The concentration of Diniconazole is inversely proportional to the color intensity, which is determined by comparing the sample absorbance to a standard curve.

Mandatory Visualizations

Diagrams of Experimental Workflows and Logical Relationships

GC_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis GC-MS/MS Analysis Homogenization 1. Homogenization (10g Sample) Extraction 2. Extraction (Acetonitrile) Homogenization->Extraction Salting_Out 3. Salting Out (MgSO4, NaCl) Extraction->Salting_Out Centrifugation1 4. Centrifugation Salting_Out->Centrifugation1 dSPE 5. d-SPE Cleanup (PSA, C18) Centrifugation1->dSPE Centrifugation2 6. Centrifugation dSPE->Centrifugation2 Final_Extract 7. Final Extract Centrifugation2->Final_Extract Injection Injection into GC Final_Extract->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: Gas Chromatography (GC) experimental workflow for Diniconazole analysis.

ELISA_Workflow cluster_prep Sample Preparation cluster_assay Competitive ELISA Extraction 1. Extraction (Methanol) Centrifugation 2. Centrifugation Extraction->Centrifugation Dilution 3. Dilution with Buffer Centrifugation->Dilution Competition Competitive Binding (Sample + Antibody) Dilution->Competition Coating Plate Coating (Diniconazole Conjugate) Coating->Competition Secondary_Ab Secondary Antibody Incubation Competition->Secondary_Ab Substrate Substrate Addition & Color Dev. Secondary_Ab->Substrate Measurement Absorbance Measurement Substrate->Measurement

Caption: Enzyme-Linked Immunosorbent Assay (ELISA) workflow.

Cross_Validation cluster_gc GC Analysis cluster_elisa ELISA Analysis Sample_Set Spiked & Real Sample Set GC_Analysis Quantify with GC Sample_Set->GC_Analysis ELISA_Analysis Quantify with ELISA Sample_Set->ELISA_Analysis Data_Comparison Statistical Comparison (Linear Regression, Correlation) GC_Analysis->Data_Comparison ELISA_Analysis->Data_Comparison Conclusion Method Correlation Assessment Data_Comparison->Conclusion

Caption: Logical workflow for the cross-validation of GC and ELISA methods.

References

A Comparative Analysis of Diniconazole-M and Other Ergosterol Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Diniconazole-M against other ergosterol (B1671047) biosynthesis inhibitors (EBIs), a critical class of antifungal agents. The information presented is supported by experimental data to assist researchers in making informed decisions for their work.

Introduction to Ergosterol Biosynthesis Inhibitors

Ergosterol is a vital component of fungal cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][2][3] The ergosterol biosynthesis pathway is a key target for many antifungal drugs because it is unique to fungi and largely absent in mammals, who use a similar pathway to produce cholesterol.[2]

Ergosterol biosynthesis inhibitors disrupt this pathway, leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which ultimately compromises the fungal cell membrane and inhibits fungal growth.[1][4] Among the most widely used EBIs are the triazole fungicides, which specifically target the enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), a cytochrome P450 enzyme essential for ergosterol production.[1][5][6]

Diniconazole (B1670688) is a broad-spectrum triazole fungicide.[5] Commercial diniconazole is a racemic mixture of two enantiomers (R and S). This compound is the R-isomer, which is the more biologically active enantiomer.[7][8]

Mechanism of Action

This compound, like other triazole fungicides, functions as a systemic fungicide with both protective and curative properties.[7][9][10] Its primary mode of action is the inhibition of sterol 14α-demethylase.[5][8] This blockage disrupts the conversion of lanosterol to ergosterol, a critical step in the biosynthesis pathway.[5] The resulting ergosterol deficiency and accumulation of toxic 14α-methylated sterols disrupt the structure and function of the fungal cell membrane, leading to the cessation of fungal growth.[1]

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol ...multiple steps... intermediate_sterols Intermediate Sterols lanosterol->intermediate_sterols 14α-demethylase (ERG11/CYP51) ergosterol Ergosterol intermediate_sterols->ergosterol ...multiple steps... inhibition Inhibition by This compound & other Triazoles inhibition->lanosterol

Caption: Ergosterol biosynthesis pathway highlighting the inhibition point of triazoles.

Comparative Performance Data

The efficacy of triazole fungicides can vary significantly depending on the specific fungal pathogen. The following tables summarize available data comparing the performance of diniconazole with other common ergosterol biosynthesis inhibitors.

Table 1: In Vitro Fungicidal Activity (EC50) of Various Triazoles

The half-maximal effective concentration (EC50) is the concentration of a fungicide that causes a 50% reduction in fungal growth. Lower EC50 values indicate higher fungitoxicity.

FungicideFungal SpeciesEC50 (mg/L or µg/mL)Reference
Diniconazole (S-3308) Botrytis cinerea0.012[5]
Sclerotinia fimicola<0.001[5]
Fusarium graminearum0.008[5]
Sclerotium cepivorum0.02[5]
Bipolaris sorokiniana0.06[5]
Rhizoctonia solani<0.5[11]
Propiconazole Rhizoctonia solani0.450[12]
Tebuconazole Rhizoctonia solani0.165[12]
Difenoconazole Rhizoctonia solani0.101[12]
Epoxiconazole Rhizoctonia solani0.098[12]

Note: Diniconazole is often referred to as S-3308 in older literature.[5][11] The data indicates that diniconazole is highly effective against a range of fungi, with EC50 values in the low µg/mL range.

Table 2: Qualitative Comparison of Triazole Efficacy on Specific Diseases

This table provides a relative ranking of the inhibitory strength of various triazoles against certain plant diseases, as compiled from agricultural extension sources.

Comparison MetricRelative Ranking of FungicidesReference(s)
Overall Inhibitory Strength Epoxiconazole > Flusilazole (B1673485) > Propiconazole > Diniconazole > Triadimefon > Tebuconazole > Myclobutanil > Penconazole > Difenoconazole[13][14]
Control of Anthracnose Difenoconazole > Propiconazole > Flusilazole > Myclobutanil > Diniconazole > Epoxiconazole > Penconazole > Tetrafluconazole[13][14]
Control of Leaf Spot Epoxiconazole > Propiconazole > Difenoconazole > Tebuconazole[15]
Control of Scab Flusilazole > Difenoconazole > Epoxiconazole > Tebuconazole > Propiconazole[15]

Note: These rankings are general and performance can vary based on environmental conditions and specific pathogen strains.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of antifungal activity.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This method is commonly used to determine the EC50 of a fungicide against mycelial fungi.

  • Preparation of Fungicide Stock Solutions:

    • Accurately weigh the fungicide (e.g., this compound) and dissolve it in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) or acetone (B3395972) to create a high-concentration stock solution (e.g., 10,000 mg/L).

    • Perform serial dilutions of the stock solution to obtain a range of desired test concentrations.

  • Media Preparation:

    • Prepare Potato Dextrose Agar (B569324) (PDA) according to the manufacturer's instructions and sterilize by autoclaving.

    • Allow the agar to cool to approximately 50-60°C in a water bath.

    • Add the appropriate volume of each fungicide dilution to the molten PDA to achieve the final desired concentrations. A control group should be prepared with the solvent alone.

    • Pour the amended PDA into sterile Petri dishes (e.g., 90 mm diameter) and allow them to solidify.

  • Inoculation:

    • From the margin of an actively growing culture of the test fungus, cut a mycelial disc (e.g., 5 mm diameter) using a sterile cork borer.

    • Place the mycelial disc, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the test fungus (e.g., 25-28°C) in the dark.

  • Data Collection and Analysis:

    • Measure the colony diameter of the fungal growth in two perpendicular directions when the fungal colony in the control plate has reached near-full growth.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

      • Inhibition (%) = [(dc - dt) / dc] * 100

      • Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

    • Use probit analysis or linear regression of the inhibition percentages against the logarithm of the fungicide concentrations to calculate the EC50 value.

Mycelial_Growth_Assay_Workflow prep_stock Prepare Fungicide Stock Solutions prep_media Prepare & Amend Culture Media (PDA) prep_stock->prep_media pour_plates Pour Amended Petri Dishes prep_media->pour_plates inoculate Inoculate with Fungal Mycelial Disc pour_plates->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition & Determine EC50 measure->calculate

Caption: Experimental workflow for a mycelial growth inhibition assay.

Protocol 2: Microbroth Dilution Assay for Minimum Inhibitory Concentration (MIC)

This method is often used for yeast-like fungi or to determine the lowest concentration of an antifungal that prevents visible growth.[16]

  • Prepare Inoculum:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a spore or cell suspension in sterile saline or culture broth. Adjust the suspension to a standardized concentration (e.g., 1-5 x 10^5 cells/mL) using a hemocytometer or spectrophotometer.

  • Prepare Dilution Plates:

    • In a 96-well microtiter plate, add culture medium (e.g., RPMI-1640) to all wells.

    • Add a concentrated amount of the fungicide to the first column of wells.

    • Perform a two-fold serial dilution by transferring half the volume from one column to the next across the plate.

    • Ensure positive (no drug) and negative (no fungus) control wells are included.

  • Inoculate Plate:

    • Add the standardized fungal inoculum to all wells except the negative control.

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 24-48 hours.[16]

  • Determine MIC:

    • The MIC is determined as the lowest concentration of the fungicide at which there is no visible growth of the fungus. This can be assessed visually or by using a microplate reader to measure optical density.[16]

Summary and Conclusion

This compound is a highly effective ergosterol biosynthesis inhibitor with potent, broad-spectrum fungicidal activity.[5] Quantitative data from in vitro studies show its efficacy against a variety of significant plant pathogens, often with lower EC50 values than other commonly used triazoles.[5][11][12] While qualitative field assessments provide a more varied picture depending on the specific disease, diniconazole consistently ranks as a strong option.[13][14]

The choice of an ergosterol biosynthesis inhibitor will ultimately depend on the target pathogen, crop, and specific application. However, the data indicates that this compound is a powerful and reliable compound for both research and practical application in controlling fungal diseases. Further research directly comparing the M-isomer with other triazoles across a wider range of pathogens would be beneficial for a more complete understanding of its relative performance.

References

Comparative Fungitoxic Properties of Triazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the fungitoxic properties of various triazole derivatives, supported by experimental data. Triazole antifungals represent a cornerstone in the management of fungal infections, and understanding their comparative efficacy is crucial for the development of new, more potent agents.

Triazole antifungal agents function primarily by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[1][2] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[3] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.[4] While this mechanism is common across the class, variations in the chemical structure of different triazole derivatives lead to significant differences in their spectrum of activity, potency, and resistance profiles.

Comparative Antifungal Activity

The in vitro antifungal activity of triazole derivatives is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for a selection of established and novel triazole derivatives against various clinically relevant fungal pathogens.

Triazole DerivativeCandida albicans (μg/mL)Candida glabrata (μg/mL)Cryptococcus neoformans (μg/mL)Aspergillus fumigatus (μg/mL)Reference(s)
Established Agents
Fluconazole0.25 - 4[5]0.25 - >64[5][6]0.0156 - 2.0[5]Inactive[7][5][6][7]
Itraconazole≤0.125 - 0.5[8]0.125 - 0.5[9]≤0.125[8]0.25 - 1.0[10][8][9][10]
Voriconazole≤0.125[8]0.125 - 0.5[9]≤0.125[8]0.25[1][1][8][9]
Posaconazole≤0.125[8]0.125 - 0.5[9]≤0.125[8]0.06 - 0.25[10][8][9][10]
Novel Derivatives
Compound 1a (1,2,3-benzotriazin-4-one derivative)0.25 - 2.0[5]-0.0156 - 0.5[5]0.25[5][5]
Compound 6m (1,2,3-benzotriazin-4-one derivative)2.0 - 8.0 (Fluconazole-resistant)[1]--0.25[1][1]
Compound 14l (Ravuconazole/Isavuconazole analog)0.125[5]0.125[5]--[5]
Compound 5a (Isoxazole derivative)0.0313[5]---[5]
Compound 19g (Piperdine-oxadiazoleside derivative)0.031[5]---[5]
Compound 20b (Piperdine-oxadiazoleside derivative)0.016[5]---[5]
Compound 4s (1,2,3-triazole derivative)0.53[11]---[11]
Compound 5a4 (Oxime ether derivative)----[12]
Compound 8h (Phenylacetamide derivative)0.0156[13]-0.0156[13]-[13]

Note: MIC values can vary depending on the specific strain and testing methodology. This table provides a general comparative overview based on the cited literature.

Experimental Protocols

The determination of in vitro antifungal activity is crucial for the evaluation of novel compounds and for clinical decision-making. The most widely accepted method is the broth microdilution assay, standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts and M38-A2 for filamentous fungi.[6][14][15]

Broth Microdilution Method for Antifungal Susceptibility Testing
  • Preparation of Antifungal Agent Stock Solutions: The triazole compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to a high concentration.

  • Serial Dilutions: The stock solution is serially diluted in a 96-well microtiter plate using a standardized liquid medium, such as RPMI 1640 medium.[6] This creates a range of drug concentrations.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. A suspension of the fungal cells (conidia for molds, yeast cells for yeasts) is prepared and its concentration is adjusted to a standard density (e.g., 1 x 10³ to 5 x 10³ CFU/mL).[6]

  • Inoculation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the standardized fungal suspension. A growth control well (containing no drug) and a sterility control well (containing no inoculum) are also included.

  • Incubation: The microtiter plates are incubated at a specific temperature (e.g., 35°C or 37°C) for a defined period (e.g., 24, 48, or 72 hours), depending on the fungal species.[6]

  • Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction) compared to the growth control.[6][16] This can be assessed visually or by using a spectrophotometer to measure the optical density.[6]

Visualizing Key Pathways and Workflows

To better understand the mechanism of action and the experimental procedures involved in assessing the fungitoxic properties of triazole derivatives, the following diagrams are provided.

Ergosterol_Biosynthesis_Pathway cluster_inhibition Site of Triazole Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol 14α-demethylation

Caption: The ergosterol biosynthesis pathway and the site of triazole inhibition.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Triazole Stock Solution C Serial Dilution of Triazole in 96-well Plate A->C B Prepare Fungal Inoculum D Inoculate Wells with Fungal Suspension B->D C->D E Incubate at 35-37°C for 24-72h D->E F Read MIC (Lowest concentration with significant growth inhibition) E->F

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

References

Enantioselective Bioactivity of Diniconazole-M Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of (R)-Diniconazole and (S)-Diniconazole

Diniconazole-M, a potent triazole fungicide, exists as a pair of enantiomers, (R)-diniconazole and (S)-diniconazole. While chemically similar, these isomers exhibit significant differences in their biological activity, a phenomenon known as enantioselectivity. This guide provides a comprehensive comparison of the bioactivity of this compound isomers, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Overview

The fungicidal efficacy of diniconazole (B1670688) and its enantiomers is attributed to the inhibition of ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes. The (R)-enantiomer of diniconazole, also known as this compound, is the active isomer responsible for its potent fungicidal properties.

Table 1: Fungicidal Activity of Racemic Diniconazole [1]

Fungal SpeciesEC50 (mg/L)
Botrytis cinerea0.012
Sclerotinia fimicola<0.001
Fusarium graminearum0.008
Sclerotium cepivorum0.02
Bipolaris sorokiniana0.06

Studies on other triazole fungicides have demonstrated significant differences in the bioactivity of their enantiomers. For instance, the EC50 values for the enantiomers of tebuconazole, another triazole fungicide, showed a 32 to 208-fold difference in activity against various Fusarium species[2]. This highlights the importance of evaluating the individual isomers of this compound to fully understand their biological profiles.

In terms of mammalian toxicity, the oral LD50 of racemic diniconazole in rats has been reported to be 474 mg/kg[3]. Enantioselective differences in pharmacokinetics have been observed in rabbits, with the (S)-enantiomer being cleared from the plasma faster than the (R)-enantiomer[4]. This suggests potential differences in the toxicological profiles of the individual isomers.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for this compound is the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51)[5][6]. This enzyme is a key catalyst in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

The inhibition of CYP51 by the active (R)-enantiomer disrupts the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors within the fungal cell[7][8][9]. The altered sterol composition disrupts membrane fluidity and function, ultimately leading to the inhibition of fungal growth and cell death.

G cluster_fungal_cell Fungal Cell Diniconazole_M (R)-Diniconazole-M CYP51 Lanosterol 14α-demethylase (CYP51) Diniconazole_M->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Blocked Conversion Toxic_Sterols Accumulation of 14α-methylated sterols CYP51->Toxic_Sterols Lanosterol Lanosterol Lanosterol->CYP51 Substrate Membrane_Disruption Disruption of Membrane Integrity and Function Ergosterol->Membrane_Disruption Depletion leads to Toxic_Sterols->Membrane_Disruption Contributes to Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death

Mechanism of action of (R)-Diniconazole-M.

Experimental Protocols

Enantioselective Separation by High-Performance Liquid Chromatography (HPLC)

The separation of this compound enantiomers is crucial for studying their individual properties. HPLC is a commonly employed technique for this purpose.

Objective: To separate the (R)- and (S)-enantiomers of this compound.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H, Lux i-Amylose-3)[1][10]

  • Mobile phase: A mixture of n-hexane and isopropanol (B130326) is commonly used. The exact ratio should be optimized for the specific column and system.

  • This compound racemic standard

  • Sample solvent: Mobile phase or a compatible solvent.

Procedure:

  • System Preparation: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Standard Preparation: Prepare a standard solution of racemic this compound in the sample solvent at a known concentration.

  • Injection: Inject the standard solution onto the chiral column.

  • Chromatography: Elute the enantiomers isocratically with the mobile phase at a constant flow rate.

  • Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 220 nm)[11].

  • Data Analysis: Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times. The elution order may vary depending on the chiral stationary phase used.

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This assay is used to determine the inhibitory activity of this compound enantiomers on their target enzyme.

Objective: To measure the IC50 values of (R)- and (S)-Diniconazole-M against lanosterol 14α-demethylase.

Materials:

  • Source of lanosterol 14α-demethylase (e.g., purified recombinant enzyme or fungal microsomes)

  • Lanosterol (substrate)

  • NADPH regenerating system (or NADPH)

  • (R)-Diniconazole and (S)-Diniconazole solutions at various concentrations

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Quenching solution (e.g., strong acid or organic solvent)

  • Analytical system for product quantification (e.g., HPLC or GC-MS)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the enzyme source, reaction buffer, and the NADPH regenerating system.

  • Inhibitor Addition: Add varying concentrations of the (R)- or (S)-Diniconazole-M enantiomer to the reaction mixtures. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the mixtures for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, lanosterol.

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination: Stop the reaction by adding the quenching solution.

  • Product Extraction and Analysis: Extract the sterols from the reaction mixture and analyze the amount of product formed (or remaining substrate) using an appropriate analytical method.

  • IC50 Calculation: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

G cluster_workflow Experimental Workflow: CYP51 Inhibition Assay Start Start Prepare_Reaction Prepare Reaction Mixture (Enzyme, Buffer, NADPH system) Start->Prepare_Reaction Add_Inhibitor Add this compound Enantiomer (Varying Concentrations) Prepare_Reaction->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Add_Substrate Add Lanosterol (Initiate Reaction) Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Analyze Extract and Analyze Sterols (HPLC or GC-MS) Stop_Reaction->Analyze Calculate_IC50 Calculate IC50 Value Analyze->Calculate_IC50

Workflow for CYP51 inhibition assay.

Conclusion

The enantiomers of this compound exhibit distinct biological properties, with the (R)-enantiomer being the primary contributor to its fungicidal activity. This enantioselectivity underscores the importance of studying individual isomers of chiral pesticides to optimize their efficacy and minimize potential off-target effects. Further research is needed to provide a complete comparative dataset of the bioactivity and toxicity of the individual (R)- and (S)-enantiomers of this compound. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which are essential for the rational development and risk assessment of this important class of fungicides.

References

Confirming the Absolute Configuration of Diniconazole-M Enantiomers: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a chiral molecule's absolute configuration is a critical step in ensuring efficacy and safety. This guide provides a comprehensive comparison of analytical techniques for confirming the absolute configuration of Diniconazole-M enantiomers, supported by experimental data and detailed protocols.

Diniconazole (B1670688) is a broad-spectrum triazole fungicide that exists as a pair of enantiomers. The biological activity of these enantiomers often differs significantly, with one enantiomer exhibiting much higher fungicidal activity. This compound, the more active enantiomer, has been identified as the (R)-enantiomer, specifically (E,3R)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol[1]. This guide details the experimental methods used to confirm this absolute configuration and compares various analytical techniques for the separation and identification of this compound enantiomers.

Confirmation of Absolute Configuration by Electronic Circular Dichroism (ECD) Spectroscopy

The absolute configuration of the diniconazole enantiomers has been unequivocally confirmed through the use of electronic circular dichroism (ECD) spectroscopy.[2][3] This powerful technique measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing a unique spectral signature that is directly related to its three-dimensional structure. By comparing the experimentally obtained ECD spectrum with a theoretically calculated spectrum for a known configuration (e.g., the R-configuration), the absolute stereochemistry can be definitively assigned.

Experimental Protocol: Electronic Circular Dichroism (ECD) Spectroscopy

A detailed experimental protocol for the ECD analysis of diniconazole enantiomers is outlined below, based on established methodologies for chiral fungicides.

  • Sample Preparation:

    • Prepare standard solutions of the individual R-(-)-diniconazole and S-(+)-diniconazole enantiomers in a suitable solvent, such as methanol (B129727), at a concentration of approximately 1.0 mg/mL.

    • Ensure the enantiomeric purity of the standards is high (e.g., >99%).

  • Instrumentation:

    • Utilize a CD spectrometer equipped with a xenon lamp.

    • Set the scanning wavelength range typically from 200 to 400 nm.

    • Employ a quartz cuvette with a path length of 1.0 cm.

  • Data Acquisition:

    • Record the ECD spectra of both enantiomers at room temperature.

    • Set the scanning speed to 100 nm/min with a response time of 1 second.

    • Accumulate multiple scans (e.g., 3-5) for each sample to improve the signal-to-noise ratio.

    • Record the spectrum of the solvent (methanol) as a baseline and subtract it from the sample spectra.

  • Theoretical Calculation (for confirmation):

    • Perform quantum chemical calculations using software such as Gaussian to predict the theoretical ECD spectrum of the (R)-diniconazole enantiomer.

    • Compare the experimentally measured ECD spectrum of the active enantiomer with the calculated spectrum. A mirror-image relationship between the experimental spectra of the two enantiomers and a direct correlation of one with the calculated spectrum confirms the absolute configuration.

Comparison of Analytical Methods for Enantiomer Separation

The separation of diniconazole enantiomers is crucial for studying their individual properties and for quality control. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are two of the most effective techniques for this purpose.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Chiral Stationary Phase Polysaccharide-based columns (e.g., cellulose (B213188) and amylose (B160209) derivatives) are commonly used.Polysaccharide-based columns are also effective.
Mobile Phase Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326), ethanol).Primarily uses supercritical CO2 as the main mobile phase with a small amount of a polar co-solvent (e.g., methanol, isopropanol).
Analysis Time Generally longer analysis times compared to SFC.Faster separations due to the low viscosity and high diffusivity of supercritical fluids.
Resolution Can achieve excellent resolution depending on the column and mobile phase optimization.Often provides higher resolution and sharper peaks compared to HPLC.
Environmental Impact Uses larger volumes of organic solvents, which can be a disposal concern.More environmentally friendly as it primarily uses CO2, which can be recycled.
Detection Commonly coupled with UV-Vis or Diode Array Detectors (DAD). Can also be coupled with mass spectrometry (MS).Readily compatible with mass spectrometry (MS/MS) for sensitive and selective detection.
Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol provides a general procedure for the separation of diniconazole enantiomers using chiral HPLC.

  • Instrumentation:

    • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Chiral Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10, v/v). The exact ratio may need to be optimized for the specific column.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detection at a wavelength of 220 nm.

    • Injection Volume: 10 µL.

Experimental Protocol: Supercritical Fluid Chromatography (SFC-MS/MS)

The following protocol details a highly efficient method for the separation and detection of diniconazole enantiomers.

  • Instrumentation:

    • An SFC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic and MS/MS Conditions:

    • Chiral Column: A suitable chiral column for SFC (e.g., a cellulose-based column).

    • Mobile Phase: Supercritical CO2 and methanol (e.g., 90:10, v/v).

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Ionization Mode: ESI positive.

    • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for diniconazole for high selectivity and sensitivity.

Visualizing the Experimental Workflows

To further clarify the processes involved in confirming the absolute configuration of this compound, the following diagrams illustrate the key experimental workflows.

ECD_Workflow cluster_prep Sample Preparation cluster_analysis ECD Analysis Diniconazole_Racemate Diniconazole Racemate Chiral_Separation Chiral Separation (e.g., Prep-HPLC) Diniconazole_Racemate->Chiral_Separation R_Enantiomer R-(-)-Diniconazole Chiral_Separation->R_Enantiomer S_Enantiomer S-(+)-Diniconazole Chiral_Separation->S_Enantiomer ECD_Spectrometer ECD Spectrometer R_Enantiomer->ECD_Spectrometer S_Enantiomer->ECD_Spectrometer Experimental_Spectra Experimental ECD Spectra ECD_Spectrometer->Experimental_Spectra Comparison Spectral Comparison Experimental_Spectra->Comparison Theoretical_Calculation Quantum Chemical Calculation (R-config) Calculated_Spectrum Calculated ECD Spectrum Theoretical_Calculation->Calculated_Spectrum Calculated_Spectrum->Comparison Confirmation Absolute Configuration Confirmed: (R)-(-)-Diniconazole Comparison->Confirmation Analytical_Separation_Workflow cluster_HPLC Chiral HPLC Method cluster_SFC SFC-MS/MS Method Sample Diniconazole Sample (Racemic Mixture) HPLC_System HPLC System Sample->HPLC_System SFC_System SFC System Sample->SFC_System Chiral_Column_HPLC Chiral Column (e.g., Chiralcel OD-H) HPLC_System->Chiral_Column_HPLC DAD_Detector DAD Detector Chiral_Column_HPLC->DAD_Detector Mobile_Phase_HPLC Mobile Phase (n-Hexane/Isopropanol) Mobile_Phase_HPLC->HPLC_System HPLC_Chromatogram HPLC Chromatogram (Separated Enantiomers) DAD_Detector->HPLC_Chromatogram Chiral_Column_SFC Chiral Column SFC_System->Chiral_Column_SFC MSMS_Detector Tandem Mass Spectrometer Chiral_Column_SFC->MSMS_Detector Mobile_Phase_SFC Mobile Phase (Supercritical CO2/Methanol) Mobile_Phase_SFC->SFC_System SFC_Chromatogram SFC-MS/MS Chromatogram (Highly Resolved Enantiomers) MSMS_Detector->SFC_Chromatogram

References

Validation of Multiresidue Methods for Diniconazole-M Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and efficient quantification of pesticide residues is paramount. This guide provides a comprehensive comparison of validated multiresidue methods for the analysis of Diniconazole-M, a triazole fungicide. The following sections detail the performance of various extraction and analytical techniques, supported by experimental data to facilitate informed decisions on method selection.

Data Presentation: Performance Comparison

The following tables summarize the performance of different analytical methods for the determination of this compound in various matrices. The data highlights key validation parameters such as recovery, precision (expressed as relative standard deviation, RSD), limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Comparison of Extraction Methods for this compound Analysis

Extraction MethodMatrixAnalyteFortification LevelRecovery (%)RSD (%)Analytical Technique
QuEChERSFruits and VegetablesThis compound0.05 - 1.0 mg/kg90 - 105%< 15%LC-MS/MS
Solid-Phase Extraction (SPE)WineDiniconazole0.1 - 100 µg/L70 - 132%≤ 20%HPLC-DAD and LC-QqQ-MS[1]
Immunoaffinity Chromatography (IAC)Fruits, Vegetables, SoilDiniconazole0.01 - 0.5 mg/kg89.2 - 96.1%0.77 - 6.11%HPLC and ELISA[2]

Table 2: Comparison of Analytical Techniques for this compound Analysis

Analytical TechniqueMatrixAnalyteRecovery (%)RSD (%)LOQ
LC-MS/MS16 Agricultural & Marine ProductsDiniconazole88.3 - 108%0.5 - 5.1%0.01 mg/kg
GC-MS/MS vs. LC-MS/MSSurface WaterGeneral Pesticides>70% (most compounds for both)<20% (most compounds for both)0.4 - 6 ng/L (LC-MS/MS)[3]
HPLC and ELISAFruits, Vegetables, SoilDiniconazole89.2 - 96.1%0.77 - 6.11%5.47 µg/L (ELISA)[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the implementation of these methods.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[2]

Sample Extraction:

  • Homogenize 10-15 g of the sample.

  • Place the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724) (ACN).

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.[4]

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take an aliquot of the supernatant (acetonitrile layer).

  • Transfer it to a d-SPE tube containing a sorbent material (e.g., primary secondary amine - PSA, C18, graphitized carbon black - GCB) and magnesium sulfate.

  • Vortex for 30 seconds.

  • Centrifuge for 1 minute.

  • The resulting supernatant is ready for LC-MS/MS or GC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE is a selective sample preparation technique used to isolate analytes of interest from a complex matrix.

Protocol for Wine Samples: [1]

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Load 10 mL of the wine sample onto the cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the retained fungicides with an appropriate organic solvent (e.g., acetonitrile or ethyl acetate).

  • The eluate is then concentrated and reconstituted in a suitable solvent for chromatographic analysis.

Immunoaffinity Chromatography (IAC)

IAC is a highly selective purification method based on the specific binding between an antibody and its antigen.

Protocol for Fruit and Vegetable Samples: [2]

  • Extract the sample with an organic solvent (e.g., acetonitrile).

  • Evaporate the organic phase to dryness and redissolve the residue in a phosphate-buffered saline (PBS) solution.

  • Pass the extract through an immunoaffinity column containing antibodies specific to Diniconazole.

  • Wash the column with PBS to remove unbound matrix components.

  • Elute Diniconazole from the column using a solution that disrupts the antibody-antigen binding (e.g., methanol-water mixture).

  • The eluate is collected for analysis by HPLC or ELISA.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of pesticide residues.

Typical Conditions for Diniconazole Analysis:

  • LC Column: C18 reversed-phase column (e.g., Inertsil ODS-3).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • MS Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor and product ion transitions of Diniconazole.

GC-MS/MS Analysis

Gas chromatography-tandem mass spectrometry is another sensitive and selective technique, particularly suitable for volatile and semi-volatile pesticides. While less commonly used for triazoles like Diniconazole compared to LC-MS/MS, it can be a viable alternative.[3][5]

General Conditions:

  • GC Column: A low-polarity capillary column (e.g., DB-5ms).

  • Injection: Splitless injection.

  • Ionization Mode: Electron Ionization (EI).

  • MS Detection: Multiple Reaction Monitoring (MRM) mode.

Visualizations of Experimental Workflows

The following diagrams, created using Graphviz, illustrate the logical flow of the described experimental protocols.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup Homogenize Homogenize Sample Add_ACN Add Acetonitrile Homogenize->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Shake Shake Vigorously Add_Salts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Transfer_Supernatant Transfer Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE Add to d-SPE Tube Transfer_Supernatant->Add_dSPE Vortex Vortex Add_dSPE->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Analysis LC-MS/MS or GC-MS/MS Analysis Centrifuge2->Analysis

QuEChERS Workflow for Sample Preparation.

SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) Condition Condition SPE Cartridge Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Analysis Chromatographic Analysis Elute->Analysis

Solid-Phase Extraction (SPE) Workflow.

Analytical_Comparison Sample_Extract Prepared Sample Extract LC_MSMS LC-MS/MS Analysis Sample_Extract->LC_MSMS GC_MSMS GC-MS/MS Analysis Sample_Extract->GC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis GC_MSMS->Data_Analysis

Comparison of Analytical Techniques.

References

A Comparative Analysis of R-Diniconazole and its Racemic Mixture: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stereospecific properties of chiral pesticides is paramount for optimizing efficacy and minimizing off-target effects. This guide provides a detailed comparative analysis of the fungicidally active R-enantiomer of diniconazole (B1670688) (R-diniconazole) and its racemic mixture.

Diniconazole is a triazole fungicide that exhibits stereoisomerism, with its two enantiomers possessing distinct biological activities. The R-(-)-diniconazole isomer is primarily responsible for the compound's potent fungicidal properties, while the S-(+)-diniconazole isomer demonstrates plant growth regulatory effects.[1] This differentiation underscores the importance of enantioselective analysis in the development and application of diniconazole-based products.

Performance Comparison: Fungicidal Activity and Plant Growth Regulation

The biological activity of diniconazole is highly dependent on its stereochemistry. The R-enantiomer is a potent inhibitor of ergosterol (B1671047) biosynthesis in fungi, a critical component of the fungal cell membrane.[2] Conversely, the S-enantiomer exhibits weaker fungicidal activity but can influence plant morphology.

Table 1: Comparative Biological Activity of Diniconazole Enantiomers

CharacteristicR-DiniconazoleS-DiniconazoleRacemic Diniconazole
Primary Activity Fungicidal[3]Plant Growth Regulator[1]Fungicidal and Plant Growth Regulatory
Mechanism of Action Inhibition of sterol 14α-demethylase (CYP51) in the ergosterol biosynthesis pathway[2]Not fully elucidated, but influences plant hormone balanceCombined activity of both enantiomers

The plant growth regulatory effects of the S-enantiomer, and consequently the racemic mixture, can manifest as stunted stem elongation and stimulated root development in certain plant species.[4][5] For instance, in cucumber seedlings, diniconazole application effectively suppressed the growth of plant height and hypocotyl length.[6] In Sesamum indicum seedlings, diniconazole treatment retarded stem growth while increasing root fresh weight.[4]

Enantioselective Fate and Toxicology: A Comparative Overview

The two enantiomers of diniconazole exhibit different behaviors in biological systems and the environment. Toxicokinetic studies in rats and mice have revealed stereoselective differences in their absorption, distribution, metabolism, and excretion.

Table 2: Comparative Toxicokinetics of Diniconazole Enantiomers in Rats [3]

ParameterR-(-)-DiniconazoleS-(+)-Diniconazole
Half-life (t1/2) 7.06 ± 3.35 h9.14 ± 4.60 h
Bioavailability 42.44%52.19%
Excretion Rate 4.08 ± 0.50%2.68 ± 0.58%

These findings indicate that R-(-)-diniconazole is eliminated faster in vivo, while S-(+)-diniconazole has a higher bioavailability and tends to accumulate more in tissues.[3] Importantly, no interconversion between the R-(-) and S-(+) enantiomers has been observed in vivo or in soil.[3]

In terms of environmental fate, the dissipation rates of the enantiomers can also differ. For example, in a study on various fruits, S-diniconazole was found to degrade preferentially.[7] This enantioselective degradation highlights the need to assess the environmental impact of each enantiomer individually.

Experimental Protocols

1. In Vitro Fungicidal Activity Assay (Broth Microdilution Method)

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antifungal agent.[8][9]

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate solid medium. A suspension of fungal spores or yeast cells is prepared in sterile saline or water and adjusted to a standardized concentration (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL).[8]

  • Drug Dilution: A series of twofold dilutions of R-diniconazole and racemic diniconazole are prepared in a liquid medium (e.g., RPMI-1640) in a 96-well microtiter plate.[8]

  • Inoculation: Each well is inoculated with the fungal suspension. Control wells containing no antifungal agent are included.

  • Incubation: The microtiter plates are incubated at a suitable temperature (e.g., 35°C) for a specified period (e.g., 48 hours).[8]

  • Endpoint Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth, often determined visually or spectrophotometrically.[8]

  • (Optional) Minimum Fungicidal Concentration (MFC) Determination: Aliquots from wells showing no visible growth are subcultured onto fresh agar (B569324) plates. The MFC is the lowest drug concentration that results in no growth on the subculture plates, indicating 99.9% killing of the initial inoculum.[9]

2. Plant Growth Regulation Assay

This protocol assesses the effect of diniconazole on seedling growth.[4][6]

  • Plant Material and Growth Conditions: Seeds of a target plant species (e.g., cucumber, sesame) are sown in plug trays or pots containing a suitable growth medium. Seedlings are grown under controlled environmental conditions (temperature, light, humidity).[4][6]

  • Treatment Application: When seedlings reach a specific growth stage (e.g., development of the first true leaves), they are treated with different concentrations of R-diniconazole, S-diniconazole, and racemic diniconazole. Application can be via foliar spray or drenching.[6]

  • Data Collection: At regular intervals and at the end of the experiment, various growth parameters are measured, including:

    • Plant height and stem length[4][6]

    • Hypocotyl length[6]

    • Leaf number, length, width, and area[4][6]

    • Shoot and root fresh and dry weight[4]

    • T/R (Top/Root) ratio[4]

  • Statistical Analysis: The collected data is statistically analyzed to determine the significance of the treatment effects compared to an untreated control group.

3. Toxicokinetic Study in Rats

This protocol outlines the procedure for evaluating the pharmacokinetic properties of diniconazole enantiomers in an animal model.[3][10]

  • Animal Model: Male rats are typically used and are acclimated to laboratory conditions before the experiment.

  • Drug Administration: A single oral dose of racemic diniconazole is administered to the rats.

  • Sample Collection: Blood samples are collected from the rats at predetermined time points after administration. Plasma is separated by centrifugation. Urine and feces may also be collected over a specified period. At the end of the study, tissues of interest (e.g., liver, kidney, brain) are collected.[3]

  • Sample Preparation: Plasma and tissue samples are processed to extract the diniconazole enantiomers. This typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction.

  • Chiral Analysis: The concentrations of R-(-)- and S-(+)-diniconazole in the extracts are determined using a chiral analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) or Supercritical Fluid Chromatography with tandem mass spectrometry (SFC-MS/MS), employing a chiral stationary phase.[3][10]

  • Pharmacokinetic Analysis: The plasma concentration-time data for each enantiomer is used to calculate key pharmacokinetic parameters, including half-life (t1/2), area under the curve (AUC), maximum concentration (Cmax), and bioavailability.[3][10]

4. Residue Analysis of Diniconazole Enantiomers in Soil or Plant Material

This protocol describes the determination of diniconazole enantiomer residues using SFC-MS/MS.[11][12][13]

  • Sample Extraction: A representative sample of soil or homogenized plant material is extracted with an appropriate solvent, such as acetonitrile.[11][13]

  • Clean-up: The crude extract is purified to remove interfering matrix components. This can be achieved using techniques like solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[11][13]

  • Chiral SFC-MS/MS Analysis:

    • Chromatographic Separation: The purified extract is injected into an SFC system equipped with a chiral column (e.g., Chiralcel OD-RH) to separate the R-(-) and S-(+) enantiomers.[13]

    • Mass Spectrometric Detection: The separated enantiomers are detected and quantified using a tandem mass spectrometer operating in a selected reaction monitoring (SRM) mode for high selectivity and sensitivity.

  • Quantification: The concentration of each enantiomer is determined by comparing its peak area to that of a known concentration from a calibration curve.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the ergosterol biosynthesis pathway, a typical experimental workflow for fungicidal testing, and the logical relationship in the comparative analysis.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol erg11 Erg11p (CYP51) Lanosterol 14α-demethylase lanosterol->erg11 demethylation intermediate 4,4-dimethyl-cholesta- 8,14,24-trienol erg11->intermediate ergosterol Ergosterol intermediate->ergosterol multiple steps diniconazole R-Diniconazole diniconazole->erg11 inhibits

Caption: Ergosterol biosynthesis pathway and the inhibitory action of R-diniconazole.

Fungicidal_Assay_Workflow start Start: Fungal Isolate prep_inoculum Prepare Fungal Inoculum start->prep_inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions (R-diniconazole & Racemic) prep_dilutions->inoculate_plate incubate Incubate Plate inoculate_plate->incubate read_mic Determine MIC incubate->read_mic subculture Subculture for MFC read_mic->subculture end End: Efficacy Data read_mic->end read_mfc Determine MFC subculture->read_mfc read_mfc->end

Caption: Experimental workflow for in vitro fungicidal susceptibility testing.

Comparative_Analysis_Logic racemic Racemic Diniconazole r_dini R-Diniconazole racemic->r_dini contains s_dini S-Diniconazole racemic->s_dini contains fungicidal Fungicidal Activity r_dini->fungicidal exhibits tox Toxicokinetics & Fate r_dini->tox undergo enantioselective pgr Plant Growth Regulation s_dini->pgr exhibits s_dini->tox undergo enantioselective comparison Comparative Analysis fungicidal->comparison pgr->comparison tox->comparison

Caption: Logical relationship for the comparative analysis of diniconazole.

Conclusion

References

A Comparative Guide to Diniconazole-M Analysis: GC-MS/MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of Diniconazole-M. This systematic fungicide is a member of the triazole family, and its accurate detection is crucial in environmental monitoring, food safety, and toxicological studies. This document outlines the experimental protocols and presents a comparative analysis of their performance based on available experimental data.

Introduction to this compound Analysis

This compound is a potent fungicide used to control a wide range of fungal diseases in various crops. Due to its potential persistence in the environment and food products, sensitive and reliable analytical methods are essential for its quantification. Both GC-MS/MS and LC-MS/MS are widely employed for this purpose, each offering distinct advantages and facing specific challenges. This guide aims to assist researchers in selecting the most appropriate method for their specific analytical needs.

Experimental Protocols

Sample Preparation: QuEChERS Method

A common and effective sample preparation method for both GC-MS/MS and LC-MS/MS analysis of this compound in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Protocol:

  • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water for hydration.

  • Extraction: Add 10 mL of acetonitrile (B52724) (with 1% acetic acid for the AOAC method) to the sample. For certain matrices, a mixture of acetone (B3395972) and n-hexane can also be used.[1][2] Add the appropriate QuEChERS extraction salts (e.g., AOAC or EN method salts).[2]

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.[2]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the supernatant to a dSPE tube containing a primary secondary amine (PSA) sorbent and magnesium sulfate. For samples with high fatty acid content, C18 sorbent may also be included.[2]

  • Shaking and Centrifugation: Shake the dSPE tube for 1 minute and centrifuge at a high speed.

  • Final Extract: The resulting supernatant is the final extract. For LC-MS/MS analysis, it can often be directly injected after dilution. For GC-MS/MS analysis, a solvent exchange to a more GC-compatible solvent like hexane (B92381) or acetone/hexane may be necessary.[3]

GC-MS/MS Analysis Protocol

Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.

  • GC Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is commonly used.[4]

  • Inlet: A split/splitless or multimode inlet is typically used. For trace analysis, splitless injection is preferred.[4]

  • Oven Temperature Program: A temperature gradient is employed to ensure good chromatographic separation. A typical program might start at 80°C, ramp up to 310°C.[4]

  • Carrier Gas: Helium is the most common carrier gas.[4]

  • Ionization Mode: Electron Ionization (EI) is standard for GC-MS/MS.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Two or more MRM transitions are monitored for each analyte for quantification and confirmation.

LC-MS/MS Analysis Protocol

Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • LC Column: A reverse-phase C18 column is the most frequently used stationary phase for this compound analysis.[1][5]

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (typically acetonitrile or methanol) with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.[1][6][7]

  • Flow Rate: A typical flow rate is in the range of 0.2-0.4 mL/min.[7][8]

  • Column Temperature: The column is often heated (e.g., 40°C) to improve peak shape and reproducibility.[5][7]

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for this compound.[1][5][7]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for quantification and confirmation, monitoring specific precursor and product ion transitions.[5][7]

Performance Comparison: GC-MS/MS vs. LC-MS/MS

The following table summarizes the quantitative performance of both techniques for this compound analysis based on data from various studies. It is important to note that these values can vary depending on the specific matrix, instrumentation, and method optimization.

Performance MetricGC-MS/MSLC-MS/MS
Limit of Detection (LOD) Typically in the low µg/kg range0.001 - 0.003 mg/kg[6]
Limit of Quantification (LOQ) ~2 µg/kg[4]0.01 mg/kg[1][5]
Linearity (R²) Generally ≥ 0.99≥ 0.99[1]
Recovery (%) 70-120% (matrix dependent)81.2 - 108%[1][6]
Precision (RSD %) Typically < 20%< 15%[6]

Visualizing the Analytical Workflows

To better understand the logical flow of each analytical approach, the following diagrams illustrate the key steps from sample collection to final data analysis.

GC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup dSPE Cleanup Extraction->Cleanup SolventExchange Solvent Exchange Cleanup->SolventExchange Injection GC Injection SolventExchange->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MS_Analysis Tandem MS (MRM) Ionization->MS_Analysis Quantification Quantification MS_Analysis->Quantification Confirmation Confirmation Quantification->Confirmation Report Final Report Confirmation->Report

Caption: GC-MS/MS analytical workflow for this compound.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup dSPE Cleanup Extraction->Cleanup Dilution Dilution Cleanup->Dilution Injection LC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS_Analysis Tandem MS (MRM) Ionization->MS_Analysis Quantification Quantification MS_Analysis->Quantification Confirmation Confirmation Quantification->Confirmation Report Final Report Confirmation->Report

Caption: LC-MS/MS analytical workflow for this compound.

Discussion and Recommendations

Both GC-MS/MS and LC-MS/MS are highly capable techniques for the trace-level analysis of this compound.

GC-MS/MS is a robust and well-established technique. It offers excellent chromatographic resolution and is particularly suitable for volatile and thermally stable compounds. However, derivatization may sometimes be necessary for less volatile analytes, although this is not typically required for this compound. Matrix effects can be a concern, but the use of tandem mass spectrometry significantly enhances selectivity and reduces their impact.[9]

LC-MS/MS has gained prominence for pesticide residue analysis due to its applicability to a wider range of compounds, including those that are thermally labile or less volatile.[9] It often requires less sample cleanup compared to GC-MS/MS, and direct injection of the QuEChERS extract is frequently possible. The use of electrospray ionization makes it highly sensitive for polar to moderately polar compounds like this compound.

The choice between GC-MS/MS and LC-MS/MS for this compound analysis will depend on several factors, including the available instrumentation, the complexity of the sample matrix, and the desired analytical throughput.

  • For laboratories with existing GC-MS/MS instrumentation and expertise, it remains a reliable and sensitive method.

  • LC-MS/MS is often the preferred method for multi-residue analysis of pesticides due to its versatility and high sensitivity for a broad range of analytes, including this compound. Its ability to handle direct injections of cleaned-up extracts can also lead to higher sample throughput.

Ultimately, both techniques, when properly validated, can provide accurate and reliable quantification of this compound residues, ensuring compliance with regulatory limits and safeguarding public health.

References

A Comparative Analysis of the Antifungal Efficacy of Diniconazole-M and its Cobalt(II) Metal Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of more potent and selective antifungal agents, the modification of existing fungicide structures, such as Diniconazole-M, through the formation of metal complexes presents a promising avenue of investigation. This guide provides a comparative overview of the antifungal activity of this compound and its synthesized Cobalt(II) complex, supported by available experimental data. While research into a broad range of this compound metal complexes is not extensively available in public literature, this guide leverages a detailed study on a Co(II)-diniconazole complex to illustrate the potential impact of metal complexation on antifungal efficacy.

This compound, the active (R)-enantiomer of diniconazole (B1670688), is a triazole fungicide known for its inhibitory action on ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[1] The complexation of this compound with metal ions can alter its physicochemical properties, potentially leading to enhanced biological activity.

Quantitative Comparison of Antifungal Activity

The antifungal efficacy of Diniconazole and its Co(II) complex was evaluated against several phytopathogenic fungi. The following table summarizes the percentage of mycelial growth inhibition, providing a direct comparison of their in vitro activity.

Fungal SpeciesDiniconazole Inhibition (%)Co(II)-Diniconazole Complex Inhibition (%)
Botryosphaeria ribis55.368.4
Gibberella nicotiancola62.150.7
Botryosphaeria berengriana58.272.3
Alternaria solani65.453.8

Data sourced from a study on a Co(II) complex of diniconazole. It is important to note that this study used racemic diniconazole, and the data is presented here as an illustrative comparison for the potential of this compound complexes.[2]

The data indicates that the Co(II)-diniconazole complex exhibited significantly higher antifungal activity against Botryosphaeria ribis and Botryosphaeria berengriana compared to diniconazole alone.[2] Conversely, the parent diniconazole was more effective against Gibberella nicotiancola and Alternaria solani.[2] This differential activity suggests that metal complexation can modulate the antifungal spectrum and potency of this compound, a crucial consideration for targeted drug development.

Experimental Protocols

A detailed understanding of the methodologies employed in generating the comparative data is essential for reproducibility and further research.

Synthesis of the Co(II)-Diniconazole Complex

A representative synthesis protocol for a Co(II)-diniconazole complex is as follows:

  • Preparation of Solutions: A solution of diniconazole (2 mmol) is prepared in ethanol (B145695) (10 ml). A separate solution of Co(NO₃)₂·6H₂O (1 mmol) is prepared in ethanol (5 ml).[3]

  • Reaction: The cobalt nitrate (B79036) solution is added dropwise to the diniconazole solution with continuous stirring at room temperature for 4 hours.[3]

  • Crystallization: The resulting solution is filtered, and the filtrate is allowed to stand undisturbed at room temperature. Crystals of the Co(II)-diniconazole complex are obtained through slow evaporation over several days.[3]

This method can be adapted for the synthesis of other metal complexes of this compound by substituting the cobalt salt with other transition metal salts (e.g., copper(II) sulfate, zinc(II) chloride).

Antifungal Susceptibility Testing: Broth Microdilution Method

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds, based on established guidelines.[4][5][6]

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Potato Dextrose Agar) to obtain sufficient growth. A spore suspension is then prepared and its concentration is adjusted to a standard value (e.g., 1 × 10⁵ to 5 × 10⁵ CFU/mL).

  • Preparation of Antifungal Solutions: Stock solutions of this compound and its metal complexes are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compounds are then made in a liquid broth medium (e.g., RPMI-1640) in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The microtiter plates are then incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours), depending on the fungal species.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to a drug-free control well.[4]

Mechanism of Action and Signaling Pathway

This compound, like other azole antifungals, targets the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol.[1][7] Inhibition of this enzyme disrupts the fungal cell membrane, leading to increased permeability and ultimately cell death.[1] The complexation with metal ions is not expected to fundamentally change this mechanism but may enhance the compound's ability to reach and interact with its target.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14α-demethylase lanosterol->enzyme ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane Incorporation diniconazole This compound (& Metal Complexes) diniconazole->enzyme Inhibition enzyme->ergosterol

Caption: The inhibitory action of this compound on the ergosterol biosynthesis pathway.

The diagram above illustrates the key steps in the ergosterol biosynthesis pathway and highlights the inhibitory action of this compound and its potential metal complexes on the enzyme lanosterol 14α-demethylase.

Experimental Workflow

The process of comparing the antifungal activity of this compound and its metal complexes involves a systematic workflow from synthesis to data analysis.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_testing Antifungal Activity Testing cluster_analysis Data Analysis & Comparison synthesis Synthesis of This compound Metal Complexes characterization Structural Characterization (e.g., IR, X-ray diffraction) synthesis->characterization mic_testing Broth Microdilution Assay (MIC Determination) characterization->mic_testing prep_fungi Preparation of Fungal Cultures prep_fungi->mic_testing data_collection Collection of Inhibition Data mic_testing->data_collection comparison Comparative Analysis of This compound vs. Complexes data_collection->comparison

Caption: A generalized workflow for the synthesis and antifungal evaluation of metal complexes.

References

A Comparative Guide to Enantiomeric Residue Analysis: SFC-Q-TOF/MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of enantiomeric residues is a critical aspect of drug safety, efficacy, and quality control. This guide provides an objective comparison of Supercritical Fluid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (SFC-Q-TOF/MS) against alternative analytical techniques, supported by experimental data and detailed methodologies.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative for chiral separations, offering significant advantages in terms of speed and reduced organic solvent consumption compared to traditional High-Performance Liquid Chromatography (HPLC).[1][2][3][4] When coupled with a high-resolution mass spectrometer like a Q-TOF, it provides a highly selective and sensitive platform for the analysis of enantiomeric residues in complex matrices.

Performance Comparison: SFC-MS vs. Chiral HPLC-MS

The validation of an analytical method is paramount to ensure reliable and reproducible results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[5][6] The following table summarizes a comparison of these parameters for SFC-MS/MS and a conventional chiral Reversed-Phase Liquid Chromatography (RPLC)-MS/MS method for the analysis of a panel of octadecanoids.

Validation ParameterSFC-MS/MSChiral RPLC-MS/MSReference
Linearity (R²)
> 0.995> 0.995[5]
LLOQ Range (ng/mL) 0.03 - 6.000.01 - 1.25[5]
LOD (ppt) 30Not specified[7]
LOQ (ppt) 100Not specified[7]
Accuracy (%) 89 - 109106 - 220[6]
Precision (%CV) <14% (mid/high conc.), 26% (low conc.)Not specified[6]
Analysis Time < 13 min for 103 analytes13.5 min for 67 analytes[5]

Note: LLOQ stands for Lower Limit of Quantification, and LOD for Limit of Detection. ppt (B1677978) stands for parts per trillion. %CV refers to the percentage coefficient of variation.

The data indicates that while RPLC-MS/MS may offer slightly better sensitivity with lower LLOQs for some analytes, SFC-MS/MS provides comparable linearity and accuracy with the significant advantage of faster analysis times for a larger number of compounds.[5][6]

Experimental Protocols

A robust and reproducible analytical method is built on a well-defined experimental protocol. Below are representative methodologies for both SFC-Q-TOF/MS and chiral RPLC-MS/MS.

SFC-Q-TOF/MS Protocol for Enantiomeric Analysis

This protocol is a synthesized example based on common practices in the field.[5][8]

  • Sample Preparation: Dissolve the sample in an appropriate solvent (e.g., Methanol (B129727):Dichloromethane, 4:1 v/v) to a final concentration of 0.5–1.0 mg/mL.[7] Filter the sample solution through a syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: Chiralpak IC (4.6 x 150 mm, 3 µm)[8]

    • Mobile Phase: Isocratic elution with 4% Methanol (containing 25mM Isobutylamine) in CO₂.[8]

    • Flow Rate: 2.5 mL/min[8]

    • Backpressure: 150 bar[8]

    • Column Temperature: 40°C[8]

    • Injection Volume: 5 µL[8]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

    • Mass Analyzer: Q-TOF operated in a targeted MS/MS or full scan mode.

    • Data Acquisition: Acquire data over a relevant m/z range for the target enantiomers.

Chiral RPLC-MS/MS Protocol for Enantiomeric Analysis

This protocol is a representative example for comparison.[5]

  • Sample Preparation: Prepare samples in a solvent compatible with reversed-phase chromatography, such as a mixture of methanol and water.

  • Chromatographic Conditions:

    • Column: A suitable chiral reversed-phase column.

    • Mobile Phase A: Water with an additive (e.g., 0.1% formic acid).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A suitable gradient program to achieve separation.

    • Flow Rate: Typically 0.2 - 0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI in positive or negative mode.

    • Mass Analyzer: Triple quadrupole or ion trap for targeted analysis.

    • Detection: Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity.

Visualizing the Workflow and Comparison

To better understand the processes and relationships, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_sfc_ms SFC-Q-TOF/MS Analysis cluster_data_analysis Data Analysis Sample Biological or Chemical Sample Extraction Extraction of Analytes Sample->Extraction Concentration Concentration/ Reconstitution Extraction->Concentration SFC SFC Separation (Chiral Column) Concentration->SFC QTOF Q-TOF MS Detection (High Resolution) SFC->QTOF Chromatogram Chromatogram (Peak Integration) QTOF->Chromatogram MassSpectra Mass Spectra (Identification) QTOF->MassSpectra Quantification Quantification of Enantiomers Chromatogram->Quantification MassSpectra->Quantification

Experimental workflow for SFC-Q-TOF/MS enantiomeric analysis.

G cluster_advantages Key Performance Characteristics SFC_MS SFC-Q-TOF/MS Speed Analysis Speed SFC_MS->Speed Faster Solvent Solvent Consumption SFC_MS->Solvent Lower (CO2-based) Sensitivity Sensitivity (LOQ) SFC_MS->Sensitivity Comparable to Good Resolution Chromatographic Resolution SFC_MS->Resolution High Cost Operational Cost SFC_MS->Cost Lower (Solvent & Waste) Throughput Sample Throughput SFC_MS->Throughput Higher HPLC_MS Chiral HPLC-MS HPLC_MS->Speed Slower HPLC_MS->Solvent Higher (Organic Solvents) HPLC_MS->Sensitivity Potentially Higher for some analytes HPLC_MS->Resolution High HPLC_MS->Cost Higher HPLC_MS->Throughput Lower

Comparison of SFC-Q-TOF/MS and Chiral HPLC-MS characteristics.

Conclusion

The validation of SFC-Q-TOF/MS demonstrates it to be a robust, reliable, and efficient technique for enantiomeric residue analysis. Its primary advantages of significantly faster analysis times and reduced reliance on hazardous organic solvents make it an attractive alternative to traditional chiral HPLC-MS methods.[1][2] While chiral HPLC-MS may still offer superior sensitivity for specific applications, the overall performance and environmental benefits of SFC-Q-TOF/MS position it as a leading technology for high-throughput enantioselective analysis in the pharmaceutical and related industries. The choice of method will ultimately depend on the specific requirements of the analysis, including the nature of the analyte, the required sensitivity, and the desired sample throughput.

References

A Comparative Guide to the Identification of Diniconazole-M: Triggered MRM vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of triggered Multiple Reaction Monitoring (tMRM) with other analytical techniques for the confident identification and quantification of Diniconazole-M, a broad-spectrum triazole fungicide. The selection of an appropriate analytical method is critical for ensuring data accuracy and reliability in research, drug development, and food safety applications. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable method for your specific needs.

Enhanced Confidence in Compound Identification with Triggered MRM

Triggered MRM is an advanced mass spectrometry technique that enhances the certainty of compound identification compared to standard Multiple Reaction Monitoring (MRM). While standard MRM relies on the detection of a predefined precursor ion and one or two product ions, tMRM adds an extra layer of confirmation. In a tMRM experiment, the detection of the primary MRM transitions above a set intensity threshold automatically triggers the acquisition of several additional, pre-defined secondary product ions. This composite product ion spectrum provides a more detailed molecular fingerprint, significantly reducing the likelihood of false positives arising from matrix interferences.

Comparative Analysis of Analytical Methods for this compound

The following table summarizes the performance of triggered MRM alongside other common analytical techniques for the detection of this compound. The data presented is compiled from various validation studies.

Parameter Triggered MRM (LC-MS/MS) Standard MRM (LC-MS/MS) GC-MS/MS ELISA
Limit of Quantification (LOQ) 0.01 mg/kg[1]0.001 - 0.01 mg/kg[2][3][4]0.005 - 0.05 mg/kg[5]5.47 µg/L (LOD)[6]
Linearity (R²) >0.99 (Typical for multi-residue methods)>0.99[5]>0.99[5]0.9904[6]
Recovery 70-120% (Typical for multi-residue methods)[7]81.2 - 108%[2][3]70-120% (General guidance)[8]89.2 - 96.1%[6]
Precision (%RSD) <20% (Typical for multi-residue methods)[7]<14%[3][4]<20% (General guidance)[8]0.77 - 6.11%[6]
Specificity Very HighHighHighModerate to High
Throughput HighHighMediumVery High
Cost per Sample HighHighMediumLow

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Triggered MRM and Standard MRM (LC-MS/MS) Protocol

This protocol is based on established methods for pesticide residue analysis in various matrices.[1][2][9]

1. Sample Preparation (QuEChERS Method)

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724) (with 1% acetic acid for certain matrices).

  • Add internal standards.

  • Shake vigorously for 1 minute.

  • Add a mixture of anhydrous magnesium sulfate (B86663) and sodium acetate (B1210297) (or other appropriate salts).

  • Shake vigorously for 1 minute and then centrifuge.

  • The upper acetonitrile layer is collected for cleanup.

  • Dispersive solid-phase extraction (d-SPE) cleanup is performed by adding a sorbent (e.g., PSA, C18) to the extract, vortexing, and centrifuging.

  • The final extract is filtered and diluted for LC-MS/MS analysis.

2. LC-MS/MS Parameters

  • Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.

  • Column: Reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18 RRHD, 2.1 x 150 mm, 1.8 µm).

  • Mobile Phase: A gradient of water and methanol (B129727) (or acetonitrile), both containing 0.1% formic acid and 5 mM ammonium (B1175870) formate, is typically used.

  • Mass Spectrometer: Agilent 6490 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions for this compound:

    • Precursor Ion (m/z): 326.1

    • Primary (Quantifier/Qualifier) Product Ions (m/z): 70.0, 158.9

    • Secondary (Triggered) Product Ions (m/z): Additional product ions would be selected based on the fragmentation pattern of this compound.

  • Triggering Condition: Acquisition of secondary MRM transitions is initiated when a primary transition signal exceeds a predefined abundance threshold.

GC-MS/MS Protocol

This protocol is based on standard methods for pesticide analysis in food matrices.[5]

1. Sample Preparation (QuEChERS Method)

  • The same QuEChERS protocol as described for LC-MS/MS can be used. The final extract is typically exchanged into a solvent suitable for GC analysis (e.g., acetone/hexane).

2. GC-MS/MS Parameters

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Column: HP-5ms Ultra Inert or similar non-polar column.

  • Injection: Splitless injection.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/MS or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • MRM Transitions for Diniconazole:

    • Precursor Ion (m/z): 268.0

    • Product Ions (m/z): 232.1, 149.0

ELISA Protocol

This is a general protocol for a competitive ELISA, a common format for small molecule detection.[6]

1. Sample Preparation

  • Extraction of this compound from the sample matrix using a suitable solvent (e.g., methanol).

  • The extract may require cleanup, for example, using an immunoaffinity column, to remove interfering substances.

  • The cleaned-up extract is then diluted in an appropriate buffer for the assay.

2. ELISA Procedure

  • Antibody-coated microtiter plate wells are used.

  • A known amount of enzyme-labeled this compound is mixed with the sample extract.

  • This mixture is added to the wells, where the labeled and unlabeled this compound compete for binding to the antibodies.

  • After an incubation period, the wells are washed to remove unbound components.

  • A substrate for the enzyme is added, which results in a color change.

  • The intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.

Visualizing the Workflow: Triggered MRM for Enhanced Confidence

The following diagrams, generated using Graphviz, illustrate the triggered MRM workflow and its logical advantage over standard MRM.

triggered_mrm_workflow cluster_lc LC Separation cluster_ms Mass Spectrometry LC Sample Injection & Chromatographic Separation MS1 Precursor Ion Selection (Q1) m/z 326.1 LC->MS1 CID Collision-Induced Dissociation (Q2) MS1->CID Primary_MRM Primary MRM Detection (Q3) m/z 70.0, 158.9 CID->Primary_MRM Threshold Signal > Threshold? Primary_MRM->Threshold Triggered_MRM Triggered MRM Acquisition (Q3) Additional Product Ions Threshold->Triggered_MRM Yes Data_Analysis Data Analysis & Confirmation Threshold->Data_Analysis No Triggered_MRM->Data_Analysis

Caption: Triggered MRM workflow for this compound identification.

logical_comparison cluster_standard Standard MRM cluster_triggered Triggered MRM cluster_key Key Advantage A Detect Precursor Ion B Detect 1-2 Product Ions A->B C Identification based on Retention Time & Ion Ratio B->C Advantage Increased Confirmation & Reduced False Positives C->Advantage D Detect Precursor Ion E Detect Primary Product Ions D->E F Signal > Threshold? E->F G Acquire Multiple Secondary Product Ions F->G Yes H Identification based on Retention Time, Ion Ratios, & Product Ion Spectrum F->H No G->H H->Advantage

Caption: Logical comparison of Standard MRM vs. Triggered MRM.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Diniconazole-M

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical disposal protocols is a critical component of responsible research. This guide provides essential, step-by-step logistical and safety information for the proper disposal of Diniconazole-M, a triazole fungicide.

This compound is recognized as being harmful if swallowed and demonstrates high toxicity to aquatic life with long-lasting effects.[1][2][3][4] Therefore, its disposal is subject to stringent federal, state, and local regulations to mitigate environmental contamination and potential health hazards. The primary regulations governing pesticide disposal in the United States are the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Resource Conservation and Recovery Act (RCRA).[5][6][7]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye/Face Protection: Wear tightly fitting safety goggles.[3]

  • Skin Protection: Use chemical-resistant gloves and a long-sleeved shirt. Clothing contaminated with this compound should be laundered before reuse or disposed of as hazardous waste if heavily contaminated.[8]

  • Respiratory Protection: In case of dust or aerosol formation, use a full-face respirator.[3]

Step-by-Step Disposal Protocol for this compound

The following procedures provide a direct operational guide for the safe disposal of this compound and its containers.

Step 1: Consult the Product Label and Safety Data Sheet (SDS)

The most crucial first step is to consult the product-specific "Storage and Disposal" section on the pesticide label and the "Disposal Considerations" section of the Safety Data Sheet (SDS).[7][9] These documents contain legally binding instructions for disposal.[6]

Step 2: Managing Excess this compound Product

Unused or unwanted this compound is considered pesticide waste and may be classified as hazardous waste.[8]

  • Do Not Dispose in Regular Trash or Drains: Never dispose of this compound in household garbage or pour it down any drain, as this can lead to environmental contamination.[9]

  • Utilize a Licensed Hazardous Waste Contractor: The recommended method for disposing of excess this compound is through a licensed hazardous waste contractor.[8]

  • Explore "Clean Sweep" Programs: Many states offer "Clean Sweep" programs that provide a free and safe way for farmers and commercial pesticide users to dispose of unwanted pesticides.[5][7] Contact your state's environmental agency or The Pesticide Stewardship Alliance's State Pesticide Disposal Database for more information.[5]

  • Manufacturer Take-Back Programs: Check with the supplier or manufacturer to see if they offer a return program for unused products.[8]

Step 3: Decontamination and Disposal of Empty Containers

Properly rinsed empty containers may be disposed of as regular solid waste or recycled, depending on local regulations.

  • Triple Rinsing or Pressure Rinsing: After emptying the container, rinse it thoroughly. For triple rinsing, fill the container about one-quarter full with water, replace the cap, and shake for 30 seconds. Drain the rinsate into the spray tank. Repeat this process two more times. Pressure rinsing is also an effective method.[8]

  • Disposal of Rinsate: The rinsate from container cleaning should be used as part of the pesticide application mixture and applied according to the label directions.[9] Never pour rinsate on the ground or into a drain.[9]

  • Rendering Containers Unusable: After rinsing, puncture the container to prevent reuse.[8]

  • Disposal or Recycling: Dispose of the rinsed, punctured container in a sanitary landfill or by other approved state and local procedures. Some recycling programs may accept these containers; check with your local solid waste management agency.[8]

Step 4: Handling Spills

In the event of a spill, take immediate action to contain and clean it up.

  • Wear Appropriate PPE: Before addressing the spill, ensure you are wearing the recommended protective equipment.

  • Contain the Spill: Prevent the spill from spreading or entering waterways.

  • Clean-up: Collect the spilled material and any contaminated soil or absorbent materials. This waste must be disposed of as hazardous waste.[8]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and qualitative information regarding this compound.

PropertyValue/InformationSource
Oral LD50 (Rat) Male: 639 mg/kg, Female: 474 mg/kg
Dermal LD50 (Rat) > 5000 mg/kg
Aquatic Toxicity Very toxic to aquatic life with long lasting effects.[1][2]
Primary Disposal Method Incineration by a licensed hazardous waste facility.
Container Disposal Triple or pressure rinse, puncture, and dispose of in a sanitary landfill or recycle if permitted.[8]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

Diniconazole_Disposal_Workflow start Start: Have this compound for Disposal consult_sds Consult Product Label and SDS for Specific Instructions start->consult_sds is_excess_product Is it Unused/Excess Product or an Empty Container? consult_sds->is_excess_product excess_product Excess Product/Waste is_excess_product->excess_product Excess Product empty_container Empty Container is_excess_product->empty_container Empty Container contact_hw Contact Licensed Hazardous Waste Contractor or 'Clean Sweep' Program excess_product->contact_hw rinse Triple or Pressure Rinse Container empty_container->rinse transport Transport Securely in Original Container to Approved Facility contact_hw->transport end End: Proper Disposal Complete transport->end rinsate_disposal Use Rinsate as per Label Directions in Application Mix rinse->rinsate_disposal puncture Puncture Container to Prevent Reuse rinsate_disposal->puncture dispose_container Dispose of in Sanitary Landfill or Recycle per Local Regulations puncture->dispose_container dispose_container->end

This compound Disposal Decision Workflow

References

Essential Safety and Logistics for Handling Diniconazole-M

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, operational, and disposal information for laboratory professionals working with Diniconazole-M. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing exposure risks and environmental impact.

This compound is the active R-enantiomer of diniconazole, a triazole fungicide.[1][2] It functions by inhibiting the demethylation of steroids, which disrupts the biosynthesis of ergosterol (B1671047), a critical component of fungal cell membranes.[2][3][4] While effective as a fungicide, it presents hazards to humans and the environment, including being harmful if swallowed, suspected of damaging fertility or the unborn child, and being very toxic to aquatic life with long-lasting effects.[1][5][6][7]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, essential for safe handling and experimental planning.

PropertyValue
GHS Hazard Statements H302, H361, H370, H373, H400, H410[1][7]
Oral LD50 (Rat) Male: 639 mg/kg; Female: 474 mg/kg
Molecular Weight 326.2 g/mol [1][6]
Melting Point 134-156 °C
Relative Density 1.32 g/cm³[6]
Water Solubility 4 mg/L (at 25°C)
Partition Coefficient (logP) 4.3 (at 25°C)
Vapor Pressure 2.93 mPa (at 20°C); 4.9 mPa (at 25°C)

Operational Plan: Handling and Personal Protective Equipment (PPE)

A systematic approach is mandatory to minimize exposure during the handling of this compound. This involves engineering controls, specific personal protective equipment, and strict hygiene practices.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[5][7] Use local exhaust or general ventilation to maintain exposure below permissible limits.

Personal Protective Equipment (PPE) Requirements

Appropriate PPE must be worn at all times when handling this compound.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]

  • Skin Protection:

    • Gloves: Wear chemical-impermeable gloves.[5][7]

    • Clothing: Wear impervious, fire-resistant protective clothing, such as a lab coat, apron, or coveralls.[5][7] A long-sleeve shirt is a minimum requirement.

  • Respiratory Protection:

    • For mixing or loading operations where dust may be generated, wear a dust mask.

    • If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[5]

    • In emergencies or situations with high potential for dust exposure, a positive-pressure self-contained breathing apparatus (SCBA) is required.[7]

Hygiene and Safe Handling Practices
  • Obtain and read all safety information before use.[7]

  • Avoid all contact with eyes, skin, and mouth.

  • Do not breathe dust, fumes, or vapors.[7]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[5][6][7]

  • Wash hands and face thoroughly after handling the material and before breaks.[5][6][7]

  • Store in original, tightly closed containers in a locked, dry, cool, and well-ventilated area away from food, beverages, and animal feed.[7][8]

Experimental Protocols

Detailed experimental protocols for toxicological or efficacy studies are not available in the safety and product information sheets. The primary mechanism of action is the inhibition of sterol 14α-demethylase (EC 1.14.13.70), an enzyme essential for ergosterol biosynthesis in fungi.[1] This disruption of the fungal cell membrane leads to cell death.[4][8]

Emergency and First Aid Procedures

  • If Swallowed: Rinse mouth with water.[5] Call a poison control center or doctor immediately for medical help.[5][6]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[5]

  • In Case of Eye Contact: Immediately flush eyes with pure water for at least 15 minutes.[5]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen.[5][7]

Disposal Plan

Proper disposal is critical to prevent environmental contamination, as this compound is very toxic to aquatic life.[5][6]

  • Waste Classification: Pesticide wastes are considered slightly toxic.

  • Containment: Collect any spills or spillage promptly.[5][7] Keep the chemical waste in suitable, closed containers for disposal.[5]

  • Disposal Method: Do not allow the chemical to enter drains, sewers, or surface water.[5][6] Dispose of contents and containers at an approved waste disposal plant in accordance with all local, regional, and national regulations.[5][6][7] Incineration is a recommended method for disposal.

  • Environmental Precaution: Avoid release into the environment.[5][6][7]

Visualized Workflow: Safe Handling and Disposal

The following diagram outlines the required step-by-step procedure for safely managing this compound from initial preparation through to final disposal.

G Workflow for Safe Handling and Disposal of this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Operations cluster_cleanup 3. Decontamination & Cleanup cluster_disposal 4. Waste Management & Disposal a Review Safety Data Sheet (SDS) b Ensure adequate ventilation a->b c Don Personal Protective Equipment (PPE) - Goggles - Impervious Gloves - Lab Coat b->c d Weigh/measure this compound (Use respiratory protection if dusty) c->d e Perform experimental work d->e f Strictly follow hygiene protocols (No eating, drinking, smoking) e->f g Decontaminate work surfaces f->g h Wash hands and face thoroughly g->h i Remove and launder PPE h->i j Segregate waste into labeled, sealed containers i->j k Store waste in designated area j->k l Arrange for disposal via approved hazardous waste facility k->l m Update chemical inventory l->m

Caption: Procedural workflow for this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.